Product packaging for 16-Dehydroprogesterone(Cat. No.:CAS No. 1096-38-4)

16-Dehydroprogesterone

Katalognummer: B108162
CAS-Nummer: 1096-38-4
Molekulargewicht: 312.4 g/mol
InChI-Schlüssel: VRRHHTISESGZFN-RKFFNLMFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

16-Dehydroprogesterone (CAS 1096-38-4), also referred to as Δ⁴,⁶-pregnadiene-3,20-dione, is a hydrophobic, synthetic progesterone derivative with a molecular formula of C₂₁H₂₈O₂ and a molecular weight of 312.45 g/mol . It is structurally characterized as a 20-oxosteroid, belonging to the class of organic compounds featuring a keto group at the C-20 position of the steroid backbone and unsaturation between the C-4 and C-16 positions . This compound serves as a valuable precursor in biochemical and microbiological research. A key application and area of interest is its use in studying steroid transformation pathways by microorganisms. For instance, research with the fungus Mucor piriformis has demonstrated that this compound can be efficiently biotransformed into several hydroxylated metabolites, initiating with 14α-hydroxylation . This makes it a useful tool for investigating the specificity and mechanism of microbial hydroxylase enzymes . The product is supplied with a high purity level of ≥99% and is intended for research purposes only. All information provided is for research reference strictly. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H28O2 B108162 16-Dehydroprogesterone CAS No. 1096-38-4

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(8R,9S,10R,13S,14S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h6,12,16,18-19H,4-5,7-11H2,1-3H3/t16-,18-,19-,20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRRHHTISESGZFN-RKFFNLMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10862535
Record name Pregna-4,16-diene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10862535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 16-Dehydroprogesterone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000995
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1096-38-4
Record name Pregna-4,16-diene-3,20-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1096-38-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 16-Dehydroprogesterone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001096384
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16-Dehydroprogesterone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11037
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 16-Dehydroprogesterone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9785
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pregna-4,16-diene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10862535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pregna-4,16-diene-3,20-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.857
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 16-DEHYDROPROGESTERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JU0YQ9DZ2O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 16-Dehydroprogesterone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000995
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

185 - 187 °C
Record name 16-Dehydroprogesterone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000995
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to 16-Dehydroprogesterone: Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 16-Dehydroprogesterone, a steroid of significant interest in medicinal chemistry and drug development. We will delve into its chemical architecture, physicochemical properties, synthesis, and biological interactions, offering a foundational resource for researchers, scientists, and professionals in the field.

Introduction: Unveiling this compound

This compound, also known as pregna-4,16-diene-3,20-dione, is a synthetic progestin, a class of steroid hormones that bind to and activate progesterone receptors.[1][2][3] Its structure is closely related to the endogenous hormone progesterone, with the key distinction of a double bond between carbons 16 and 17 of the steroid nucleus. This structural modification significantly influences its chemical reactivity and biological activity, making it a valuable intermediate in the synthesis of other steroidal compounds and a subject of study for its own potential therapeutic applications.[4][5]

Chemical Structure and Physicochemical Properties

The unique chemical identity of this compound is defined by its four-ring steroid backbone and specific functional groups.

IUPAC Name: (8R,9S,10R,13S,14S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one[2]

Synonyms: Pregna-4,16-diene-3,20-dione, 16,17-Didehydroprogesterone, Δ16-Progesterone[1][2][3]

The presence of the conjugated enone system in the A ring and the α,β-unsaturated ketone in the D ring are key features that dictate its chemical behavior and spectroscopic properties.

Physicochemical Data Summary
PropertyValueSource
CAS Number 1096-38-4[2]
Molecular Formula C₂₁H₂₈O₂[2]
Molecular Weight 312.45 g/mol [2]
Melting Point 185-187 °C[1]
Appearance Solid[1]
Solubility Soluble in DMSOMedchemExpress

Synthesis of this compound: A Methodological Overview

The synthesis of this compound can be achieved through various routes, often starting from more readily available steroid precursors. One common method involves the dehydration of 17α-hydroxyprogesterone.

Example Synthetic Protocol: Dehydration of 17α-Hydroxyprogesterone

This protocol is based on the principle of acid-catalyzed elimination of the 17α-hydroxyl group to introduce the C16-C17 double bond.

Materials:

  • 17α-Hydroxyprogesterone

  • Toluene

  • Water

  • Acetic Acid

  • Semicarbazide hydrochloride

Step-by-Step Procedure: [6]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 17α-hydroxyprogesterone, toluene, and water. The preferred ratio of 17α-hydroxyprogesterone to toluene is 1 g to 5-10 mL, and to water is 1 g to 0.3-1 mL.[6]

  • Addition of Reagents: Add acetic acid to act as a catalyst, followed by the addition of semicarbazide hydrochloride, which serves as the elimination reagent.[6]

  • Reaction Execution: Heat the mixture to reflux. The reaction proceeds in the aqueous layer, and the this compound product is extracted into the toluene layer as it is formed. This biphasic system helps to prevent over-reaction and the formation of impurities.[6]

  • Work-up and Purification: After the reaction is complete (monitored by an appropriate technique such as TLC or HPLC), the organic layer is separated, washed with a suitable aqueous solution to remove any remaining acid and reagent, and then dried over an anhydrous salt (e.g., sodium sulfate).

  • Isolation: The solvent is removed under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., acetone/hexane) or by column chromatography on silica gel to obtain the final product with high purity.

Synthesis Workflow Diagram

Synthesis_Workflow Start 17α-Hydroxyprogesterone Reaction Elimination Reaction (Reflux) Start->Reaction Reagents Toluene, Water, Acetic Acid, Semicarbazide HCl Reagents->Reaction Workup Work-up (Separation, Washing, Drying) Reaction->Workup Isolation Isolation (Solvent Evaporation) Workup->Isolation Purification Purification (Recrystallization or Chromatography) Isolation->Purification End This compound Purification->End

Caption: A generalized workflow for the synthesis of this compound.

Analytical Characterization: Spectroscopic Profile

The structural elucidation and purity assessment of this compound are typically performed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹³C NMR: The carbon NMR spectrum provides information on the number and types of carbon atoms in the molecule. Key signals would include those for the carbonyl carbons at C3 and C20, the olefinic carbons in the A and D rings, and the quaternary carbons at C10 and C13.[8][9][10]

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of this compound. Under electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), the molecule is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 313.2.[11][12][13] Tandem mass spectrometry (MS/MS) experiments can provide further structural information by inducing fragmentation of the parent ion.[11][12]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. Key expected peaks include:

  • Strong C=O stretching vibrations for the α,β-unsaturated ketones in the A and D rings (around 1660-1680 cm⁻¹).

  • C=C stretching vibrations for the double bonds in the A and D rings (around 1600-1620 cm⁻¹).

  • C-H stretching and bending vibrations for the steroidal backbone.[14]

Biological Activity and Mechanism of Action

As a progestin, the biological activity of this compound is primarily mediated through its interaction with progesterone receptors (PRs). These receptors are members of the nuclear receptor superfamily of transcription factors.

Progesterone Receptor Binding and Activation

This compound is expected to bind to the ligand-binding domain of both progesterone receptor isoforms, PR-A and PR-B. The binding affinity of various progestins to PRs can vary significantly, influencing their potency.[15][16] Upon binding, the receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus.

Gene Transcription Regulation

In the nucleus, the this compound-PR complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes. This binding event recruits co-activator or co-repressor proteins, leading to the modulation (activation or repression) of gene transcription. The specific cellular response depends on the target tissue and the complement of co-regulators present.

Signaling Pathway Diagram

Progesterone_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHP This compound PR Progesterone Receptor (PR) (with HSPs) DHP->PR Binding PR_DHP PR-DHP Complex PR->PR_DHP Conformational Change & HSP Dissociation Dimer Dimerized PR-DHP Complex PR_DHP->Dimer Dimerization PRE Progesterone Response Element (PRE) on DNA Dimer->PRE Nuclear Translocation & DNA Binding Transcription Modulation of Gene Transcription PRE->Transcription Recruitment of Co-regulators mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response Protein->Response

Caption: A simplified model of the this compound signaling pathway.

Metabolism of this compound

The metabolism of synthetic progestins is a critical determinant of their pharmacokinetic profile and can lead to the formation of active or inactive metabolites. While the specific metabolic fate of this compound in humans has not been extensively detailed in the available literature, insights can be drawn from the metabolism of structurally similar compounds like progesterone and dydrogesterone.

Key metabolic transformations are likely to involve:

  • Reduction of the C20 ketone: The 20-oxo group can be reduced to a hydroxyl group by aldo-keto reductases (AKRs), such as AKR1C, to form 20α-dihydrodydrogesterone (20α-DHD) in the case of dydrogesterone.[17]

  • Reduction of the A-ring double bond: The Δ⁴-3-keto configuration can be reduced by 5α- and 5β-reductases.

  • Hydroxylation: Cytochrome P450 (CYP) enzymes, such as CYP3A4 and CYP2C19, are known to be involved in the hydroxylation of steroids at various positions.[17]

Further research is required to fully elucidate the specific metabolic pathways and the resulting metabolites of this compound in humans.

Therapeutic Potential and Applications

This compound primarily serves as a key intermediate in the synthesis of a wide range of steroidal drugs, including corticosteroids and other progestins.[5] Its unique structure allows for further chemical modifications to introduce desired functionalities and enhance biological activity.

While direct therapeutic applications of this compound are not well-documented, derivatives of this compound have been investigated for various purposes. For instance, fluorine-18 labeled progestins derived from similar structures have been developed as high-affinity ligands for the progesterone receptor, with potential applications in positron emission tomography (PET) imaging of PR-positive tumors.[18] The study of this compound and its derivatives continues to be an active area of research in the quest for novel and more selective therapeutic agents targeting steroid hormone receptors.

Conclusion

This compound represents a fascinating molecule at the intersection of synthetic organic chemistry and endocrinology. Its distinct chemical structure, characterized by the C16-C17 double bond, imparts unique properties that have been exploited in the synthesis of numerous steroidal drugs. While its own biological activity is rooted in its interaction with progesterone receptors, a more detailed understanding of its specific signaling cascades and metabolic fate warrants further investigation. This guide has provided a comprehensive overview of the current knowledge on this compound, serving as a valuable resource for scientists and researchers dedicated to advancing the field of steroid chemistry and pharmacology.

References

  • Preparation method of this compound. CN112940062A.
  • Synthesis of Pregna-4,9(11),16-triene-3,20-dione from Pregna-4,16-diene-3,20-dione, 9-hydroxy-. ChemicalBook.
  • Synthesis of Pregna-1,4,16-triene-3,20-dione from a Mixture of Soybean Phytosterols using a Combination of Chemical and Microbiological Methods. Bentham Science Publishers.
  • Stimulation of this compound and progesterone reductases of Eubacterium sp.
  • Combined Liquid Chromatography–Tandem Mass Spectrometry Analysis of Progesterone Metabolites. PLOS One.
  • Combined Liquid Chromatography–Tandem Mass Spectrometry Analysis of Progesterone Metabolites. PubMed Central.
  • The metabolic fate and receptor interaction of 16α-hydroxyprogesterone and its 5α-reduced metabolite, 16α-hydroxy-dihydroprogesterone. PubMed.
  • Total synthesis of dl-19-nor-16,17-dehydroprogesterone. PubMed.
  • Pregna-4,16-diene-3,20-dione. PubChem.
  • 13C NMR Spectrum (1D, 50.18 MHz, CDCl3, experimental) (HMDB0001830).
  • 16-​Dehydroprogesterone. MedchemExpress.
  • (PDF) Combined Liquid Chromatography–Tandem Mass Spectrometry Analysis of Progesterone Metabolites.
  • Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha hydroxyprogesterone caproate (17-OHPC)
  • Preparation method of pregna-4,9(11),16-triene,-3,20-dione steroidal compound. CN1140177A.
  • The metabolic fate and receptor interaction of 16α-hydroxyprogesterone and its 5α-reduced metabolite, 16α-hydroxy-dihydroprogesterone.
  • Dydrogesterone. PubChem.
  • This compound. Gsrs.
  • Characteristics of this compound reductase in cell extracts of the intestinal anaerobe, Eubacterium sp. strain 144. PubMed.
  • Optimization of conditions for the synthesis of an intermediate of dydrogesterone Supplementary Inform
  • Pregna-4,6-diene-3,20-dione synthesis. ChemicalBook.
  • A Facile Green Synthesis of 16-Dehydropregnenolone Acetate (16-DPA)
  • This compound. Veeprho.
  • Progesterone(57-83-0) 1H NMR spectrum. ChemicalBook.
  • 16-ALPHA-METHYL-6-DEHYDRO-6-OXO-PROGESTERONE - Optional[13C NMR] - Chemical Shifts. SpectraBase.
  • 16-ALPHA-ALLYL-6-DEHYDRO-6-OXO-PROGESTERONE - Optional[13C NMR] - Chemical Shifts. SpectraBase.
  • Dydrogesterone metabolism in human liver by aldo-keto reductases and cytochrome P450 enzymes. PubMed.
  • Comparison between Steroid Binding to Progesterone Membrane Receptor α (mPRα) and to Progesterone Nuclear Receptor: Correlation with Physicochemical Properties Assessed by Comparative Molecular Field Analysis and Identification of mPRα-specific Agonists. PubMed Central.
  • Process for producing pregna-4,9(11), 16-triene-3,20-dione. HUT63174A.
  • Comparative binding affinity study of progestins to the cytosol progestin receptor of endometrium in different mammals. PubMed.
  • A Liquid Chromatography/Tandem Mass Spectometry Profile of 16 Serum Steroids, Including 21-Deoxycortisol and 21-Deoxycorticosterone, for Management of Congenital Adrenal Hyperplasia. PubMed Central.
  • Fluorine-18-labeled progestin 16 alpha, 17 alpha-dioxolanes: development of high-affinity ligands for the progesterone receptor with high in vivo target site selectivity. PubMed.
  • The metabolic disposition of plasma 5 alpha-dihydroprogesterone (5 alpha-pregnane-3,20-dione) in women and men. PubMed.
  • [Relative binding activity of dydrogesterone with blood mononuclear cells progesterone receptors of women included in the IVF program]. PubMed.
  • Updates on Molecular and Environmental Determinants of Luteal Progesterone Production. PubMed Central.
  • Analysis of Endocrine Disruptors, Pharmaceuticals, and Personal Care Products in Water Using Liquid Chromatography/Tandem Mass Spectrometry. csbsju.
  • Estrogen Metabolism 101: A Practical Guide to Understanding and Measuring. YouTube.

Sources

16-Dehydroprogesterone molecular formula and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 16-Dehydroprogesterone

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged with the steroidal progestin, this compound. It provides an in-depth exploration of its chemical identity, synthesis, analytical characterization, and biological significance, grounded in authoritative scientific literature.

Executive Summary

This compound (Pregna-4,16-diene-3,20-dione) is a C21 steroid hormone and a derivative of progesterone, distinguished by an additional carbon-carbon double bond at the C16-17 position. While it is a known endogenous metabolite, its primary significance in the scientific community stems from its role as a key intermediate in the synthesis of other bioactive steroids and as a tool for studying steroid metabolism. This document elucidates the core technical attributes of this compound, offering a foundational understanding for its application in research and development.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of this compound are crucial for its handling, characterization, and application in experimental settings. Its identity is established by its unique structure, leading to specific physical and chemical properties.

Molecular Structure and Formula

This compound possesses the classic four-ring steroid nucleus. The key structural features are a ketone group at C3, a double bond between C4 and C5 (Δ4), an acetyl group at C17, and the defining double bond between C16 and C17 (Δ16).

The structure can be visualized as follows:

Caption: Chemical Structure of this compound.

Core Properties

A summary of the key identifiers and physicochemical properties of this compound is provided in Table 1.

PropertyValueReference(s)
Molecular Formula C₂₁H₂₈O₂[1][2][3]
Molecular Weight 312.45 g/mol [1][3][4]
IUPAC Name (8R,9S,10R,13S,14S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one[3]
CAS Number 1096-38-4[3][4][5]
Synonyms Pregna-4,16-diene-3,20-dione, 16,17-Didehydroprogesterone, Δ¹⁶-Progesterone[3][6]
Physical Form White to off-white powder/solid[4]
Melting Point 185-187 °C[3]
Solubility Soluble in DMSO (20 mg/mL with warming), moderately soluble in other organic solvents, practically insoluble in water.[4]

Synthesis and Manufacturing

The synthesis of this compound and its analogs is a topic of significant interest, often leveraging readily available steroidal precursors from natural sources. Understanding these pathways is critical for ensuring a reliable supply of the material for research and development.

Precursors and Key Synthetic Intermediates

Historically, the large-scale production of steroidal drugs was revolutionized by the Marker degradation , a process that converts diosgenin, a sapogenin from Mexican yams, into key steroidal intermediates.[7] One such crucial intermediate is 16-Dehydropregnenolone acetate (16-DPA) .[7][8] 16-DPA serves as a versatile synthon for a vast array of semisynthetic steroids, and its structure is closely related to this compound.

Synthetic Pathways

While numerous specific synthetic routes exist, a generalized workflow often involves the modification of a suitable steroidal starting material. A modern approach involves using ring A degradation products as the initial raw material, followed by a series of reactions including Grignard reactions, Robinson annulations, and rearrangements to construct the final molecule.[9] This method is reported to have a higher total yield compared to traditional routes starting from progesterone.[9]

The total synthesis of related compounds, such as dl-19-nor-16,17-dehydroprogesterone, has also been achieved through multi-step sequences involving stereoselective cyclization and double aldol cyclizations.[10][11]

G cluster_0 Enzyme Active Site cluster_1 Metabolic Process Enzyme 5α-Reductase Testosterone Testosterone DHT DHT (Active Androgen) Testosterone->DHT Conversion Inhibitor This compound Derivative (Inhibitor) Inhibitor->Enzyme Binds to enzyme

Sources

An In-depth Technical Guide to the Biological Activity of 16-Dehydroprogesterone

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: Executive Summary and Introduction

This technical guide provides a comprehensive analysis of the biological activity of 16-Dehydroprogesterone, a synthetic derivative of progesterone. For researchers, scientists, and drug development professionals, understanding the nuanced interactions of synthetic steroids with their cognate receptors is paramount. While this compound is well-documented as a crucial intermediate in the synthesis of various steroidal drugs, a significant gap exists in the public domain regarding its direct biological activity. This guide, therefore, synthesizes available information on structurally related compounds and established principles of steroid pharmacology to build a predictive profile of this compound's engagement with the progesterone receptor. We will delve into the foundational aspects of progesterone receptor signaling, infer the potential binding affinity and functional activity of this compound through a comparative analysis of related molecules, and provide detailed experimental protocols for its empirical characterization.

Progesterone: The Endogenous Progestogen

Progesterone is a C21 steroid hormone indispensable for the regulation of the menstrual cycle, the establishment and maintenance of pregnancy, and the development of mammary tissue[1]. Its biological effects are primarily mediated by the progesterone receptor (PR), a member of the nuclear receptor superfamily[2].

This compound: A Molecule of Interest

This compound, characterized by a double bond between carbons 16 and 17 in the D-ring of the steroid nucleus, is a known synthetic progestin. Its chemical structure is presented in Figure 1. While its role as a synthetic precursor is established, its intrinsic biological activity remains largely uncharacterized in publicly accessible literature.

Part 2: The Progesterone Receptor and Its Signaling Cascades

The biological effects of progestins are predominantly mediated through their interaction with the progesterone receptor (PR), which exists in two main isoforms, PR-A and PR-B, transcribed from the same gene but initiated at different promoters[3]. These isoforms can form homodimers and heterodimers, leading to differential gene regulation.

The Canonical Genomic Signaling Pathway

The classical mechanism of PR action involves the binding of a progestin ligand to the receptor in the cytoplasm, leading to the dissociation of heat shock proteins, receptor dimerization, and translocation to the nucleus. Within the nucleus, the PR dimer binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, recruiting co-activators or co-repressors to modulate gene transcription[2]. This genomic pathway is responsible for the long-term effects of progesterone.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus P Progestin (e.g., this compound) PR_HSP PR-HSP Complex P->PR_HSP Binding & HSP Dissociation PR_dimer PR Dimer PR_HSP->PR_dimer Dimerization PRE Progesterone Response Element (PRE) PR_dimer->PRE Binding PR_dimer->PRE Nuclear Translocation Gene Target Gene PRE->Gene Transcription Modulation mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Biological Response Biological Response Protein->Biological Response

Figure 1: Canonical Genomic Signaling Pathway of the Progesterone Receptor.
Non-Genomic Signaling Pathways

Progestins can also elicit rapid biological responses that are independent of gene transcription. These non-genomic effects are mediated by membrane-associated progesterone receptors (mPRs) or through the interaction of the classical PR with cytoplasmic signaling molecules, such as Src kinases and MAP kinases. These rapid signaling events can influence cellular processes like ion channel function and kinase cascades.

Part 3: Predicted Biological Activity of this compound

In the absence of direct experimental data for this compound, we can infer its potential biological activity by examining structurally related compounds.

Insights from Dydrogesterone (6-Dehydro-retroprogesterone)

Dydrogesterone is a potent, orally active progestin that is a stereoisomer of progesterone and contains a double bond at the 6-position[4][5]. It is highly selective for the progesterone receptor and exhibits no significant androgenic, estrogenic, glucocorticoid, or mineralocorticoid activity[6][7]. The progestational activity of dydrogesterone demonstrates that the introduction of an additional double bond into the steroid nucleus is not only compatible with but can enhance progestogenic effects[8][9]. This suggests that the 16-ene modification in this compound may not abolish, and could potentially modulate, its affinity for the progesterone receptor.

Role of Modifications at the 16- and 17-Positions

Modifications at the C16 and C17 positions of the progesterone backbone have been extensively explored in the development of synthetic progestins. For instance, the introduction of a 16-methylene group in certain progestins has been shown to result in high progestagenic activity[10][11]. Furthermore, fluorine-18-labeled progestins with bulky substituents at the 16α,17α-positions have demonstrated high relative binding affinity for the progesterone receptor[12]. These findings indicate that the D-ring of the steroid is amenable to structural changes that can positively influence receptor interaction.

Predicted Receptor Binding and Functional Activity

Based on the structure-activity relationships of related progestins, it is plausible to hypothesize that this compound would bind to the progesterone receptor. The planarity introduced by the C16-C17 double bond may influence the conformation of the D-ring and the orientation of the C17 side chain, which are critical for receptor binding and activation.

Compound Key Structural Feature Reported Progesterone Receptor Activity Reference
Progesterone Endogenous LigandAgonist[13]
Dydrogesterone 6-dehydro, retro-steroidPotent, selective agonist[4][5]
Melengestrol Acetate 16-methylene derivativeHigh progestagenic activity[10]
Nestorone Derivative 16-methylene derivativeHigh progestational potency[11]

Whether this compound acts as an agonist or an antagonist would depend on the specific conformational changes it induces in the receptor upon binding, which would in turn dictate the recruitment of co-regulators. Given that most modifications at this position in related compounds lead to agonistic activity, it is reasonable to predict that this compound is more likely to be a progesterone receptor agonist. However, empirical validation is essential.

Part 4: Experimental Protocols for Characterization

To empirically determine the biological activity of this compound, a series of in vitro assays are necessary.

Competitive Radioligand Binding Assay for the Progesterone Receptor

This assay is designed to determine the binding affinity (Ki) of this compound for the progesterone receptor by measuring its ability to compete with a radiolabeled ligand.

Methodology:

  • Preparation of Receptor Source: Utilize either purified recombinant human progesterone receptor or cytosolic extracts from cells or tissues known to express high levels of the receptor (e.g., T47D breast cancer cells).

  • Radioligand: Use a high-affinity radiolabeled progestin, such as [³H]-Promegestone (R5020).

  • Assay Buffer: Prepare a suitable buffer, typically Tris-HCl based, containing protease inhibitors and stabilizing agents.

  • Competition Curve: Set up a series of reactions containing a fixed concentration of the radioligand and the receptor source, with increasing concentrations of unlabeled this compound (and a reference compound like unlabeled progesterone).

  • Incubation: Incubate the reactions to allow them to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand using a method such as dextran-coated charcoal or filtration through glass fiber filters.

  • Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

cluster_workflow Competitive Binding Assay Workflow A Prepare Receptor Source, Radioligand, and Test Compound (16-DP) B Incubate Receptor, Radioligand, and varying concentrations of 16-DP A->B C Separate Bound and Free Radioligand B->C D Quantify Radioactivity of Bound Fraction C->D E Data Analysis: Determine IC50 and Ki D->E Binding Affinity Binding Affinity E->Binding Affinity

Figure 2: Workflow for a Competitive Radioligand Binding Assay.
Progesterone Receptor-Mediated Reporter Gene Assay

This cell-based assay is used to determine whether this compound acts as an agonist or antagonist of the progesterone receptor and to quantify its potency (EC50 or IC50).

Methodology:

  • Cell Line: Use a suitable mammalian cell line that is responsive to progestins, such as T47D or MCF-7 cells, which endogenously express the progesterone receptor. Alternatively, a cell line that does not express the receptor (e.g., HEK293) can be co-transfected with a PR expression vector.

  • Reporter Construct: Transfect the cells with a reporter plasmid containing a progesterone response element (PRE) driving the expression of a reporter gene, such as luciferase or β-galactosidase. A constitutively expressed control reporter (e.g., Renilla luciferase) should be co-transfected for normalization.

  • Treatment:

    • Agonist Mode: Treat the transfected cells with increasing concentrations of this compound (and a reference agonist like progesterone).

    • Antagonist Mode: Treat the cells with a fixed concentration of a known PR agonist (e.g., progesterone) in the presence of increasing concentrations of this compound.

  • Incubation: Incubate the cells for a sufficient period (e.g., 18-24 hours) to allow for reporter gene expression.

  • Cell Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter enzyme using a luminometer or spectrophotometer.

  • Data Analysis: Normalize the reporter gene activity to the control reporter activity.

    • Agonist Mode: Plot the normalized reporter activity against the logarithm of the this compound concentration to determine the EC50 value.

    • Antagonist Mode: Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration to determine the IC50 value.

Part 5: Potential Therapeutic Applications and Future Directions

While speculative without direct biological data, if this compound is confirmed to be a progesterone receptor agonist, it could have potential applications in conditions characterized by progesterone deficiency, such as:

  • Hormone Replacement Therapy

  • Treatment of menstrual irregularities

  • Luteal phase support in assisted reproductive technologies

Future research should focus on the empirical characterization of this compound's biological activity. Key areas of investigation include:

  • Receptor Binding Studies: Determining the binding affinity of this compound for the progesterone receptor and other steroid receptors to assess its selectivity.

  • In Vitro Functional Assays: Characterizing its agonist or antagonist activity and potency in cell-based models.

  • In Vivo Studies: Evaluating its progestational effects in animal models.

  • Metabolism and Pharmacokinetics: Investigating its metabolic stability and pharmacokinetic profile to assess its potential as a drug candidate.

Part 6: Conclusion

This compound remains an enigmatic molecule in terms of its direct biological activity. While its importance in synthetic steroid chemistry is undisputed, its pharmacological profile is largely undefined. Based on the structure-activity relationships of related progestins, particularly dydrogesterone and various 16-substituted progesterone derivatives, it is reasonable to hypothesize that this compound possesses the ability to bind to and activate the progesterone receptor. However, this remains a strong but unproven hypothesis. The experimental protocols outlined in this guide provide a clear roadmap for the empirical validation of its biological activity. Such studies are crucial to unlock the potential of this compound as a novel therapeutic agent and to fill a significant knowledge gap in the field of steroid pharmacology.

References

  • [Anonymous]. [Progestagen and contraceptive activity of a 16alpha-methylene derivative of progesterone]. Akush Ginekol (Mosk). 1975;(10):68-70.
  • Kumar N, Fagart J, Liere P, et al. Nestorone® as a Novel Progestin for Nonoral Contraceration: Structure-Activity Relationships and Brain Metabolism Studies. Endocrinology. 2017;158(1):170-182.
  • PubChem. Dydrogesterone.
  • Gautam, A., et al. (2021). Comparison of Dydrogesterone and Medroxyprogesterone in the Progestin-Primed Ovarian Stimulation Protocol for Patients With Poor Ovarian Response. Frontiers in Endocrinology, 12, 725524.
  • Wieloch, B., et al. (2020). Characterisation of progestins used in hormonal contraception and progesterone via the progesterone receptor. PLoS One, 15(9), e0238438.
  • Takahata, Y., & Vendrame, R. (2004). Structure–activity relationships (SAR) of contraceptive progestogens studied with four different methods using calculated physicochemical parameters. Journal of Molecular Structure: THEOCHEM, 681(1-3), 127-134.
  • Kuhl H. Relationships Between Chemical Structure and Biological Properties of Progestogens. Zentralbl Gynakol. 1996;118(1):10-21.
  • Buma, R., & van der Laken, C. J. (2000). Application of (quantitative) structure-activity relationships to progestagens: from serendipity to structure-based design. European journal of medicinal chemistry, 35(9), 787-796.
  • Griesinger, G., et al. (2019). Dydrogesterone: pharmacological profile and mechanism of action as luteal phase support in assisted reproduction. Reproductive biomedicine online, 38(2), 249-259.
  • Global Substance Registration System. This compound. [Link].
  • Parmentier, Y., et al. (2024). Heterotropic allosteric modulation of CYP3A4 in vitro by progesterone: Evidence for improvement in prediction of time-dependent inhibition for macrolides. Drug Metabolism and Disposition, 52(3), 209-219.
  • Wikipedia. Pharmacodynamics of progesterone. [Link].
  • LaBella, F. S., et al. (1985). Structure-activity relationships of progesterone derivatives that bind to the digitalis receptor: modifications in A and B rings. The Journal of steroid biochemistry, 23(6A), 895-900.
  • Gronemeyer, H. (1990). The progesterone receptor. Biological effects of progestins and antiprogestins. Annals of the New York Academy of Sciences, 626, 198-209.
  • Simoncini, T., et al. (2006). Comparative effects of dydrogesterone and medroxyprogesterone acetate in critical areas: The brain and the vessels. Gynecological Endocrinology, 22(1), 1-8.
  • Griesinger, G., et al. (2019). Dydrogesterone: pharmacological profile and mechanism of action as luteal phase support in assisted reproduction. Reproductive Biomedicine Online, 38(2), 249-259.
  • Sitruk-Ware, R., & El-Etr, M. (2023). Understanding Progestins: From Basics to Clinical Applicability. Journal of Clinical Medicine, 12(10), 3462.
  • Wikipedia.
  • Tatarchuk, T. F., et al. (2020). Clinical Use of Progestins and Their Mechanisms of Action: Present and Future (Review). Experimental Oncology, 42(4), 251-258.
  • Pomper, M. G., et al. (1992). Fluorine-18-labeled progestin 16 alpha, 17 alpha-dioxolanes: development of high-affinity ligands for the progesterone receptor with high in vivo target site selectivity. Journal of medicinal chemistry, 35(19), 3613-3621.
  • Fensome, A., et al. (2005). Synthesis and structure-activity relationship of novel 6-aryl-1,4-dihydrobenzo[d][5][11]oxazine-2-thiones as progesterone receptor modulators leading to the potent and selective nonsteroidal progesterone receptor agonist tanaproget. Journal of medicinal chemistry, 48(16), 5092-5095.
  • Kuhl, H. (2011).
  • Walker, C. K., & Sridhar, J. (2024). Progestins. In StatPearls.
  • Seeger, H., et al. (2005). Selectivity and potency of the retroprogesterone dydrogesterone in vitro. Steroids, 70(13), 851-857.
  • Africander, D., et al. (2022). Differential off-target glucocorticoid activity of progestins used in endocrine therapy. The Journal of steroid biochemistry and molecular biology, 218, 106069.
  • Kyselova, V., et al. (2022). Progesterone: A Steroid with Wide Range of Effects in Physiology as Well as Human Medicine. International Journal of Molecular Sciences, 23(13), 7313.
  • Stanczyk, F. Z. (2014). Pharmacology of Contraceptive Steroids. Global Library of Women's Medicine.
  • Griesinger, G., et al. (2019). Dydrogesterone: pharmacological profile and mechanism of action as luteal phase support in assisted reproduction. Reproductive biomedicine online, 38(2), 249-259.
  • Attardi, B. J., et al. (2004). In Vitro antiprogestational/antiglucocorticoid Activity and Progestin and Glucocorticoid Receptor Binding of the Putative Metabolites and Synthetic Derivatives of CDB-2914, CDB-4124, and Mifepristone. The Journal of steroid biochemistry and molecular biology, 88(3), 277-288.

Sources

An In-Depth Technical Guide to the Mechanism of Action of 16-Dehydroprogesterone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

16-Dehydroprogesterone (16-DHP) is a synthetic steroid hormone, structurally related to progesterone, that has garnered interest for its potential therapeutic applications. While its precise mechanism of action is not as extensively characterized as that of its parent compound, this guide synthesizes current knowledge on progesterone receptor signaling, the known pharmacology of structurally similar progestins, and the available data on 16-DHP to provide a comprehensive overview of its putative molecular and cellular effects. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of 16-DHP's mechanism of action and the experimental approaches to further elucidate it.

Introduction to this compound

This compound, also known as pregna-4,16-diene-3,20-dione, is a C21 steroid characterized by a double bond between carbons 16 and 17 in the D-ring of the steroid nucleus[1]. This structural modification distinguishes it from progesterone and influences its metabolic stability and receptor interactions. While its clinical applications are still under investigation, its structural similarity to other progestins, such as the retro-progesterone dydrogesterone, suggests it may act as a modulator of the progesterone receptor (PR).

The Progesterone Receptor: A Key Mediator of Progestin Action

The biological effects of progesterone and its synthetic analogs are primarily mediated by the nuclear progesterone receptor (PR), a member of the steroid hormone receptor superfamily of ligand-activated transcription factors. The PR exists as two main isoforms, PR-A and PR-B, transcribed from the same gene but initiated from different promoters.

  • PR-B: The full-length receptor, which generally functions as a stronger transcriptional activator of progesterone-responsive genes[2][3].

  • PR-A: A truncated form of the receptor that can act as a transcriptional activator or a repressor of PR-B and other steroid hormone receptors, depending on the cellular context[2][3].

The ratio of PR-A to PR-B is a critical determinant of cellular response to progestins and can vary in different tissues and disease states[4][5].

The Canonical (Genomic) Signaling Pathway

The classical mechanism of PR action involves a series of well-defined steps:

  • Ligand Binding: In the absence of a ligand, the PR resides in the cytoplasm in a complex with heat shock proteins (HSPs) and immunophilins. The binding of a progestin like 16-DHP is hypothesized to induce a conformational change in the PR, leading to the dissociation of this inhibitory complex.

  • Dimerization and Nuclear Translocation: The ligand-bound PR then dimerizes, forming either PR-A/PR-A or PR-B/PR-B homodimers, or PR-A/PR-B heterodimers. These dimers translocate into the nucleus.

  • DNA Binding: In the nucleus, the PR dimers bind to specific DNA sequences known as progesterone response elements (PREs) located in the promoter or enhancer regions of target genes.

  • Transcriptional Regulation: The DNA-bound PR recruits a complex of coactivators (e.g., SRC-1, SRC-2, p300/CBP) or corepressors, which modulate chromatin structure and the assembly of the basal transcription machinery, ultimately leading to the activation or repression of gene transcription[6][7][8][9].

Diagram of the Canonical Progesterone Receptor Signaling Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 16-DHP 16-DHP PR_HSP PR-HSP Complex 16-DHP->PR_HSP Binding PR PR PR_Dimer PR Dimer PR->PR_Dimer Dimerization HSP HSP PR_HSP->PR HSP Dissociation PRE PRE PR_Dimer->PRE Binding Coactivators Coactivators PRE->Coactivators Recruitment Corepressors Corepressors PRE->Corepressors Recruitment Transcription Gene Transcription Coactivators->Transcription Activation Corepressors->Transcription Repression

Caption: Canonical genomic signaling pathway of the progesterone receptor.

Non-Canonical (Non-Genomic) Signaling

In addition to the classical genomic pathway, progestins can elicit rapid cellular responses through non-genomic mechanisms. These actions are initiated at the cell membrane and involve the activation of intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways. These rapid signaling events can, in turn, modulate the activity of the nuclear PR and other transcription factors.

Putative Mechanism of Action of this compound

Direct experimental evidence detailing the interaction of 16-DHP with the progesterone receptor and its downstream effects is limited. However, based on its structural similarity to progesterone and other synthetic progestins like dydrogesterone, a plausible mechanism of action can be proposed. Dydrogesterone, a retro-isomer of progesterone, is a selective progesterone receptor agonist with a favorable oral bioavailability[10][11][12][13][14][15].

It is hypothesized that 16-DHP acts as a selective progesterone receptor modulator (SPRM) , binding to and activating PR-A and PR-B. The presence of the C16-17 double bond may influence its binding affinity and selectivity for the different PR isoforms, as well as its interaction with co-regulators, potentially leading to a unique gene expression profile compared to progesterone.

Metabolism and Pharmacokinetics of this compound

Understanding the metabolic fate of 16-DHP is crucial for interpreting its biological activity. Studies in rats have shown that 16-DHP undergoes rapid metabolism, primarily mediated by the cytochrome P450 enzyme CYP3A4, leading to low oral bioavailability. An epoxy metabolite has been identified. The rapid clearance of 16-DHP suggests that its in vivo effects may be influenced by the activity of its metabolites.

Potential Biological Effects of this compound

Based on the known functions of progesterone and its metabolites, 16-DHP may exhibit a range of biological activities, including:

  • Progestogenic Effects: Regulation of uterine function, with potential applications in conditions like endometriosis and for luteal phase support.

  • Neuroprotective Effects: Progesterone and its metabolites have demonstrated neuroprotective properties in various models of neuronal injury[8][16][17][18][19].

  • Anti-inflammatory Effects: Progesterone can modulate the immune response and exert anti-inflammatory effects[20][21][22].

Experimental Protocols for Elucidating the Mechanism of Action of this compound

To rigorously define the mechanism of action of 16-DHP, a series of well-established experimental protocols should be employed.

Progesterone Receptor Binding Assay

Objective: To determine the binding affinity of 16-DHP for the progesterone receptor isoforms, PR-A and PR-B.

Methodology: Competitive Radioligand Binding Assay

  • Preparation of Receptor Source: Utilize cell lines engineered to express high levels of either human PR-A or PR-B, or use cytosol extracts from tissues known to be rich in PR, such as the uterus from estrogen-primed rabbits.

  • Radioligand: Use a high-affinity radiolabeled progestin, such as [³H]-promegestone (R5020), as the tracer.

  • Competition: Incubate the receptor source with a fixed concentration of the radioligand and increasing concentrations of unlabeled 16-DHP or a reference compound (e.g., progesterone).

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using methods like dextran-coated charcoal adsorption or filtration through glass fiber filters.

  • Quantification: Measure the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The relative binding affinity (RBA) can then be calculated relative to progesterone.

Table 1: Representative Data from a Competitive Binding Assay

CompetitorIC₅₀ (nM)RBA (%)
Progesterone10100
16-DHP [Experimental Value][Calculated Value]
Dexamethasone>1000<1

Diagram of the Competitive Binding Assay Workflow

G Receptor_Source PR-A or PR-B Source Incubation Incubation Receptor_Source->Incubation Radioligand [3H]-R5020 Radioligand->Incubation Unlabeled_Ligand 16-DHP (Varying Conc.) Unlabeled_Ligand->Incubation Separation Separation of Bound/Free Incubation->Separation Quantification Scintillation Counting Separation->Quantification Data_Analysis IC50 and RBA Calculation Quantification->Data_Analysis

Caption: Workflow for a competitive progesterone receptor binding assay.

Reporter Gene Assay

Objective: To determine the functional activity (agonist or antagonist) of 16-DHP on PR-A and PR-B mediated transcription.

Methodology:

  • Cell Culture and Transfection: Use a suitable cell line (e.g., HeLa or T47D) that is deficient in endogenous PR. Co-transfect the cells with an expression vector for either PR-A or PR-B and a reporter plasmid containing a luciferase gene under the control of a PRE.

  • Treatment: Treat the transfected cells with varying concentrations of 16-DHP (for agonist activity) or with a known PR agonist (e.g., progesterone) in the presence of varying concentrations of 16-DHP (for antagonist activity).

  • Luciferase Assay: After an appropriate incubation period, lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Normalize luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) to account for variations in transfection efficiency. Plot the fold induction of luciferase activity against the concentration of 16-DHP to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Diagram of the Reporter Gene Assay Workflow

G Cell_Culture PR-deficient Cells Transfection Co-transfect PR expression vector and PRE-luciferase reporter Cell_Culture->Transfection Treatment Treat with 16-DHP (agonist/antagonist mode) Transfection->Treatment Incubation Incubate Treatment->Incubation Lysis Cell Lysis Incubation->Lysis Luciferase_Assay Measure Luciferase Activity Lysis->Luciferase_Assay Data_Analysis Calculate EC50/IC50 Luciferase_Assay->Data_Analysis

Sources

An Investigational Guide to 16-Dehydroprogesterone: A Putative Progesterone Receptor Agonist

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

16-Dehydroprogesterone (16-DHP) is a synthetic steroid cataloged as a progestin by multiple chemical suppliers.[1][2] Despite this classification, a comprehensive body of peer-reviewed literature detailing its specific interactions with the progesterone receptor (PR) and its functional profile as a PR agonist is notably absent. This technical guide synthesizes the available information on 16-DHP, including its synthesis and chemical properties. In the absence of direct experimental data, this document provides a framework for the scientific community, particularly researchers in endocrinology and drug development. It outlines the established mechanisms of progesterone receptor activation and details the requisite experimental protocols to rigorously characterize the potential progestogenic activity of 16-DHP. Furthermore, it addresses conflicting reports regarding its molecular targets, such as its documented activity as a farnesoid X receptor (FXR) antagonist, to provide a balanced and critical perspective.[3] This guide is intended to serve as a foundational resource for researchers aiming to elucidate the pharmacological identity of this compound.

Introduction to this compound

This compound (Pregna-4,16-diene-3,20-dione) is a C21 steroid and a derivative of progesterone, characterized by the introduction of a double bond between carbons 16 and 17.[4][5] This structural modification distinguishes it from the parent hormone, progesterone, and has the potential to alter its biological activity, including its affinity for and activation of the progesterone receptor. While primarily known as a key intermediate in the synthesis of various steroidal drugs, its classification by some commercial entities as a "steroidal progestin" warrants a thorough investigation into its potential as a direct agonist of the progesterone receptor.[1][2]

This guide will first detail the known synthetic routes to 16-DHP. It will then delve into the canonical signaling pathway of the progesterone receptor, providing a mechanistic basis for how 16-DHP might exert progestogenic effects. Crucially, this document will then outline the necessary experimental workflows to validate and quantify its activity, from initial receptor binding to functional cellular responses.

Synthesis and Chemical Properties

The synthesis of this compound and its precursors has been documented in chemical literature, often as part of the total synthesis of more complex steroids. For instance, the total synthesis of dl-19-nor-16,17-dehydroprogesterone has been described, highlighting the chemical strategies to construct the core steroidal scaffold with the characteristic C16-C17 double bond.[6] More broadly, 16-dehydropregnenolone acetate (16-DPA), a closely related precursor, is produced via the Marker degradation of diosgenin, a sapogenin found in Mexican yams.[3] This process was foundational to the industrial production of steroidal hormones. The conversion of 16-DPA to this compound would typically involve hydrolysis of the acetate group and oxidation of the 3-hydroxyl group to a ketone, along with isomerization of the C5-C6 double bond to the C4-C5 position.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₁H₂₈O₂[1][4]
Molecular Weight 312.45 g/mol [1][4]
CAS Number 1096-59-9[1]
Appearance White crystalline powder[3] (for 16-DPA)
Canonical SMILES CC(=O)C1=CC[C@@]2([H])[C@]3([H])CCC4=CC(=O)CC[C@]4(C)[C@@]3([H])CC[C@]12C[4]
InChIKey VRRHHTISESGZFN-RKFFNLMFSA-N[4]

The Progesterone Receptor Signaling Pathway: A Putative Mechanism of Action

For 16-DHP to function as a progesterone receptor agonist, it would need to engage with and activate the canonical PR signaling pathway. This process is initiated by the binding of a ligand to the ligand-binding domain (LBD) of the progesterone receptor, which exists in an inactive state in the cytoplasm, complexed with heat shock proteins (HSPs).[7]

Ligand binding induces a conformational change in the receptor, leading to the dissociation of HSPs. This is followed by receptor dimerization and translocation into the nucleus. Inside the nucleus, the ligand-receptor complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes. This binding event facilitates the recruitment of co-activator proteins, which in turn promote the transcription of these genes by RNA polymerase II, ultimately leading to a physiological response.[7]

PR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PR_inactive Inactive PR-HSP Complex PR_active Active PR Dimer PR_inactive->PR_active Dimerization DHP 16-DHP DHP->PR_inactive Binding & HSP Dissociation PR_DNA PR Dimer binds to PRE PR_active->PR_DNA Nuclear Translocation Coactivators Co-activator Recruitment PR_DNA->Coactivators Transcription Gene Transcription Coactivators->Transcription mRNA mRNA Transcription->mRNA Proteins Protein Synthesis mRNA->Proteins Response Cellular Response Proteins->Response Binding_Assay_Workflow Reagents Prepare Reagents: - PR Source - Labeled Ligand - 16-DHP Dilutions Incubation Incubate (PR + Labeled Ligand + 16-DHP) Reagents->Incubation Separation Separate Bound from Free Ligand Incubation->Separation Detection Quantify Bound Ligand Signal Separation->Detection Analysis Calculate IC50 & Ki Detection->Analysis

Caption: Workflow for a competitive PR binding assay.

Progesterone Receptor Functional Agonist Assay

Demonstrating binding is necessary but not sufficient. A functional assay is required to determine if 16-DHP binding leads to receptor activation and subsequent gene transcription. A luciferase reporter gene assay is a highly sensitive and standard method for this.

Principle: This cell-based assay utilizes a host cell line (e.g., HEK293 or HeLa) that has been engineered to express the human progesterone receptor and a reporter gene (e.g., firefly luciferase) under the control of a promoter containing progesterone response elements (PREs). If 16-DHP activates the PR, the receptor will bind to the PREs and drive the expression of luciferase, which can be quantified by measuring the light produced upon addition of a substrate.

Step-by-Step Methodology:

  • Cell Culture: Culture the PR-reporter cell line in appropriate media.

  • Cell Plating: Seed the cells into a white, opaque 96-well plate suitable for luminescence measurements.

  • Compound Treatment: Prepare serial dilutions of 16-DHP (and a reference agonist like progesterone) in the cell culture medium. Add the diluted compounds to the cells. Include a vehicle-only control.

  • Incubation: Incubate the plate for 18-24 hours to allow for receptor activation, gene transcription, and protein expression.

  • Lysis and Substrate Addition: Lyse the cells and add a luciferase substrate solution according to the manufacturer's instructions.

  • Luminescence Measurement: Measure the light output from each well using a luminometer.

  • Data Analysis: Normalize the luminescence signal to a control if necessary. Plot the luminescence signal against the logarithm of the 16-DHP concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal efficacy).

Reporter_Assay_Workflow Plating Plate PR-Reporter Cells in 96-well Plate Treatment Treat Cells with 16-DHP Dilutions Plating->Treatment Incubation Incubate (18-24 hours) Treatment->Incubation Lysis Lyse Cells & Add Luciferin Incubation->Lysis Measurement Measure Luminescence Lysis->Measurement

Caption: Workflow for a PR luciferase reporter gene assay.

Addressing Conflicting Evidence and Selectivity

A critical aspect of characterizing 16-DHP is addressing a report that identifies it as a farnesoid X receptor (FXR) antagonist. [3]This finding suggests that 16-DHP may have multiple molecular targets. Therefore, a selectivity panel is essential.

  • Steroid Receptor Selectivity: The binding and functional activity of 16-DHP should be assessed against other steroid hormone receptors, including the androgen receptor (AR), estrogen receptor (ER), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR). This will determine its specificity for the PR.

  • FXR Activity Confirmation: The reported FXR antagonist activity should be independently verified, for instance, using an FXR reporter gene assay.

Summary of (Hypothetical) Quantitative Data

As there is no publicly available quantitative data on the progestogenic activity of this compound, the following table is presented as a template for the key parameters that need to be determined through the experimental protocols described above.

Table 2: Template for Pharmacological Parameters of this compound

ParameterDescriptionDesired Experimental Outcome
PR Binding Affinity (Ki) Concentration for 50% receptor occupancyTo be determined (nM or µM)
PR Functional Potency (EC50) Concentration for 50% maximal responseTo be determined (nM or µM)
PR Functional Efficacy (Emax) Maximal response relative to progesteroneTo be determined (% of progesterone)
Selectivity (Ki ratio) Ki (Other Receptors) / Ki (PR)To be determined (>100-fold for selectivity)

Conclusion and Future Directions

This compound is a compound at the intersection of synthetic chemistry and pharmacology. While its role as a synthetic intermediate is established, its potential as a direct progesterone receptor agonist remains largely unexplored in the public domain. Its classification as a "progestin" by chemical vendors provides a compelling reason for further investigation. [1][2] The immediate future for 16-DHP research should focus on executing the fundamental pharmacological assays outlined in this guide: competitive binding assays to determine affinity for the progesterone receptor and cell-based reporter assays to quantify functional agonist activity. These studies must be complemented by a comprehensive selectivity screen to clarify its activity at other steroid receptors and to address the conflicting report of its action as an FXR antagonist. [3] Should these studies confirm that 16-DHP is a potent and selective progesterone receptor agonist, further research into its downstream gene regulation, pharmacokinetic profile, and in vivo effects in relevant animal models would be warranted. The elucidation of its complete pharmacological profile will be crucial in determining whether this compound can transition from a chemical intermediate to a tool compound for research or a lead for therapeutic development.

References

  • AdooQ Bioscience.
  • Wikipedia.
  • PharmaCompass. Dehydrogesterone | Drug Information, Uses, Side Effects, Chemistry. [Link]
  • PubMed. The metabolic fate and receptor interaction of 16α-hydroxyprogesterone and its 5α-reduced metabolite, 16α-hydroxy-dihydroprogesterone. [Link]
  • PubChem. Dydrogesterone. [Link]
  • Wikipedia. Dydrogesterone. [Link]
  • PubMed. The relationship between affinity of progestins and antiprogestins for the progesterone receptor in breast cancer cells (ZR-PR-LT)
  • PubMed. Agents for alkylating steroid hormone receptors. 2.
  • National Institutes of Health. Comparison between Steroid Binding to Progesterone Membrane Receptor α (mPRα)
  • Global Substance Registration System. This compound. [Link]
  • PubMed. Comparative binding affinity study of progestins to the cytosol progestin receptor of endometrium in different mammals. [Link]
  • ResearchGate. The metabolic fate and receptor interaction of 16α-hydroxyprogesterone and its 5α-reduced metabolite, 16α-hydroxy-dihydroprogesterone | Request PDF. [Link]
  • Global Substance Registration System. This compound. [Link]
  • PubMed. Selectivity and potency of the retroprogesterone dydrogesterone in vitro. [Link]
  • National Institutes of Health. The Role of Dydrogesterone in the Management of Luteal Phase Defect: A Comprehensive Review. [Link]
  • PubMed. Dydrogesterone: pharmacological profile and mechanism of action as luteal phase support in assisted reproduction. [Link]
  • PubMed. Progestational effects of dydrogesterone in vitro, in vivo and on the human endometrium. [Link]
  • PubMed. Total synthesis of dl-19-nor-16,17-dehydroprogesterone. [Link]
  • ResearchGate. Activation of the progesterone receptor (PR) by progesterone receptor... [Link]
  • Patsnap Synapse. What is the mechanism of Dydrogesterone? [Link]
  • National Institutes of Health. Novel Assay for Detection of Progesterone Receptor-Interacting Endocrine Disruptors. [Link]
  • National Institutes of Health. Selective Progesterone Receptor Modulators—Mechanisms and Therapeutic Utility. [Link]
  • ResearchGate. Dydrogesterone: pharmacological profile and mechanism of action as luteal phase support in assisted reproduction | Request PDF. [Link]
  • ResearchGate. Progestational effects of dydrogesterone in vitro, in vivo and on the human endometrium. [Link]
  • PubChem. Progesterone. [Link]
  • ResearchGate. (PDF)
  • PharmaCompass. Dydrogesteronum | Drug Information, Uses, Side Effects, Chemistry. [Link]
  • PubMed. Effects of dydrogesterone and of its stable metabolite, 20-alpha-dihydrodydrogesterone, on nitric oxide synthesis in human endothelial cells. [Link]
  • PubMed.
  • PubMed.

Sources

The Genesis of a Steroid: An In-depth Technical Guide to the Discovery and History of 16-Dehydroprogesterone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Synthetic Progestins

The story of 16-Dehydroprogesterone is intrinsically linked to the broader scientific endeavor to understand and harness the power of steroid hormones. In the early 20th century, the isolation and structural elucidation of progesterone, the primary female sex hormone responsible for maintaining pregnancy, marked a pivotal moment in endocrinology and reproductive medicine. However, the reliance on animal sources for progesterone was a significant bottleneck, making it scarce and expensive. This scarcity fueled a quest for synthetic and semi-synthetic alternatives, progestins, that could be produced on a larger scale to meet the growing therapeutic demand. This compound emerged from this fervent period of research as a key intermediate and a biologically active molecule in its own right, fundamentally shaping the landscape of steroid hormone synthesis and pharmacology. This guide provides a comprehensive technical overview of the discovery, synthesis, and biological significance of this compound.

The Dawn of a New Era: The Marker Degradation and the Discovery of this compound

The history of this compound is inseparable from the pioneering work of American chemist Russell Earl Marker. In the late 1930s, Marker developed a groundbreaking process that would revolutionize the production of steroid hormones: the Marker degradation .[1] This chemical pathway provided a commercially viable route to synthesize progesterone and other steroids from abundant plant-derived sterols, specifically diosgenin found in Mexican yams (Dioscorea species).[1][2]

Prior to Marker's work, the synthesis of steroid hormones was a complex and low-yielding process. The Marker degradation, a three-step process, efficiently cleaved the spiroketal side chain of diosgenin to yield a crucial C21 steroid intermediate, 16-dehydropregnenolone acetate (16-DPA).[1][3] A variant of this degradation, published in 1940, solidified the production of 16-DPA.[4] This intermediate became the cornerstone of the burgeoning steroid industry in Mexico, which Marker himself helped establish.[1]

From 16-DPA, the synthesis of this compound (pregna-4,16-diene-3,20-dione) was a relatively straightforward conversion. This involved the hydrolysis of the 3β-acetate group of 16-DPA to the corresponding alcohol, 16-dehydropregnenolone, followed by an Oppenauer oxidation .[1][5] This oxidation step simultaneously converts the 3β-hydroxyl group to a 3-keto group and shifts the double bond from the B-ring (Δ⁵) to the A-ring (Δ⁴), resulting in the α,β-unsaturated ketone characteristic of progesterone and its analogs.[5]

Synthesis of this compound: A Step-by-Step Technical Protocol

The semi-synthesis of this compound from diosgenin remains a classic example of steroid chemistry. The following protocol outlines the key steps, combining the Marker degradation and the Oppenauer oxidation.

Experimental Protocol: Synthesis of this compound from Diosgenin

Part 1: Marker Degradation of Diosgenin to 16-Dehydropregnenolone Acetate (16-DPA)

  • Acetolysis of Diosgenin:

    • Diosgenin is heated under pressure with acetic anhydride. This reaction opens the spiroketal side chain to form a furostadiene derivative, pseudodiosgenin diacetate.[3]

    • Causality: The acidic conditions and high temperature facilitate the cleavage of the ether linkages in the spiroketal. Acetic anhydride serves both as a reagent and a solvent, acetylating the newly formed hydroxyl groups.

  • Oxidative Cleavage:

    • The pseudodiosgenin diacetate is then subjected to oxidative cleavage using a strong oxidizing agent, typically chromium trioxide (CrO₃).[3]

    • Causality: The chromium trioxide selectively oxidizes the double bond in the furostadiene side chain, leading to the formation of the 20-keto group and cleavage of the side chain to yield 16-dehydropregnenolone acetate (16-DPA).

Part 2: Conversion of 16-DPA to this compound

  • Hydrolysis of 16-DPA:

    • The 3β-acetate group of 16-DPA is hydrolyzed to a hydroxyl group using a base, such as potassium hydroxide, in an alcoholic solvent.[6] This yields 3β-hydroxypregna-5,16-dien-20-one (16-dehydropregnenolone).

    • Causality: The basic conditions promote the saponification of the ester linkage at the C-3 position.

  • Oppenauer Oxidation:

    • The 3β-hydroxypregna-5,16-dien-20-one is then subjected to an Oppenauer oxidation. This reaction typically employs an aluminum alkoxide catalyst, such as aluminum isopropoxide, in the presence of a ketone as a hydride acceptor (e.g., acetone or cyclohexanone).[5][6]

    • Causality: The aluminum isopropoxide coordinates to the hydroxyl group, facilitating the transfer of a hydride to the ketone. This oxidizes the C-3 hydroxyl to a ketone and, through a concerted mechanism, shifts the double bond from the Δ⁵ position to the Δ⁴ position, forming the thermodynamically more stable α,β-unsaturated ketone system of this compound.

Synthesis_Workflow Diosgenin Diosgenin Step1 Step 1: Acetolysis (Acetic Anhydride, Heat) Diosgenin->Step1 Intermediate1 Pseudodiosgenin Diacetate Step1->Intermediate1 Step2 Step 2: Oxidative Cleavage (CrO3) Intermediate1->Step2 DPA 16-Dehydropregnenolone Acetate (16-DPA) Step2->DPA Step3 Step 3: Hydrolysis (KOH) DPA->Step3 Intermediate2 16-Dehydropregnenolone Step3->Intermediate2 Step4 Step 4: Oppenauer Oxidation (Al(OiPr)3, Acetone) Intermediate2->Step4 FinalProduct This compound Step4->FinalProduct

Caption: Synthesis workflow of this compound from Diosgenin.

Biological Activity and Mechanism of Action

This compound, as a derivative of progesterone, exhibits progestational activity. Its biological effects are mediated through its interaction with the progesterone receptor (PR), a member of the nuclear receptor superfamily. The progesterone receptor exists as two main isoforms, PR-A and PR-B, which can have different transcriptional activities.[7]

While specific quantitative data for the binding affinity and potency of this compound is not extensively reported in readily available literature, its structural similarity to progesterone suggests it acts as an agonist at the progesterone receptor. The introduction of the double bond at the C-16 position can influence the molecule's conformation and its interaction with the receptor's ligand-binding domain, potentially altering its potency and selectivity compared to progesterone. Studies on related compounds, such as 17α-hydroxyprogesterone caproate, show that modifications to the progesterone backbone can significantly impact receptor binding and biological activity.[8]

Progesterone Receptor Signaling Pathway

The mechanism of action of progestins like this compound follows the general pathway of steroid hormone receptor activation:

  • Ligand Binding: this compound, being lipophilic, diffuses across the cell membrane and binds to the ligand-binding domain of the progesterone receptor located in the cytoplasm or nucleus.

  • Conformational Change and Dimerization: Upon ligand binding, the receptor undergoes a conformational change, dissociates from heat shock proteins, and dimerizes.

  • Nuclear Translocation and DNA Binding: The hormone-receptor complex translocates to the nucleus and binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes.

  • Transcriptional Regulation: The binding of the receptor dimer to PREs recruits co-activator or co-repressor proteins, leading to the modulation (activation or repression) of gene transcription. This results in the synthesis of new proteins that mediate the physiological effects of the progestin.

Progesterone_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progestin This compound PR_HSP Progesterone Receptor (PR) + Heat Shock Proteins (HSP) Progestin->PR_HSP Binds PR_dimer Activated PR Dimer PR_HSP->PR_dimer HSP Dissociation & Dimerization PRE Progesterone Response Element (PRE) on DNA PR_dimer->PRE Nuclear Translocation & DNA Binding Transcription Gene Transcription PRE->Transcription Recruits Co-activators mRNA mRNA Transcription->mRNA Protein Synthesis Protein Synthesis mRNA->Protein Synthesis Biological Effects Biological Effects Protein Synthesis->Biological Effects

Caption: Generalized progesterone receptor signaling pathway.

Quantitative Data on Progestational Activity

Precise, comparative quantitative data for this compound's binding affinity (IC₅₀ or Kᵢ) and functional potency (EC₅₀) at the progesterone receptor are not widely available in the public domain. However, qualitative assessments from early studies confirmed its progestational effects. For context, the table below presents typical binding affinity data for progesterone and a well-characterized synthetic progestin. It is important to note that the activity of this compound would need to be determined through modern receptor binding and transactivation assays for a direct comparison.

CompoundReceptorBinding Affinity (Relative to Progesterone)
ProgesteroneProgesterone Receptor (PR)100%
17α-Hydroxyprogesterone CaproateProgesterone Receptor (PR)26-30%[8]
This compoundProgesterone Receptor (PR)Data not readily available

Note: The lack of specific quantitative data for this compound highlights a potential area for further research to fully characterize its pharmacological profile.

Conclusion

The discovery and synthesis of this compound represent a pivotal chapter in the history of steroid chemistry and pharmacology. Born from the ingenuity of Russell Earl Marker and the revolutionary Marker degradation, this compound not only served as a critical intermediate in the large-scale production of progesterone and other essential steroid hormones but also possesses its own inherent biological activity. While its primary historical significance lies in its role as a synthetic precursor, the story of this compound underscores the profound impact of chemical innovation on medicine. Further elucidation of its specific pharmacological properties could yet reveal new insights into the structure-activity relationships of progestins, offering valuable knowledge for the design of future therapeutic agents.

References

  • Wikipedia.
  • Longdom Publishing.
  • National Institutes of Health. Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha hydroxyprogesterone caproate (17-OHPC)
  • ResearchGate. Continuous Flow Synthesis of 16-Dehydropregnenolone Acetate (16-DPA)
  • ResearchGate.
  • Longdom Publishing. A Simple Efficient Process for the Synthesis of 16-Dehydropregnenolone Acetate(16-Dpa)
  • PubMed. Comparative binding affinity study of progestins to the cytosol progestin receptor of endometrium in different mammals. [Link]
  • Wikipedia.
  • National Institutes of Health. Comparison between Steroid Binding to Progesterone Membrane Receptor α (mPRα)
  • PubMed. Fluorine-18-labeled progestin 16 alpha, 17 alpha-dioxolanes: development of high-affinity ligands for the progesterone receptor with high in vivo target site selectivity. [Link]
  • ResearchGate. Rank order of binding affinities of steroids, DES analogs, and EDCs to plasma membranes prepared from goldfish ovary and MDA-MB-231 cells transfected with mPRa. [Link]
  • YouTube.
  • ResearchGate. Allosteric regulation of the 16?? hydroxylation of progesterone as catalyzed by rabbit microsomal cytochrome P-450 3b. [Link]
  • Arkivoc. The synthesis of 16-dehydropregnenolone acetate (DPA)
  • Wikipedia.

Sources

An In-Depth Technical Guide to 16-Dehydroprogesterone and its Role in Steroid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

16-Dehydroprogesterone (16-DHP) is a C21 steroid distinguished by a double bond between carbons 16 and 17. While historically viewed primarily as a synthetic intermediate in the production of various steroidal drugs, emerging evidence points to a potential endogenous role in specialized steroidogenic pathways. This guide provides a comprehensive technical overview of 16-DHP, from its fundamental biochemistry and synthesis to its nuanced role in steroidogenesis. We will explore its relationship with its clinically significant stereoisomer, dydrogesterone, and detail the experimental protocols necessary for its synthesis, purification, and bioactivity assessment. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique properties of this compound.

Introduction: Situating this compound in the Steroid Landscape

Steroidogenesis is a complex, enzyme-driven cascade that converts cholesterol into a vast array of biologically active hormones, including progestogens, androgens, estrogens, glucocorticoids, and mineralocorticoids.[1][2] This intricate network of pathways is tightly regulated, with specific enzymes expressed in different tissues to produce a distinct steroid profile.[1] Progesterone is a central node in this network, serving not only as a crucial hormone for the menstrual cycle and pregnancy but also as a precursor for the synthesis of other vital steroids.[3]

This compound (pregna-4,16-diene-3,20-dione) emerges as a fascinating molecule within this context. It is structurally similar to progesterone, with the key distinction of an additional double bond in the D-ring. This structural modification has profound implications for its chemical reactivity and biological activity. While 16-DHP is a well-established intermediate in the pharmaceutical industry for the synthesis of corticoids and other hormonal drugs, its endogenous significance is an area of active investigation. Studies have identified related 16-ene-steroids, such as androsta-5,16-dien-3β-ol, as metabolites in human testicular homogenates, suggesting that the enzymatic machinery for producing 16-dehydro structures exists within the human body.[4] Furthermore, 16-dehydropregnenolone has been identified as an intermediate in 16-androstene biosynthesis in neonatal porcine testicular microsomes, lending further credence to the potential for an endogenous pathway involving 16-dehydro C21 steroids.[5]

This guide will delve into the multifaceted nature of 16-DHP, providing both the foundational knowledge and the practical methodologies required for its advanced study.

The Biochemistry of this compound

Structure and Chemical Properties

This compound is a steroidal progestin with the chemical formula C₂₁H₂₈O₂ and a molecular weight of 312.45 g/mol .[6] Its structure is characterized by the four-ring steroid nucleus, with a ketone group at C3 and an acetyl group at C17, identical to progesterone. The defining feature is the carbon-carbon double bond between the 16th and 17th positions.

This C16-C17 double bond introduces planarity to the D-ring, which influences the overall shape of the molecule compared to progesterone. This structural alteration is critical in its interaction with steroid receptors and enzymes.

Relationship to Dydrogesterone

It is impossible to discuss 16-DHP without mentioning its clinically vital stereoisomer, dydrogesterone (9β,10α-pregna-4,6-diene-3,20-dione). Dydrogesterone is a "retroprogesterone," meaning it has an inverted stereochemistry at the C9 and C10 positions, resulting in a bent molecular conformation.[7] This unique shape confers high selectivity for the progesterone receptor (PR) with minimal cross-reactivity with androgen, estrogen, or glucocorticoid receptors.[8] Dydrogesterone is synthesized from progesterone or pregnenolone and is a potent, orally active progestogen used extensively in the treatment of endometriosis, menstrual disorders, and for luteal phase support in assisted reproduction.[8][9][10][11][12][13][14]

While not identical, the established progestogenic activity and therapeutic success of dydrogesterone provide a strong rationale for investigating the biological properties of 16-DHP, its structural relative.

Role in Steroid Synthesis: An Emerging Picture

The classical steroidogenesis pathway does not typically feature 16-DHP as a primary intermediate. However, evidence suggests its potential involvement in alternative or specialized pathways.

Potential Endogenous Synthesis

The formation of 16-ene steroids in human tissues suggests the presence of enzymes capable of introducing a C16-C17 double bond.[4] Specifically, the cytochrome P450 enzyme CYP17A1, which possesses both 17α-hydroxylase and 17,20-lyase activity, is a key player in androgen synthesis.[1] While its primary role is the conversion of pregnenolone and progesterone to their 17α-hydroxylated forms and subsequently to dehydroepiandrosterone (DHEA) and androstenedione, the potential for alternative reactions leading to 16-dehydro intermediates exists. Studies in human fetal adrenals have shown the formation of 16α-hydroxyprogesterone, indicating enzymatic activity at the C16 position.[15] It is plausible that under certain physiological or pathological conditions, a dehydration reaction following hydroxylation could lead to the formation of 16-DHP.

Diagram: Simplified Steroidogenesis Pathway and the Potential Position of 16-DHP

steroidogenesis Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD 17a-OH-Progesterone 17a-OH-Progesterone Progesterone->17a-OH-Progesterone CYP17A1 (17α-hydroxylase) 16-DHP 16-DHP 17a-OH-Progesterone->16-DHP Dehydration (Hypothesized) Androstenedione Androstenedione 17a-OH-Progesterone->Androstenedione CYP17A1 (17,20-lyase) Other_Steroids Other Steroids (Androgens, Estrogens, Corticosteroids) 16-DHP->Other_Steroids Further Metabolism Androstenedione->Other_Steroids

Caption: Potential branch point for 16-DHP synthesis from 17α-hydroxyprogesterone.

16-DHP as a Synthetic Precursor

Industrially, 16-DHP is a valuable intermediate. Its C16-C17 double bond provides a reactive site for the introduction of various functional groups, enabling the synthesis of a wide range of steroidal drugs, including corticosteroids like dexamethasone and betamethasone. The synthesis of dydrogesterone also involves intermediates with a similar dehydro structure.[9][10][16]

Mechanism of Action and Therapeutic Potential

Interaction with the Progesterone Receptor

As a progestin, the primary mechanism of action of 16-DHP is expected to be through its interaction with the progesterone receptor (PR). The PR is a nuclear receptor that, upon ligand binding, modulates the transcription of target genes.[17]

In comparison, its stereoisomer dydrogesterone is a highly selective PR agonist.[8] Despite a relatively lower binding affinity for the PR compared to progesterone (approximately 16%), it is significantly more potent when administered orally.[20] This highlights that receptor binding affinity is not the sole determinant of in vivo activity; bioavailability and metabolism also play crucial roles.

Therapeutic Potential in Endometriosis and Other Progesterone-Deficient States

The clinical success of dydrogesterone in treating endometriosis provides a strong proof-of-concept for the therapeutic potential of 16-dehydroprogestins. Endometriosis is an estrogen-dependent inflammatory disease where progestins are a mainstay of medical management. They work by inducing decidualization and subsequent atrophy of the ectopic endometrial tissue.

Clinical trials with dydrogesterone have demonstrated significant efficacy in reducing endometriosis-associated pain (pelvic pain, dysmenorrhea, and dyspareunia) and improving pregnancy rates.[8][9][10][11]

Table 1: Summary of Clinical Efficacy of Dydrogesterone in Endometriosis

Outcome MeasureEfficacy DataSource(s)
Pain Relief Significant reduction in pelvic pain, dysmenorrhea, and dyspareunia after the first cycle of treatment. By the sixth cycle, reductions were 95%, 87%, and 85%, respectively.[9]
Pregnancy Rate Increased pregnancy rate compared to gestrinone. In one study, 21.1% of patients were considered cured and 66.7% showed improvement.[8][9]
Recurrence Rate Lowered risk of endometriosis recurrence compared to GnRH-a.[8]
Spontaneous Pregnancy Rate (Post-Laparoscopy) 44.3% spontaneous pregnancy rate at 12 months, significantly higher than the GnRH-a group (22.2%).[11]

The favorable safety profile of dydrogesterone, with no androgenic or estrogenic side effects, makes it a well-tolerated option for long-term management.[6][8] This provides a compelling rationale for the development and investigation of 16-DHP and its derivatives as potentially novel therapeutic agents.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound, as well as an in vitro assay for assessing its progestogenic activity.

Synthesis of this compound from 17α-Hydroxyprogesterone

This protocol is adapted from the principles described in patent literature, employing a one-step elimination reaction.[7]

Principle: This method utilizes semicarbazide hydrochloride as a dehydrating agent to facilitate the elimination of the 17α-hydroxyl group from 17α-hydroxyprogesterone, forming the C16-C17 double bond.

Materials:

  • 17α-Hydroxyprogesterone

  • Toluene

  • Deionized Water

  • Glacial Acetic Acid

  • Semicarbazide Hydrochloride

  • Ethyl Acetate

  • 5% Sodium Bicarbonate solution

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 500 mL round-bottom flask, add 17α-hydroxyprogesterone (10 g, 1 equivalent).

  • Add toluene (80 mL), deionized water (5 mL), glacial acetic acid (5 mL), and semicarbazide hydrochloride (2 g).

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the reaction mixture to 80-90°C with vigorous stirring.

  • Maintain the temperature and stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

  • After the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel. Allow the layers to separate and remove the aqueous layer.

  • Wash the organic (toluene) layer twice with 50 mL of 5% sodium bicarbonate solution, followed by two washes with 50 mL of deionized water.

  • Dry the toluene layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

Diagram: Synthesis Workflow

synthesis_workflow start Mix Reactants: 17α-Hydroxyprogesterone Toluene, Water, Acetic Acid Semicarbazide HCl react Heat to 80-90°C (4-6 hours) start->react monitor Monitor by TLC react->monitor workup Cool & Aqueous Workup (Separatory Funnel) monitor->workup Reaction Complete wash Wash with NaHCO₃ and Water workup->wash dry_concentrate Dry & Concentrate (Rotary Evaporator) wash->dry_concentrate crude_product Crude 16-DHP dry_concentrate->crude_product

Caption: Workflow for the synthesis of 16-DHP from 17α-hydroxyprogesterone.

Purification by Recrystallization

Principle: Recrystallization is a technique used to purify solid compounds. The crude product is dissolved in a hot solvent in which it is highly soluble, and then allowed to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent.[17][20]

Materials:

  • Crude 16-DHP

  • Ethyl Acetate (or other suitable solvent like methanol/acetone mixture)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Transfer the crude 16-DHP to an Erlenmeyer flask.

  • Add a minimal amount of hot ethyl acetate to dissolve the solid completely. The solution should be saturated.

  • If there are any insoluble impurities, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature. Crystals of 16-DHP should start to form.

  • Once the solution has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethyl acetate to remove any remaining soluble impurities.

  • Dry the purified crystals under vacuum to obtain pure this compound.

  • Assess purity by melting point determination and HPLC analysis.

Analytical High-Performance Liquid Chromatography (HPLC)

Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (C18 column) is used with a polar mobile phase. More hydrophobic compounds will have a longer retention time.

Instrumentation and Conditions (adapted from methods for progesterone): [21][22]

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic mixture of Methanol and Water (e.g., 80:20 v/v). The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at 25°C.

Procedure:

  • Prepare a stock solution of purified 16-DHP in the mobile phase (e.g., 1 mg/mL).

  • Prepare a series of calibration standards by diluting the stock solution.

  • Inject the standards and the sample solution into the HPLC system.

  • Identify the 16-DHP peak by its retention time and quantify using the calibration curve.

In Vitro Progestogenic Activity Assay (Alkaline Phosphatase Induction)

Principle: The T47D human breast cancer cell line expresses the progesterone receptor. The binding of a progestin to the PR induces the expression of alkaline phosphatase (AP). The level of AP activity is therefore a measure of the progestogenic activity of the test compound.[23]

Materials:

  • T47D cells

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phenol red-free medium supplemented with charcoal-stripped serum

  • 16-DHP, Progesterone (positive control), Vehicle (e.g., DMSO)

  • p-Nitrophenyl phosphate (pNPP) substrate solution

  • Cell lysis buffer

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed T47D cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Hormone Deprivation: Replace the growth medium with phenol red-free medium containing charcoal-stripped serum for 24 hours to reduce background hormonal effects.

  • Treatment: Treat the cells with various concentrations of 16-DHP, progesterone, and a vehicle control for 24-48 hours.

  • Cell Lysis: Wash the cells with PBS and then lyse them using a suitable lysis buffer.

  • AP Assay: Add pNPP substrate solution to each well. The AP enzyme will convert pNPP to p-nitrophenol, which is yellow.

  • Measurement: Incubate for an appropriate time at 37°C and then measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Calculate the fold induction of AP activity relative to the vehicle control. Plot a dose-response curve to determine the EC₅₀ of 16-DHP.

Future Directions and Conclusion

This compound stands at the intersection of synthetic chemistry and steroid biology. While its role as a synthetic intermediate is well-established, its potential as an endogenous signaling molecule and a therapeutic agent is just beginning to be explored. The structural similarity to the highly effective drug dydrogesterone provides a compelling argument for its further investigation.

Future research should focus on several key areas:

  • Elucidation of Endogenous Pathways: Utilizing advanced mass spectrometry techniques to definitively identify and quantify 16-DHP in human tissues and circulation.[12][24][25]

  • Direct Receptor Binding and Activity Studies: Quantifying the binding affinity of 16-DHP for the progesterone receptor and other steroid receptors to fully characterize its pharmacological profile.

  • Preclinical Efficacy Studies: Evaluating the efficacy of 16-DHP in animal models of endometriosis and other progesterone-deficient conditions.

  • Metabolic Profiling: Identifying the metabolic fate of 16-DHP in vivo to understand its pharmacokinetics and potential active metabolites.

References

  • Trivedi, P., et al. (2007). Effective post-laparoscopic treatment of endometriosis with dydrogesterone. Gynecological Endocrinology, 23(12), 705-710.
  • Wang, Y., et al. (2021). Dydrogesterone in the treatment of endometriosis: evidence mapping and meta-analysis. Archives of Gynecology and Obstetrics, 304(2), 231-252.
  • Swart, A. C., et al. (2017). The metabolic fate and receptor interaction of 16α-hydroxyprogesterone and its 5α-reduced metabolite, 16α-hydroxy-dihydroprogesterone. The Journal of Steroid Biochemistry and Molecular Biology, 167, 85-94.
  • Jänne, O. A., et al. (1997). Estrogenic and progestagenic activities of physiologic and synthetic androgens, as measured by in vitro bioassays. Steroids, 62(8-9), 629-635.
  • Pahwa, P., et al. (2023). Effective Luteal Support with Dydrogesterone 30 mg SR in Combination with Micronized Vaginal Progesterone in Frozen Embryo Trans. Gavin Journal of Gynecology and Women’s Health.
  • Zhejiang Shenzhou Pharmaceutical Co., Ltd. (2021). Preparation method of this compound. CN112940062A.
  • Deng, T., et al. (2023). Dydrogesterone and GnRH-a effects in endometriosis. International Journal of General Medicine, 16, 4037-4044.
  • Swart, A. C., et al. (2017). The metabolic fate and receptor interaction of 16α-hydroxyprogesterone and its 5α-reduced metabolite, 16α-hydroxy-dihydroprogesterone. ResearchGate.
  • Siadati, S. A. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate.
  • Burstein, S. H., & Dorfman, R. I. (1963). Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha hydroxyprogesterone caproate (17-OHPC), and related progestins. Journal of Biological Chemistry, 238(5), 1656-1660.
  • Thomas, M., et al. (2007). Rank order of binding affinities of steroids, DES analogs, and EDCs to plasma membranes prepared from goldfish ovary and MDA-MB-231 cells transfected with mPRa. ResearchGate.
  • Sinreih, M., et al. (2015). Combined Liquid Chromatography–Tandem Mass Spectrometry Analysis of Progesterone Metabolites. PLOS ONE, 10(2), e0117984.
  • Griesinger, G., et al. (2020). Dydrogesterone as an oral alternative to vaginal progesterone for IVF luteal phase support: A systematic review and individual participant data meta-analysis. PLOS ONE, 15(11), e0241044.
  • Kwan, T. K., et al. (1984). Identification of 16-dehydropregnenolone as an intermediate in 16-androstene biosynthesis in neonatal porcine testicular microsomes. FEBS Letters, 174(1), 173-178.
  • Villee, D. B., et al. (1961). Steroid hydroxylation in human fetal adrenals: formation of 16 alpha-hydroxyprogesterone, 17-hydroxyprogesterone and deoxycorticosterone. Endocrinology, 69, 354-372.
  • Huck, W. F., et al. (2023). Revealing Structure and Localization of Steroid Regioisomers through Predictive Fragmentation Patterns in Mass Spectrometry Imaging. Analytical Chemistry, 95(47), 17298-17306.
  • Ghaffari, F., et al. (2022). Micronized Progesterone or Dydrogesterone? A Comparative Study on the Effects of Two Forms of Progesterone on Pregnancy Outcomes After Threatened Abortion. Brieflands.
  • Wang, Z., et al. (2023). Process optimizations for the synthesis of an intermediate of dydrogesterone. RSC Advances, 13(12), 8031-8037.
  • Clarke, C. L., & Sutherland, R. L. (1993). The relationship between affinity of progestins and antiprogestins for the progesterone receptor in breast cancer cells (ZR-PR-LT) and ability to down-regulate the receptor. European Journal of Cancer, 29A(12), 1771-1775.
  • AdooQ Bioscience. (n.d.). This compound.
  • Scribd. (n.d.). Crystallization S16.
  • Auchus, R. J. (2017). Classic and current concepts in adrenal steroidogenesis: a reappraisal. Archives of Endocrinology and Metabolism, 61(6), 630-640.
  • El-Zibdeh, M. Y. (1998). Comparative binding affinity study of progestins to the cytosol progestin receptor of endometrium in different mammals. General and Comparative Endocrinology, 110(2), 118-124.
  • Tournaye, H., et al. (2017). Dydrogesterone vs progesterone for luteal-phase support: systematic review and meta-analysis of randomized controlled trials. Ultrasound in Obstetrics & Gynecology, 50(5), 553-561.
  • Lindh, C. H., et al. (2021). Concentrations of nine endogenous steroid hormones in 70-year-old men and women. Endocrine Connections, 10(5), 525-535.
  • Dressing, G. E., et al. (2012). Comparison between Steroid Binding to Progesterone Membrane Receptor α (mPRα) and to Progesterone Nuclear Receptor: Correlation with Physicochemical Properties Assessed by Comparative Molecular Field Analysis and Identification of mPRα-specific Agonists. Journal of Steroids & Hormonal Science, S2:003.
  • Thevis, M., et al. (2018). Product ion mass spectra and proposed fragmentation patterns of deprotonated molecules [M − H]⁻ of A, 8 pg of GW1516. ResearchGate.
  • Sitruk-Ware, R., & El-Etr, M. (2019). Relative binding affinities of progestogens to steroid receptors and serum binding proteins. ResearchGate.
  • Starka, L., & Hill, M. (2001). Minireview: 16alpha-hydroxylated metabolites of dehydroepiandrosterone and their biological significance. Endocrine Regulations, 35(1), 43-47.
  • Weusten, J. J., et al. (1986). 16-Ene-steroids in the human testis. Journal of Steroid Biochemistry, 24(2), 609-614.
  • Wang, Z., et al. (2023). Process optimizations for the synthesis of an intermediate of dydrogesterone. ResearchGate.
  • Bixo, M., et al. (2017). Diurnal Variations of Endogenous Steroids in the Follicular Phase of the Menstrual Cycle. Frontiers in Endocrinology, 8, 341.
  • Lindh, C. H., et al. (2021). Concentrations of nine endogenous steroid hormones in 70-year-old men and women. Endocrine Connections.
  • Groothuis, T. G. G., et al. (2005). Simplified pathway of follicular steroid synthesis from progesterone. ResearchGate.
  • Simoncini, T., et al. (2006). Effects of dydrogesterone and of its stable metabolite, 20-alpha-dihydrodydrogesterone, on nitric oxide synthesis in human endothelial cells. Fertility and Sterility, 86(4 Suppl), 1219-1226.
  • Abou-Zid, S., et al. (2021). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Metabolites, 11(3), 136.
  • Liu, D., et al. (2013). A Fragmentation Study of Six C-21 Steroidal Aglycones by Electrospray Ionization Ion-Trap Time-of-Flight Tandem Mass Spectrometry. ResearchGate.
  • Al-Abri, S. A., & Al-Adawi, S. (2023). The Role of Dydrogesterone in the Management of Luteal Phase Defect: A Comprehensive Review. Cureus, 15(11), e48243.
  • Fatemi, H. M., et al. (2021). Oral dydrogesterone along with vaginal micronized progesterone supplementation for luteal phase support in IVF patients, and its impact on pregnancy and live birth rates: a prospective randomized trial. Journal of Ovarian Research, 14(1), 1-8.

Sources

An In-Depth Technical Guide to the Metabolites and Activity of 16-Dehydroprogesterone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Complex Landscape of Progestin Metabolism

For researchers, scientists, and drug development professionals, understanding the metabolic fate of steroid hormones is paramount to elucidating their physiological roles and pharmacological potential. Progesterone, a key steroid hormone, undergoes extensive metabolism, leading to a diverse array of metabolites with distinct biological activities. This guide focuses on a less-explored derivative, 16-dehydroprogesterone (16-DHP), and aims to provide a comprehensive technical overview of its likely metabolites and their potential biological activities. Due to the limited direct research on 16-DHP, this guide will synthesize information from studies on progesterone and other related progestins to construct a scientifically grounded understanding of 16-DHP's metabolic pathways and the functional implications of its derivatives.

The central hypothesis of this guide is that the metabolic pathways of 16-DHP will largely mirror those of progesterone, particularly concerning hydroxylation at the 16-alpha position, a known route of progesterone metabolism.[1][2][3] By examining the enzymes responsible for this transformation and the biological activities of the resulting metabolites, we can infer the potential significance of 16-DHP in both physiological and pharmacological contexts.

The 16-Alpha-Hydroxylation Pathway: A Key Metabolic Route for Progestins

The introduction of a hydroxyl group at the 16-alpha position is a critical metabolic step for progesterone and other steroid hormones. This reaction is primarily catalyzed by a family of enzymes known as Cytochrome P450s (CYPs).

Key Enzymes in 16-Alpha-Hydroxylation

Several CYP enzymes have been identified as having 16-alpha-hydroxylase activity towards progesterone. The most prominent among these is Cytochrome P450 17A1 (CYP17A1) , which exhibits dual activity as both a 17-alpha-hydroxylase and a 16-alpha-hydroxylase.[1][3][4][5] Studies have shown that human CYP17A1 can convert progesterone to both 17-alpha-hydroxyprogesterone and 16-alpha-hydroxyprogesterone.[1][3]

Other CYP enzymes that have been implicated in the 16-alpha-hydroxylation of progesterone include members of the CYP3A family , such as CYP3A4 and CYP3A9.[2][6] Additionally, studies in various animal models have identified other CYP isoforms with this capability.[7][8] The regioselectivity of these enzymes can be influenced by the specific substrate and the cellular environment.

The proposed metabolic conversion of this compound to its 16-alpha-hydroxy metabolite is illustrated in the following diagram:

This compound Metabolism This compound This compound 16_alpha_OH_16_DHP 16-alpha-hydroxy-16-dehydroprogesterone CYP17A1 CYP17A1 / other CYPs 16DHP 16DHP CYP17A1->16DHP 16aOH16DHP 16aOH16DHP 16DHP->16aOH16DHP 16-alpha-hydroxylation

Caption: Proposed metabolic conversion of 16-DHP.

Biological Activity of 16-Hydroxylated Progestin Metabolites

The biological activity of 16-alpha-hydroxyprogesterone (16-OHP), the primary metabolite of interest, provides valuable insights into the potential effects of 16-DHP metabolites.

Receptor Interactions

16-OHP has been shown to bind to and act as an agonist for both isoforms of the human progesterone receptor (hPR-A and hPR-B).[3] Its affinity for the progesterone receptor is significant, suggesting that it could exert progestogenic effects in target tissues.[2]

Modulation of Steroidogenesis

Interestingly, 16-OHP can also influence the production of other steroid hormones. It has been shown to competitively inhibit the activity of C-17-C-20 lyase, an enzyme involved in androgen synthesis.[9] This suggests that metabolites of 16-DHP could have a role in modulating androgen levels.

Other Potential Activities

Some studies have suggested that 16-OHP may have antimineralocorticoid activity, similar to progesterone.[2] Additionally, it has been investigated for its potential role as a sex hormone antagonist.[10]

The following table summarizes the known and inferred biological activities of 16-hydroxylated progestin metabolites:

MetaboliteInferred ActivityReceptor InteractionReferences
16-alpha-hydroxyprogesteroneProgestogenicAgonist at PR-A and PR-B[2][3]
Inhibition of androgen synthesisCompetitive inhibitor of C-17-C-20 lyase[9]
AntimineralocorticoidPutative[2]
Sex hormone antagonistPutative[10]

Experimental Protocols for Studying this compound Metabolism

To facilitate further research into the metabolism and activity of 16-DHP, this section provides detailed, step-by-step methodologies for key experiments.

In Vitro Metabolism Assay Using Human Liver Microsomes

This protocol is designed to identify the metabolites of 16-DHP formed by hepatic enzymes.

1. Materials:

  • This compound (substrate)
  • Human Liver Microsomes (HLMs)
  • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P dehydrogenase, and NADP+)
  • Phosphate buffer (pH 7.4)
  • Acetonitrile (for quenching)
  • Internal standard (e.g., a structurally similar steroid not present in the sample)
  • LC-MS/MS system

2. Protocol:

  • Prepare a stock solution of 16-DHP in a suitable solvent (e.g., DMSO or ethanol).
  • In a microcentrifuge tube, combine phosphate buffer, the NADPH regenerating system, and HLMs.
  • Pre-incubate the mixture at 37°C for 5 minutes.
  • Initiate the reaction by adding the 16-DHP stock solution to a final desired concentration.
  • Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
  • Vortex and centrifuge the samples to precipitate proteins.
  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

3. Data Analysis:

  • Analyze the samples using a validated LC-MS/MS method for the detection and quantification of potential metabolites.[11][12][13]
  • Metabolite identification can be confirmed by comparing retention times and mass spectra with authentic standards, if available, or by high-resolution mass spectrometry for structural elucidation.[12][14]
In Vivo Metabolism Study in an Animal Model

This protocol outlines a general approach for studying the metabolism of 16-DHP in a living organism.

1. Materials:

  • This compound
  • Appropriate animal model (e.g., rats or mice)
  • Vehicle for drug administration (e.g., corn oil or a suitable aqueous solution)
  • Metabolic cages for urine and feces collection
  • Materials for blood sampling (e.g., syringes, collection tubes)
  • Analytical instrumentation for sample analysis (LC-MS/MS or GC-MS)

2. Protocol:

  • Acclimate the animals to the housing conditions and metabolic cages.
  • Administer a single dose of 16-DHP to the animals via a relevant route (e.g., oral gavage or intravenous injection).
  • Collect urine and feces at specified time intervals (e.g., 0-8h, 8-24h, 24-48h).
  • Collect blood samples at appropriate time points to determine the pharmacokinetic profile of the parent compound and its metabolites.
  • Process the collected samples:
  • Urine: May require enzymatic hydrolysis (e.g., with β-glucuronidase/sulfatase) to cleave conjugated metabolites.[12]
  • Feces: Homogenize and extract with a suitable organic solvent.
  • Blood: Separate plasma or serum.
  • Extract the steroids from the processed samples using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
  • Analyze the extracts using LC-MS/MS or GC-MS to identify and quantify 16-DHP and its metabolites.[12][13]

Potential Signaling Pathways of this compound Metabolites

Based on the known activity of 16-alpha-hydroxyprogesterone on the progesterone receptor, a potential signaling pathway for 16-DHP metabolites can be proposed.

Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 16aOH16DHP 16-alpha-hydroxy- This compound PR Progesterone Receptor (PR) 16aOH16DHP->PR Binds HSP Heat Shock Proteins PR->HSP Dissociation PR_dimer Activated PR Dimer PR->PR_dimer Dimerization PRE Progesterone Response Element (PRE) PR_dimer->PRE Binds to Transcription Gene Transcription PRE->Transcription mRNA mRNA Transcription->mRNA Protein_Synthesis Protein Synthesis & Biological Response mRNA->Protein_Synthesis Translation

Caption: Proposed signaling pathway of a 16-DHP metabolite.

This diagram illustrates the potential mechanism by which a 16-hydroxylated metabolite of 16-DHP could exert its biological effects through the progesterone receptor, leading to changes in gene expression and a subsequent biological response.

Conclusion and Future Directions

While direct research on this compound is limited, by leveraging our understanding of progesterone metabolism, we can construct a robust framework for investigating its metabolites and their activities. The 16-alpha-hydroxylation pathway, primarily mediated by CYP17A1, is a likely and significant route of metabolism for 16-DHP. The resulting 16-hydroxylated metabolites are predicted to exhibit progestogenic activity through interaction with the progesterone receptor.

Future research should focus on:

  • Definitive identification of 16-DHP metabolites: Utilizing high-resolution mass spectrometry to confirm the structures of metabolites formed in vitro and in vivo.

  • Quantitative analysis of metabolite formation: Determining the kinetics of 16-DHP metabolism by various CYP enzymes.

  • In-depth characterization of biological activity: Conducting comprehensive studies to evaluate the effects of purified 16-DHP metabolites on a range of cellular and physiological processes.

This in-depth technical guide provides a foundational resource for scientists and researchers in the field of steroid biochemistry and drug development. By providing both a theoretical framework and practical experimental protocols, it is hoped that this guide will stimulate further investigation into the intriguing and potentially significant roles of this compound and its metabolites.

References

  • (Reference placeholder for a general review on progesterone metabolism, if available
  • Swart, P., et al. (1993). Progesterone 16 alpha-hydroxylase activity is catalyzed by human cytochrome P450 17 alpha-hydroxylase. The Journal of Clinical Endocrinology & Metabolism, 77(1), 98-102. [Link]
  • Guo, T., et al. (2015). An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples. Journal of Lipid Research, 56(6), 1234-1243. [Link]
  • Brown, A. P., et al. (2008). Methodology for Profiling the Steroid Metabolome in Animal Tissues Using Ultraperformance Liquid Chromatography−Electrospray-T. Analytical Chemistry, 80(13), 5029-5038. [Link]
  • Gouveia, D., et al. (2014). Mass spectrometry techniques in the survey of steroid metabolites as potential disease biomarkers: a review. Journal of Steroids & Hormonal Science, 5(2), 1000138. [Link]
  • Wikipedia. (n.d.). 16α-Hydroxyprogesterone. [Link]
  • Johnson, E. F., & Schwab, G. E. (1983). Allosteric regulation of the 16 alpha-hydroxylation of progesterone as catalyzed by rabbit microsomal cytochrome P-450 3b. Journal of Biological Chemistry, 258(5), 2785-2789. [Link]
  • Niwa, T., et al. (2000). Cytochrome P450 3A9 catalyzes the metabolism of progesterone and other steroid hormones. Drug Metabolism and Disposition, 28(12), 1452-1457. [Link]
  • Arlt, W., & Storbeck, K. H. (2017). Steroid Metabolome Analysis in Disorders of Adrenal Steroid Biosynthesis and Metabolism. Endocrine Reviews, 38(6), 525-552. [Link]
  • Swinney, D. C., et al. (1987). Regioselective progesterone hydroxylation catalyzed by eleven rat hepatic cytochrome P-450 isozymes. Biochemistry, 26(22), 7073-7083. [Link]
  • Swart, P., et al. (1993). Progesterone 16 alpha-hydroxylase activity is catalyzed by human cytochrome P450 17 alpha-hydroxylase. The Journal of Clinical Endocrinology & Metabolism, 77(1), 98-102. [Link]
  • Swart, P., et al. (1993). Progesterone 16 alpha-hydroxylase activity is catalyzed by human cytochrome P450 17 alpha-hydroxylase. DeepDyve. [Link]
  • Inano, H., & Tamaoki, B. (1978). In vitro effect of 16alpha-hydroxyprogesterone on the enzyme activities related to androgen production in human testes. Acta Endocrinologica, 88(4), 768-777. [Link]
  • Forbes, T. R. (1975). 16alpha-hydroxy-progesterone as a sex hormone antagonist: effect on venous diameters in the female mouse.
  • (Reference placeholder for a study on microbial transformation of progesterone, if relevant to the broader context of hydroxyl
  • (Reference placeholder for an in-vivo metabolic study of a designer steroid, providing methodological context)
  • (Reference placeholder for a review on the physiological effects of progesterone, providing context for metabolite activity)
  • Storbeck, K. H., et al. (2011). 16α-hydroxyprogesterone: origin, biosynthesis and receptor interaction. Molecular and Cellular Endocrinology, 336(1-2), 92-101. [Link]

Sources

A Technical Guide to the Enzymatic Conversion of 16-Dehydroprogesterone: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 16-Dehydroprogesterone Biotransformation

In the landscape of steroid synthesis and drug development, this compound (16-DHP) stands as a pivotal precursor. Its unique structural features, particularly the C16-C17 double bond, offer a versatile scaffold for the introduction of novel functionalities. Chemo-enzymatic strategies are paramount in generating high-value steroid derivatives, and the microbial transformation of 16-DHP is a prime example of how biocatalysis can achieve unparalleled regio- and stereoselectivity. This guide provides an in-depth exploration of the enzymatic conversion of this compound, focusing on the underlying scientific principles, practical experimental workflows, and the analytical techniques required for success.

The primary enzymatic modifications of this compound involve hydroxylation reactions, which are notoriously challenging to control through traditional chemical synthesis. Microbial systems, particularly fungi, possess a sophisticated enzymatic machinery, most notably cytochrome P450 monooxygenases, capable of introducing hydroxyl groups at specific positions on the steroid nucleus. These hydroxylated derivatives are crucial intermediates in the synthesis of corticosteroids and other pharmacologically active steroids. This guide will delve into the specifics of these biotransformations, providing researchers and drug development professionals with a comprehensive understanding of this powerful synthetic tool.

Core Principles of this compound Biotransformation

The enzymatic conversion of this compound is predominantly a story of controlled oxidation, orchestrated by microbial enzymes. The key to this process lies in the inherent selectivity of these biocatalysts, which can direct the introduction of functional groups to specific carbon atoms on the steroid backbone.

The Central Role of Fungal Cytochrome P450 Monooxygenases

At the heart of microbial steroid hydroxylation are cytochrome P450 enzymes (CYPs). These heme-containing monooxygenases are responsible for the oxidative metabolism of a wide array of substrates, including steroids. In the context of this compound, fungal CYPs play a crucial role in introducing hydroxyl groups, thereby increasing the polarity and modifying the biological activity of the steroid molecule.

The catalytic cycle of a cytochrome P450 enzyme is a complex process involving the activation of molecular oxygen and the transfer of an oxygen atom to the steroid substrate. This process requires a source of electrons, typically provided by NADPH via a partnering reductase enzyme. The high degree of regio- and stereoselectivity observed in these reactions is a direct result of the specific binding of the steroid substrate within the enzyme's active site.

Key Microbial Players in 16-DHP Conversion

While a broad range of microorganisms can transform steroids, certain fungal species have demonstrated particular efficacy in the conversion of this compound and its analogs. Notably, species from the genera Aspergillus and Gibberella have been identified as potent biocatalysts.

  • Aspergillus niger : This filamentous fungus is a workhorse in industrial biotechnology and has been shown to effectively transform 6-dehydroprogesterone (a closely related analog) into a variety of hydroxylated products. Research has demonstrated that Aspergillus niger can introduce hydroxyl groups at the C-11α position, and can also catalyze epoxidation and the formation of chlorohydrins[1].

  • Gibberella fujikuroi : This fungus is another key player in steroid biotransformation, also known for its ability to perform 11α-hydroxylation on 6-dehydroprogesterone[1].

The selection of the microbial strain is a critical first step in developing a biotransformation process. Screening of different species and strains is often necessary to identify the one that provides the desired product with the highest yield and selectivity.

The Reaction Landscape: Products of this compound Biotransformation

The enzymatic conversion of this compound can lead to a variety of products, depending on the microorganism or enzyme system employed. The primary transformations observed are hydroxylations at various positions on the steroid nucleus.

A study on the biotransformation of 6-dehydroprogesterone by Aspergillus niger yielded three new metabolites and two known ones[1]:

  • 6β-chloro-7α,11α-dihydroxypregna-4-ene-3,20-dione

  • 7α-chloro-6β,11α-dihydroxypregna-4-ene-3,20-dione

  • 6α,7α-epoxy-11α-hydroxypregna-4-ene-3,20-dione

  • 6α,7α-epoxypregna-4-ene-3,20-dione

  • 11α-hydroxypregna-4,6-diene-3,20-dione

Incubation of 6-dehydroprogesterone with Gibberella fujikuroi resulted in the formation of 11α,17β-dihydroxyandrosta-4,6-dien-3-one[1].

The following diagram illustrates the enzymatic conversion of 6-dehydroprogesterone by Aspergillus niger and Gibberella fujikuroi:

Enzymatic_Conversion_of_16_Dehydroprogesterone cluster_start Starting Material cluster_Aspergillus Aspergillus niger cluster_Gibberella Gibberella fujikuroi 16_DHP This compound Metabolite_A 6β-chloro-7α,11α-dihydroxypregna- 4-ene-3,20-dione 16_DHP->Metabolite_A Hydroxylation & Chlorination Metabolite_B 7α-chloro-6β,11α-dihydroxypregna- 4-ene-3,20-dione 16_DHP->Metabolite_B Hydroxylation & Chlorination Metabolite_C 6α,7α-epoxy-11α-hydroxypregna- 4-ene-3,20-dione 16_DHP->Metabolite_C Hydroxylation & Epoxidation Metabolite_D 6α,7α-epoxypregna-4-ene-3,20-dione 16_DHP->Metabolite_D Epoxidation Metabolite_E 11α-hydroxypregna-4,6-diene-3,20-dione 16_DHP->Metabolite_E 11α-Hydroxylation Metabolite_F 11α,17β-dihydroxyandrosta- 4,6-dien-3-one 16_DHP->Metabolite_F 11α-Hydroxylation

Caption: Enzymatic conversion pathways of 6-dehydroprogesterone.

Experimental Protocol: A Step-by-Step Guide to Fungal Biotransformation

This section provides a detailed, adaptable protocol for the biotransformation of this compound using a fungal culture. This protocol is based on established methods for steroid biotransformation and should be optimized for the specific fungal strain and desired product.

Materials and Reagents
  • Microorganism: A suitable fungal strain (e.g., Aspergillus niger ATCC 10549).

  • Culture Media:

    • Seed Culture Medium: (e.g., Potato Dextrose Broth or a custom medium containing glucose, peptone, yeast extract, and mineral salts).

    • Transformation Medium: Similar to the seed culture medium, but may have different nutrient concentrations to optimize for biotransformation rather than growth.

  • Substrate: this compound.

  • Solvent for Substrate: A water-miscible organic solvent such as dimethylformamide (DMF) or ethanol to dissolve the steroid before adding it to the culture.

  • Extraction Solvent: A water-immiscible organic solvent such as ethyl acetate or chloroform for extracting the products from the culture broth.

  • Analytical Standards: Authentic samples of this compound and, if available, the expected products for analytical comparison.

  • Chromatography Supplies: Silica gel for column chromatography, TLC plates, and appropriate solvents for purification.

Experimental Workflow

The following workflow outlines the key stages of the biotransformation process:

Biotransformation_Workflow Inoculation 1. Inoculation & Seed Culture Growth (2-3 days) Transformation 2. Inoculation of Transformation Medium & Growth (24-48h) Inoculation->Transformation Substrate_Addition 3. Substrate Addition (16-DHP in solvent) Transformation->Substrate_Addition Incubation 4. Biotransformation Incubation (Several days, monitoring) Substrate_Addition->Incubation Extraction 5. Extraction of Products Incubation->Extraction Purification 6. Purification (Chromatography) Extraction->Purification Analysis 7. Structure Elucidation (NMR, MS) Purification->Analysis

Caption: General workflow for fungal biotransformation of 16-DHP.

Detailed Methodologies

1. Seed Culture Preparation:

  • Aseptically inoculate a sterile seed culture medium with the fungal strain.

  • Incubate at an appropriate temperature (typically 25-30°C) with shaking (150-200 rpm) for 2-3 days to obtain a sufficient amount of mycelial biomass.

2. Transformation Culture:

  • Inoculate the sterile transformation medium with a portion of the seed culture (typically 5-10% v/v).

  • Incubate under the same conditions as the seed culture for 24-48 hours to allow for initial growth.

3. Substrate Addition:

  • Dissolve the this compound in a minimal amount of a suitable solvent (e.g., DMF). The final concentration of the solvent in the culture should be kept low (typically <1% v/v) to avoid toxicity to the microorganism.

  • Aseptically add the substrate solution to the transformation culture. A typical substrate concentration to start with is 0.1-0.5 g/L.

4. Biotransformation and Monitoring:

  • Continue the incubation under the same conditions.

  • Monitor the progress of the biotransformation regularly (e.g., every 24 hours) by taking small aliquots of the culture, extracting them with an organic solvent, and analyzing the extract by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This will allow you to determine the rate of substrate consumption and product formation.

5. Extraction and Purification:

  • Once the biotransformation is complete (as determined by the disappearance of the starting material or the maximization of product formation), harvest the entire culture.

  • Separate the mycelium from the culture broth by filtration or centrifugation.

  • Extract the culture broth and the mycelium separately with a suitable organic solvent (e.g., ethyl acetate). The mycelium should be homogenized in the solvent to ensure efficient extraction of intracellular products.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude extract can then be purified using chromatographic techniques, such as silica gel column chromatography, to isolate the individual metabolites.

6. Structure Elucidation:

  • The structures of the purified metabolites are determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) and Mass Spectrometry (MS). Comparison of the spectral data with that of the starting material and known compounds, along with detailed analysis of the spectral features, allows for the unambiguous identification of the products.

Data Presentation and Analysis

Systematic data collection and presentation are crucial for evaluating the efficiency of the biotransformation process and for comparing different experimental conditions.

Quantitative Data Summary
ParameterTypical Range/ValuePurpose
Substrate Concentration0.1 - 1.0 g/LTo assess the substrate tolerance of the microorganism and optimize for maximum product output.
Incubation Time3 - 10 daysDetermined by monitoring the reaction progress to achieve maximum conversion.
pH of Medium5.0 - 7.0To maintain optimal conditions for fungal growth and enzyme activity.
Incubation Temperature25 - 30 °CTo ensure optimal growth and enzymatic activity of the fungal strain.
Product YieldVariableThe ultimate measure of the efficiency of the biotransformation process.
Conversion Rate>90% (ideal)Indicates the extent to which the substrate has been converted to products.

Troubleshooting and Causality in Experimental Design

  • Low Conversion Rate: This could be due to several factors, including substrate or product inhibition, suboptimal culture conditions (pH, temperature), or insufficient enzyme expression. To address this, one might try varying the substrate concentration, optimizing the culture medium, or using a two-phase system to reduce substrate/product toxicity.

  • Formation of Multiple Products: The presence of multiple products indicates a lack of selectivity in the enzymatic conversion. This can sometimes be addressed by modifying the culture conditions or by using a different microbial strain. In some cases, genetic engineering of the microorganism to knockout competing enzymatic pathways can be a powerful strategy.

  • Difficulty in Product Extraction: Poor extraction efficiency can be due to the polarity of the products or their sequestration within the mycelium. Trying different extraction solvents or more rigorous homogenization of the mycelium can improve recovery.

Conclusion and Future Outlook

The enzymatic conversion of this compound represents a powerful and elegant approach to the synthesis of valuable steroid derivatives. The high degree of regio- and stereoselectivity offered by microbial biocatalysts is often unattainable through traditional chemical methods. While significant progress has been made in identifying microorganisms capable of hydroxylating this substrate, further research is needed to fully explore the catalytic potential of the microbial world.

Future efforts in this field will likely focus on:

  • Screening for Novel Biocatalysts: The discovery of new microbial strains with unique hydroxylation capabilities will expand the range of accessible steroid derivatives.

  • Enzyme Engineering: The use of protein engineering techniques to modify the selectivity and activity of cytochrome P450 enzymes will enable the production of specific desired products with higher efficiency.

  • Process Optimization: Further optimization of fermentation and downstream processing protocols will be crucial for the development of economically viable industrial-scale processes.

By leveraging the power of biocatalysis, researchers and drug development professionals can continue to unlock the synthetic potential of this compound, paving the way for the development of new and improved steroid-based therapeutics.

References

  • Biotransformation of 6-dehydroprogesterone with Aspergillus niger and Gibberella fujikuroi.
  • Biotransformation of 6-dehydroprogesterone with Aspergillus niger and Gibberella fujikuroi. Steroids. 2016 Aug;112:62-7. ([Link])

Sources

The Pivotal Role of 16-Dehydroprogesterone Reductase in the Gut Microbiome: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 16-dehydroprogesterone reductase, an enzyme produced by intestinal anaerobes that plays a crucial role in steroid metabolism. Tailored for researchers, scientists, and drug development professionals, this document elucidates the biochemical characteristics, methodologies for study, and the broader implications of this enzyme in the context of the human gut microbiome and pharmacology.

Introduction: The Gut Microbiome as a Metabolic Powerhouse

The human gut is a complex ecosystem teeming with trillions of microorganisms that profoundly influence host physiology, including the metabolism of endogenous and exogenous compounds.[1][2] Among the myriad of microbial enzymatic activities, the transformation of steroids is of significant interest due to its potential to modulate the efficacy and bioavailability of steroid-based drugs and to influence host endocrine signaling.[3][4] Intestinal anaerobes, in particular, possess a diverse repertoire of enzymes capable of modifying the structure of steroids, thereby altering their biological activity.[3] This guide focuses on a key enzyme in this process: this compound reductase.

Biochemical Characterization of this compound Reductase

This compound reductase (16-DHPR) is an inducible enzyme primarily characterized in the intestinal anaerobe, Eubacterium sp. strain 144.[5] Its activity is contingent on the presence of steroids containing a Δ¹⁶⁻¹⁷ double bond and a C-20 ketone group.[5]

Key Enzymatic Properties:

PropertyDescriptionSource(s)
Inducers Steroids with a Δ¹⁶⁻¹⁷ double bond and C-20 ketone, such as this compound.[5]
Electron Donors Pyruvate or sodium dithionite.[5]
Electron Carrier Requires methyl viologen.[5]
Cofactor Independence Does not utilize NADH or NADPH, with or without flavin nucleotides.[5]
Cellular Localization Found in both the cytoplasmic (40%) and membrane (20%) fractions of crude cell extracts.[5]
pH Optimum Activity is stable over a pH range of 5.0 to 8.5 in potassium phosphate buffer.[5]
Inhibitors Inhibited by sulfhydryl reagents. Tris-HCl buffer can be inhibitory at pH values above 7.0.[5]
Unaffected by Inhibitors of electron transport reactions or metal chelators.[5]

Reaction Mechanism:

The primary function of 16-DHPR is the reduction of the Δ¹⁶⁻¹⁷ double bond in the progesterone molecule. This conversion is a critical step in the microbial metabolism of certain progestogens.

This compound This compound Isoprogesterone Isoprogesterone This compound->Isoprogesterone 16-DHPR + 2e- + 2H+

Caption: Enzymatic reduction of this compound.

Methodologies for Studying this compound Reductase

A systematic approach is required to study the activity and characteristics of 16-DHPR. This involves the cultivation of the source organism, preparation of cell lysates, execution of enzyme assays, and analysis of reaction products.

Cultivation of Eubacterium sp. strain 144

Eubacterium sp. strain 144 is an anaerobic bacterium and requires specific culture conditions for optimal growth and enzyme induction.

Step-by-Step Protocol:

  • Media Preparation: Utilize a pre-reduced anaerobic medium, such as GAM medium or a custom formulation supplemented with yeast extract, peptone, and a carbon source like glucose.[6][7] The medium should be prepared under an anaerobic atmosphere (e.g., 85% N₂, 10% CO₂, 5% H₂).

  • Inoculation and Growth: Inoculate the sterile, anaerobic medium with a stock culture of Eubacterium sp. strain 144. Incubate at 37°C under anaerobic conditions.[6][8]

  • Induction of 16-DHPR: To induce the expression of this compound reductase, supplement the culture medium with an inducing steroid, such as this compound, at a suitable concentration during the mid-logarithmic growth phase.

  • Cell Harvesting: Harvest the bacterial cells by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C). Wash the cell pellet with an anaerobic buffer (e.g., 100 mM potassium phosphate, pH 7.0) to remove residual medium components.

Preparation of Anaerobic Cell Lysate

Given the oxygen-sensitive nature of many anaerobic enzymes, cell lysis should be performed under strict anaerobic conditions.[9][10]

Step-by-Step Protocol:

  • Resuspension: Resuspend the washed cell pellet in a pre-reduced lysis buffer (e.g., 100 mM potassium phosphate, pH 7.0, containing a reducing agent such as dithiothreitol).

  • Lysis: Disrupt the cells using mechanical methods such as sonication or a French press within an anaerobic chamber or glove box.[11]

  • Clarification: Centrifuge the lysate at high speed (e.g., 30,000 x g for 30 minutes at 4°C) to pellet cell debris.

  • Fractionation (Optional): To separate the cytoplasmic and membrane fractions, perform ultracentrifugation of the clarified lysate (e.g., 100,000 x g for 1-2 hours at 4°C). The supernatant will contain the cytoplasmic fraction, and the pellet will contain the membrane fraction.

cluster_0 Anaerobic Chamber Cell Pellet Cell Pellet Resuspension Resuspension Cell Pellet->Resuspension Sonication Sonication Resuspension->Sonication Centrifugation Centrifugation Sonication->Centrifugation Clarified Lysate Clarified Lysate Centrifugation->Clarified Lysate

Caption: Workflow for anaerobic cell lysate preparation.

This compound Reductase Activity Assay

This spectrophotometric assay measures the reduction of this compound by monitoring the oxidation of a reduced electron carrier, methyl viologen.

Step-by-Step Protocol:

  • Reaction Mixture: In an anaerobic cuvette, prepare a reaction mixture containing:

    • 100 mM Potassium Phosphate Buffer (pH 7.0)

    • A defined concentration of this compound (substrate)

    • Methyl viologen (electron carrier)

    • Pyruvate or sodium dithionite (electron donor)

  • Initiation: Initiate the reaction by adding the anaerobic cell lysate or purified enzyme preparation.

  • Monitoring: Monitor the decrease in absorbance at a wavelength corresponding to the reduced form of methyl viologen (e.g., 600 nm).

  • Controls: Include control reactions lacking the substrate or the enzyme preparation to account for non-enzymatic reduction of methyl viologen.

Purification of this compound Reductase (A Proposed Workflow)

Proposed Purification Strategy:

  • Initial Fractionation: Subject the clarified cell lysate to ammonium sulfate precipitation to achieve an initial enrichment of the enzyme.

  • Chromatography:

    • Ion-Exchange Chromatography: Utilize an anion-exchange column (e.g., Q-Sepharose) to separate proteins based on charge.

    • Hydrophobic Interaction Chromatography: Further purify the active fractions using a hydrophobic interaction column (e.g., Phenyl-Sepharose).

    • Size-Exclusion Chromatography: As a final polishing step, use a size-exclusion column to separate proteins based on their molecular weight.

  • Purity Assessment: Analyze the purity of the final enzyme preparation by SDS-PAGE.

Analysis of Steroid Metabolites

High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful techniques for the separation and quantification of progesterone and its metabolites.

General HPLC Method:

  • Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient of acetonitrile and water or a suitable buffer system.

  • Detection: UV detection at a wavelength appropriate for progestogens (e.g., 240-254 nm).

Implications for Pharmacology and Drug Development

The activity of this compound reductase and other microbial steroid-modifying enzymes has significant implications for the oral administration of steroid-based drugs.

Impact on Drug Bioavailability:

The gut microbiome can significantly reduce the bioavailability of orally administered steroid drugs through enzymatic inactivation.[3] Reductive enzymes, such as 16-DHPR, can modify the structure of a drug, leading to a loss of its therapeutic efficacy before it can be absorbed into the systemic circulation. This microbial "first-pass metabolism" can contribute to inter-individual variations in drug response.

Potential for Drug Inactivation:

Steroid drugs with a structural resemblance to this compound could be potential substrates for 16-DHPR. The reduction of a critical double bond in a drug molecule can abolish its ability to bind to its target receptor, rendering it inactive. This highlights the importance of considering the metabolic capabilities of the gut microbiome during the early stages of drug design and development.[13]

Future Directions:

A deeper understanding of the substrate specificity of 16-DHPR and its prevalence across different gut microbial communities is crucial. This knowledge could inform the development of strategies to mitigate the impact of microbial metabolism on steroid drug efficacy, such as the co-administration of enzyme inhibitors or the design of "microbiome-proof" drug formulations.

Oral Steroid Drug Oral Steroid Drug Gut Microbiome Gut Microbiome Oral Steroid Drug->Gut Microbiome Metabolism Inactive Metabolites Inactive Metabolites Gut Microbiome->Inactive Metabolites 16-DHPR & other reductases Reduced Bioavailability & Efficacy Reduced Bioavailability & Efficacy Inactive Metabolites->Reduced Bioavailability & Efficacy

Sources

An In-depth Technical Guide to the Solubility and Stability of 16-Dehydroprogesterone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

16-Dehydroprogesterone (16-DHP), with the chemical formula C₂₁H₂₈O₂ and a molecular weight of approximately 312.45 g/mol , is a steroid progestin of significant interest in pharmaceutical research and development.[1][2][3][4] As a derivative of progesterone, it holds potential for various therapeutic applications. A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for the successful development of robust and effective drug formulations. This technical guide provides a comprehensive overview of the solubility and stability of this compound, offering insights into its behavior in various solvent systems and under different stress conditions. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical experimental protocols.

Physicochemical Properties of this compound

  • Chemical Name: Pregna-4,16-diene-3,20-dione[1]

  • Synonyms: 16,17-Didehydroprogesterone, Δ16-Progesterone[1]

  • CAS Number: 1096-38-4[2]

  • Molecular Formula: C₂₁H₂₈O₂[1][3][4]

  • Molecular Weight: 312.45 g/mol [2][3][4]

  • Appearance: Solid[1]

  • Melting Point: 185 - 187 °C[1][2]

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. This compound, like many steroid hormones, is a lipophilic molecule with limited aqueous solubility.

Aqueous Solubility

This compound is classified as practically insoluble in water.[5][6] This low aqueous solubility presents a significant challenge for the development of aqueous-based formulations and can limit its oral absorption. The aqueous solubility of progesterone, a closely related compound, is reported to be approximately 7 µg/mL at 25°C, and a similar low solubility is expected for 16-DHP.[7]

Solubility in Organic Solvents

This compound exhibits good solubility in a range of organic solvents. This property is crucial for various stages of drug development, including synthesis, purification, and the formulation of non-aqueous dosage forms. While specific quantitative data for 16-DHP across a wide range of solvents is not extensively published, information from suppliers and studies on similar steroids provides valuable guidance.

SolventReported Solubility of 16-DHPReference Solubility of Similar Steroids (Progesterone/17α-Hydroxyprogesterone)
Dimethyl Sulfoxide (DMSO)20 mg/mL, 62 mg/mLHigh
EthanolSolubleSoluble (1 in 40 for Dydrogesterone)[6]
MethanolSolubleSparingly soluble (for Dydrogesterone)[6]
AcetonitrileSolubleSoluble
AcetoneSolubleSoluble
ChloroformSolubleSoluble (1 in 2 for Dydrogesterone)[6]

Table 1: Qualitative and Quantitative Solubility of this compound and Related Steroids in Common Organic Solvents.

Factors Influencing Solubility

The solubility of 16-DHP can be influenced by several factors:

  • pH: For compounds with ionizable groups, pH is a major determinant of solubility. As 16-DHP does not possess strongly acidic or basic functional groups, its aqueous solubility is not expected to vary significantly with pH within the physiological range. However, at extreme pH values, chemical degradation (hydrolysis) may occur, which can affect the apparent solubility.

  • Temperature: The solubility of most solid compounds, including 16-DHP, generally increases with temperature. This relationship is important for processes such as crystallization and for determining appropriate storage conditions for solutions.

  • Co-solvents: The aqueous solubility of 16-DHP can be significantly enhanced by the use of co-solvents. Mixtures of water with water-miscible organic solvents like ethanol, propylene glycol, and polyethylene glycols (PEGs) are commonly used in liquid formulations to improve the solubility of poorly water-soluble drugs.

Experimental Protocol for Solubility Determination

A robust determination of solubility is essential. The following protocol outlines a standard shake-flask method for determining the equilibrium solubility of 16-DHP.

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

  • This compound powder

  • Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, methanol, acetonitrile)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator

  • Temperature-controlled incubator or water bath

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation: Add an excess amount of 16-DHP powder to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker within a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For aqueous samples, centrifugation (e.g., 10,000 rpm for 15 minutes) is recommended to facilitate the separation of undissolved solid.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. To remove any remaining solid particles, filter the aliquot through a 0.22 µm syringe filter into a clean vial.

  • Quantification: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration of 16-DHP in the diluted sample using a validated HPLC-UV method.

  • Calculation: Calculate the solubility of 16-DHP in the solvent based on the measured concentration and the dilution factor.

Stability of this compound

The chemical stability of an API is a critical quality attribute that can impact its safety and efficacy. Stability studies are essential to identify potential degradation pathways, determine appropriate storage conditions, and establish the shelf-life of a drug product.

General Storage Recommendations

For long-term storage, this compound should be kept in a well-closed container, protected from light, and stored at low temperatures, such as -20°C or -80°C.[8][9]

Forced Degradation Studies

Forced degradation studies, also known as stress testing, are conducted to accelerate the degradation of a drug substance to identify its likely degradation products and establish its intrinsic stability. These studies are a key component of developing and validating stability-indicating analytical methods.

Hydrolysis is a common degradation pathway for many pharmaceuticals. Although 16-DHP does not contain highly labile functional groups like esters or amides, the enone system in the A-ring and the α,β-unsaturated ketone in the D-ring could be susceptible to hydrolysis under certain pH and temperature conditions.

  • Acidic Conditions: Treatment with strong acids (e.g., 0.1 M HCl) at elevated temperatures may lead to rearrangements or addition reactions across the double bonds.

  • Basic Conditions: In the presence of strong bases (e.g., 0.1 M NaOH), enolization and subsequent reactions could occur. For progesterone, basic conditions can lead to the formation of various degradation products.

  • Neutral Conditions: In neutral aqueous solutions, the rate of hydrolysis is expected to be slow at ambient temperature.

Steroid molecules can be susceptible to oxidation, particularly at positions allylic to double bonds or at electron-rich centers. The use of an oxidizing agent like hydrogen peroxide (H₂O₂) can help to identify potential oxidative degradation products. For 16-DHP, the double bonds in the A and D rings are potential sites for oxidation, which could lead to the formation of epoxides or other oxygenated derivatives. Studies on the enzymatic oxidation of 16-DHP have shown the formation of hydroxylated products.[2]

Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical reactions in drug molecules. The conjugated enone system in 16-DHP is a chromophore that absorbs UV radiation and is therefore potentially susceptible to photodegradation. Photodegradation of progesterone has been shown to involve isomerization, enolization, oxidation, and hydration, leading to various photoproducts.[8][10] Similar degradation pathways could be anticipated for 16-DHP.

Elevated temperatures can provide the energy required to overcome activation barriers for degradation reactions. Solid-state thermal degradation studies can reveal information about the melting point and decomposition temperature of 16-DHP.

Potential Degradation Pathways

Based on the chemical structure of 16-DHP and the degradation patterns of similar steroids, the following degradation pathways can be postulated:

  • Hydroxylation: Addition of a hydroxyl group at various positions on the steroid nucleus.

  • Epoxidation: Formation of an epoxide across the C16-C17 double bond.

  • Isomerization: Geometric isomerization of the double bonds.

  • Ring Opening/Rearrangement: Under harsh conditions, cleavage of the steroid rings could occur.

The following diagram illustrates a hypothetical degradation pathway for this compound.

G DHP This compound Hydrolysis Hydrolysis (Acidic/Basic) DHP->Hydrolysis H₂O, H⁺/OH⁻ Oxidation Oxidation (e.g., H₂O₂) DHP->Oxidation [O] Photolysis Photolysis (UV Light) DHP->Photolysis Thermal Thermal Stress DHP->Thermal Δ Degradant1 Hydroxylated Products Hydrolysis->Degradant1 Degradant4 Ring-Opened Products Hydrolysis->Degradant4 Oxidation->Degradant1 Degradant2 Epoxides Oxidation->Degradant2 Photolysis->Degradant1 Degradant3 Isomers Photolysis->Degradant3 Thermal->Degradant4

Caption: Hypothetical Degradation Pathways of this compound.

Experimental Protocol for Forced Degradation Studies

Objective: To investigate the stability of this compound under various stress conditions and to generate degradation products for the development of a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M, 1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%, 30%)

  • High-purity water

  • Methanol or other suitable organic solvent

  • pH meter

  • Temperature-controlled ovens or water baths

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 16-DHP in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of HCl solution (e.g., 0.1 M). Heat the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). After cooling, neutralize the solution with NaOH.

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of NaOH solution (e.g., 0.1 M). Keep the mixture at room temperature or a slightly elevated temperature for a defined period. Neutralize the solution with HCl.

    • Oxidation: Mix an aliquot of the stock solution with an equal volume of H₂O₂ solution (e.g., 3%). Store the mixture at room temperature, protected from light, for a defined period.

    • Thermal Degradation (Solid State): Place a known amount of 16-DHP powder in an oven at an elevated temperature (e.g., 80°C) for a specified duration. After the stress period, dissolve the powder in a suitable solvent.

    • Photodegradation: Expose a solution of 16-DHP (in a photostable solvent) and a sample of solid 16-DHP to UV and visible light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: At each time point, withdraw a sample from the stressed solutions. Dilute the samples appropriately with the mobile phase and analyze them using a stability-indicating HPLC method. Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent drug.

Stability-Indicating Analytical Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely quantify the decrease in the concentration of an API due to degradation and separate the degradation products from the parent drug and from each other. Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV or MS detection is the most common technique for this purpose.

Proposed HPLC Method Parameters

The following is a proposed starting point for the development of a stability-indicating RP-HPLC method for this compound. Method optimization and validation are required.

ParameterProposed Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile and Water (with or without a buffer like phosphate or acetate)
Gradient Elution Start with a lower percentage of acetonitrile and gradually increase to elute more hydrophobic degradation products.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at the λmax of 16-DHP (around 240-250 nm) and PDA to monitor peak purity
Detector Photodiode Array (PDA) to assess peak purity and detect degradation products with different UV spectra. LC-MS can be used for identification of degradation products.
Method Validation

The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. Validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

The following diagram illustrates a typical workflow for developing and validating a stability-indicating HPLC method.

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Application MD1 Select Column and Mobile Phase MD2 Optimize Chromatographic Conditions (Gradient, Flow Rate, Temperature) MD1->MD2 MD3 Initial Analysis of Stressed Samples MD2->MD3 MD4 Ensure Resolution of Degradation Peaks MD3->MD4 MV1 Specificity MD4->MV1 Finalized Method MV2 Linearity & Range MV1->MV2 MV3 Accuracy MV2->MV3 MV4 Precision (Repeatability & Intermediate) MV3->MV4 MV5 LOD & LOQ MV4->MV5 MV6 Robustness MV5->MV6 APP1 Routine Quality Control MV6->APP1 APP2 Stability Studies MV6->APP2 APP3 Impurity Profiling MV6->APP3

Sources

16-Dehydroprogesterone: Charting a Research Course in Veterinary Medicine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Foreword: The Untapped Potential of a Progestin Analog

In the landscape of veterinary reproductive medicine, the quest for novel, effective, and safe hormonal therapies is perpetual. Progestins, both natural and synthetic, form the bedrock of estrus synchronization, pregnancy management, and the treatment of various reproductive disorders.[1][2] While compounds like progesterone, altrenogest, and megestrol acetate are well-established, the exploration of new structures with potentially advantageous pharmacological profiles continues. 16-Dehydroprogesterone (16-DHP), a synthetic steroid primarily known as a crucial intermediate in the synthesis of more complex hormones, represents one such frontier.[3][4]

This guide moves beyond 16-DHP's established role as a precursor to evaluate its potential as a standalone therapeutic agent in veterinary medicine. By examining its chemical nature, inferring its mechanism of action from closely related analogs, and laying out a rigorous framework for future research, this document serves as a technical whitepaper for scientists, researchers, and drug development professionals. The core directive is not to present a settled case but to illuminate a path of inquiry, providing the foundational knowledge and detailed experimental blueprints necessary to unlock the potential of 16-DHP for the advancement of animal health.

Part 1: Foundational Profile of this compound

A thorough understanding of a compound's physicochemical properties is the mandatory first step in its journey from chemical intermediate to potential therapeutic.

Chemical Identity and Synthesis

This compound (16-DHP) is a progestogen steroid with the systematic name (8R,9S,10R,13S,14S)-17-Acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one.[5] Its primary significance in the pharmaceutical industry has been as a synthon, or building block, for the production of numerous semisynthetic steroids.[3]

The synthesis of 16-DHP and its immediate precursor, 16-dehydropregnenolone acetate (16-DPA), is well-documented. It is typically derived from naturally occurring steroidal sapogenins, such as diosgenin from Mexican yams or solasodine from plants of the nightshade family.[3][4] The classic Marker degradation process, and more recent "green" synthesis methods, transform these raw materials into 16-DPA, which is then converted to 16-DHP.[4] This established and efficient synthesis is a critical logistical advantage for any future research and development, ensuring a reliable supply of the parent compound.

Property Value Source
Molecular Formula C₂₁H₂₈O₂[5]
Molar Mass 312.45 g·mol⁻¹[5]
UNII (Unique Ingredient Identifier) JU0YQ9DZ2O[5]
Primary Precursor 16-Dehydropregnenolone Acetate (16-DPA)[3]
Natural Sources of Precursors Diosgenin (Yams), Solasodine (Nightshades)[3][4]

Table 1: Key Physicochemical Properties of this compound.

The Context: Progestins in Veterinary Practice

To appreciate the potential role of 16-DHP, one must first understand the function of progestins in veterinary medicine. Progestins are synthetic derivatives of progesterone that bind to and activate progesterone receptors (PRs), mimicking the effects of the natural hormone.[6] Their primary applications revolve around the control of the reproductive cycle.[7]

Established Uses of Progestins in Veterinary Medicine Include:

  • Estrus Synchronization: By administering an exogenous progestin, the natural estrous cycle is suppressed. The withdrawal of the progestin then leads to a predictable surge of gonadotropin-releasing hormone (GnRH) and luteinizing hormone (LH), inducing a synchronized ovulation in a herd or group of animals.[2][7] This is a cornerstone of modern livestock reproductive management.

  • Estrus Suppression: In companion animals, particularly canines and felines, progestins can be used to prevent or postpone a heat cycle.[6][8]

  • Pregnancy Maintenance: Progesterone is essential for preparing the uterine lining for implantation and maintaining pregnancy.[1] Exogenous progestins can be used in cases of suspected progesterone deficiency to help prevent embryonic death or abortion.[1]

  • Treatment of Reproductive Disorders: Certain conditions, such as follicular cysts, may be treated with progestins to reset the hypothalamic-pituitary-gonadal axis.[7]

The critical insight here is that the therapeutic utility of any new progestin like 16-DHP will be judged by its performance relative to existing options in these established roles. The ideal candidate would offer improved safety, a more convenient dosing regimen, higher potency, or a more selective mechanism of action.

Part 2: Inferred Mechanism of Action & Potential Pharmacology

Direct research into the specific mechanism of action of 16-DHP in veterinary species is not yet available in published literature. Therefore, we must construct a hypothesized mechanism based on the well-understood action of progesterone and its synthetic analogs, particularly dydrogesterone, a stereoisomer of progesterone with extensive clinical data.[9][10]

The Progesterone Receptor (PR) Signaling Pathway

The primary mechanism of action for all progestins is mediated through the intracellular progesterone receptor (PR). The causality of this pathway is well-established:

  • Ligand Binding: As a lipophilic steroid, 16-DHP is expected to passively diffuse across the cell membrane of target tissues (e.g., endometrium, hypothalamus, pituitary).

  • Receptor Activation: Inside the cell, it binds to the PR, which resides in the cytoplasm complexed with heat shock proteins (HSPs). This binding event causes the HSPs to dissociate, inducing a conformational change in the receptor.

  • Dimerization and Nuclear Translocation: The activated PRs form homodimers (PR-A/PR-A or PR-B/PR-B) or heterodimers (PR-A/PR-B). These dimers then translocate into the nucleus.

  • Gene Transcription Modulation: In the nucleus, the PR dimer binds to specific DNA sequences known as Progesterone Response Elements (PREs) located in the promoter regions of target genes. This binding recruits co-activator or co-repressor proteins, ultimately modulating the transcription of genes that regulate the estrous cycle, uterine receptivity, and gonadotropin secretion.[7][11]

The key effect in the context of reproductive control is the negative feedback on the hypothalamus, which suppresses GnRH secretion.[7] This, in turn, reduces the release of LH and FSH from the pituitary, preventing follicular maturation and ovulation.[6][7]

PR_Signaling_Pathway cluster_cell Target Cell (e.g., Endometrial, Hypothalamic) cluster_nucleus Nucleus DHP_out 16-DHP (Extracellular) DHP_in 16-DHP DHP_out->DHP_in Passive Diffusion PR_HSP Progesterone Receptor (PR) + HSP DHP_in->PR_HSP Binds & Activates PR_active Activated PR PR_HSP->PR_active HSP Dissociates Dimer PR Dimer PR_active->Dimer Dimerization PRE Progesterone Response Element (PRE) Dimer->PRE Binds cluster_nucleus cluster_nucleus Dimer->cluster_nucleus Translocation Gene mRNA mRNA Gene->mRNA Transcription Protein Regulatory Proteins mRNA->Protein Translation Response Physiological Response (e.g., GnRH Suppression) Protein->Response

Caption: Hypothesized signaling pathway of this compound (16-DHP) via the intracellular Progesterone Receptor (PR).

Insights from Dydrogesterone: A Case for High Selectivity

Dydrogesterone is a retroprogesterone, a stereoisomer of progesterone, that offers valuable clues to the potential properties of 16-DHP. Dydrogesterone is known for being a highly selective progestogen that binds almost exclusively to the PR.[10] It possesses no significant androgenic or estrogenic properties, which is a major advantage in reducing side effects.[9][12] Furthermore, it does not typically inhibit ovulation in humans at therapeutic doses used for luteal support, suggesting a more nuanced interaction with the HPO axis compared to other synthetic progestins.[10][12][13]

Hypothesis for 16-DHP: It is plausible that 16-DHP, as a close structural analog, may also exhibit high selectivity for the progesterone receptor, potentially minimizing off-target hormonal effects. This is a critical hypothesis that must be tested, as high selectivity is a hallmark of a safer, more refined therapeutic agent.

A Secondary Pathway: Farnesoid X Receptor (FXR) Antagonism

Intriguingly, research in male hamsters has shown that 16-DHP acts as a farnesoid X receptor (FXR) antagonist.[3] FXR is a nuclear receptor primarily involved in bile acid and lipid metabolism. By antagonizing FXR, 16-DHP was found to up-regulate the enzyme CYP7A1, leading to lower serum cholesterol.[3] While this finding is in a different species and context, it opens a secondary avenue of investigation. This mechanism is distinct from the primary progestogenic activity and could represent either a potential side effect or a beneficial ancillary property, for example, in metabolic management, which would need to be investigated in target veterinary species.

Part 3: A Research Framework for Veterinary Application

The central purpose of this guide is to provide actionable, detailed protocols to bridge the gap between 16-DHP's current status and its potential validation as a veterinary drug. The following experimental designs are presented as a logical, self-validating progression of research.

Prerequisite: Analytical Method Development and Validation

Before any in-vivo studies can be conducted, a robust and validated method for quantifying 16-DHP in biological matrices (e.g., plasma, serum) is essential. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the industry standard for this purpose.[14][15]

Protocol 3.1: RP-HPLC Method for 16-DHP Quantification in Canine Plasma

  • Objective: To develop and validate a stability-indicating RP-HPLC method for the determination of 16-DHP in canine plasma as per ICH Q2(R1) guidelines.

  • Instrumentation & Conditions:

    • Chromatograph: HPLC system with UV or Photodiode Array (PDA) detector.

    • Column: C18 reverse-phase column (e.g., Phenomenex Gemini C18, 150 x 4.6 mm, 5 µm).[14]

    • Mobile Phase: A gradient of Acetonitrile and water or a phosphate buffer. Initial optimization will start with an isocratic mixture of Methanol:Acetonitrile (90:10 v/v).[15]

    • Flow Rate: 1.0 mL/min.[14]

    • Detection Wavelength: Scan for maximum absorbance between 220-300 nm. Progesterone's absorbance at ~241 nm is a good starting point.[15]

    • Injection Volume: 10 µL.[14]

  • Methodology:

    • Sample Preparation (Plasma): a. Thaw canine plasma samples at room temperature. b. To 500 µL of plasma, add 1 mL of acetonitrile (as a protein precipitation agent). c. Vortex for 2 minutes to ensure complete protein precipitation. d. Centrifuge at 10,000 rpm for 10 minutes. e. Carefully collect the supernatant and evaporate to dryness under a gentle stream of nitrogen. f. Reconstitute the residue in 200 µL of the mobile phase. g. Filter through a 0.22 µm syringe filter before injection.

    • Standard Curve Preparation: a. Prepare a stock solution of 16-DHP reference standard (1 mg/mL) in methanol. b. Perform serial dilutions to create calibration standards ranging from approximately 1 µg/mL to 50 µg/mL. c. Analyze each standard in triplicate to establish a calibration curve (Peak Area vs. Concentration).

    • Validation Parameters: a. Linearity: Assess the linearity of the calibration curve using the coefficient of determination (r² > 0.999).[15] b. Accuracy: Perform recovery studies by spiking known concentrations of 16-DHP into blank plasma at three levels (low, medium, high). The recovery should be within 98-102%.[16] c. Precision: Determine intra-day and inter-day precision by analyzing replicate samples. The Relative Standard Deviation (RSD) should be <2%.[16] d. Limit of Detection (LOD) & Limit of Quantification (LOQ): Calculate based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).[15] e. Specificity/Stability: Conduct forced degradation studies (acid, base, oxidative, thermal stress) to ensure that degradation products do not interfere with the 16-DHP peak, thus confirming the method is "stability-indicating".[14]

  • Trustworthiness Check: The system's suitability is confirmed before each run by injecting a standard solution; retention time and peak area must be within pre-defined limits. The comprehensive validation ensures the data generated in subsequent animal studies is reliable and reproducible.

Pilot Pharmacokinetic (PK) and Pharmacodynamic (PD) Study

The next logical step is to understand how the animal's body handles the drug (pharmacokinetics) and what the drug does to the body (pharmacodynamics). A pilot study in a small number of animals is crucial. The ovine (sheep) model is excellent for reproductive studies due to its size, docile nature, and well-characterized reproductive cycle.[17]

Protocol 3.2: Pilot PK/PD Study of 16-DHP in Ovariectomized Ewes

  • Objective: To determine the basic pharmacokinetic profile (Cmax, Tmax, AUC, half-life) of a single oral dose of 16-DHP and to assess its primary pharmacodynamic effect (suppression of LH pulsatility).

  • Animal Model: 6-8 healthy, mature, ovariectomized ewes. Ovariectomy removes the influence of endogenous ovarian steroids, providing a clean baseline to observe the effects of the exogenous compound.

  • Methodology:

    • Acclimatization & Baseline: Acclimatize animals for at least 2 weeks. For 24 hours prior to dosing, collect blood samples every 4 hours to establish baseline LH levels.

    • Dosing: Administer a single oral dose of 16-DHP (e.g., 0.5 mg/kg, dose estimated based on other progestins) formulated in a suitable vehicle (e.g., corn oil).

    • Pharmacokinetic Sampling: Collect blood samples (via jugular catheter) at pre-determined time points: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dosing.

    • Pharmacodynamic Sampling: Continue blood sampling every 4 hours for 72 hours to monitor LH levels.

    • Sample Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

    • Analysis: a. Analyze plasma samples for 16-DHP concentration using the validated RP-HPLC method (Protocol 3.1). b. Analyze plasma samples for LH concentration using a validated species-specific ELISA or radioimmunoassay.

    • Data Interpretation: a. Plot plasma 16-DHP concentration vs. time to determine PK parameters. b. Plot plasma LH concentration vs. time to observe the onset, magnitude, and duration of LH suppression.

  • Causality and Self-Validation: The use of ovariectomized ewes ensures that any observed suppression of LH is a direct result of the administered 16-DHP and not cyclical endogenous hormones. A parallel vehicle-control group would further strengthen this causal link. The correlation between the pharmacokinetic profile (i.e., the presence of the drug in circulation) and the pharmacodynamic response (LH suppression) provides an internal validation of the drug's activity.

PK_PD_Workflow start Start: Ovariectomized Ewes (n=6-8) acclimatize Acclimatization (2 weeks) start->acclimatize baseline Baseline Blood Sampling (LH levels, 24h) acclimatize->baseline dosing Oral Administration of 16-DHP (Single Dose) baseline->dosing pk_sampling PK Blood Sampling (0-72h) dosing->pk_sampling pd_sampling PD Blood Sampling (LH levels, 0-72h) dosing->pd_sampling processing Plasma Separation & Storage (-80°C) pk_sampling->processing pd_sampling->processing hplc Quantify 16-DHP (Validated RP-HPLC) processing->hplc elisa Quantify LH (ELISA/RIA) processing->elisa pk_analysis PK Data Analysis (Cmax, Tmax, AUC, t½) hplc->pk_analysis pd_analysis PD Data Analysis (LH Suppression Profile) elisa->pd_analysis end End: Correlate PK/PD Profile pk_analysis->end pd_analysis->end

Caption: Experimental workflow for a pilot Pharmacokinetic/Pharmacodynamic (PK/PD) study of 16-DHP in ewes.

Part 4: Safety, Toxicology, and Future Directions

While progestins are generally considered safe, they are not without potential adverse effects, including injection site reactions, weight gain, and in some cases, an increased risk of cystic endometrial hyperplasia or pyometra with long-term use.[18][19]

  • Initial Safety Assessment: The pilot PK/PD study should include daily clinical observation of the animals for any adverse effects (e.g., changes in behavior, appetite, signs of local irritation).[17] Basic hematology and serum chemistry panels should be run on blood samples taken before and after the study period.

  • Future Toxicological Studies: Should initial studies prove promising, more formal toxicology studies will be required. These would include repeat-dose toxicity studies (e.g., 28-day study) in a rodent and a non-rodent species to identify any target organ toxicity.[20][21]

  • Dose-Finding and Efficacy Trials: The ultimate goal is to determine a therapeutic dose. Following the pilot study, dose-finding studies in the target species (e.g., bitches for estrus suppression) would be designed to find the lowest effective dose that achieves the desired physiological outcome (e.g., prevention of estrus) with the widest margin of safety.

Conclusion

This compound stands at a compelling intersection of known chemistry and unknown biological potential in veterinary medicine. Its established synthesis provides a practical foundation for research. By leveraging knowledge from analogous compounds like dydrogesterone, we can hypothesize a highly selective mechanism of action that is attractive for therapeutic development. However, inference is not a substitute for evidence.

The research framework presented in this guide—beginning with robust analytical validation, progressing to carefully designed pharmacokinetic and pharmacodynamic studies, and culminating in safety and efficacy trials—provides a clear, logical, and scientifically rigorous path forward. The successful execution of these protocols will be essential to determine if 16-DHP can transition from a chemical intermediate into a valuable tool for managing and improving the reproductive health of animals.

References

  • ROLE OF PROGESTERONE IN ANIMAL PRODUCTION Progestin is - Studylib. (n.d.). Studylib. [Link]
  • Romagnoli, S., & Concannon, P. W. (2018). Progestins to control feline reproduction: Historical abuse of high doses and potentially safe use of low doses. Journal of Feline Medicine and Surgery, 20(9), 843-854. [Link]
  • Dehydrogesterone | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. (n.d.). PharmaCompass. [Link]
  • Progesterone devices used in farm animals. (2023, December 1). In Wikipedia. [Link]
  • do Couto, S. R. B., Silenciato, L. N., Dutra Okada, M., & e Sil, O. R. (2023). Use of Progesterone as a Strategy to Improve Reproductive Efficiency in Cattle.
  • Johnson, K. R., & Ulberg, L. C. (1965). Effect of Progesterone Administration on Reproductive Efficiency. Journal of Animal Science, 24(3), 920-920. [Link]
  • Johnson, W. S., Semmelhack, M. F., Sultanbawa, M. U., & Dolak, L. A. (1969). Total synthesis of dl-19-nor-16,17-dehydroprogesterone.
  • 16-Dehydropregnenolone acetate. (2023, November 26). In Wikipedia. [Link]
  • Glass, T. L., & Burley, C. Z. (1991). Characteristics of this compound reductase in cell extracts of the intestinal anaerobe, Eubacterium sp. strain 144. The Journal of Steroid Biochemistry and Molecular Biology, 39(2), 201-207. [Link]
  • Friend, D. R., Komeskey, K., & Clark, M. R. (2019). Pharmacokinetics and tolerability of a novel progesterone intravaginal ring in sheep. Pharmaceutical Development and Technology, 24(8), 1010-1017. [Link]
  • This compound - gsrs. (n.d.). gsrs.
  • Singh, A. P., & Sharma, R. (2020). A Facile Green Synthesis of 16-Dehydropregnenolone Acetate (16-DPA)
  • Gautam, P., & Purvis, T. (2017). Method Development and Validation of Stability Indicating RP-HPLC Method for the Determination of Female Hormones in Hormone Concentrates. Pharmaceutical and Analytical Chemistry, 3(1). [Link]
  • Dydrogesterone | C21H28O2 | CID 9051 - PubChem. (n.d.).
  • Dydrogesterone. (2024, January 2). In Wikipedia. [Link]
  • de Bree, H., van der Stel, D. J., de Lange, N., & Post, L. C. (1984). Dydrogesterone: metabolism in animals. European Journal of Drug Metabolism and Pharmacokinetics, 9(2), 147-154. [Link]
  • Pharmacology Review(s) - accessdata.fda.gov. (2007, May 14). U.S.
  • Hormonal Control of Estrus in Dogs - Management and Nutrition - MSD Veterinary Manual. (n.d.). MSD Veterinary Manual. [Link]
  • Shirode, A. (2023). Development and Validation of Analytical RP-HPLC Method for Determination of Progesterone in Bulk and Formulation.
  • Włodarczyk, R., & Poźniak, B. (2013). The toxicity and adverse effects of selected drugs in animals – overview. Polish Journal of Veterinary Sciences, 16(1), 181-191. [Link]
  • Overview of Systemic Pharmacotherapeutics of the Reproductive System in Animals - Pharmacology - Merck Veterinary Manual. (n.d.). Merck Veterinary Manual. [Link]
  • Birth Control for Dogs | VCA Animal Hospitals. (n.d.). VCA Animal Hospitals. [Link]
  • Griesinger, G., El-Toukhy, T., Coelingh Bennink, H. J. T., & von Velsen, F. (2022). Lack of analytical interference of dydrogesterone in progesterone immunoassays.
  • Management of Reproduction in Dogs - Dog Owners - Merck Veterinary Manual. (n.d.). Merck Veterinary Manual. [Link]
  • Włodarczyk, R., & Poźniak, B. (2013). The toxicity and adverse effects of selected drugs in animals – overview. Open University of Cyprus. [Link]
  • Al-dhawailie, A., Taha, E., Alanazi, F., & El-tahir, K. (2018). Analytical Method Validation of High-Performance Liquid Chromatography and Stability-Indicating Study of Medroxyprogesterone Acetate Intravaginal Sponges.
  • Al-Dhwyani, A. S., Al-Ghamdi, K. M., Alshehri, S. M., & Imam, S. S. (2023). Preclinical Assessment of the Impact of Quality Analytics on Pharmacokinetics and Concentrations of Dydrogesterone in Endometrial Tissue. Pharmaceuticals, 16(11), 1545. [Link]
  • Clinical Studies - Ethos Veterinary Health. (n.d.). Ethos Veterinary Health. [Link]
  • Kowalik, K., Kankofer, M., & Rekawiecki, R. (2021). Regulation of Uterine Function During Estrous Cycle, Anestrus Phase and Pregnancy By Steroids in Red Deer (Cervus Elaphus L.). Research Square. [Link]
  • Zahradnik, H. P. (1984). [Mechanism of action of dydrogesterone in dysmehorrhea. Prostaglandin levels in menstrual blood]. Fortschritte der Medizin, 102(15), 439-442. [Link]
  • Clinical Trials | TriviumVet. (n.d.). TriviumVet. [Link]
  • Pharmaceutical Insights: Dydrogesterone's R&D Progress - Patsnap Synapse. (2023, September 25).
  • Reproductive Management of the Female Small Animal - MSD Veterinary Manual. (n.d.). MSD Veterinary Manual. [Link]
  • de Bree, H., van der Stel, D. J. K., de Lange, N., & Post, L. C. (2010). Dydrogesterone: metabolism in animals. European Journal of Drug Metabolism and Pharmacokinetics, 8(1), 63-67. [Link]
  • This compound - gsrs. (n.d.). gsrs.
  • Li, R., Chen, X., & Zhang, X. (2020). Dydrogesterone treatment for menstrual-cycle regularization in abnormal uterine bleeding – ovulation dysfunction patients. World Journal of Clinical Cases, 8(15), 3233-3240. [Link]
  • Observational Study of Dydrogesterone in Cycle Regularization. (2014, January 8). ClinicalTrials.gov. [Link]
  • Puppy and Dog Vaccinations: A Schedule for Every Life Stage | PetMD. (2024, February 12). PetMD. [Link]
  • A Multicenter, Observational Clinical Study of Dydrogesterone. (2023, August 3). ClinicalTrials.gov. [Link]
  • Lents, C. A., & Ginter, E. A. (2022). Chronic Estrus Disrupts Uterine Gland Development and Homeostasis. Endocrinology, 163(3). [Link]
  • Reproductive Toxicology of the Female Companion Animal | Veterian Key. (2016, September 11). Veterian Key. [Link]
  • Hormonal Treatment for Integumentary Disease in Animals - MSD Veterinary Manual. (n.d.). MSD Veterinary Manual. [Link]
  • Romagnoli, S. (2018).

Sources

Methodological & Application

Application Notes & Protocols: A Comprehensive Guide to the Total Synthesis of 16-Dehydroprogesterone from Diosgenin

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide for the semi-synthesis of 16-dehydroprogesterone, a pivotal intermediate in the production of numerous steroidal hormones. The synthesis commences with diosgenin, a naturally abundant steroidal sapogenin extracted from yams of the Dioscorea genus.[1][2] The described multi-step pathway is an evolution of the classic Marker degradation, a process that revolutionized the pharmaceutical industry by enabling the cost-effective production of steroids like progesterone and cortisone.[3][4] This guide elucidates the causality behind experimental choices, provides validated step-by-step protocols for each key transformation, and offers insights into process optimization and characterization of intermediates and the final product.

Introduction: The Strategic Importance of Diosgenin

Diosgenin serves as an ideal and economical starting material for the synthesis of a vast array of steroid hormones due to its inherent polycyclic structure, which mirrors the core steroid nucleus.[5][6] The transformation of this phytosteroid into high-value active pharmaceutical ingredients (APIs) is a cornerstone of medicinal chemistry. The initial and most critical sequence in this journey is the degradation of the spiroketal side chain of diosgenin to yield 16-dehydropregnenolone acetate (16-DPA), a versatile C21 steroid intermediate.[7][8] From 16-DPA, further modifications, including selective hydrogenation and oxidation, are performed to arrive at this compound. This entire process showcases a blend of classic organic reactions and modern green chemistry principles aimed at improving efficiency and reducing environmental impact.[9][10]

Overall Synthetic Workflow

The transformation from diosgenin to this compound is accomplished via a four-stage process. Each stage involves distinct chemical reactions that progressively modify the diosgenin molecule. The workflow is designed for maximal efficiency and purity of the final product.

Synthesis_Workflow Diosgenin Diosgenin PDA Pseudodiosgenin Diacetate (Intermediate A) Diosgenin->PDA Step 1: Acetolysis Diosone Diosone (Intermediate B) PDA->Diosone Step 2: Oxidation DPA 16-Dehydropregnenolone Acetate (16-DPA) Diosone->DPA Step 3: Hydrolysis & Elimination PregnenoloneAcetate Pregnenolone Acetate DPA->PregnenoloneAcetate Step 4a: Selective Hydrogenation Dehydroprogesterone This compound PregnenoloneAcetate->Dehydroprogesterone Step 4b: Oppenauer Oxidation

Caption: Overall synthetic pathway from Diosgenin to this compound.

Detailed Protocols and Mechanistic Insights

Stage 1: Acetolysis of Diosgenin (Marker Degradation, Step 1)

Objective: To open the spiroketal F-ring of diosgenin to form the furostenol derivative, pseudodiosgenin diacetate.

Mechanistic Rationale: This crucial isomerization is initiated by the attack of an acetylonium ion (CH₃C⁺=O), generated in situ from acetic anhydride, on the nucleophilic pyran oxygen (O-22) of the spiroketal.[7] The reaction proceeds via a series of cationic intermediates, ultimately leading to the formation of a C20-C22 double bond and acetylation of the newly formed C-26 hydroxyl group and the existing C-3 hydroxyl group. Historically, this reaction required high temperatures (200°C) and pressure.[7] However, the use of Lewis acids can catalyze the reaction under milder conditions, improving yield and reducing decomposition byproducts.[9]

Protocol: Lewis Acid-Catalyzed Acetolysis

  • To a solution of diosgenin (1.0 eq) in acetic anhydride (10-15 vol), add a catalytic amount of a Lewis acid, such as aluminum chloride (AlCl₃, 0.1 eq).[9]

  • Heat the reaction mixture to reflux (approx. 138-140°C) with continuous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Upon completion, cool the mixture to room temperature and pour it carefully into ice-cold water with vigorous stirring to quench the excess acetic anhydride.

  • The crude pseudodiosgenin diacetate will precipitate. Collect the solid by filtration.

  • Wash the solid thoroughly with water until the filtrate is neutral, then with a cold, dilute sodium bicarbonate solution, and finally with water again.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system like methanol/acetone.

Parameter Value Reference
Starting Material Diosgenin[9]
Reagents Acetic Anhydride, AlCl₃ (cat.)[9]
Solvent Acetic Anhydride[9]
Temperature Reflux (~140°C)[9]
Typical Yield ~95-98%[9]
Stage 2: Oxidative Cleavage of Pseudodiosgenin Diacetate

Objective: To oxidatively cleave the C20-C22 double bond of the furostenol side chain to form the 20-keto group.

Mechanistic Rationale: The enol ether double bond in pseudodiosgenin diacetate is highly susceptible to oxidation. The classic approach employs chromium trioxide (CrO₃), which effectively cleaves the double bond to form an intermediate that, upon workup, yields the desired C21 keto-steroid known as diosone.[3][7] However, due to the high toxicity of chromium(VI) reagents, greener alternatives have been developed. A notable example is the use of a catalytic amount of potassium permanganate (KMnO₄) with a co-oxidant like sodium periodate (NaIO₄), which regenerates the permanganate in situ, minimizing heavy metal waste.[9]

Protocol: Green Oxidation using KMnO₄/NaIO₄

  • Dissolve pseudodiosgenin diacetate (1.0 eq) in a suitable solvent system such as a mixture of dichloromethane and water.[9][11]

  • Add sodium periodate (NaIO₄, ~4-5 eq) to the solution.

  • Add a catalytic amount of potassium permanganate (KMnO₄, 5 mol%).[9]

  • Stir the mixture vigorously at room temperature. The reaction is typically complete within 1-2 hours. Monitor by TLC.

  • After completion, quench the reaction by adding a saturated solution of sodium sulfite or sodium thiosulfate until the purple/brown color of manganese species disappears.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude diosone.

Parameter Value Reference
Starting Material Pseudodiosgenin Diacetate[9]
Reagents KMnO₄ (cat.), NaIO₄[9]
Solvent Dichloromethane/Water[9][11]
Temperature Room Temperature[9]
Typical Yield High (often used directly in next step)[9]
Stage 3: Hydrolysis and Elimination to 16-DPA

Objective: To hydrolyze the C-26 acetate and eliminate the side chain to form the C16-C17 double bond, yielding 16-dehydropregnenolone acetate (16-DPA).

Mechanistic Rationale: This final step of the Marker degradation is an acid-catalyzed hydrolysis and elimination reaction. Refluxing the diosone intermediate in acetic acid promotes the cleavage of the C-26 ester and subsequent elimination of the side chain to form the thermodynamically stable conjugated enone system at C-16/C-17.[7] This reaction is generally high-yielding and clean.

Protocol: Acid-Catalyzed Hydrolysis

  • Dissolve the crude diosone from the previous step in glacial acetic acid.[7]

  • Heat the solution to reflux and maintain for 1-2 hours. Monitor the formation of 16-DPA by TLC.

  • After the reaction is complete, cool the mixture and pour it into ice-cold water.

  • The product, 16-DPA, will precipitate out of the solution.

  • Collect the solid by filtration, wash thoroughly with water to remove acetic acid, and dry under vacuum.

  • Recrystallization from ethanol or methanol provides purified 16-DPA.[7]

Parameter Value Reference
Starting Material Diosone[7]
Reagent/Solvent Glacial Acetic Acid[7]
Temperature Reflux[7]
Overall Yield (from Diosgenin) >60-75%[7][11]
Stage 4: Conversion of 16-DPA to this compound

This stage involves two distinct steps: the selective reduction of the C5-C6 double bond followed by the oxidation of the 3-hydroxyl group and isomerization of the double bond.

4a. Selective Hydrogenation to Pregnenolone Acetate

Objective: To selectively reduce the non-conjugated C5-C6 double bond of 16-DPA without affecting the C16-C17 double bond or the C-20 ketone.

Protocol: Catalytic Hydrogenation

  • Dissolve 16-DPA (1.0 eq) in a suitable solvent such as ethyl acetate.[12]

  • Add a palladium on carbon catalyst (Pd/C, 5-10% w/w).

  • Pressurize the reaction vessel with hydrogen gas (H₂) to 0.4-0.8 MPa.[12]

  • Maintain the reaction at 35-45°C with vigorous stirring.[12]

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to yield pregnenolone acetate, which can be purified by recrystallization.

4b. Oppenauer Oxidation to this compound

Objective: To oxidize the 3β-hydroxyl group to a 3-ketone and concurrently isomerize the C5-C6 double bond to the C4-C5 position, creating a conjugated α,β-unsaturated ketone system.

Mechanistic Rationale: The Oppenauer oxidation is a mild and selective method for oxidizing secondary alcohols to ketones using an aluminum alkoxide catalyst (e.g., aluminum isopropoxide or tert-butoxide) and a ketone (e.g., acetone or cyclohexanone) as the hydride acceptor.[13][14] The reaction proceeds through a six-membered ring transition state where a hydride is transferred from the steroid's C-3 to the ketone.[15] The large excess of the ketone solvent drives the equilibrium towards the product. The basic nature of the alkoxide catalyst facilitates the isomerization of the double bond to the more stable conjugated position.[16][17]

Oppenauer_Mechanism cluster_0 Oppenauer Oxidation Pregnenolone Pregnenolone Acetate (Hydrolyzed in situ or prior) Complex Aluminum Alkoxide Complex Pregnenolone->Complex Coordination to Al(OR)₃ TransitionState [Six-Membered Transition State] Complex->TransitionState + Acetone Product This compound TransitionState->Product Hydride Transfer Isopropanol Isopropanol TransitionState->Isopropanol Reduction Acetone Acetone (Hydride Acceptor)

Caption: Simplified schematic of the Oppenauer oxidation mechanism.

Protocol: Oppenauer Oxidation

  • Dissolve pregnenolone acetate (1.0 eq) in a suitable solvent system, typically a mixture of toluene and a large excess of cyclohexanone or acetone.[14][16]

  • Add aluminum isopropoxide or aluminum tert-butoxide (0.5-1.0 eq) to the solution.[13]

  • Heat the mixture to reflux with stirring. The reaction progress is monitored by TLC.

  • Upon completion, cool the reaction and quench by adding dilute acid (e.g., 10% HCl) or a Rochelle's salt solution to hydrolyze the aluminum salts.

  • Separate the organic layer. If toluene was used, steam distillation can be employed to remove the excess cyclohexanone.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude this compound is then purified by column chromatography or recrystallization.

Characterization of this compound

The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques.

Technique Expected Observations for this compound
¹H NMR Signals corresponding to the α,β-unsaturated ketone system (vinylic proton at C-4), characteristic shifts for the methyl protons (C-18 and C-19), and the acetyl protons at C-21. Absence of the 3β-proton signal seen in the precursor.[18][19]
¹³C NMR Resonances for the carbonyl carbons at C-3 and C-20, and signals for the olefinic carbons at C-4, C-5, C-16, and C-17.[18][20]
IR Spectroscopy Strong absorption bands for the conjugated ketone C=O stretch (~1660-1680 cm⁻¹), the C-20 ketone C=O stretch (~1700-1720 cm⁻¹), and C=C stretching bands (~1600-1620 cm⁻¹).
Melting Point Comparison with the literature value for pure this compound.
Mass Spectrometry Determination of the molecular weight and fragmentation pattern to confirm the structure.

Conclusion

The semi-synthesis of this compound from diosgenin is a robust and historically significant process that remains relevant in the pharmaceutical industry. By understanding the underlying mechanisms of the Marker degradation and subsequent transformations like the Oppenauer oxidation, researchers can effectively produce this critical steroid intermediate. The protocols outlined in this guide, which incorporate both classic and modern methodologies, provide a solid foundation for laboratory-scale synthesis and process development. Adherence to rigorous analytical characterization is essential to ensure the purity and identity of the final product for its use in further drug development.

References

  • Baruah, D., Das, R., & Konwar, D. (2016). Facile green synthesis of 16-dehydropregnenolone acetate (16-DPA) from diosgenin.
  • Wikipedia. (2023). Diosgenin. [Link]
  • Organic Reactions. (1951).
  • Wikipedia. (2023).
  • Echeverria, F. (2022). The Chemical Journey: From Diosgenin to 16-Dehydropregnenolone Acetate.
  • Goswami, A., et al. (2011). A Simple Efficient Process for the Synthesis of 16-Dehydropregnenolone Acetate (16-DPA)–A Key Steroid Drug. Journal of Chemical and Pharmaceutical Research, 3(6), 829-837. [Link]
  • Baruah, D., Das, R., & Konwar, D. (2016). Facile green synthesis of 16-dehydropregnenolone acetate (16-DPA)
  • Wikipedia. (2023).
  • Wikipedia. (2023).
  • Saikia, B., et al. (2010). A One-Pot Efficient Process for 16-Dehydropregnenolone Acetate. Organic Process Research & Development, 14(1), 214-216. [Link]
  • Djerassi, C. (1951). The Oppenauer Oxidation.
  • Google Patents. (2013).
  • Dr Purity Menopause Clinic. (2024).
  • NPTEL IIT Bombay. (2022).
  • Taylor & Francis. (n.d.). Diosgenin – Knowledge and References. [Link]
  • Google Patents. (2021). CN109776644B - Synthesis method of progesterone.
  • Peterson, D. H. (2023). Russell Earl Marker and the Beginning of the Steroidal Pharmaceutical Industry. The Chemical Record, 23(10), e202300124. [Link]
  • G. G. Gallo, et al. (2002). A comparative molecular modeling study of dydrogesterone with other progestational agents through theoretical calculations and nuclear magnetic resonance spectroscopy. Journal of Steroid Biochemistry and Molecular Biology, 80(2), 223-231. [Link]
  • A. A. Chavez-Reyes, et al. (2023). Conformational Analysis and NMR Data Assignment of Taraxerone Isolated From Cnidoscolus aconitifolius (Chaya). Magnetic Resonance in Chemistry, 61(10), 577-585. [Link]
  • M. C. Floyd, et al. (2016). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Journal of Industrial Microbiology & Biotechnology, 43(11), 1545-1554. [Link]

Sources

Application Note & Protocol: A Scalable and Efficient Synthesis of 16-Dehydroprogesterone via Dehydration of 17α-Hydroxyprogesterone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the chemical synthesis of 16-dehydroprogesterone, a key steroid intermediate, from its precursor, 17α-hydroxyprogesterone. The conversion hinges on the selective dehydration of the tertiary alcohol at the C17 position. While classic dehydration methods often require harsh conditions, and modern reagents can be costly, this application note details a robust, cost-effective, and scalable protocol adapted from established methodologies.[1] We will explore the underlying chemical principles, provide a detailed, step-by-step experimental protocol, and outline the necessary analytical techniques for product characterization. This guide is intended for researchers and process chemists in the fields of medicinal chemistry and drug development.

Introduction and Scientific Background

17α-Hydroxyprogesterone (17α-OHP) is an endogenous steroid hormone and a crucial intermediate in the biosynthesis of glucocorticoids and sex steroids.[2] Its chemical modification is a cornerstone of synthetic steroid chemistry, leading to a variety of pharmacologically active molecules. The target molecule, this compound, is characterized by a double bond between the C16 and C17 positions, which is introduced by the elimination of the hydroxyl group from 17α-OHP.

The primary challenge in this synthesis is the selective dehydration of a sterically hindered tertiary alcohol without inducing unwanted side reactions or rearrangements in the complex steroid scaffold. While specialized reagents like the Burgess reagent[3][4][5] or Martin sulfurane[6][7][8] are known to be effective for dehydrating tertiary alcohols under mild conditions, they can be expensive for large-scale production.[9][10] This protocol focuses on a method utilizing semicarbazide hydrochloride and acetic acid in a biphasic solvent system, which offers an efficient, high-yield, and industrially applicable alternative.[1]

Chemical Principles and Reaction Mechanism

The core transformation is an acid-catalyzed elimination (dehydration) reaction. The mechanism proceeds as follows:

  • Protonation of the Hydroxyl Group: The acetic acid in the reaction medium acts as a catalyst, protonating the 17α-hydroxyl group. This converts the poor leaving group (-OH) into a good leaving group (-OH₂⁺, water).

  • Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, generating a tertiary carbocation at the C17 position. This intermediate is relatively stable due to the tertiary nature of the carbon.

  • Elimination of a Proton: A proton is abstracted from the adjacent C16 position. The electrons from the C-H bond then form a new π-bond between C16 and C17, resulting in the desired alkene, this compound.

The use of a biphasic system (e.g., toluene and water) is a key innovation in this process.[1] The elimination reaction occurs in the aqueous layer where the acid catalyst and semicarbazide hydrochloride are soluble.[1] As the nonpolar product, this compound, is formed, it is preferentially extracted into the organic toluene layer.[1] This in-situ extraction minimizes the product's exposure to the acidic aqueous environment, thereby preventing potential side reactions or degradation and driving the reaction to completion.[1] Semicarbazide hydrochloride likely facilitates the reaction, potentially by forming a reactive intermediate that promotes the elimination process.[1]

Detailed Experimental Protocol

This protocol is based on the methodology described in patent CN112940062A, which reports high yield and purity suitable for industrial-scale production.[1]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
17α-Hydroxyprogesterone≥98%Standard SupplierStarting material.
TolueneACS GradeStandard SupplierOrganic solvent phase.
Acetic AcidGlacialStandard SupplierCatalyst.
Semicarbazide Hydrochloride≥99%Standard SupplierElimination reagent.
Deionized WaterN/AIn-houseAqueous solvent phase.
Ethyl AcetateACS GradeStandard SupplierFor purification/recrystallization.
Sodium Bicarbonate (NaHCO₃)ACS GradeStandard SupplierFor neutralization wash.
Sodium Chloride (NaCl)ACS GradeStandard SupplierFor brine wash.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeStandard SupplierDrying agent.
Equipment
  • Three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer.

  • Heating mantle with temperature control.

  • Separatory funnel.

  • Rotary evaporator.

  • Büchner funnel and vacuum flask.

  • Standard laboratory glassware.

Reaction Procedure
  • Reaction Setup: In a three-neck round-bottom flask, combine 17α-hydroxyprogesterone, toluene, deionized water, acetic acid, and semicarbazide hydrochloride. For optimal results, the following ratios are recommended[1]:

    • 17α-Hydroxyprogesterone: 1 g (1 equivalent)

    • Toluene: 6-8 mL

    • Deionized Water: 0.4-0.5 mL

    • Acetic Acid: 0.3-1 mL

    • Semicarbazide Hydrochloride: 0.15 g (approx. 0.4 equivalents)

  • Elimination Reaction: Begin stirring the biphasic mixture. Heat the reaction to a controlled temperature, typically around 40°C, and maintain for approximately 16-20 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and allow the layers to separate.

    • Remove and discard the lower aqueous layer.

    • Wash the organic (toluene) layer sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acetic acid) and then with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate to dryness using a rotary evaporator. This will yield the crude this compound as a solid residue.[1]

Purification (Recrystallization)
  • Dissolve the crude residue in a minimal amount of hot ethyl acetate.[1]

  • Slowly cool the solution to room temperature, then place it in an ice bath or refrigerator (0-5°C) to induce crystallization.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small amount of cold ethyl acetate to remove any remaining impurities.

  • Dry the purified this compound under vacuum to a constant weight.

Process Workflow Diagram

The following diagram illustrates the complete workflow from starting material to the final purified product.

G Workflow for this compound Synthesis cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification Phase A 1. Charge Reactor - 17α-Hydroxyprogesterone - Toluene & Water - Acetic Acid - Semicarbazide HCl B 2. Elimination Reaction (40°C, 16-20h) A->B Heat & Stir C 3. Phase Separation (Discard Aqueous Layer) B->C Cool to RT D 4. Wash Organic Layer - NaHCO₃ Solution - Brine Solution C->D E 5. Dry & Concentrate (Dry over Na₂SO₄, Rotovap) D->E F 6. Recrystallization (from Ethyl Acetate) E->F Crude Product G 7. Filtration & Drying (Vacuum) F->G Crystals Form H Final Product: Pure this compound G->H Characterize

Caption: Synthesis and purification workflow for this compound.

Characterization of this compound

Confirmation of the product structure and assessment of its purity are critical. The following analytical methods are recommended:

  • ¹H and ¹³C NMR Spectroscopy: The most definitive method for structure elucidation. The key changes expected from the spectrum of 17α-hydroxyprogesterone are:

    • Disappearance of the singlet corresponding to the 17α-hydroxyl proton.

    • Appearance of new signals in the vinyl region of the ¹H NMR spectrum (typically 5.5-6.5 ppm) corresponding to the new proton at C16.

    • In the ¹³C NMR spectrum, the signal for the C17 carbon will shift significantly, and a new signal for the C16 carbon will appear in the alkene region (typically 120-140 ppm).

  • Infrared (IR) Spectroscopy:

    • The broad absorption band characteristic of the O-H stretch (around 3400-3500 cm⁻¹) in the starting material will be absent in the product spectrum.

    • The C=O stretches for the ketones at C3 and C20 will remain (around 1700 cm⁻¹ and 1665 cm⁻¹).

    • A new, weaker C=C stretch may be observable around 1640-1660 cm⁻¹.

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum of the product will correspond to the molecular weight of this compound (C₂₁H₂₈O₂), which is 18 amu less than that of 17α-hydroxyprogesterone (C₂₁H₃₀O₃), consistent with the loss of a water molecule.

  • Melting Point: The purified product should exhibit a sharp melting point consistent with literature values.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Toluene is flammable and toxic; avoid inhalation and contact with skin.

  • Glacial acetic acid is corrosive; handle with care.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The protocol described provides a reliable and scalable method for the synthesis of this compound from 17α-hydroxyprogesterone. By employing an acid catalyst in a biphasic solvent system, this procedure achieves efficient dehydration of the tertiary alcohol while minimizing side reactions, resulting in high yields and purity.[1] This makes the method particularly suitable for applications where both cost-effectiveness and process robustness are critical. Proper analytical characterization is essential to confirm the identity and purity of the final product.

References

  • Wikipedia. Burgess reagent. [Link]
  • Eburon Organics. Burgess Reagent. [Link]
  • SynArchive.
  • Google Patents.
  • UKEssays.com.
  • ResearchGate.
  • PubMed. Total synthesis of dl-19-nor-16,17-dehydroprogesterone. [Link]
  • Google Patents.
  • Pure.
  • PubMed.
  • Google Patents. US3027384A - Preparation of 16alpha, 17alpha-dihydroxy progesterone.
  • PubMed. 16α-hydroxyprogesterone: origin, biosynthesis and receptor interaction. [Link]
  • PubMed. Microbial transformations of steroids-XI. Progesterone transformation by Streptomyces roseochromogenes-purification and characterisation of the 16alpha-hydroxylase system. [Link]
  • NIH. TOTAL SYNTHESIS OF dl-19-NOR-16,17-DEHYDROPROGESTERONE. [Link]
  • Google Patents.
  • MDPI. Regulation of 17α-Hydroxyprogesterone Production during Induced Oocyte Maturation and Ovulation in Amur Sturgeon (Acipenser schrenckii). [Link]
  • PubMed.
  • PubMed.
  • Wikipedia. 17α-Hydroxyprogesterone. [Link]
  • NIH.
  • NIH.
  • PubChem. 17-Hydroxyprogesterone. [Link]

Sources

Application Note & Protocol: Continuous Flow Synthesis of 16-Dehydropregnenolone Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the telescoped, multi-step continuous flow synthesis of 16-Dehydropregnenolone Acetate (16-DPA), a critical intermediate in the pharmaceutical industry.[1][2] Traditionally produced via the Marker degradation of diosgenin in batch processes, the synthesis of 16-DPA involves hazardous conditions, including high temperatures and pressures.[2][3] This application note details a modern approach leveraging continuous flow chemistry to mitigate these risks, improve process control, and enhance overall efficiency.[4][5][6] By integrating the key reaction steps—acetolysis, oxidation, and hydrolysis—into a single, uninterrupted process, this protocol offers a safer, more scalable, and potentially greener alternative for the production of this vital steroidal synthon.[7][8]

Introduction: The Case for Flow Chemistry in Steroid Synthesis

16-Dehydropregnenolone acetate (16-DPA) is a cornerstone synthon for the semi-synthesis of a vast array of steroidal drugs, including corticosteroids, sex hormones, and oral contraceptives.[2] The primary feedstock for its industrial production is diosgenin, a steroidal sapogenin extracted from yams (Dioscorea species).[9][10] The classic transformation, known as the Marker degradation, involves the acid-catalyzed opening of diosgenin's spiroketal side chain, followed by oxidation and elimination.[2]

While effective, batch-wise execution of the Marker degradation presents significant challenges:

  • Safety Risks: The initial acetolysis step requires high temperatures (often ~200°C) and elevated pressures, which are inherently hazardous to scale up in large batch reactors.[2][10]

  • Process Control: Exothermic oxidation steps can be difficult to control thermally in large volumes, potentially leading to side product formation and reduced yields.

  • Operational Inefficiency: Each step typically requires isolation and purification of intermediates, leading to long cycle times, increased solvent waste, and higher labor costs.[7]

Continuous flow chemistry offers elegant solutions to these problems. By performing reactions in small-volume, high-surface-area microreactors or coils, flow technology provides superior heat and mass transfer, enabling precise process control.[5][11] This enhanced control allows for the safe use of extreme temperatures and pressures, often accelerating reaction rates significantly.[6] Furthermore, the ability to "telescope" multiple reaction steps—sequentially combining reaction streams without intermediate workups—dramatically improves process efficiency and atom economy.[7][8] This note outlines a protocol for such a telescoped synthesis, transforming diosgenin into 16-DPA in a single, integrated flow process.

Reaction Pathway: Marker Degradation of Diosgenin

The conversion of diosgenin to 16-DPA proceeds through three fundamental stages. The process begins with the acetolysis of the spirostanic side chain to form a furostenol derivative, which is then oxidized and hydrolyzed to yield the final product.[2]

G Diosgenin Diosgenin Pseudo Pseudodiosgenin Diacetate (Furostenol Intermediate) Diosgenin->Pseudo Step 1: Acetolysis (Acetic Anhydride, Heat) Diosone Diosone Intermediate Pseudo->Diosone Step 2: Oxidation (e.g., CrO₃) DPA 16-Dehydropregnenolone Acetate (16-DPA) Diosone->DPA Step 3: Hydrolysis & Elimination (Acid, Heat)

Caption: Chemical transformation pathway from Diosgenin to 16-DPA.

Experimental Protocol: Telescoped Flow Synthesis

This protocol describes a three-step telescoped synthesis adapted from established flow chemistry literature.[7][12] It requires a modular flow chemistry system equipped with multiple pump channels, mixing junctions, and reactor coils that can be independently heated.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
Diosgenin>95%Sigma-Aldrich
Acetic Anhydride (Ac₂O)Reagent GradeFisher Scientific
Chromium Trioxide (CrO₃)ACS ReagentSigma-Aldrich
Acetic Acid (AcOH), GlacialACS ReagentVWR
Dichloromethane (CH₂Cl₂)HPLC GradeFisher Scientific
Sodium Bicarbonate (NaHCO₃)ACS ReagentSigma-Aldrich
Ethyl Acetate (EtOAc)ACS ReagentVWR
Sodium Sulfate (Na₂SO₄), AnhydrousACS ReagentSigma-Aldrich

Safety Precaution: Chromium trioxide is highly toxic, corrosive, and a strong oxidizing agent. Acetic anhydride is corrosive and a lachrymator. All operations should be performed in a certified fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Equipment Setup

The flow system is configured as shown in the diagram below. It consists of three reagent pumps, two T-junction mixers, and three sequential reactor coils. A back pressure regulator (BPR) is essential for maintaining the system under pressure to enable superheating of solvents for accelerated reaction rates.[12]

G cluster_pumps Reagent Pumps cluster_reactors Reaction Zone cluster_collection Workup & Collection P1 P1 Mix1 T-Mixer P1->Mix1 P2 P2 P2->Mix1 P3 P3 Mix2 T-Mixer P3->Mix2 R1 Reactor 1 (Acetolysis) {PTFE Coil | 150°C} Mix1->R1 R1->Mix2 R2 Reactor 2 (Oxidation) {PTFE Coil | Room Temp} Mix2->R2 R3 Reactor 3 (Hydrolysis) {Glass Coil | 130°C} R2->R3 BPR BPR (250 psi) R3->BPR Collect Fraction Collector BPR->Collect

Caption: Schematic of the telescoped continuous flow reactor setup.

Step-by-Step Protocol

1. Reagent Preparation:

  • Solution A (Diosgenin Stream): Prepare a 0.05 M solution of diosgenin in dichloromethane (CH₂Cl₂).

  • Solution B (Acetolysis Reagent): Use neat acetic anhydride (Ac₂O).

  • Solution C (Oxidant Stream): Prepare a 0.7 M solution of chromium trioxide (CrO₃) in a 9:1 (v/v) mixture of acetic acid and water. Note: Dissolve CrO₃ in the water first, then add the acetic acid.[12]

2. System Priming and Stabilization:

  • Prime each pump and its corresponding line with the appropriate solvent (e.g., CH₂Cl₂ for Pump A, Ac₂O for Pump B, AcOH/H₂O for Pump C).

  • Set the temperatures for Reactor 1 (150°C) and Reactor 3 (130°C) and allow them to stabilize.

  • Set the back pressure regulator (BPR) to 250 psi.

3. Reaction Execution (Telescoped Synthesis):

  • Step 1: Acetolysis.

    • Pump Solution A and Solution B at equal flow rates (e.g., 0.5 mL/min each) to the first T-Mixer.

    • The combined stream flows through Reactor 1 (e.g., a 10 mL PTFE coil), providing a residence time of 10 minutes for the conversion of diosgenin to pseudodiosgenin diacetate.

  • Step 2: Oxidation.

    • The effluent from Reactor 1 is merged with Solution C at the second T-Mixer. Set the flow rate of Pump C to deliver 1.4 equivalents of CrO₃ relative to the starting diosgenin.

    • The new combined stream passes through Reactor 2 (e.g., a 10 mL PTFE coil) at room temperature with a residence time of ~5 minutes to effect the oxidative cleavage.[12]

  • Step 3: Hydrolysis and Elimination.

    • The stream then enters Reactor 3 (e.g., a 10 mL heated glass coil) for the final conversion to 16-DPA. The residence time in this reactor is typically around 10 minutes.

4. Product Collection and Workup:

  • The outflow from the BPR is collected in a fraction collector containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the reaction.

  • Combine the collected fractions, extract with ethyl acetate (3x volume), wash the organic layer with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and evaporate the solvent under reduced pressure to yield the crude 16-DPA.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/acetone).

Process Parameters and Expected Results

The precise control afforded by flow chemistry allows for fine-tuning of reaction parameters to maximize yield and purity. The following table summarizes typical conditions and expected outcomes based on published optimizations.[12]

ParameterStep 1: AcetolysisStep 2: OxidationStep 3: HydrolysisOverall Outcome
Reactor Volume 10 mL10 mL10 mL-
Temperature 150 °CRoom Temp.130 °C-
Total Flow Rate (inlet) 1.0 mL/min~1.5 mL/min~1.5 mL/min-
Residence Time 10 min~6.7 min~6.7 min~23.4 min total
System Pressure 250 psi250 psi250 psi-
Expected Yield (Isolated) --->70%

Expert Insights & Causality

  • Why a Back Pressure Regulator? The use of a BPR is critical. It maintains a high-pressure environment throughout the system, allowing solvents like CH₂Cl₂ to be heated far beyond their atmospheric boiling points without vaporizing. This "superheating" dramatically increases reaction kinetics, reducing required residence times from hours (in batch) to minutes.[12]

  • Choice of Reactor Material: PTFE is suitable for the initial high-temperature acetolysis and room-temperature oxidation due to its chemical inertness. A borosilicate glass reactor is often preferred for the final step to allow for visual inspection, which can be useful for identifying potential issues like precipitation.[12]

  • Green Chemistry Considerations: While this protocol uses a chromium-based oxidant for reliability, the principles of flow synthesis can be readily adapted to greener alternatives. For instance, some methods use catalytic potassium permanganate (KMnO₄) with sodium periodate (NaIO₄) as a co-oxidant, significantly reducing heavy metal waste.[1][3] The flow setup is ideal for screening and optimizing such alternative reagents.

  • Troubleshooting Clogging: Steroid synthesis can sometimes involve intermediates with poor solubility. If clogging occurs, it is often due to precipitation. Mitigation strategies include using a co-solvent to improve solubility or incorporating an ultrasound bath around a reactor coil to break up nascent solids.[12]

Conclusion

The continuous flow synthesis of 16-dehydropregnenolone acetate represents a significant advancement over traditional batch manufacturing. The technology enhances safety by minimizing the volume of hazardous reagents handled at any given time and provides unparalleled control over critical process parameters. By telescoping the multi-step Marker degradation into a single, automated process, this method not only accelerates synthesis but also reduces waste and manual intervention. This approach is highly scalable and aligns with the principles of modern, efficient, and sustainable pharmaceutical manufacturing.[4][13]

References

  • Baruah, D., Das, R., & Konwar, D. (2016). A Facile Green Synthesis of 16-Dehydropregnenolone Acetate (16-DPA) From Diosgenin. Synthetic Communications.
  • Mancino, V., Cerra, B., Piccinno, A., & Gioiello, A. (2018). Continuous Flow Synthesis of 16-Dehydropregnenolone Acetate, a Key Synthon for Natural Steroids and Drugs. Organic Process Research & Development.
  • Baruah, D., Das, R., & Konwar, D. (2016). Facile green synthesis of 16-dehydropregnenolone acetate (16-DPA) from diosgenin. Semantic Scholar.
  • Wikipedia. (n.d.). 16-Dehydropregnenolone acetate.
  • Goswami, A., et al. (2011). A Simple Efficient Process for the Synthesis of 16-Dehydropregnenolone Acetate (16-DPA)–A Key Steroid Drug. Longdom Publishing.
  • de Groot, A., et al. (2004). The synthesis of 16-dehydropregnenolone acetate (DPA) from potato glycoalkaloids. ARKIVOC.
  • Mancino, V., et al. (2018). Supporting Information Continuous Flow Synthesis of 16- Dehydropregnenolone Acetate (16-DPA), a Key Synthon for Natural Steroids. ACS Publications.
  • Gioiello, A., et al. (2023). Merging Continuous Flow Technology, Photochemistry and Biocatalysis to Streamline Steroid Synthesis. ResearchGate.
  • Mancino, V., et al. (2018). Continuous Flow Synthesis of 16-Dehydropregnenolone Acetate (16-DPA), a Key Synthon for Natural Steroids and Drugs. ResearchGate.
  • El-Faham, A., et al. (2023). Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs. National Institutes of Health (NIH).
  • Mettler Toledo. (n.d.). Benefits of Continuous Flow Chemistry.
  • MDPI. (2022). Continuous-Flow Chemistry and Photochemistry for Manufacturing of Active Pharmaceutical Ingredients.
  • Cherkasov, N. (2022). The real advantages of continuous flow chemistry. Stoli Chem.
  • Goswami, A., et al. (2011). A Simple Efficient Process for the Synthesis of 16-Dehydropregnenolone Acetate(16-Dpa) - A Key Steroid Drug Intermediate from Diosgenin. Longdom Publishing.

Sources

Application Note: Quantitative Analysis of 16-Dehydroprogesterone in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of 16-Dehydroprogesterone Quantification

This compound (16-DHP) is a synthetic progestin and a key intermediate in the synthesis of various steroidal drugs. Its accurate quantification in biological matrices is paramount for pharmacokinetic studies, metabolism research, and quality control in pharmaceutical manufacturing. This document provides a comprehensive guide to the analytical methodologies for the precise and robust quantification of 16-DHP, with a primary focus on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

The structural similarity of 16-DHP to endogenous progesterone necessitates highly selective analytical methods to differentiate it from other structurally related steroids. While immunoassays are available for progesterone, their susceptibility to cross-reactivity with metabolites and analogues can lead to inaccurate results.[1][2] Chromatographic methods, particularly LC-MS/MS, offer superior specificity and sensitivity, making them the gold standard for steroid hormone analysis.[3][4][5]

This application note details proposed and adaptable protocols for sample preparation and analysis of 16-DHP in plasma and tissue samples, drawing upon established methods for similar steroid compounds like progesterone and dydrogesterone.[6][7][8]

Part 1: Sample Preparation: The Foundation of Accurate Analysis

The complexity of biological matrices necessitates a robust sample preparation strategy to remove interfering substances such as proteins and lipids, and to concentrate the analyte of interest.[9][10] The choice of method depends on the sample type, the required limit of quantification, and the analytical technique employed.

Protein Precipitation (PPT)

Protein precipitation is a straightforward and rapid method for removing proteins from plasma or serum samples. It is often sufficient for LC-MS/MS analysis where the mass spectrometer provides high selectivity.

Protocol for Protein Precipitation of Plasma Samples:

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile.

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.[7]

Liquid-Liquid Extraction (LLE)

LLE is a classic technique that separates analytes based on their differential solubility in two immiscible liquids. It is effective in removing lipids and other interfering substances.

Protocol for Liquid-Liquid Extraction of Plasma Samples:

  • To 500 µL of plasma, add 5 mL of methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Freeze the aqueous (lower) layer by immersing the tube in a dry ice/acetone bath.

  • Decant the organic (upper) layer containing 16-DHP into a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable volume of mobile phase for analysis.

Solid-Phase Extraction (SPE)

SPE provides a more selective and cleaner sample extract compared to PPT and LLE, making it ideal for complex matrices or when lower detection limits are required.[9] A C18 sorbent is commonly used for the extraction of steroids from biological fluids.[9]

Protocol for Solid-Phase Extraction of Plasma Samples:

  • Condition the SPE Cartridge: Sequentially wash a C18 SPE cartridge (e.g., 100 mg, 1 mL) with 1 mL of methanol followed by 1 mL of deionized water.

  • Load the Sample: Dilute 500 µL of plasma with 500 µL of 4% phosphoric acid in water and load it onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.

  • Elute: Elute the 16-DHP from the cartridge with 1 mL of methanol.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a nitrogen stream at 40°C and reconstitute in 100 µL of mobile phase.

Workflow for Sample Preparation:

SamplePrepWorkflow cluster_sample Biological Sample cluster_prep Sample Preparation Method cluster_post Post-Extraction cluster_analysis Analysis Sample Plasma or Homogenized Tissue PPT Protein Precipitation (Acetonitrile) Sample->PPT Choose one LLE Liquid-Liquid Extraction (MTBE) Sample->LLE Choose one SPE Solid-Phase Extraction (C18 Cartridge) Sample->SPE Choose one Evap Evaporation (Nitrogen Stream) PPT->Evap LLE->Evap SPE->Evap Recon Reconstitution (Mobile Phase) Evap->Recon Analysis LC-MS/MS or HPLC-UV Recon->Analysis

Caption: General workflow for biological sample preparation.

Part 2: Analytical Quantification Methods

Proposed LC-MS/MS Method for High-Sensitivity Quantification

LC-MS/MS is the preferred method for the quantification of 16-DHP in biological matrices due to its high sensitivity and specificity.[3][11][12] The following is a proposed method based on common practices for steroid analysis.

Instrumentation:

  • Liquid Chromatograph: A high-performance liquid chromatography system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 50% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 50% B and equilibrate for 3 minutes.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometric Conditions:

Since 16-DHP is structurally similar to progesterone, initial MS parameter optimization can be based on progesterone and then fine-tuned by direct infusion of a 16-DHP standard.

ParameterProposed Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

Multiple Reaction Monitoring (MRM) Transitions:

The MRM transitions for 16-DHP need to be determined by infusing a standard solution into the mass spectrometer. Based on the molecular weight of 16-DHP (312.45 g/mol ), the precursor ion ([M+H]⁺) is expected to be m/z 313.4. Product ions would be generated by fragmentation of the precursor ion in the collision cell.

Proposed MRM Transitions for 16-DHP:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
16-DHP (Quantifier)313.4To be determined100To be optimizedTo be optimized
16-DHP (Qualifier)313.4To be determined100To be optimizedTo be optimized
Internal Standard (e.g., Progesterone-d9)324.3109.11003525

Method Validation:

The proposed LC-MS/MS method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

  • Linearity: A calibration curve should be constructed using at least six non-zero standards. A linear range appropriate for the expected sample concentrations should be established.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on three separate occasions.

  • Selectivity: Assessed by analyzing blank matrix samples from at least six different sources to ensure no interference at the retention time of 16-DHP.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified with acceptable accuracy and precision.

  • Matrix Effect: Evaluated to ensure that the ionization of 16-DHP is not suppressed or enhanced by co-eluting matrix components.

  • Stability: The stability of 16-DHP in the biological matrix under various storage conditions (freeze-thaw, short-term, long-term) should be assessed.

LC-MS/MS Analysis Workflow:

LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Prep Prepared Sample (Reconstituted Extract) LC HPLC System (C18 Column, Gradient Elution) Prep->LC Ion ESI Source (Positive Ionization) LC->Ion Quad1 Quadrupole 1 (Q1) (Precursor Ion Selection m/z 313.4) Ion->Quad1 Quad2 Quadrupole 2 (Q2) (Collision Cell - Fragmentation) Quad1->Quad2 Quad3 Quadrupole 3 (Q3) (Product Ion Selection) Quad2->Quad3 Detector Detector Quad3->Detector Data Chromatogram & Mass Spectrum (Quantification using MRM) Detector->Data

Caption: Workflow for LC-MS/MS analysis of 16-DHP.

RP-HPLC-UV Method for Routine Analysis

For routine analysis where high sensitivity is not the primary requirement, a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection can be employed. This method is cost-effective and suitable for the analysis of bulk drug substances and pharmaceutical formulations.

Instrumentation:

  • Liquid Chromatograph: An HPLC system with a UV-Vis detector.

Chromatographic Conditions:

The following conditions are adapted from a validated method for progesterone and would require optimization for 16-DHP.[8]

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detection Wavelength 245 nm (based on the chromophore of progesterone, needs to be confirmed for 16-DHP)

Method Validation:

Similar to the LC-MS/MS method, the HPLC-UV method must be validated for its intended purpose. The validation parameters are the same, although the achievable LOQ will likely be higher than with LC-MS/MS.

Conclusion

The accurate quantification of this compound is crucial for its development and application in the pharmaceutical industry. This application note provides a comprehensive overview of the analytical strategies and detailed protocols for the determination of 16-DHP in biological matrices. While the LC-MS/MS method offers the highest sensitivity and specificity, the HPLC-UV method provides a robust and cost-effective alternative for routine analysis. The provided protocols are based on established methods for similar steroid compounds and should be thoroughly validated for the specific application.

References

  • Reliable in-house LC-MS/MS method for steroid hormone analysis: Validations and comparisons. Clinica Chimica Acta, 2025.
  • Method validation parameters for the analysis of 19 steroid hormones in human serum.
  • Standardization of Steroid Hormone Assays: Why, How, and When? Cancer Epidemiology, Biomarkers & Prevention, 2007.
  • Combined Liquid Chromatography–Tandem Mass Spectrometry Analysis of Progesterone Metabolites. PLOS One, 2015.
  • Analytical Methods for the Determination of Neuroactive Steroids. Molecules, 2021.
  • Validation of a Method for Quantitative Urinary Steroid Profiling of 29 Steroids Using Liquid Chromatography Tandem Mass Spectrometry. SSRN Electronic Journal.
  • (PDF) Combined Liquid Chromatography–Tandem Mass Spectrometry Analysis of Progesterone Metabolites.
  • Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circul
  • Sample Preparation Techniques for Biological M
  • Bioanalytical sample prepar
  • Development and validation of a LC-MS/MS method for the establishment of reference intervals and biological variation for five plasma steroid hormones. Clinical Biochemistry, 2019.
  • New method for determination of dydrogesterone in human plasma for therapeutic drug monitoring in gynecological disorders. Farmacia, 2014.
  • Preclinical Assessment of the Impact of Quality Analytics on Pharmacokinetics and Concentrations of Dydrogesterone in Endometrial Tissue. IMR Press, 2025.
  • Lack of analytical interference of dydrogesterone in progesterone immunoassays.
  • Development and Validation of Analytical RP-HPLC Method for Determination of Progesterone in Bulk and Formulation.
  • Comparison of three methods for 17 alpha-hydroxyprogesterone. Journal of Clinical Ligand Assay, 1997.

Sources

Comprehensive Analysis of 16-Dehydroprogesterone: Integrated HPLC and NMR Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note provides a detailed technical guide for the analytical characterization of 16-Dehydroprogesterone, a key steroid intermediate and active pharmaceutical ingredient (API). We present robust protocols for both High-Performance Liquid Chromatography (HPLC) for purity determination and Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation. The methodologies are designed to ensure scientific rigor and data integrity, adhering to principles outlined in international regulatory guidelines. This guide explains the causality behind experimental choices, offering field-proven insights for researchers, quality control analysts, and drug development professionals.

Introduction to this compound Analysis

This compound (Pregna-4,16-diene-3,20-dione) is a synthetic steroid and an important derivative of progesterone.[1] Its chemical structure features the characteristic four-ring steroid nucleus with a double bond at the C16-C17 position, which imparts unique chemical properties compared to its parent compound, progesterone.[1][2] Accurate and precise analytical methods are critical for confirming its identity, quantifying its purity, and detecting any related substances or degradation products during drug development and manufacturing.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating and quantifying steroids due to its high resolution and sensitivity.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous confirmation of molecular structure, providing detailed information about the chemical environment of each atom.[5][6] This document provides an integrated approach, leveraging HPLC for quantitative purity analysis and NMR for qualitative identity confirmation.

Molecular Structure and Properties:

  • Chemical Formula: C₂₁H₂₈O₂[7]

  • Molecular Weight: 312.45 g/mol [7]

  • Appearance: Typically a powder or solid.[1]

Part A: Purity Analysis by Reverse-Phase HPLC

Principle of Separation

Reverse-phase HPLC (RP-HPLC) is the method of choice for analyzing steroids.[4] The separation mechanism is based on the hydrophobic interactions between the analyte and the nonpolar stationary phase (typically a C18 column). A polar mobile phase is used, and by modulating its composition—usually a mixture of water and an organic solvent like acetonitrile or methanol—the retention of analytes can be controlled.[4][8] More hydrophobic compounds, like this compound, interact more strongly with the C18 stationary phase and thus have longer retention times. A gradient elution, where the organic solvent concentration is increased over time, is often employed to ensure efficient elution of all components and good peak shape.[8]

Experimental Protocol: HPLC Method

This protocol is a robust starting point for the analysis of this compound and should be validated according to ICH guidelines for its intended use.[9][10][11]

Instrumentation & Reagents:

  • HPLC system with a gradient pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Purified water (18.2 MΩ·cm).

  • This compound reference standard.

Step-by-Step Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: Purified Water.

    • Mobile Phase B: Acetonitrile.

    • Degas both mobile phases using sonication or vacuum filtration before use.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 70:30 (v/v) mixture of Acetonitrile and Water (the diluent). This yields a stock solution of ~100 µg/mL.

    • Prepare working standards by further dilution as needed to construct a calibration curve (e.g., 5-50 µg/mL).[12][13]

  • Sample Solution Preparation:

    • Prepare the sample (e.g., bulk drug substance) at a target concentration of ~20 µg/mL in the same diluent as the standard.

    • Filter the final solution through a 0.45 µm syringe filter to remove particulates before injection.[14]

  • Chromatographic Conditions:

    • Set the column temperature to 30 °C.

    • Set the UV detection wavelength to 241 nm, the typical absorbance maximum for the α,β-unsaturated ketone chromophore in the A-ring of steroids like progesterone.[13]

    • Set the injection volume to 10 µL.

    • Run the gradient program as detailed in Table 1.

Table 1: HPLC Gradient Program

Time (min) Flow Rate (mL/min) % Mobile Phase A (Water) % Mobile Phase B (Acetonitrile)
0.0 1.0 50 50
15.0 1.0 10 90
20.0 1.0 10 90
20.1 1.0 50 50

| 25.0 | 1.0 | 50 | 50 |

  • Data Acquisition and Analysis:

    • Inject a blank (diluent), followed by the standard solutions and then the sample solutions.

    • Integrate the peak area of this compound. Calculate the purity using the area percent method or quantify against the reference standard using a calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Prep_Mobile Mobile Phase (Water/ACN) HPLC_Inject Inject into HPLC System Prep_Mobile->HPLC_Inject System Input Prep_Standard Standard Solution (~20 µg/mL) Filter Filter Sample (0.45 µm) Prep_Standard->Filter Prep_Sample Sample Solution (~20 µg/mL) Prep_Sample->Filter Filter->HPLC_Inject Chrom_Sep Chromatographic Separation (C18) HPLC_Inject->Chrom_Sep UV_Detect UV Detection (241 nm) Chrom_Sep->UV_Detect Integration Peak Integration UV_Detect->Integration Quant Quantification & Purity Calculation Integration->Quant Report Final Report Quant->Report

Fig 1. HPLC analysis workflow for this compound.
System Suitability and Method Validation

For any analytical method to be considered trustworthy, it must be validated.[15] The validation process demonstrates that the method is suitable for its intended purpose.[9][10] Before running samples, a system suitability test (SST) must be performed by making multiple (e.g., five) injections of a standard solution.

Table 2: System Suitability Test (SST) Parameters

Parameter Acceptance Criteria Rationale
Repeatability of Peak Area RSD ≤ 2.0% Ensures the precision of the injection and detection system.[14]
Tailing Factor (T) 0.8 ≤ T ≤ 1.5 Measures peak symmetry, indicating good chromatographic performance.
Theoretical Plates (N) > 2000 Indicates the efficiency and resolving power of the column.

| Retention Time (RT) Drift | RSD ≤ 1.0% | Confirms the stability of the pump and mobile phase composition. |

These criteria are typical and should be established during full method validation as per ICH Q2(R1) guidelines.[16]

Part B: Structural Elucidation by NMR Spectroscopy

Principle of NMR Analysis

NMR spectroscopy is the definitive method for confirming the chemical structure of organic molecules like steroids.[6][17]

  • ¹H NMR (Proton NMR): Provides information on the number of different types of protons, their chemical environment (chemical shift, δ), their proximity to other protons (spin-spin coupling, J), and their relative numbers (integration).

  • ¹³C NMR (Carbon NMR): Reveals the number of chemically distinct carbon atoms in the molecule and their electronic environment.

For this compound, key diagnostic signals include the olefinic protons at C4 and C16, the acetyl methyl protons, and the two angular methyl groups at C18 and C19.[18]

Experimental Protocol: NMR Method

Instrumentation & Reagents:

  • NMR Spectrometer (e.g., 400 MHz or higher for better resolution).

  • 5 mm NMR tubes.

  • Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS) as an internal standard.

  • This compound sample.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample directly into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of CDCl₃ containing TMS to the tube.

    • Cap the tube and gently vortex or invert until the sample is completely dissolved.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

    • Acquire a standard ¹H NMR spectrum. A sufficient number of scans (e.g., 16-64) should be averaged to achieve a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum. This experiment requires more scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.[19]

    • For complete assignment, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are highly recommended.[5]

Expected Spectral Features

While a fully assigned spectrum for this compound is not available in public literature, we can predict the key signals based on the known spectra of progesterone and related steroids.[2][20][21]

Table 3: Predicted Key NMR Signals for this compound (in CDCl₃)

Group Nucleus Predicted Chemical Shift (δ, ppm) Rationale / Expected Multiplicity
C18-Methyl ¹H ~ 0.7 - 0.9 Singlet (s)
C19-Methyl ¹H ~ 1.2 - 1.4 Singlet (s)
Acetyl Methyl (C21) ¹H ~ 2.2 - 2.4 Singlet (s)
C4-Olefinic ¹H ~ 5.7 - 5.9 Singlet or narrow multiplet
C16-Olefinic ¹H ~ 6.6 - 6.9 Triplet or multiplet
C3-Carbonyl ¹³C ~ 199 - 201 Ketone in conjugation with C=C
C20-Carbonyl ¹³C ~ 208 - 210 Ketone in conjugation with C=C
C4-Olefinic ¹³C ~ 123 - 125 Part of enone system
C5-Olefinic ¹³C ~ 170 - 172 Part of enone system
C16-Olefinic ¹³C ~ 140 - 142 Part of enone system

| C17-Olefinic | ¹³C | ~ 155 - 157 | Part of enone system |

Note: These are estimated values. Actual shifts may vary based on spectrometer frequency and sample conditions.[19][22]

Fig 2. Structure of this compound with key protons for NMR.

Conclusion: An Integrated Analytical Strategy

For the comprehensive quality assessment of this compound, HPLC and NMR spectroscopy serve as complementary and essential tools. The provided RP-HPLC method offers a reliable protocol for determining purity and quantifying impurities, with its trustworthiness anchored in rigorous system suitability testing and validation. The NMR protocol provides the means for absolute structural confirmation, ensuring the identity of the material. Together, these methods form a robust analytical package for researchers and drug development professionals, ensuring that this compound meets the highest standards of quality and identity.

References

  • International Conference on Harmonisation. Q2A: Text on Validation of Analytical Procedures. (1995).
  • Breitmaier, E., & Voelter, W. (2016). Nuclear Magnetic Resonance of Steroids.
  • Pharmaguideline. (2024). Steps for HPLC Method Validation.
  • Lin, Y. R., et al. (2022). Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. Molecules, 27(15), 4987.
  • Agilent Technologies. (2012). Fast Screening Methods for Steroids by HPLC with Agilent Poroshell 120 Columns.
  • Simonian, M. H., & Capp, M. W. (1984). Reversed-phase high-performance liquid chromatography of steroid 3-sulfates and the corresponding unconjugated steroids. Journal of Chromatography B: Biomedical Sciences and Applications, 287(1), 97-104.
  • Nihon Naibunpi Gakkai Zasshi. (1986). A reverse phase high performance liquid chromatography-UV spectrometry method for the analysis of several intrinsic adrenal delta 4-steroid concentrations. Nihon Naibunpi Gakkai Zasshi, 62(12), 1326-35.
  • ResearchGate. (n.d.). Steroids and NMR.
  • Yasuda, K., & Shibata, K. (1994). Chemical structural analysis of steroids by NMR spectroscopy. Nihon Rinsho, 52(3), 672-8.
  • Al-Rimawi, F. (2022). High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. Molecules, 27(6), 1805.
  • Slideshare. (n.d.). Structure elucidation of steroids.
  • Sonune, P. S., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo.
  • Shabir, G. A. (2003). Validation of high-performance liquid chromatography methods for pharmaceutical analysis.
  • Global Substance Registration System. This compound.
  • Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 33(11), 20-31.
  • National Center for Biotechnology Information. Progesterone. PubChem Compound Summary for CID 5994.
  • National Center for Biotechnology Information. Pregna-4,16-diene-3,20-dione. PubChem Compound Summary for CID 101964.
  • PharmaCompass.com. Dehydrogesterone.
  • Reich, H. J., et al. (1975). Substituent effects in carbon-13 nuclear magnetic resonance spectroscopy. Progesterone, deoxycorticosterone, corticosterone, cortisol, and related steroids. Journal of the American Chemical Society, 97(19), 5434-5447.
  • SpectraBase. Progesterone - Optional[13C NMR] - Chemical Shifts.
  • Dayrit, F. M., & de Dios, A. C. (2018). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Spectroscopic Analyses - Developments and Applications.
  • Pauli, G. F., et al. (2014). Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy. Journal of Natural Products, 77(7), 1735-1747.
  • Gautam, P., & Purvis, T. (2017). Method Development and Validation of Stability Indicating RP-HPLC Method for the Determination of Female Hormones in Hormone Concentrates. Journal of Analytical & Bioanalytical Techniques, 8(2).
  • Global Substance Registration System. This compound.
  • SpectraBase. 16-ALPHA-METHYL-6-DEHYDRO-6-OXO-PROGESTERONE - Optional[13C NMR] - Chemical Shifts.
  • SpectraBase. 16-ALPHA-ALLYL-6-DEHYDRO-6-OXO-PROGESTERONE - Optional[13C NMR] - Chemical Shifts.
  • Jain, A., et al. (2011). Determination of Progesterone in Capsules by High-Performance Liquid Chromatography and UV- Spectrophotometry. Journal of Young Pharmacists, 3(1), 58-61.
  • Johnson, W. S., et al. (1969). Total synthesis of dl-19-nor-16,17-dehydroprogesterone. Proceedings of the National Academy of Sciences, 62(2), 333-338.
  • University of Notre Dame. (2018). HPLC Methodology Manual.
  • Ghorbani, M., et al. (2022). Green method for 17-hydroxyprogesterone extraction and determination using PDMS stir bar sorptive extraction coupled with HPLC: optimization by response surface methodology. Scientific Reports, 12(1), 12002.
  • Shirode, A. (2023). Development and Validation of Analytical RP-HPLC Method for Determination of Progesterone in Bulk and Formulation. ResearchGate.

Sources

Application Note: Characterizing the Cellular Effects of 16-Dehydroprogesterone

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the utilization of 16-Dehydroprogesterone (16-DHP) in cell culture applications for researchers, scientists, and drug development professionals.

Introduction

This compound (16-DHP) is a synthetic steroid and a derivative of progesterone, a key endogenous steroid hormone.[1][2] As an important intermediate in the synthesis of various steroid drugs, its own biological activity is an area of growing research interest.[3] Progesterone and its analogues are known to exert significant effects on cell proliferation, differentiation, and apoptosis in various cell types, particularly in hormone-responsive tissues and cancers.[4][5][6] This guide provides a comprehensive framework for researchers to investigate the bioactivity of 16-DHP in cell culture models, focusing on experimental design, detailed protocols, and data interpretation.

Scientific Rationale and Mechanism of Action

While 16-DHP is structurally related to progesterone, its precise mechanism of action in mammalian cells is not yet fully elucidated. Progesterone primarily acts by binding to nuclear progesterone receptors (PRs), which then dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of target genes. Key cellular processes influenced by progesterone signaling include the cell cycle and the intrinsic apoptotic pathway. For instance, progesterone has been shown to induce apoptosis in ovarian and breast cancer cell lines by upregulating the pro-apoptotic protein p53 and down-regulating the anti-apoptotic protein Bcl-2.[4][5][6]

Given its structural similarity, it is hypothesized that 16-DHP may exert its effects through similar pathways. It may act as an agonist or antagonist at the progesterone receptor, initiating a signaling cascade that impacts cell fate. A primary application of 16-DHP in a research setting is to explore these potential anti-proliferative and pro-apoptotic effects, particularly in cancer cell lines. The following protocols are designed to test this hypothesis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 16-DHP 16-DHP PR Progesterone Receptor (PR) 16-DHP->PR Binding 16-DHP_PR 16-DHP-PR Complex PR->16-DHP_PR 16-DHP_PR_N 16-DHP-PR Complex 16-DHP_PR->16-DHP_PR_N Nuclear Translocation Bcl2 Bcl-2 (Anti-apoptotic) Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Casp9 Caspase-9 Bax->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis 16-DHP_PR_N->Bcl2 Downregulates p53 p53 Gene Transcription 16-DHP_PR_N->p53 Upregulates p53->Bax Activates

Caption: Hypothesized signaling pathway for 16-DHP-induced apoptosis.

Core Principles for Experimental Design

1. Reagent Solubility and Stock Solution Preparation

This compound is a hydrophobic molecule with poor solubility in aqueous media. Therefore, a suitable organic solvent is required to prepare a concentrated stock solution.

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is the solvent of choice due to its high solubilizing capacity for 16-DHP and its miscibility with cell culture media.[1][7]

  • Rationale: Preparing a high-concentration stock solution (e.g., 10-50 mM) is critical.[8] It allows for the addition of a very small volume of the stock to the culture medium to achieve the desired final concentration, thereby minimizing the concentration of the solvent exposed to the cells. High concentrations of DMSO (>0.5%) can be toxic to many cell lines.[9]

  • Storage: 16-DHP powder should be stored at -20°C for long-term stability (up to 3 years).[1] Once dissolved in DMSO, the stock solution should be aliquoted into single-use volumes and stored at -80°C for up to a year to prevent degradation from repeated freeze-thaw cycles.[1][7]

Table 1: Preparation of 16-DHP Stock Solutions

Molecular Weight (MW)Desired Stock ConcentrationMass of 16-DHP to WeighVolume of DMSO to Add
312.45 g/mol [1]10 mM3.12 mg1 mL
312.45 g/mol [1]20 mM6.25 mg1 mL
312.45 g/mol [1]50 mM15.62 mg1 mL

2. Determining a Working Concentration Range

The optimal concentration of 16-DHP will be cell-type specific. Therefore, a dose-response experiment is the essential first step to identify a biologically relevant concentration range. This is typically achieved by treating cells with a wide range of concentrations (e.g., from nanomolar to high micromolar) and measuring a relevant endpoint, such as cell viability. The resulting data are used to calculate the half-maximal inhibitory concentration (IC50), which is a valuable metric for comparing potency.

3. The Importance of Controls

Proper controls are fundamental to a valid experiment.

  • Vehicle Control: This is the most critical control. Cells are treated with the same volume of the solvent (e.g., DMSO) as the highest concentration of 16-DHP used.[10] This ensures that any observed effects are due to the compound itself and not the solvent.

  • Untreated Control: Cells that are not treated with either the compound or the vehicle. This provides a baseline for normal cell health and proliferation.

  • Positive Control (Assay Dependent): A known compound that induces the expected effect (e.g., a known apoptosis inducer like Staurosporine for an apoptosis assay). This confirms that the assay is working correctly.

Experimental Protocols

The following protocols provide a step-by-step guide for a typical workflow to characterize the effects of 16-DHP on a cancer cell line (e.g., T47-D breast cancer or AO ovarian cancer cells).[5][6]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare 16-DHP Stock Solution (Protocol 1) D Prepare Serial Dilutions & Treat Cells A->D B Culture & Passage Chosen Cell Line C Seed Cells in Assay Plates (Protocol 2) B->C C->D E Incubate for 24-72 hours D->E F Perform Assay (e.g., MTS, Caspase-Glo) (Protocols 3 & 4) E->F G Read Plate & Collect Data F->G H Analyze Data & Plot Curves G->H

Caption: General experimental workflow for testing 16-DHP in cell culture.

Protocol 1: Preparation of a 10 mM 16-DHP Stock Solution

Materials:

  • This compound (MW: 312.45 g/mol )[1]

  • Anhydrous or high-purity DMSO[7]

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance and weighing paper

  • Pipettes and sterile, filtered pipette tips

Method:

  • In a sterile environment (e.g., a biological safety cabinet), weigh out 3.12 mg of 16-DHP powder.

  • Transfer the powder to a sterile microcentrifuge tube.

  • Add 1 mL of high-purity DMSO to the tube.[1]

  • Vortex thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) or brief sonication may be required to fully dissolve the compound.[7]

  • Visually inspect the solution to ensure there are no visible particulates.

  • Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile cryovials.

  • Label the vials clearly with the compound name, concentration, date, and your initials.

  • Store the aliquots at -80°C for long-term use.[7] Store one working aliquot at -20°C for up to one month.[7]

Protocol 2: Cell Seeding for a 96-Well Plate Assay

Materials:

  • Adherent cancer cell line of interest (e.g., T47-D)

  • Complete growth medium (e.g., RPMI-1640 + 10% FBS + 1% Penicillin-Streptomycin)

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Sterile 96-well flat-bottom cell culture plates

  • Hemocytometer or automated cell counter

Method:

  • Culture cells in a T75 flask until they reach 70-80% confluency.

  • Aspirate the growth medium and wash the cell monolayer once with sterile PBS.

  • Add 2-3 mL of Trypsin-EDTA and incubate at 37°C until cells detach (typically 2-5 minutes).

  • Neutralize the trypsin by adding 7-8 mL of complete growth medium.

  • Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 3 minutes.[11]

  • Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh, pre-warmed complete medium.

  • Count the cells and determine the cell concentration (cells/mL).

  • Dilute the cell suspension to the desired seeding density (e.g., 5 x 10⁴ cells/mL for a target of 5,000 cells per well).

  • Dispense 100 µL of the diluted cell suspension into each well of a 96-well plate.

  • Incubate the plate at 37°C, 5% CO₂ for 18-24 hours to allow cells to attach before treatment.

Protocol 3: Dose-Response and Cytotoxicity Testing using MTS Assay

Materials:

  • Seeded 96-well plate from Protocol 2

  • 10 mM 16-DHP stock solution

  • Complete growth medium

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • 96-well plate reader (490 nm absorbance)

Method:

  • Prepare Serial Dilutions: In a separate sterile plate or tubes, prepare 2X final concentrations of 16-DHP in complete medium. For example, to test final concentrations from 0.1 µM to 100 µM, you would prepare 2X solutions of 0.2 µM to 200 µM.

    • Vehicle Control: Prepare a medium solution containing the same percentage of DMSO as the highest concentration treatment (e.g., if 100 µM is the highest, and it's a 1:100 dilution from a 10 mM stock, the vehicle control should contain 1% DMSO).

  • Treat Cells: Carefully remove 100 µL of medium from each well of the seeded plate and replace it with 100 µL of the appropriate 2X treatment solution, resulting in a final volume of 200 µL and a 1X final concentration. Treat at least 3-6 wells for each condition (technical replicates).

  • Incubate: Return the plate to the incubator for the desired time period (e.g., 48 or 72 hours).

  • Add MTS Reagent: Add 20 µL of MTS reagent directly to each well.

  • Incubate: Incubate the plate at 37°C for 1-3 hours, or until a color change is apparent.

  • Read Plate: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis:

    • Subtract the average absorbance of "media only" (blank) wells from all other values.

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).

    • Plot % Viability against the log of the 16-DHP concentration. Use non-linear regression (log[inhibitor] vs. response -- variable slope) in a program like GraphPad Prism to calculate the IC50 value.

Table 2: Example Plate Layout for Dose-Response Assay

Well123456789101112
A 100µM100µM100µM30µM30µM30µM10µM10µM10µMVehVehVeh
B 100µM100µM100µM30µM30µM30µM10µM10µM10µMVehVehVeh
C 3µM3µM3µM1µM1µM1µM0.3µM0.3µM0.3µMUntrUntrUntr
D 3µM3µM3µM1µM1µM1µM0.3µM0.3µM0.3µMUntrUntrUntr
E ....................................
F ....................................
G ....................................
H BlankBlankBlankBlankBlankBlankBlankBlankBlankBlankBlankBlank
(Veh = Vehicle Control, Untr = Untreated Control, Blank = Media Only)
Protocol 4: Assessment of Apoptosis with Caspase-Glo® 3/7 Assay

Materials:

  • Seeded 96-well opaque-walled plate

  • 16-DHP treatments prepared as in Protocol 3

  • Caspase-Glo® 3/7 Reagent

  • Luminometer

Method:

  • Seed cells in an opaque-walled 96-well plate and treat with 16-DHP at concentrations around the determined IC50 value (e.g., 0.5x, 1x, and 2x IC50). Include vehicle and untreated controls. A positive control like Staurosporine (1 µM) is recommended.

  • Incubate for a shorter period appropriate for apoptosis detection (e.g., 18-24 hours).

  • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Add 100 µL of the reagent to each well.

  • Mix the contents by placing the plate on a plate shaker at a low speed for 30-60 seconds.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Express the results as fold change in luminescence relative to the vehicle control. A significant increase indicates the activation of executioner caspases 3 and 7, a hallmark of apoptosis.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9051, Dydrogesterone.
  • Glass, T. L., & Burris, G. C. (1988). Stimulation of this compound and progesterone reductases of Eubacterium sp. strain 144 by hemin and hydrogen or pyruvate. Journal of bacteriology, 170(3), 1146–1153.
  • Google Patents. (2021). CN112940062A - Preparation method of this compound.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions.
  • Godbole, M., et al. (2011). Progesterone inhibits growth and induces apoptosis in cancer cells through modulation of reactive oxygen species. Gynecological Endocrinology, 27(10), 830-836.
  • Glass, T. L., & Burris, G. C. (1987). Characteristics of this compound reductase in cell extracts of the intestinal anaerobe, Eubacterium sp. strain 144. The Journal of steroid biochemistry, 28(5), 513–519.
  • Webster, K., et al. (2001). Oestrogen and progesterone increase the levels of apoptosis induced by the human papillomavirus type 16 E2 and E7 proteins. The Journal of general virology, 82(Pt 1), 201–213.
  • Formby, B., & Wiley, T. S. (1998). Progesterone inhibits growth and induces apoptosis in breast cancer cells: inverse effects on Bcl-2 and p53.
  • Baird, D. T. (1991). Progesterone receptor antagonists and prostaglandins in human fertility regulation: a clinical review. Journal of reproduction and fertility. Supplement, 43, 173–179.
  • Spitz, I. M. (2003). Progesterone antagonists and progesterone receptor modulators: an overview. Steroids, 68(10-13), 981–993.
  • Hsu, D., et al. (2024). Progesterone boosts abiraterone-driven target and NK cell therapies against glioblastoma. Journal of Experimental & Clinical Cancer Research, 43(1), 218.
  • Chen, S., et al. (1997). Progesterone induces apoptosis and up-regulation of p53 expression in human ovarian carcinoma cell lines. Cancer, 79(10), 1944-1950.
  • ResearchGate. (2017). How to dilute progesterone for culture media?
  • Yasuda, K., et al. (2018).
  • Patsnap Synapse. (2023). Pharmaceutical Insights: Dydrogesterone's R&D Progress.
  • Griesinger, G., et al. (2019). Dydrogesterone: pharmacological profile and mechanism of action as luteal phase support in assisted reproduction. Reproductive biomedicine online, 38(2), 249–259.
  • Patsnap Synapse. (2024). What is the mechanism of Dydrogesterone?
  • Pearlman, W. H. (1957). The preparation of [16-3H] progesterone. The Biochemical journal, 66(1), 17P.
  • Johnson, W. S., et al. (1969). Total synthesis of dl-19-nor-16,17-dehydroprogesterone.
  • Simoncini, T., et al. (2006). Dydrogesterone exerts endothelial anti-inflammatory actions decreasing expression of leukocyte adhesion molecules. Fertility and sterility, 86(4 Suppl), 1225–1233.
  • Horizon Discovery. (n.d.). Protocols for Cancer-related cell lines.
  • Gsrs. (n.d.). This compound.
  • Celprogen. (n.d.). Technical Resources.
  • Cochrane, K. R., & Wiltbank, M. C. (2022). Updates on Molecular and Environmental Determinants of Luteal Progesterone Production. Frontiers in endocrinology, 13, 851509.
  • ResearchGate. (2018). What are the shelf-life and optimal storage conditions for cell culture media?
  • Griesinger, G., et al. (2019). Dydrogesterone: pharmacological profile and mechanism of action as luteal phase support in assisted reproduction. Reproductive biomedicine online, 38(2), 249–259.
  • HD Community Biorepository. (n.d.). Cell Line Description and Propagation Instructions.
  • Erukainure, O. L., et al. (2010). Water-soluble organic solubilizers for in vitro drug delivery studies with respiratory epithelial cells: selection based on various toxicity indicators. Journal of drug targeting, 18(7), 546–553.

Sources

Application Notes & Protocols: 16-Dehydroprogesterone as a Pivotal Intermediate in Modern Steroid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide on the synthesis and application of 16-dehydroprogesterone (16-DHP) and its direct precursor, 16-dehydropregnenolone acetate (16-DPA), as central intermediates in the pharmaceutical manufacturing of steroid-based drugs. We delve into the foundational chemistry, detailing both traditional and modern "green" synthetic routes from readily available plant-based steroidal sapogenins. Detailed, field-proven protocols for the synthesis of 16-DPA from diosgenin and its subsequent conversion into key downstream precursors are provided. This guide is intended for researchers, chemists, and drug development professionals engaged in the field of steroid synthesis, offering both theoretical grounding and practical, actionable methodologies.

Introduction: The Central Role of this compound

This compound (pregna-4,16-diene-3,20-dione, 16-DHP) is a synthetic steroid that serves as a critical branching point in the semi-synthesis of a vast array of therapeutic steroids.[1] Its true industrial significance is often represented by its immediate precursor, 16-dehydropregnenolone acetate (16-DPA), which features the same crucial Δ¹⁶ double bond. This specific structural feature—the carbon-carbon double bond between positions 16 and 17—is a versatile chemical handle, enabling the introduction of various functional groups necessary for the biological activity of numerous drug classes.

Historically, the large-scale production of steroids was revolutionized by the Marker degradation in the late 1930s, a process that efficiently converted the plant sapogenin diosgenin into a progesterone precursor.[2] This breakthrough established the economic viability of semi-synthesis from natural sources and cemented the role of 16-dehydro intermediates like 16-DPA as the backbone of the steroid industry.[2] From this single intermediate, pathways diverge to produce some of the most important medicines on the World Health Organization's Model List of Essential Medicines, including corticosteroids, progestogens, androgens, and estrogens.[2][3]

The primary applications of 16-DHP and 16-DPA stem from their role as synthons for:

  • Corticosteroids: Betamethasone, Dexamethasone, Fluticasone, and Prednicarbate.[2]

  • Progestogens: Progesterone, Dydrogesterone, and Levonorgestrel.[2][4]

  • Androgens & Estrogens: Testosterone and Estradiol derivatives.[2][3]

This guide will focus on the most efficient and sustainable methods for producing these vital intermediates and leveraging their unique reactivity.

Synthetic Pathways to 16-Dehydro Intermediates

The industrial production of 16-DPA overwhelmingly relies on the semi-synthesis from naturally occurring steroidal sapogenins, primarily diosgenin and solasodine.[2] While total synthesis routes have been developed, they are typically more complex and less cost-effective for large-scale manufacturing.[5][6]

The Diosgenin Route: From Yam to Pharmaceutical Backbone

Diosgenin, extracted from yams of the Dioscorea genus, is the most common starting material.[7] The conversion to 16-DPA is a multi-step process targeting the degradation of the spiroketal side chain.

Causality Behind the Process: The core challenge is the selective opening and cleavage of the stable spiro-acetal E and F rings of diosgenin without disturbing the steroid nucleus. This is achieved through a sequence of acetolysis, oxidation, and hydrolysis.

Diosgenin Diosgenin (from Yams) Step1 Step 1: Acetolysis (Acetic Anhydride, Lewis Acid) Diosgenin->Step1 Intermediate1 Pseudodiosgenin Diacetate (Furostenol Derivative) Step1->Intermediate1 Step2 Step 2: Oxidation (e.g., cat. KMnO4 / NaIO4) Intermediate1->Step2 Intermediate2 Oxidized Intermediate Step2->Intermediate2 Step3 Step 3: Hydrolysis & Side-Chain Cleavage Intermediate2->Step3 DPA 16-Dehydropregnenolone Acetate (16-DPA) Step3->DPA

Caption: Workflow for the synthesis of 16-DPA from Diosgenin.

  • Step 1: Acetolysis (Isomerization): The traditional Marker method involved heating diosgenin in acetic anhydride under high pressure and temperature (e.g., 200°C).[7] This harsh process opens the spiroketal ring to form the furostenol derivative, pseudodiosgenin diacetate.[7] Modern, greener approaches have significantly improved this critical step. The use of a Lewis acid catalyst, such as Aluminum chloride (AlCl₃), with acetic anhydride allows the reaction to proceed under much milder conditions, reducing energy consumption and improving safety.[8][9][10] This catalytic approach can achieve yields of up to 98%.[8]

  • Step 2: Oxidation: The subsequent step involves the oxidative cleavage of the enolic double bond in the furostenol side chain. Historically, this was performed using stoichiometric amounts of chromium trioxide (CrO₃), a toxic and environmentally hazardous reagent. A significant advancement in green chemistry for this process is the use of a catalytic amount of potassium permanganate (KMnO₄) with a co-oxidant like sodium periodate (NaIO₄).[9][10] The NaIO₄ continuously re-oxidizes the manganese species, allowing for a catalytic cycle that drastically reduces heavy metal waste.

  • Step 3: Hydrolysis & Cleavage: The final step involves the hydrolytic removal of the remaining side chain to yield the desired 20-keto pregnane structure, furnishing 16-DPA.

Alternative Precursors

Solanidine, an alkaloid sapogenin found in potato greens and other nightshades (Solanum species), serves as another key starting material.[2][11] The conversion of solanidine to 16-DPA involves a different set of chemical transformations to degrade its nitrogen-containing side chain but ultimately arrives at the same crucial intermediate.[11]

Experimental Protocols & Methodologies

The following protocols are designed to be self-validating, with analytical checkpoints to ensure the quality of the intermediate before proceeding.

Protocol 1: Green Synthesis of 16-Dehydropregnenolone Acetate (16-DPA) from Diosgenin

This protocol is adapted from green chemistry principles to minimize hazardous reagents and harsh conditions.[8][9][10]

Step 1.1: Lewis Acid-Mediated Acetolysis of Diosgenin

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add diosgenin (1 equivalent).

  • Reagents: Add acetic anhydride (Ac₂O), which acts as both reagent and solvent (approx. 10-15 volumes).

  • Catalysis: Cool the mixture in an ice bath (0-5°C) and slowly add anhydrous aluminum chloride (AlCl₃) portion-wise (approx. 0.1-0.2 equivalents). Causality: The Lewis acid polarizes the C=O bond of Ac₂O, generating a highly electrophilic acetylium ion that facilitates the opening of the spiroketal at a lower temperature.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis shows complete consumption of the starting material.

  • Workup: Carefully pour the reaction mixture into ice-cold water with vigorous stirring to quench the excess Ac₂O and AlCl₃. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude pseudodiosgenin diacetate. This intermediate is often carried forward without further purification.

Step 1.2: Catalytic Oxidation and Hydrolysis

  • Setup: Dissolve the crude pseudodiosgenin diacetate from the previous step in a solvent mixture, such as t-butanol and water.

  • Reagents: Add sodium periodate (NaIO₄, approx. 4-5 equivalents) and a catalytic amount of potassium permanganate (KMnO₄, approx. 5 mol%).

  • Reaction: Stir the mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by TLC/HPLC. Causality: KMnO₄ performs the initial oxidation, and the stoichiometric NaIO₄ regenerates the active Mn(VII) species from the Mn(IV) by-product (MnO₂), making the process catalytic in the permanganate and minimizing manganese waste.

  • Workup: Quench the reaction by adding a saturated solution of sodium bisulfite until the purple/brown color disappears.

  • Hydrolysis & Isolation: Add a base (e.g., 2M NaOH) and heat the mixture to reflux for 1-2 hours to effect hydrolysis and side-chain cleavage. Cool the mixture, acidify with HCl, and extract with an organic solvent.

  • Purification: Wash the organic extracts, dry over sodium sulfate, and concentrate. The crude 16-DPA can be purified by recrystallization from a solvent such as methanol or acetone to yield a white crystalline powder.[2]

ParameterValue / ConditionPurpose
Overall Yield ~80-90% (from diosgenin)High-efficiency conversion
Step 1 Temp. 0°C to Room Temp.Milder conditions vs. 200°C traditional method
Step 2 Oxidant cat. KMnO₄ / NaIO₄Reduces toxic heavy metal waste vs. CrO₃
Purity (Post-Recrystallization) >98% (by HPLC)High-quality intermediate for subsequent steps

Table 1: Summary of key parameters for the green synthesis of 16-DPA.

Protocol 2: Analytical Validation by RP-HPLC

It is critical to validate the purity of the synthesized 16-DPA before its use in subsequent reactions. A stability-indicating reverse-phase HPLC method is standard.

ParameterCondition
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase Acetonitrile and Water (or a buffered aqueous phase)
Gradient Isocratic or Gradient (e.g., 70:30 v/v Acetonitrile:Water)
Flow Rate 1.0 mL/min
Detection UV at 225 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (70:30 v/v)

Table 2: Example RP-HPLC method parameters for 16-DPA analysis.[12]

Procedure:

  • Standard Preparation: Prepare a standard solution of 16-DPA reference material in the diluent at a known concentration (e.g., 0.1 mg/mL).

  • Sample Preparation: Prepare a sample solution of the synthesized 16-DPA at the same concentration.

  • Analysis: Inject both solutions into the HPLC system and record the chromatograms.

  • Validation: The purity is determined by the area percentage of the principal peak. The identity is confirmed by comparing the retention time with the reference standard.

Applications: 16-DHP as a Gateway to Potent Steroids

The synthetic utility of 16-DHP/16-DPA lies in the reactivity of the Δ¹⁶ double bond, which allows for the stereoselective introduction of substituents at the C16 and C17 positions—a requirement for many potent corticosteroids.

cluster_cortico Corticosteroid Synthesis cluster_progestin Progestogen Synthesis DPA 16-DPA / 16-DHP (Key Intermediate) Epoxidation 1. Epoxidation 2. Methyl Grignard 3. Halogenation/Hydroxylation DPA->Epoxidation Key step: functionalize C16-C17 bond Hydrogenation Selective Hydrogenation of Δ¹⁶ bond DPA->Hydrogenation Photoisomerization Photoisomerization & Rearrangement DPA->Photoisomerization Cortico_Precursor 16α-Methyl-17α-hydroxy Precursor Epoxidation->Cortico_Precursor Betamethasone Betamethasone & Dexamethasone Cortico_Precursor->Betamethasone Further modifications (e.g., Δ¹, 9α-Fluorination) Progesterone Progesterone Hydrogenation->Progesterone Dydrogesterone Dydrogesterone Photoisomerization->Dydrogesterone

Caption: Divergent synthetic pathways originating from 16-DPA/16-DHP.

Synthesis of Dexamethasone and Betamethasone

The synthesis of potent anti-inflammatory corticosteroids like dexamethasone and betamethasone hinges on the introduction of a 16-methyl group and a 17α-hydroxyl group.[13][14][15]

  • Epoxidation: The Δ¹⁶ double bond of a suitable intermediate is first converted to a 16α,17α-epoxide.

  • Methylation: The epoxide ring is opened by reaction with a methyl Grignard reagent (CH₃MgBr). This reaction stereoselectively installs the 16α-methyl and 17α-hydroxyl groups, a key step in the synthesis of dexamethasone.[13][16] For betamethasone, a different stereochemical approach is used to install the 16β-methyl group.[14][15]

  • Further Elaboration: Subsequent steps, including microbiological dehydrogenation to introduce the Δ¹ double bond and fluorination at the 9α position, complete the synthesis.[13]

Synthesis of Progestogens
  • Progesterone: The conversion of a pregnenolone derivative (like that obtained from 16-DPA) to progesterone involves two main steps: selective hydrogenation of the Δ¹⁶ double bond, followed by Oppenauer oxidation of the 3β-hydroxyl group to a 3-keto group and isomerization of the Δ⁵ bond to the conjugated Δ⁴ position.

  • Dydrogesterone: This retro-progesterone is a therapeutically important progestogen used in various gynecological conditions.[4][17] Its synthesis from a 16-DHP derivative involves a key photochemical isomerization step that inverts the stereochemistry at the C9 and C10 positions.[18][19]

Conclusion

This compound and its acetate precursor remain indispensable intermediates in the pharmaceutical industry. The synthetic pathways originating from natural sapogenins like diosgenin are well-established and have been significantly improved through the application of green chemistry principles, making them more efficient and environmentally benign. The unique reactivity of the Δ¹⁶ double bond provides a versatile platform for accessing a wide range of high-value steroidal active pharmaceutical ingredients. The protocols and insights provided in this guide offer a robust framework for researchers and developers working to harness the synthetic power of this pivotal molecule.

References

  • Google Patents. (n.d.). Intermediates in synthesis of this compound.
  • Google Patents. (n.d.). Preparation of 16alpha, 17alpha-dihydroxy progesterone.
  • ResearchGate. (n.d.). A Facile Green Synthesis of 16-Dehydropregnenolone Acetate (16-DPA) From Diosgenin.
  • PubMed. (1969). Total synthesis of dl-19-nor-16,17-dehydroprogesterone. Proc Natl Acad Sci U S A, 62(2), 333-6.
  • Semantic Scholar. (2016). Facile green synthesis of 16-dehydropregnenolone acetate (16-DPA) from diosgenin.
  • PubMed. (n.d.). Biotransformation of this compound by the intestinal anaerobic bacterium, Eubacterium sp. 144.
  • National Institutes of Health. (n.d.). TOTAL SYNTHESIS OF dl-19-NOR-16,17-DEHYDROPROGESTERONE.
  • Google Books. (n.d.). Facile Green Synthesis of 16-dehydropregnenolone Acetate (16-DPA) from Diosgenin.
  • MySkinRecipes. (n.d.). This compound.
  • Google Patents. (n.d.). Synthesis method of dehydroprogesterone.
  • Longdom Publishing. (2011). A Simple Efficient Process for the Synthesis of 16-Dehydropregnenolone Acetate (16-DPA)–A Key Steroid Drug.
  • PubMed. (n.d.). Microbial transformations of steroids-XI. Progesterone transformation by Streptomyces roseochromogenes-purification and characterisation of the 16alpha-hydroxylase system.
  • Arkivoc. (n.d.). The synthesis of 16-dehydropregnenolone acetate (DPA) from potato glycoalkaloids.
  • Wikipedia. (n.d.). 16-Dehydropregnenolone acetate.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Applications of 16-Dehydropregnenolone Acetate in Drug Development.
  • ResearchGate. (n.d.). Microbial transformations of steroids-XI. Progesterone transformation by Streptomyces roseochromogenes-purification and characterisation of the 16α- hydroxylase system.
  • Google Patents. (n.d.). A kind of production technology of industrialized synthesis of dydrogesterone.
  • Google Patents. (n.d.). A kind of production technology of industrialized synthesis of dydrogesterone.
  • Google Patents. (n.d.). Synthetic method of betamethasone or prednisolone intermediate.
  • National Institutes of Health. (n.d.). Process optimizations for the synthesis of an intermediate of dydrogesterone.
  • ResearchGate. (n.d.). Enzymatic conversions of progesterone (I) to 17α- hydroxyprogesterone....
  • PubMed. (n.d.). Conversion of progesterone from the adrenal or ovary to deoxycorticosterone in plasma.
  • PubMed. (2024). Divergent Chemo- and Biocatalytic Route to 16β-Methylcorticoids: Asymmetric Synthesis of Betamethasone Dipropionate, Clobetasol Propionate, and Beclomethasone Dipropionate.
  • PubMed. (2020). Microbial transformation of progesterone and dydrogesterone by bacteria from swine wastewater: Degradation kinetics and products identification.
  • Longdom Publishing. (2017). Method Development and Validation of Stability Indicating RP-HPLC Method for the Determination of Female Hormones in Hormone Con.
  • PubMed. (2022). Lack of analytical interference of dydrogesterone in progesterone immunoassays.
  • Google Patents. (n.d.). Method for preparing dexamethasone and series products thereof.
  • National Institutes of Health. (n.d.). Dydrogesterone.
  • RSC Publishing. (n.d.). Process optimizations for the synthesis of an intermediate of dydrogesterone.
  • ResearchGate. (n.d.). (PDF) A novel route for the preparation of betamethasone from 9α-hydroxyandrost-4-ene-3,17-dione (9αOH-AD) by chemical synthesis and fermentation.
  • Google Patents. (n.d.). A kind of analysis method of Dydrogesterone intermediate.
  • Google Patents. (n.d.). Progesterone preparation method.
  • National Institutes of Health. (n.d.). Dexamethasone Conjugates: Synthetic Approaches and Medical Prospects.
  • National Institutes of Health. (n.d.). Analytical Method Validation of High-Performance Liquid Chromatography and Stability-Indicating Study of Medroxyprogesterone Acetate Intravaginal Sponges.
  • PubMed. (n.d.). Steroid modulation of pregnenolone to progesterone conversion by human placental cells in vitro.
  • ResearchGate. (n.d.). Effects of dexamethasone on steroid synthesis function, expression, and....
  • National Institutes of Health. (n.d.). Regulation of Extraadrenal Steroid 21-Hydroxylase Activity: INCREASED CONVERSION OF PLASMA PROGESTERONE TO DEOXYCORTICOSTERONE DURING ESTROGEN TREATMENT OF WOMEN PREGNANT WITH A DEAD FETUS.
  • IMR Press. (n.d.). Preclinical Assessment of the Impact of Quality Analytics on Pharmacokinetics and Concentrations of Dydrogesterone in Endometrial Tissue.

Sources

Application Notes & Protocols: Investigating Dydrogesterone and its Metabolite 16-Dehydroprogesterone in Endometriosis Research

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction: The Challenge of Progesterone Resistance in Endometriosis

Endometriosis is a chronic, estrogen-dependent inflammatory disease affecting approximately 10% of women of reproductive age worldwide.[1][2] It is defined by the presence of endometrial-like tissue outside the uterus, which leads to debilitating symptoms such as chronic pelvic pain and infertility.[2][3] While progestins are a first-line medical treatment for endometriosis, a significant portion of patients exhibit an inadequate response, a phenomenon known as "progesterone resistance".[4][5][6] This resistance is characterized by the endometrium's inability to properly respond to progesterone, leading to a dysregulation of critical signaling pathways that control inflammation and cell proliferation.[4][5]

The molecular underpinnings of progesterone resistance are complex and involve altered expression of progesterone receptors (PGR), particularly a decrease in the functional PGR-B isoform relative to the PGR-A isoform, chronic inflammation, and epigenetic modifications.[4][5][7] This state not only sustains the disease but also renders many conventional hormonal therapies ineffective.

Dydrogesterone, a retro-progesterone, is an orally active progestogen that has demonstrated efficacy in treating endometriosis.[8][9] It is extensively metabolized, with its primary active metabolite being 20α-dihydrodydrogesterone (DHD) and another significant metabolite, 16-Dehydroprogesterone (16-DHP). The therapeutic effects of Dydrogesterone are attributed to the parent compound and its active metabolites, which collectively exert a selective action on progesterone receptors. This guide provides a framework and detailed protocols for investigating the application of this compound, as a key metabolite of Dydrogesterone, in preclinical endometriosis research, focusing on its potential to overcome progesterone resistance.

Part 1: Proposed Mechanism of Action in Endometriotic Cells

The therapeutic rationale for using Dydrogesterone and its metabolites like 16-DHP hinges on their ability to modulate the aberrant signaling pathways characteristic of progesterone-resistant endometriotic cells. In healthy endometrial tissue, progesterone, via the PGR-B receptor, exerts anti-proliferative, anti-inflammatory, and pro-apoptotic effects, which are crucial for maintaining endometrial homeostasis.

In endometriosis, this balance is disrupted:

  • PGR Isoform Imbalance: A shift towards PGR-A dominance is often observed, which can antagonize the anti-proliferative effects of PGR-B.[5]

  • Chronic Inflammation: Ectopic lesions exist in a pro-inflammatory environment, with elevated levels of cytokines like IL-6, IL-8, and TNF-α, which can further suppress progesterone signaling.[4]

  • Impaired Apoptosis: Endometriotic cells evade programmed cell death, allowing them to survive and proliferate in ectopic locations.

Dydrogesterone and its metabolites are proposed to counteract these defects by acting as Selective Progesterone Receptor Modulators (SPRMs). They bind to PGRs and are thought to restore a more favorable signaling balance, leading to the induction of apoptosis in ectopic endometrial tissue, inhibition of proliferation, and a reduction in local inflammation.[10]

Mechanism_of_Action cluster_0 Healthy Endometrium cluster_1 Endometriosis (Progesterone Resistance) cluster_2 Therapeutic Intervention P4_H Progesterone PGRB_H PGR-B P4_H->PGRB_H Binds Prolif_H Controlled Proliferation PGRB_H->Prolif_H Inhibits Apoptosis_H Apoptosis PGRB_H->Apoptosis_H Promotes Inflam_H Inflammation Suppressed PGRB_H->Inflam_H Inhibits P4_E Progesterone PGRA_E PGR-A Dominance P4_E->PGRA_E PGRB_E PGR-B Reduced P4_E->PGRB_E Prolif_E Uncontrolled Proliferation PGRA_E->Prolif_E Promotes Apoptosis_E Apoptosis Evasion PGRB_E->Apoptosis_E Fails to Induce Inflam_E Chronic Inflammation Inflam_E->PGRA_E Upregulates DHP Dydrogesterone / 16-DHP PGR_T PGR-A / PGR-B DHP->PGR_T Binds & Modulates Prolif_T Proliferation Arrest PGR_T->Prolif_T Inhibits Apoptosis_T Apoptosis Induced PGR_T->Apoptosis_T Promotes Inflam_T Inflammation Reduced PGR_T->Inflam_T Inhibits

Caption: Proposed signaling pathways in endometriosis and therapeutic intervention.

Part 2: A Stepwise Experimental Workflow

A robust investigation into the therapeutic potential of 16-DHP follows a logical progression from fundamental cellular assays to more complex preclinical animal models. This workflow ensures that hypotheses regarding the compound's mechanism and efficacy are systematically tested and validated.

Experimental_Workflow Start Patient Tissue Biopsy (Eutopic & Ectopic Endometrium) Isolation Isolation of Primary Cells (Stromal & Epithelial) Start->Isolation Culture In Vitro Cell Culture (2D & 3D Models) Isolation->Culture Treatment Treatment with 16-DHP (Dose-Response & Time-Course) Culture->Treatment InVitro_Assays In Vitro Functional Assays - Proliferation - Apoptosis - Gene Expression Treatment->InVitro_Assays Animal_Model Surgical Induction of Endometriosis (Murine Model) InVitro_Assays->Animal_Model Promising results lead to Therapy In Vivo Therapeutic Trial (16-DHP Administration) Animal_Model->Therapy Endpoint Endpoint Analysis - Lesion Size & Weight - Histology (H&E) - Immunohistochemistry (IHC) Therapy->Endpoint Data Data Analysis & Interpretation Endpoint->Data

Caption: Stepwise workflow for evaluating 16-DHP in endometriosis research.

Part 3: In Vitro Protocols & Methodologies

In vitro models are indispensable for dissecting the direct cellular effects of 16-DHP on endometriotic cells, independent of systemic influences. Primary cells isolated from patient tissues are considered the gold standard, as they most accurately reflect the disease's pathophysiology.[11]

Protocol 3.1: Isolation and Culture of Primary Human Endometrial Stromal Cells (hESCs)

This protocol is adapted from established methods for isolating stromal cells from endometrial tissue.[12][13]

Rationale: Enzymatic digestion with collagenase gently breaks down the extracellular matrix, liberating individual cells. Subsequent filtration removes glandular clumps, and differential adhesion allows for the purification of stromal cells, which attach to culture plastic more rapidly than epithelial cells.[11]

Materials:

  • Endometrial tissue biopsy

  • Sterile transport medium (e.g., Ham's F-10 or DMEM/F12)

  • Collagenase Type IV (e.g., 1 mg/mL)

  • DNase I

  • Sterile Phosphate-Buffered Saline (PBS)

  • 70 µm and 40 µm cell strainers

  • Ficoll-Paque (optional, for removing red blood cells)

  • Culture medium: DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

Procedure:

  • Tissue Preparation: Vigorously wash the collected tissue biopsy in sterile PBS to remove blood and mucus.

  • Mincing: In a sterile petri dish, mince the tissue into small pieces (~1-2 mm³) using sterile scalpels.

  • Enzymatic Digestion: Transfer the minced tissue to a conical tube containing DMEM/F12 with Collagenase IV and DNase I. Incubate for 60-90 minutes at 37°C in a shaking water bath.

  • Mechanical Dissociation: Pipette the digest up and down every 20 minutes to aid dissociation.

  • Termination of Digestion: Neutralize the collagenase by adding an equal volume of complete culture medium.

  • Filtration: Pass the cell suspension through a 70 µm cell strainer to remove undigested tissue. The flow-through contains a mixed population of stromal and glandular epithelial cells.

  • Cell Plating: Centrifuge the cell suspension, resuspend the pellet in fresh culture medium, and plate in a T75 flask.

  • Differential Adhesion: Incubate for 30-60 minutes at 37°C. During this time, the stromal cells will preferentially adhere.

  • Purification: Gently wash the flask with PBS to remove non-adherent epithelial cells. Add fresh complete medium. The adherent cells are the purified endometrial stromal cell population.

  • Culture and Expansion: Culture the cells at 37°C, 5% CO₂. Change the medium every 48-72 hours. Cells can be passaged upon reaching 80-90% confluency.

Protocol 3.2: Assessing the Efficacy of 16-DHP on hESC Function

Rationale: These assays quantify key cellular processes that are dysregulated in endometriosis. A successful therapeutic agent should inhibit proliferation, induce apoptosis, and reduce the expression of pro-inflammatory genes in endometriotic stromal cells.

Procedure:

  • Cell Seeding: Seed purified hESCs into appropriate multi-well plates (e.g., 96-well for proliferation, 24-well for RNA extraction) and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of 16-DHP in culture medium. Replace the medium in the wells with the 16-DHP-containing medium or a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate for the desired time period (e.g., 24, 48, or 72 hours).

3.2.1: Cell Proliferation Assay (MTT)

  • After incubation, add MTT reagent to each well and incubate for 3-4 hours.

  • Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Read the absorbance at 570 nm. A decrease in absorbance indicates reduced cell viability/proliferation.

3.2.2: Apoptosis Assay (Caspase-3/7 Activity)

  • After incubation, use a commercially available luminescent or fluorescent Caspase-Glo® 3/7 assay.

  • Add the reagent directly to the wells, incubate as per the manufacturer's instructions, and read the signal. An increase in signal indicates apoptosis induction.

3.2.3: Gene Expression Analysis (qPCR)

  • After incubation, lyse the cells and extract total RNA using a standard kit (e.g., RNeasy Mini Kit).

  • Synthesize cDNA using a reverse transcription kit.

  • Perform quantitative PCR using primers for target genes (e.g., IL6, IL8, TNF, PGR) and a housekeeping gene (e.g., GAPDH).

  • Calculate the relative fold change in gene expression using the ΔΔCt method.

Hypothetical In Vitro Data Vehicle Control16-DHP (1 µM)16-DHP (10 µM)
Cell Proliferation (OD 570nm) 1.25 ± 0.080.85 ± 0.060.45 ± 0.05
Apoptosis (Fold Change Caspase-3/7) 1.02.5 ± 0.34.8 ± 0.5
IL-6 mRNA (Relative Fold Change) 1.00.4 ± 0.050.1 ± 0.02
PGR-B mRNA (Relative Fold Change) 1.01.8 ± 0.22.5 ± 0.3

Part 4: In Vivo Animal Model Protocols

Rodent models are essential for evaluating the therapeutic efficacy of 16-DHP in a complex biological system that mimics human endometriosis.[14][15] The homologous model, where uterine tissue is autotransplanted, is particularly useful for studying the interplay between the ectopic lesions and an intact immune system.[1][3]

Protocol 4.1: Surgical Induction of Endometriosis in a Murine Model (Homologous)

Rationale: This surgical procedure establishes endometriotic-like lesions in the peritoneal cavity of the mouse, creating a preclinical model of the disease. Using tissue from a donor of the same inbred strain (syngeneic) prevents graft rejection.[3]

Materials:

  • Female mice (e.g., C57BL/6, 6-8 weeks old) for donor and recipient

  • Anesthetics (e.g., Isoflurane, Ketamine/Xylazine)

  • Surgical instruments (scissors, forceps)

  • Suture material (e.g., 6-0 silk)

  • Buprenorphine for analgesia

Procedure:

  • Anesthesia and Analgesia: Anesthetize the donor mouse and administer pre-operative analgesia.

  • Uterine Horn Resection: Perform a midline laparotomy to expose the uterine horns. Ligate the blood supply and resect one uterine horn. Suture the muscle and skin layers.

  • Tissue Preparation: Place the resected uterine horn in sterile PBS. Open it longitudinally and cut it into small fragments (e.g., 2x2 mm).

  • Recipient Surgery: Anesthetize the recipient mouse and administer analgesia. Perform a midline laparotomy.

  • Implantation: Suture 2-3 uterine fragments to the peritoneal wall or near the intestinal mesenteric vessels using a single 6-0 silk suture.

  • Closure and Recovery: Close the abdominal wall and skin. Monitor the mouse during recovery and provide post-operative analgesia for 48-72 hours.

  • Lesion Establishment: Allow the lesions to establish and vascularize for 2-3 weeks before starting treatment.

Protocol 4.2: Therapeutic Administration of 16-DHP and Lesion Evaluation

Rationale: This phase tests whether systemic administration of 16-DHP can reduce the size and severity of established endometriotic lesions. Endpoint analysis combines gross measurement with histological and molecular characterization.

Procedure:

  • Group Allocation: Randomly assign mice with established lesions to a treatment group (16-DHP) and a control group (vehicle).

  • Drug Administration: Administer 16-DHP or vehicle daily for 2-4 weeks via a suitable route (e.g., oral gavage, subcutaneous injection).

  • Euthanasia and Lesion Collection: At the end of the treatment period, euthanize the mice. Carefully expose the peritoneal cavity and identify the lesions.

  • Lesion Measurement: Measure the dimensions (length, width, height) of each lesion with calipers to calculate the volume (Volume = 0.5 x L x W x H). Excise the lesions and record their wet weight.

  • Tissue Processing:

    • Fix one portion of each lesion in 10% neutral buffered formalin for histology and immunohistochemistry (IHC).

    • Snap-freeze another portion in liquid nitrogen for molecular analysis (e.g., protein or RNA extraction).

  • Histology (H&E): Process the formalin-fixed tissue, embed in paraffin, and section. Stain with Hematoxylin and Eosin (H&E) to confirm the presence of endometrial glands and stroma.

  • Immunohistochemistry (IHC): Perform IHC on tissue sections using antibodies against markers for proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved Caspase-3).

Hypothetical In Vivo Data Vehicle Control Group (n=10)16-DHP Treated Group (n=10)P-value
Mean Lesion Volume (mm³) 65.4 ± 8.228.1 ± 5.5<0.001
Mean Lesion Weight (mg) 58.9 ± 7.125.5 ± 4.9<0.001
Ki-67 Positive Cells (%) 35.2 ± 4.512.8 ± 3.1<0.001
Cleaved Caspase-3 Positive Cells (%) 4.1 ± 1.215.6 ± 2.8<0.001

Concluding Remarks & Future Directions

The protocols outlined in this guide provide a comprehensive framework for the preclinical evaluation of this compound in endometriosis research. By systematically progressing from in vitro mechanistic studies to in vivo efficacy models, researchers can generate robust data on the compound's potential to modulate the key pathological drivers of the disease.

Future investigations could expand upon this work by:

  • Exploring the impact of 16-DHP on other critical aspects of endometriosis, such as angiogenesis and neurogenesis.

  • Utilizing more advanced in vitro models, such as 3D organoid or "endometriosis-on-a-chip" systems, to better recapitulate the tissue microenvironment.[16]

  • Investigating the compound's effect on endometriosis-associated pain using specific behavioral tests in animal models.[1]

A deeper understanding of how selective progestins like Dydrogesterone and its metabolites interact with endometriotic cells is crucial for developing more effective and better-tolerated therapies that can overcome the challenge of progesterone resistance.

References

  • Patel, B. G., et al. (2023).
  • Grun, B., et al. (n.d.). Animal models in endometriosis research.
  • Cerezo-Guisado, M. I., et al. (n.d.). Rodent Animal Models of Endometriosis-Associated Pain: Unmet Needs and Resources Available for Improving Translational Research in Endometriosis. PubMed Central.
  • Aghajanova, L., et al. (2017). Progesterone resistance in endometriosis: origins, consequences and interventions. Reproductive Biology and Endocrinology.
  • Li, R., et al. (2021). Dydrogesterone in the treatment of endometriosis: evidence mapping and meta-analysis. Archives of Gynecology and Obstetrics.
  • Barbera, G., et al. (n.d.). Translational animal models for endometriosis research: a long and windy road.
  • Li, Y., et al. (n.d.). Re-evaluation of mouse models of endometriosis for pathological and immunological research. Frontiers in Immunology.
  • Poorasamy, J., et al. (2022). Progesterone Resistance in Endometriosis. EMJ Reproductive Health.
  • EndoNews. (2023). Endometriosis and Progesterone Resistance. EndoNews.
  • ResearchGate. (n.d.). In vitro models of endometriosis.
  • Ghosh, D. (2022). Progesterone Resistance in Endometriosis. European Medical Journal.
  • Deng, T., et al. (2023). Dydrogesterone and GnRH-a effects in endometriosis. International Journal of General Medicine - Dove Medical Press.
  • Li, R., et al. (2021). Dydrogesterone in the treatment of endometriosis: evidence mapping and meta-analysis. PubMed.
  • Liang, Y., et al. (n.d.). In-vitro models of human endometriosis. PubMed Central.
  • Romano, A., et al. (2020). Endometriotic cell culture contamination and authenticity: a source of bias in in vitro research? Human Reproduction - Oxford Academic.
  • Liu, S., et al. (n.d.). Establishment of human endometriosis-derived immortalized eutopic endometrium stromal and epithelial cell lines.
  • McKinnon, B. D., et al. (n.d.). Modelling Endometriosis Using In Vitro and In Vivo Systems. MDPI.
  • ResearchGate. (2025).
  • Tang, W., et al. (2024).

Sources

Application Notes and Protocols for the Study of Dydrogesterone (in the Context of 16-Dehydroprogesterone) for Luteal Phase Support

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Editorial Foreword

These application notes provide a comprehensive guide for the preclinical and clinical investigation of dydrogesterone for luteal phase support. While the initial topic specified 16-Dehydroprogesterone, a thorough review of the scientific literature reveals that dydrogesterone, a stereoisomer of progesterone also known as 6-dehydro-retroprogesterone, is the clinically evaluated and relevant compound for this indication. This compound is a distinct chemical entity, and the vast body of research supports the focus on dydrogesterone for luteal phase support studies.[1][2][3] This document, therefore, centers on the robust data available for dydrogesterone to ensure scientific integrity and practical applicability.

Part 1: Scientific Foundation and Therapeutic Rationale

Understanding Luteal Phase Insufficiency (LPI)

The luteal phase is a critical period in the menstrual cycle, commencing after ovulation and culminating in either menstruation or the establishment of a pregnancy.[4] This phase is dominated by the secretion of progesterone from the corpus luteum, which orchestrates the transformation of the endometrium into a receptive environment for embryo implantation. Luteal Phase Insufficiency (LPI), also known as Luteal Phase Defect (LPD), is a clinical condition characterized by inadequate progesterone production or a suboptimal endometrial response to progesterone.[4] This can lead to a shortened luteal phase (typically less than 10-12 days), impaired endometrial receptivity, and consequently, infertility or early pregnancy loss.[5]

The diagnosis of LPI remains a subject of debate, with no single universally accepted diagnostic test.[4][5] Clinical assessment often relies on a combination of menstrual cycle charting, serial progesterone measurements, and in some cases, endometrial biopsy, although the latter is now less commonly recommended for routine diagnosis.[5]

Dydrogesterone: A Unique Progestin for Luteal Phase Support

Dydrogesterone is an orally active progestogen that is a stereoisomer of progesterone.[3] Unlike micronized natural progesterone, which undergoes significant first-pass metabolism, dydrogesterone has high oral bioavailability.[3] Its unique molecular structure confers a high selectivity for the progesterone receptor, with minimal affinity for androgen, estrogen, glucocorticoid, and mineralocorticoid receptors.[6] This selectivity is thought to contribute to its favorable side-effect profile.[6]

Mechanism of Action: Dydrogesterone's therapeutic effect in LPI lies in its ability to mimic the actions of endogenous progesterone on the endometrium. By binding to and activating progesterone receptors in the uterine lining, it promotes the secretory transformation of the endometrium, making it receptive to embryo implantation and supporting the early stages of pregnancy.[6]

Part 2: Preclinical Evaluation of Dydrogesterone

In Vitro Models of Endometrial Receptivity

Objective: To assess the direct effects of dydrogesterone on endometrial cell function and receptivity markers.

Rationale: In vitro studies provide a controlled environment to dissect the molecular mechanisms by which dydrogesterone influences endometrial cells, independent of systemic hormonal fluctuations.

Protocol 1: Endometrial Stromal Cell Decidualization Assay

  • Cell Culture:

    • Culture primary human endometrial stromal cells (hESCs) or an immortalized endometrial stromal cell line (e.g., T-HESC) in appropriate growth medium (e.g., DMEM/F-12 supplemented with fetal bovine serum and antibiotics).

  • Hormonal Priming:

    • Prime the cells with estradiol (E2) for a specified period (e.g., 48-72 hours) to mimic the proliferative phase of the menstrual cycle.

  • Decidualization Induction:

    • Induce decidualization by treating the E2-primed cells with a combination of a cyclic adenosine monophosphate (cAMP) analog (e.g., 8-Br-cAMP) and either progesterone (positive control) or varying concentrations of dydrogesterone.

  • Endpoint Analysis (after 4-8 days of treatment):

    • Morphological Assessment: Observe changes in cell morphology from a fibroblastic to an epithelioid/decidual phenotype using phase-contrast microscopy.

    • Biochemical Markers: Measure the secretion of decidualization markers, such as prolactin (PRL) and insulin-like growth factor-binding protein 1 (IGFBP-1), in the cell culture supernatant using ELISA.

    • Gene Expression Analysis: Quantify the mRNA expression of key decidualization genes (e.g., PRL, IGFBP1, FOXO1) using quantitative real-time PCR (qRT-PCR).

Data Presentation:

Treatment GroupCell MorphologyPRL Secretion (ng/mL)IGFBP-1 Secretion (ng/mL)PRL mRNA (Fold Change)IGFBP1 mRNA (Fold Change)
Vehicle ControlFibroblasticBaselineBaseline1.01.0
Progesterone (1 µM)DecidualizedHighHigh>100>100
Dydrogesterone (0.1 µM)DecidualizedModerateModerate>50>50
Dydrogesterone (1 µM)DecidualizedHighHigh>100>100
Dydrogesterone (10 µM)DecidualizedHighHigh>100>100

Causality Explanation: This assay directly evaluates the progestogenic activity of dydrogesterone on endometrial stromal cells. The ability to induce morphological and biochemical changes characteristic of decidualization provides strong evidence of its potential to support endometrial receptivity.

Diagram: In Vitro Decidualization Workflow

G cluster_0 Cell Preparation cluster_1 Experimental Treatment cluster_2 Endpoint Analysis hESCs Human Endometrial Stromal Cells (hESCs) Culture Cell Culture hESCs->Culture E2_Priming Estradiol (E2) Priming Culture->E2_Priming Decidualization Decidualization Induction (cAMP + Progesterone/Dydrogesterone) E2_Priming->Decidualization Morphology Morphological Assessment Decidualization->Morphology Biochemistry Biochemical Marker Analysis (ELISA) Decidualization->Biochemistry Gene_Expression Gene Expression Analysis (qRT-PCR) Decidualization->Gene_Expression G cluster_0 Patient Journey cluster_1 Treatment Arms Screening Screening and Enrollment IVF_ICSI IVF/ICSI Cycle Screening->IVF_ICSI Oocyte_Retrieval Oocyte Retrieval IVF_ICSI->Oocyte_Retrieval Randomization Randomization Oocyte_Retrieval->Randomization Dydrogesterone Oral Dydrogesterone Randomization->Dydrogesterone Arm A Progesterone Vaginal Micronized Progesterone Randomization->Progesterone Arm B Treatment Treatment Period Pregnancy_Test Pregnancy Test Treatment->Pregnancy_Test Follow_Up Follow-Up (12 weeks gestation) Pregnancy_Test->Follow_Up Dydrogesterone->Treatment Progesterone->Treatment

Caption: Randomized controlled trial design for dydrogesterone.

Assessment of Endometrial Receptivity in Clinical Studies

While not a primary endpoint for efficacy, assessing endometrial receptivity can provide valuable mechanistic insights.

Protocol 4: Endometrial Biopsy and Molecular Analysis (Sub-study)

  • Patient Cohort: A subset of patients from the main clinical trial may consent to an endometrial biopsy in a mock cycle.

  • Mock Cycle Protocol: Patients undergo the same hormonal stimulation as in a treatment cycle, but no embryo transfer is performed.

  • Endometrial Biopsy: A pipelle biopsy is taken during the presumed window of implantation.

  • Analysis:

    • Histology: Standard histological dating of the endometrium (Noyes criteria), though its clinical utility is debated.

    • Transcriptomics: Analysis of gene expression profiles associated with endometrial receptivity (e.g., using a commercially available test like the Endometrial Receptivity Analysis - ERA). [7][8] * Immunohistochemistry: Staining for key receptivity markers (e.g., integrins, HOX genes).

Causality Explanation: This sub-study would help to correlate the clinical outcomes with the molecular changes in the endometrium induced by dydrogesterone, providing a deeper understanding of its mechanism of action in a clinical setting.

Part 4: Pharmacokinetic and Pharmacodynamic Considerations

Protocol 5: Pharmacokinetic (PK) and Pharmacodynamic (PD) Study

  • Study Design: An open-label, single- and multiple-dose study in healthy female volunteers.

  • PK Arm:

    • Administer a single oral dose of dydrogesterone.

    • Collect serial blood samples over 24-48 hours.

    • Measure plasma concentrations of dydrogesterone and its major active metabolite, 20α-dihydrodydrogesterone (DHD), using a validated LC-MS/MS method.

    • Calculate key PK parameters: Cmax, Tmax, AUC, and half-life.

  • PD Arm:

    • Administer multiple doses of dydrogesterone over a period that mimics the luteal phase.

    • Perform endometrial biopsies at baseline and after treatment.

    • Assess changes in endometrial histology and receptivity markers as described in Protocol 4.

Data Presentation:

ParameterDydrogesterone20α-dihydrodydrogesterone (DHD)
Tmax (hours)0.5 - 2.5~1.5
Half-life (hours)5 - 714 - 17
Bioavailability (%)~28-

Note: The data in the table is illustrative and based on existing literature. [3]

Part 5: Concluding Remarks

The protocols outlined in these application notes provide a robust framework for the comprehensive evaluation of dydrogesterone as a therapeutic agent for luteal phase support. By employing a combination of in vitro, in vivo, and clinical studies, researchers can gain a thorough understanding of its mechanism of action, efficacy, and safety profile. The focus on dydrogesterone is dictated by the extensive body of scientific evidence supporting its clinical use, ensuring that future research is built upon a solid and reliable foundation.

References

  • GSRS. (n.d.). This compound.
  • Royal Society of Chemistry. (n.d.). Process optimizations for the synthesis of an intermediate of dydrogesterone.
  • PubChemLite. (n.d.). This compound (C21H28O2).
  • PubChem. (n.d.). Pregna-4,16-diene-3,20-dione.
  • PubMed. (n.d.). Preclinical profiles of progestins used in formulations of oral contraceptives and hormone replacement therapy.
  • Drugs in Context. (2021, October 13). A review of conventional and sustained-release formulations of oral natural micronized progesterone in obstetric indications.
  • PubMed. (n.d.). Total synthesis of dl-19-nor-16,17-dehydroprogesterone.
  • Aspire Houston Fertility Institute. (2023, November 20). Endometrial Receptivity Testing for IVF Success and Uterine Health.
  • Pharmaceutical Technology. (2024, April 18). TherapeuticsMD Inc Files Patent for Progesterone Formulation with Reduced Oral Dosage.
  • National Center for Biotechnology Information. (n.d.). Animals as Models for Studying Antiprogestins.
  • Patsnap. (n.d.). Method for synthesizing dydrogesterone.
  • National Center for Biotechnology Information. (2023, July 2). Endometrial receptivity testing for assisted reproductive technologies.
  • Wiley Online Library. (n.d.). Pharmaceutical and clinical development of a novel progesterone formulation.
  • National Center for Biotechnology Information. (n.d.). Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha hydroxyprogesterone caproate (17-OHPC), and related progestins.
  • Frontiers. (n.d.). An endometrial receptivity scoring system basing on the endometrial thickness, volume, echo, peristalsis, and blood flow evaluated by ultrasonography.
  • Google Patents. (n.d.). WO2021093494A1 - Production process capable of industrially synthesizing dydrogesterone.
  • Scientific.Net. (n.d.). Formulation and Optimization of Progesterone Microemulsion Using Simplex Lattice Mixture Design.
  • Theriogenology. (n.d.). Efficacy of progesterone supplementation during early pregnancy in cows: A meta-analysis.
  • Frontiers. (2022, March 20). An endometrial receptivity scoring system evaluated by ultrasonography in patients undergoing frozen–thawed embryo transfer: a prospective cohort study.
  • EndoRecept. (n.d.). An advanced test assessing the endometrial receptivity to improve the reproductive outcome of infertile patients.
  • GLOWM. (n.d.). Luteal Phase Deficiency: Pathophysiology, Diagnosis, and Treatment.
  • ResearchGate. (n.d.). (PDF) Progesterone: An Essential Diagnostic Resource in Veterinary Medicine.
  • Wikipedia. (n.d.). Dydrogesterone.
  • National Center for Biotechnology Information. (n.d.). Comparison between Steroid Binding to Progesterone Membrane Receptor α (mPRα) and to Progesterone Nuclear Receptor: Correlation with Physicochemical Properties Assessed by Comparative Molecular Field Analysis and Identification of mPRα-specific Agonists.
  • Eskag Pharma. (n.d.). Why is Dydrogesterone Better Than Progesterone?.
  • PubMed. (n.d.). Progesterone versus dehydrogesterone as replacement therapy in women with premature ovarian failure.
  • Brieflands. (n.d.). Micronized Progesterone or Dydrogesterone? A Comparative Study on the Effects of Two Forms of Progesterone on Pregnancy Outcomes After Threatened Abortion.
  • PubMed. (n.d.). Comparative binding affinity study of progestins to the cytosol progestin receptor of endometrium in different mammals.
  • PubMed. (n.d.). Fluorine-18-labeled progestin 16 alpha, 17 alpha-dioxolanes: development of high-affinity ligands for the progesterone receptor with high in vivo target site selectivity.
  • ResearchGate. (2023, August 7). Luteal Phase Defects and Progesterone Supplementation | Request PDF.
  • Hindawi. (2022, April 21). Validation of the Human Progesterone Assay Kit for Cattle as a Pregnancy Diagnosis Tool.
  • BPAC NZ. (2013, February). General principles of laboratory investigations Reproductive hormones.
  • ResearchGate. (2023, August 6). The metabolic fate and receptor interaction of 16α-hydroxyprogesterone and its 5α-reduced metabolite, 16α-hydroxy-dihydroprogesterone | Request PDF.
  • Hindawi. (2022, April 21). Validation of the Human Progesterone Assay Kit for Cattle as a Pregnancy Diagnosis Tool.
  • American Society for Reproductive Medicine. (2021). Diagnosis and treatment of luteal phase deficiency: a committee opinion. Fertility and Sterility, 115(6), 1416-1423.
  • Province of British Columbia. (2022, October 27). Hormone Testing – Indications and Appropriate Use.
  • fasgo. (2016, May 25). Hormone Testing – Indications and Appropriate Use.
  • Taylor & Francis Online. (n.d.). Luteal phase – Knowledge and References.
  • PubMed. (2023, July 7). Comparison of dydrogesterone plus progesterone gel with subcutaneous aqueous progesterone plus progesterone gel for luteal phase supplementation of subsequent in vitro cycle in women after previous cycle failure.
  • National Center for Biotechnology Information. (n.d.). Cases in primary care laboratory medicine: testing pitfalls and summary of guidance on sex hormone testing.
  • Australian Clinical Labs. (2020, September). Female Reproductive Hormones and Fertility Testing.
  • Cleveland Clinic. (2023, December 5). Luteal Phase Defect: Causes, Symptoms & Treatment.

Sources

The Total Synthesis of dl-19-nor-16,17-dehydroprogesterone: A Detailed Guide for Advanced Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide to the total synthesis of dl-19-nor-16,17-dehydroprogesterone, a significant compound in the 19-nor series of steroids. These steroids are of considerable medical importance, particularly in the development of oral contraceptives. The synthetic route detailed herein is based on the seminal work of W.S. Johnson and his colleagues, which employs a biomimetic olefinic cyclization as a key strategic step. This guide is intended for researchers, scientists, and professionals in drug development, offering not just a protocol, but a deeper understanding of the chemical principles and experimental considerations that underpin this elegant synthesis.

Introduction: The Significance of 19-Nor Steroids

The "19-nor" designation in steroids signifies the absence of the methyl group at the C-10 position of the steroid nucleus. This seemingly minor structural modification profoundly impacts biological activity. 19-Norprogesterone, for instance, exhibits enhanced progestational activity compared to progesterone itself. The synthesis of these analogs has been a critical endeavor in medicinal chemistry, leading to the development of potent hormonal therapies. The target of this guide, dl-19-nor-16,17-dehydroprogesterone, is a key analog, and its synthesis showcases a powerful strategy for constructing the complex tetracyclic steroid framework from acyclic precursors.

Overall Synthetic Strategy

The total synthesis presented here follows a convergent and stereoselective pathway. The core logic is to first construct an acyclic polyene precursor that, upon acid-catalyzed cyclization, stereoselectively forms the key tetracyclic intermediate. This biomimetic approach mimics the natural cyclization of squalene in steroid biosynthesis. The subsequent steps involve precise oxidative cleavage and a final double intramolecular aldol condensation to fashion the final product.

Synthesis_Overview A Acyclic Ketone Precursor (1) B Tetraenol Intermediate (2) A->B Reduction (NaBH4) C Tetracyclic Diene (4) dl-3,17-dimethyl-A-nor- D-homoestra-3,16-diene B->C Stereoselective Cyclization (CF3COOH) D Bicyclic Triketo Aldehyde (5) C->D Oxidative Cleavage (O3, then Zn/HOAc) E Final Product (6) dl-19-nor-16,17-dehydroprogesterone D->E Double Aldol Cyclization (Base)

Caption: Overall workflow for the synthesis of dl-19-nor-16,17-dehydroprogesterone.

Part 1: Synthesis of the Tetracyclic Intermediate

The initial phase of the synthesis focuses on the creation of the core tetracyclic structure through a remarkable acid-catalyzed cyclization of a specifically designed acyclic tetraenol.

Step 1.1: Reduction to the Acyclic Tetraenol Precursor (2)

The synthesis begins with the reduction of the acyclic ketone, dl-2-(7,11-Dimethyl-3,7,11-trans,trans-dodecatrienyl)-3-methyl-cyclopent-2-enone (1).

Causality: The choice of sodium borohydride (NaBH₄) is critical here. It is a mild and selective reducing agent that will reduce the ketone to an alcohol without affecting the multiple olefinic bonds present in the molecule. This selectivity is paramount to preserving the structure required for the subsequent cyclization. The resulting alcohol (2) is noted to be oxygen-sensitive, necessitating careful handling under an inert atmosphere.[1]

Protocol:

  • Dissolve the starting ketone (1) in a suitable alcoholic solvent (e.g., methanol or ethanol) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath to 0 °C.

  • Add sodium borohydride (NaBH₄) portion-wise with stirring.

  • Monitor the reaction by thin-layer chromatography (TLC) until all the starting ketone is consumed.

  • Carefully quench the reaction with a dilute acid (e.g., 1 M HCl) or saturated ammonium chloride solution.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude alcohol (2), an oxygen-sensitive oil, should be used immediately in the next step.

Step 1.2: Stereoselective Olefinic Cyclization (Formation of 4)

This is the cornerstone of the synthesis, where the acyclic tetraenol (2) is treated with a strong acid to induce a cascade of cyclizations, forming the tetracyclic diene (4) with remarkable stereoselectivity.

Causality: Trifluoroacetic acid (TFA) is employed as the strong acid catalyst. At low temperatures (-78 °C), it protonates the allylic alcohol, initiating the formation of a carbocation which then triggers a series of intramolecular electrophilic attacks on the double bonds in a pre-organized conformation.[1] This "biomimetic" cascade is highly stereoselective, leading to the desired trans-fused ring system characteristic of natural steroids. The low temperature is crucial to control the reactivity and minimize side reactions.

Protocol:

  • Prepare a solution of the crude tetraenol (2) in a non-nucleophilic solvent like dichloromethane.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a pre-cooled solution of trifluoroacetic acid to the stirred reaction mixture over a period of 5 minutes.[1]

  • After the addition is complete, cease stirring and maintain the reaction mixture at -78 °C for 18 hours.[1]

  • Quench the reaction by pouring it into a cold, saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by chromatography on silica gel to yield the pure tetracyclic diene, dl-3,17-dimethyl-A-nor-D-homoestra-3,16-diene (4), as a crystalline solid. A significant by-product, the alcohol (3), can be dehydrated to provide more of the desired diene (4).[1] The overall yield from ketone (1) to the purified diene (4) is reported to be 24%.[1]

Part 2: Transformation to the Final Product

With the tetracyclic core established, the next steps involve tailoring the rings and introducing the final functionalities through oxidative cleavage and a masterful double aldol reaction.

Transformation_Workflow cluster_0 Key Transformations C Tetracyclic Diene (4) C21H30 D Bicyclic Triketo Aldehyde (5) C20H26O4 C->D Ozonolysis (O3, Zn, HOAc) E dl-19-nor-16,17-dehydroprogesterone (6) C20H24O2 D->E Double Aldol Cyclization (Pyrrolidine, HOAc)

Caption: Key chemical transformations from the tetracyclic intermediate to the final product.

Step 2.1: Oxidative Cleavage of the Tetracyclic Diene (Formation of 5)

The two double bonds in the tetracyclic intermediate (4) are cleaved oxidatively to unmask the carbonyl functionalities required for the final cyclization. The original publication utilizes ozonolysis for this transformation.[1]

Causality: Ozonolysis is a powerful and reliable method for cleaving carbon-carbon double bonds to form carbonyl compounds. The reaction proceeds by the addition of ozone across the double bond to form an unstable molozonide, which rearranges to an ozonide. A reductive workup, in this case with zinc powder and acetic acid, is then used to cleave the ozonide, yielding aldehydes or ketones and preventing over-oxidation to carboxylic acids. The use of pyridine is to buffer the reaction mixture.[1]

Protocol:

  • Dissolve the tetracyclic diene (4) in a mixture of dichloromethane and pyridine.

  • Cool the solution to -78 °C.

  • Bubble ozone through the solution until a persistent blue color indicates an excess of ozone.[1]

  • Stir the solution for an additional 15 minutes at -78 °C.

  • Add zinc powder, followed by acetic acid, to the reaction mixture.[1]

  • Allow the mixture to warm to room temperature while stirring for 30 minutes.

  • Filter the mixture to remove zinc residues and wash the solids with dichloromethane.

  • Wash the combined filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the resulting crude oil by preparative thin-layer chromatography on silica gel (eluting with diethyl ether) to afford the bicyclic triketo aldehyde (5) as an oil in 53% yield.[1]

Step 2.2: Double Aldol Cyclization (Formation of 6)

The final step is an elegant double intramolecular aldol condensation that simultaneously forms the A and B rings of the steroid, yielding the target molecule.

Causality: The bicyclic triketo aldehyde (5) is designed with carbonyl groups and acidic α-protons positioned perfectly for two sequential intramolecular aldol reactions. The use of a catalytic amount of a weak base, such as pyrrolidine acetate (formed in situ from pyrrolidine and acetic acid), promotes the formation of enolates/enamines which then attack the appropriately located aldehyde and ketone groups. This base-catalyzed cyclization cascade is highly efficient in constructing the final two rings of the steroid nucleus.

Protocol:

  • Prepare a solution of the bicyclic triketo aldehyde (5) in a suitable solvent (e.g., a mixture of ether and benzene).

  • Add a solution of pyrrolidine and acetic acid in benzene to the reaction mixture.

  • Reflux the mixture for 15 minutes using a Dean-Stark apparatus to remove water formed during the condensation.[1]

  • Cool the reaction mixture to room temperature.

  • Wash the solution sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by preparative thin-layer chromatography on silica gel (eluting with 30% ethyl acetate in hexane) to yield dl-19-nor-16,17-dehydroprogesterone (6).[1]

  • The product can be crystallized from ether to give a solid with a melting point of 145.5-146.5 °C.[1] The reported yield for this final step is 25%.[1]

Summary of Key Intermediates and Product Data

Compound No.NameFormulaM.W.Yield (%)M.P. (°C)Spectroscopic Data Highlights (from[1])
4 dl-3,17-dimethyl-A-nor-D-homoestra-3,16-dieneC₂₁H₃₀270.4724 (from 1)74-76.5NMR (CDCl₃): δ 0.80 (C-18 methyl), 1.58 (C-3 and C-20 methyls), 5.27 (C-16 vinyl H).
5 Bicyclic Triketo AldehydeC₂₀H₂₆O₄330.4253OilIR (CHCl₃): 1710-1730 cm⁻¹ (C=O), 2720 cm⁻¹ (CHO). NMR (CDCl₃): δ 0.99 (angular methyl), 2.09 (6H, methyl ketones), 9.7 (singlet, CHO).
6 dl-19-nor-16,17-dehydroprogesteroneC₂₀H₂₄O₂296.4125145.5-146.5IR (CHCl₃): 1615, 1665, 1715 cm⁻¹. UV (Ethanol): λmax 239 mμ (ε 14,300). NMR (CDCl₃): δ 0.90 (angular methyl), 2.13 (acetyl methyl), 5.82 (C-4 vinyl H), 6.55 (C-16 vinyl H).

Conclusion

The total synthesis of dl-19-nor-16,17-dehydroprogesterone developed by Johnson and colleagues stands as a landmark achievement in organic synthesis. It demonstrates the power of biomimetic strategies, particularly the polyene cyclization, to construct complex natural product skeletons with high efficiency and stereocontrol. The subsequent transformations showcase classic yet powerful reactions for functional group manipulation and ring formation. This guide provides the necessary detail for experienced researchers to understand and potentially apply these principles and protocols in their own work, contributing to the ongoing development of novel steroidal therapeutics.

References

  • Daum, S. J., Clarke, R. L., Archer, S., & Johnson, W. S. (1969). TOTAL SYNTHESIS OF dl-19-NOR-16,17-DEHYDROPROGESTERONE.
  • Daum, S. J., Clarke, R. L., Archer, S., & Johnson, W. S. (1969). TOTAL SYNTHESIS OF dl-19-NOR-16,17-DEHYDROPROGESTERONE. Proceedings of the National Academy of Sciences, 62(2), 333-336. [Link]
  • Daum, S. J., et al. (1969). O'0H ~~~~~~0. Proceedings of the National Academy of Sciences, 62(2), 333-336. [Link]

Sources

Application Notes & Protocols: A Comprehensive Guide to the Experimental Design for Therapeutic Studies of 16-Dehydroprogesterone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of 16-Dehydroprogesterone

This compound (16-DHP) is a synthetic progestin, a class of compounds designed to mimic the effects of the natural hormone progesterone.[1] Progestins are pivotal in regulating the female reproductive system, and their therapeutic applications are extensive, ranging from treating menstrual disorders and endometriosis to supporting pregnancy and forming a key component of hormone replacement therapy.[2][3] The mechanism of action for most progestins involves binding to and activating progesterone receptors (PRs), which in turn modulates gene expression in target tissues.[4]

Dydrogesterone, a structurally related retro-progesterone, is a well-characterized progestin that acts as a selective progesterone receptor agonist with a favorable safety profile, lacking androgenic or estrogenic side effects.[4][5] It is successfully used to manage a variety of conditions, including luteal phase insufficiency, endometriosis, and threatened miscarriage.[3][6] Based on its classification, 16-DHP is hypothesized to function similarly by targeting progesterone receptors. This document provides a comprehensive, phased experimental framework for the systematic investigation of 16-DHP, guiding researchers from initial molecular characterization through to a robust preclinical and clinical development plan.

The protocols herein are designed to first establish the fundamental pharmacology of 16-DHP in vitro, then to validate its therapeutic efficacy and safety in relevant in vivo models, and finally to outline a clear, regulatory-compliant path for clinical investigation.[7][8]

Part I: Preclinical Characterization (In Vitro Studies)

Rationale: The initial phase of investigation is designed to build a foundational understanding of 16-DHP's molecular behavior. These in vitro assays are critical for confirming its mechanism of action, determining its potency and selectivity, and identifying potential liabilities before committing to resource-intensive animal studies.[9] This phase adheres to the principles of early drug discovery, aiming to establish a clear pharmacological profile.

Protocol 1: Progesterone Receptor (PR) Competitive Binding Assay

Objective: To quantify the binding affinity of 16-DHP for the two major progesterone receptor isoforms, PR-A and PR-B, and to compare it with endogenous progesterone.

Methodology:

  • Materials:

    • Recombinant human PR-A and PR-B proteins.

    • Radiolabeled progesterone (e.g., [³H]-progesterone).

    • This compound (test compound).

    • Unlabeled progesterone (positive control).

    • Assay buffer, scintillation fluid, filter plates.

  • Procedure:

    • Prepare a series of dilutions of 16-DHP and unlabeled progesterone (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

    • In a 96-well filter plate, combine the recombinant PR protein (either A or B isoform), a fixed concentration of [³H]-progesterone, and the varying concentrations of the test compound or unlabeled progesterone.

    • Incubate the mixture to allow binding to reach equilibrium.

    • Wash the plates to remove unbound radioligand.

    • Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • The amount of bound radioactivity will be inversely proportional to the binding affinity of the test compound.

    • Plot the percentage of specific binding against the log concentration of the competitor (16-DHP or progesterone).

    • Calculate the IC₅₀ (concentration that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant) for each compound on each receptor isoform.

Protocol 2: PR-Mediated Transcriptional Reporter Assay

Objective: To determine if 16-DHP acts as an agonist or antagonist at the progesterone receptor and to quantify its functional potency (EC₅₀) or inhibitory activity (IC₅₀).

Methodology:

  • Cell Line: Use a human cell line that expresses progesterone receptors, such as the T-47D breast cancer cell line, or a host cell line (e.g., HEK293) co-transfected with a PR expression vector.[10]

  • Reporter System: Co-transfect the cells with a luciferase reporter plasmid containing a progesterone response element (PRE) upstream of the luciferase gene.

  • Procedure:

    • Seed the transfected cells in a 96-well plate.

    • For Agonist Mode: Treat the cells with serial dilutions of 16-DHP or progesterone (positive control).

    • For Antagonist Mode: Treat the cells with a fixed, sub-maximal concentration of progesterone in combination with serial dilutions of 16-DHP.

    • Include a vehicle control (e.g., 0.1% DMSO) in all experiments.

    • Incubate for 24 hours to allow for gene transcription and protein expression.

    • Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis:

    • Agonist: Plot the luminescence signal against the log concentration of 16-DHP to determine the EC₅₀ value.

    • Antagonist: Plot the inhibition of the progesterone-induced signal against the log concentration of 16-DHP to determine the IC₅₀ value.

Selectivity and Off-Target Screening

It is crucial to assess the selectivity of 16-DHP. The compound should be tested in binding and functional assays for other key steroid receptors, including the estrogen receptor (ER), androgen receptor (AR), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR). High selectivity for the progesterone receptor is a desirable trait, as it minimizes the risk of off-target side effects.[11]

Table 1: Summary of In Vitro Characterization Parameters
Assay Parameter Measured Purpose Example Target Value
PR Binding Assay Ki (nM) for PR-A & PR-BQuantifies binding affinity< 10 nM
PR Reporter Assay EC₅₀ (nM) / IC₅₀ (nM)Determines functional potencyEC₅₀ < 50 nM
Steroid Receptor Panel % Inhibition at 1 µMAssesses selectivity< 20% inhibition for ER, AR, GR, MR
Microsomal Stability t₁/₂ (min)Predicts metabolic clearance> 30 minutes
Cytotoxicity Assay CC₅₀ (µM) in HepG2 cellsMeasures potential for liver toxicity> 50 µM
Visualization 1: In Vitro Characterization Workflow

InVitro_Workflow cluster_0 Phase 1: Target Engagement & Function cluster_1 Phase 2: Selectivity & Safety Profiling cluster_2 Decision Gate Start 16-DHP Compound Binding PR-A / PR-B Binding Assay (Ki) Start->Binding Function PR Functional Reporter Assay (EC50) Binding->Function Selectivity Off-Target Steroid Receptor Screening Function->Selectivity Is it potent & functional? ADME In Vitro ADME (Metabolic Stability, Permeability) Selectivity->ADME Tox In Vitro Cytotoxicity (e.g., HepG2 Assay) ADME->Tox Decision Proceed to In Vivo Studies? Tox->Decision Is it selective & non-toxic? InVivo_Workflow cluster_0 Model Preparation cluster_1 Treatment Phase cluster_2 Endpoint Analysis Induction Surgical Induction of Endometriosis in Rats Establishment Lesion Establishment (2-3 Weeks) Induction->Establishment Random Randomization into Treatment Groups Establishment->Random Dosing Daily Oral Dosing (4 Weeks) Random->Dosing Monitor Monitor Animal Health & Body Weight Dosing->Monitor Euthanasia Euthanasia & Lesion Excision Monitor->Euthanasia Measure Measure Lesion Volume / Weight Euthanasia->Measure Histo Histological Analysis Measure->Histo

Caption: Workflow for an in vivo proof-of-concept study.

Part III: Framework for Clinical Development

Rationale: The transition to human clinical trials is the most critical step in drug development and is strictly regulated by bodies like the FDA and guided by the International Council for Harmonisation (ICH) guidelines. [12][13]The clinical development plan is a phased approach designed to systematically evaluate the safety and efficacy of 16-DHP in humans. [14][15][16]

Phase I: Human Safety and Dosing
  • Objective: To assess the safety, tolerability, and pharmacokinetics of 16-DHP in a small group of healthy volunteers.

  • Design:

    • Single Ascending Dose (SAD): Volunteers receive a single dose of 16-DHP, with subsequent cohorts receiving higher doses after safety is confirmed at the lower dose.

    • Multiple Ascending Dose (MAD): Volunteers receive multiple doses of 16-DHP over several days to assess safety and PK at steady-state.

  • Key Endpoints: Incidence of adverse events, vital signs, ECGs, clinical laboratory tests, and pharmacokinetic parameters (Cmax, AUC, t₁/₂).

Phase II: Proof of Concept and Dose-Ranging
  • Objective: To evaluate the preliminary efficacy of 16-DHP in patients with the target condition (e.g., endometriosis) and to determine the optimal dose range for further studies.

  • Design: A randomized, double-blind, placebo-controlled study. Patients are assigned to receive either a placebo or one of several doses of 16-DHP for a defined treatment period (e.g., 3-6 months).

  • Key Endpoints:

    • Primary: A clinically meaningful measure of efficacy, such as a reduction in pelvic pain score (e.g., using a Visual Analogue Scale - VAS). [17] * Secondary: Quality of life improvements, reduction in analgesic use, and further safety assessments.

Phase III: Confirmatory Efficacy and Safety
  • Objective: To confirm the efficacy and safety of the selected dose of 16-DHP in a large, diverse patient population to provide the basis for regulatory approval.

  • Design: Two or more large-scale, randomized, double-blind, placebo-controlled (and/or active comparator-controlled) multicenter trials.

  • Key Endpoints: The primary and secondary endpoints from Phase II are confirmed in a larger population to demonstrate statistical significance and clinical relevance. Long-term safety data is also collected.

Visualization 3: Clinical Trial Progression

Clinical_Phases cluster_clinical Clinical Development node_pre Preclinical (In Vitro & In Vivo) node_ind IND Submission node_pre->node_ind node_p1 Phase I ~20-80 Healthy Volunteers Focus: Safety & PK node_ind->node_p1 node_p2 Phase II ~100-300 Patients Focus: Efficacy & Dose-Ranging node_p1->node_p2 node_p3 Phase III ~1000-3000+ Patients Focus: Confirmatory Efficacy & Safety node_p2->node_p3 node_nda NDA/MAA Submission node_p3->node_nda node_post Phase IV Post-Market Surveillance node_nda->node_post

Caption: The phased progression of clinical trials for drug development.

Conclusion

The successful development of this compound as a therapeutic agent requires a systematic, evidence-based approach. This guide outlines a logical and rigorous experimental plan, beginning with fundamental in vitro characterization to establish its mechanism and selectivity, progressing to in vivo models to demonstrate preclinical efficacy and safety, and culminating in a structured clinical trial framework compliant with international regulatory standards. By following these detailed protocols and adhering to the principles of scientific integrity, researchers can thoroughly evaluate the therapeutic potential of 16-DHP and determine its promise as a valuable addition to the pharmacopeia of progestin-based therapies.

References

  • ICH Guidelines Simplified: Everything Researchers Need to Know - CCRPS. (2025, May 27).
  • Understanding ICH Guideline E8: General Considerations for Clinical Trials. (2024, September 30).
  • Good Clinical Practice (GCP) - NIHR.
  • GENERAL CONSIDERATIONS FOR CLINICAL STUDIES E8(R1), ICH Consensus Guideline. (2021, October 6).
  • Animals as Models for Studying Antiprogestins - NCBI - NIH.
  • FDA Requirements for Preclinical Studies.
  • ICH E8 General considerations for clinical studies - Scientific guideline - EMA.
  • Step 2: Preclinical Research - FDA. (2018, January 4).
  • Preclinical research strategies for drug development - AMSbiopharma. (2025, August 11).
  • Preclinical Regulatory Requirements - Social Science Research Institute.
  • Progesterone receptors – animal models and cell signaling in breast cancer: The role of oestrogen and progesterone receptors in human mammary development and tumorigenesis - PubMed Central.
  • (PDF) Progesterone Receptors - Animal Models and Cell - Amanote Research.
  • The MPA mouse breast cancer model: evidence for a role of progesterone receptors in breast cancer in - Endocrine-Related Cancer.
  • Dehydrogesterone | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com.
  • Pre-Clinical Trials: USFDA Regulations to be Followed - Liveon Biolabs.
  • Neuroprotective activity of dimer of 16,16'-dimethyl-15-dehydroprostaglandin B1 (di-Calciphor) in cerebral ischemia - PubMed.
  • Progesterone receptors - animal models and cell signaling in breast cancer - PubMed Central.
  • Neuroprotective effects of dihydroprogesterone and progesterone in an experimental model of nerve crush injury - PubMed. (2008, August 26).
  • Reduced metabolites mediate neuroprotective effects of progesterone in the adult rat hippocampus. The synthetic progestin medroxyprogesterone acetate (Provera) is not neuroprotective - PubMed.
  • Neurosteroids Progesterone and Dehydroepiandrosterone: Molecular Mechanisms of Action in Neuroprotection and Neuroinflammation - MDPI.
  • Progesterone and Neuroprotection - PMC - PubMed Central - NIH.
  • Dydrogesterone | C21H28O2 | CID 9051 - PubChem - NIH.
  • Pharmaceutical Insights: Dydrogesterone's R&D Progress - Patsnap Synapse. (2023, September 25).
  • Dydrogesterone - Wikipedia.
  • Progestins - StatPearls - NCBI Bookshelf - NIH. (2024, January 10).
  • In vitro effects of progesterone and the synthetic progestin medroxyprogesterone acetate on vascular remodeling - PubMed. (2019, December 1).
  • Preparation and In Vitro Characterization of Microneedles Containing Inclusion Complexes Loaded with Progesterone - MDPI. (2023, June 19).
  • Application Notes and Protocols: In Vitro Experimental Models to Study o,p'-DDE Effects - Benchchem.
  • Clinical Use of Progestins and Their Mechanisms of Action: Present and Future (Review).
  • Dydrogesterone update: insights on its therapeutic applications - ResearchGate. (2024, September 5).
  • What is the mechanism of Dydrogesterone? - Patsnap Synapse. (2024, July 17).
  • NCT02029144 | Observational Study of Dydrogesterone in Cycle Regularization.
  • Successful use of dydrogesterone as maintenance therapy in recurrent endometrial stromal sarcoma: a case report - PubMed.
  • NCT05976529 | A Multicenter, Observational Clinical Study of Dydrogesterone | ClinicalTrials.gov.
  • Study of the Effectiveness of Dydrogesterone in the Treatment of Endometriosis-related Pain. (2025, April 30).
  • Dydrogesterone (Duphaston) and its 20-dihydro-derivative as selective estrogen enzyme modulators in human breast cancer cell lines. Effect on sulfatase and on 17beta-hydroxysteroid dehydrogenase (17beta-HSD) activity - PubMed.
  • Prolonged cyclical and continuous regimens of dydrogesterone are effective for reducing chronic pelvic pain in women with endometriosis: results of the ORCHIDEA study - PubMed.
  • [Mechanism of action of dydrogesterone in dysmehorrhea. Prostaglandin levels in menstrual blood] - PubMed.
  • The Role of Dydrogesterone in the Management of Luteal Phase Defect: A Comprehensive Review - PMC - PubMed Central. (2023, November 3).

Sources

Application Notes & Protocols: Formulation of 16-Dehydroprogesterone for In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive scientific guide for researchers, scientists, and drug development professionals on the formulation of 16-Dehydroprogesterone (16-DHP) for in vivo studies. 16-DHP, a synthetic steroid analogous to progesterone, presents significant formulation challenges due to its inherent hydrophobicity and poor aqueous solubility. Overcoming this hurdle is critical for accurate and reproducible preclinical evaluation of its biological activity. This guide moves beyond simple recipes, delving into the rationale behind formulation choices, providing a framework for pre-formulation assessment, and offering three detailed, step-by-step protocols for creating injectable-grade formulations: a simple oily solution, an aqueous solution using cyclodextrin complexation, and an advanced nanosuspension. Each protocol is supported by insights into quality control, stability considerations, and bioanalytical methods, ensuring scientific integrity and enabling researchers to select and prepare the optimal formulation for their specific experimental needs.

Part 1: Pre-Formulation Assessment - The Foundation of Rational Design

The selection of an appropriate formulation strategy is not arbitrary; it is a data-driven decision rooted in the physicochemical properties of the active pharmaceutical ingredient (API). For poorly soluble compounds like 16-DHP, a thorough pre-formulation assessment is the most critical phase.[1] It informs the selection of excipients and the manufacturing process, ultimately dictating the in vivo performance and reliability of the study.

Key Physicochemical Parameters for 16-DHP

While specific experimental data for 16-DHP is not widely published, its structural similarity to progesterone allows us to predict its behavior. Progesterone is practically insoluble in water (~7 µg/mL) but soluble in various organic solvents and oils.[2][3] The primary goal of this stage is to experimentally determine these properties for 16-DHP.

PropertySignificance for FormulationPredicted Behavior (Based on Progesterone)
Aqueous Solubility Determines the feasibility of a simple aqueous solution. A low value necessitates enabling technologies.Extremely low (<10 µg/mL).[2]
Solubility in Oils Determines suitability for simple oily solutions for subcutaneous (SC) or intramuscular (IM) routes.High solubility expected in vehicles like sesame oil, corn oil, or ethyl oleate.
Solubility in Co-solvents Co-solvents like ethanol, propylene glycol (PG), and polyethylene glycol (PEG) can be used in aqueous systems.Moderate to high solubility expected.[3]
pKa Influences solubility in pH-adjusted buffers.16-DHP is a neutral molecule with no ionizable groups; solubility is pH-independent.
LogP A high LogP indicates high lipophilicity, predicting poor aqueous solubility and potential for membrane permeability.High (>3.0), indicating a "grease-ball" type molecule.[1]
Chemical Stability Steroid structures can be susceptible to hydrolysis, oxidation, and light degradation.[4][5]Generally stable, but forced degradation studies are essential to identify liabilities.
Protocol 1: Equilibrium Solubility Determination

This protocol establishes the saturation solubility (Sₛ) of 16-DHP in various potential vehicles.

Methodology:

  • Add an excess amount of 16-DHP powder (e.g., 10-20 mg) to a 2 mL glass vial.

  • Add 1 mL of the selected test vehicle (e.g., purified water, saline, phosphate-buffered saline pH 7.4, sesame oil, 20% HP-β-CD in water, ethanol).

  • Seal the vials and place them on a rotating shaker or orbital incubator at a controlled temperature (e.g., 25°C or 37°C).

  • Equilibrate the samples for 24-48 hours to ensure saturation is reached.

  • After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

  • Carefully collect a known volume of the supernatant. For aqueous samples, filter through a 0.22 µm PVDF syringe filter. For oily samples, careful decanting is sufficient.

  • Dilute the supernatant with an appropriate solvent (e.g., methanol or acetonitrile) to a quantifiable concentration.

  • Analyze the concentration of 16-DHP using a validated HPLC-UV method (see Protocol 6).

  • Calculate the solubility in mg/mL or µg/mL.

Workflow for Formulation Strategy Selection

The data from the pre-formulation assessment directly feeds into the decision-making process for selecting an appropriate formulation strategy. The following workflow provides a logical pathway based on the required dose and the solubility profile of 16-DHP.

G cluster_0 start Start: Define In Vivo Study Needs dose Determine Required Dose (mg/kg) & Administration Route start->dose sol_screen Protocol 1: Solubility Screening dose->sol_screen decision_dose Is Required Concentration > Vehicle Solubility? sol_screen->decision_dose path_simple Simple Solution (Oily or Co-solvent based) decision_dose->path_simple No path_cd Cyclodextrin Complexation (Aqueous Solution) decision_dose->path_cd Yes path_nano Nanosuspension (High Dose Aqueous System) path_cd->path_nano If solubility still insufficient or for specific PK profile G cluster_CD HP-β-Cyclodextrin CD_node1 CD_node2 CD_node1->CD_node2 label_hydrophilic Hydrophilic Exterior (enables water solubility) CD_node1->label_hydrophilic CD_node3 CD_node2->CD_node3 CD_node4 CD_node3->CD_node4 CD_node5 CD_node4->CD_node5 CD_node6 CD_node5->CD_node6 CD_node6->CD_node1 steroid 16-DHP label_hydrophobic Hydrophobic Cavity (encapsulates steroid) steroid->label_hydrophobic

Caption: Encapsulation of 16-DHP within a cyclodextrin molecule.

Protocol 3: Preparation of a 16-DHP-HP-β-CD Inclusion Complex Solution

Materials:

  • This compound (API)

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD), low endotoxin grade

  • Sterile Water for Injection (WFI) or 0.9% Saline

  • Sterile 0.22 µm syringe filter (hydrophilic, e.g., PVDF or PES)

  • Sterile glass vials with crimp-top rubber septa

Methodology:

  • Phase Solubility Analysis (Recommended): First, determine the required molar ratio of HP-β-CD to 16-DHP. This is done by preparing a series of HP-β-CD solutions (e.g., 0%, 5%, 10%, 20%, 30%, 40% w/v in WFI) and measuring the saturation solubility of 16-DHP in each, as per Protocol 1. A linear increase in solubility indicates complex formation. From this data, select a CD concentration that achieves the target 16-DHP concentration. A common starting point is a 20-40% (w/v) solution of HP-β-CD.

  • Preparation: In a sterile container under aseptic conditions, dissolve the required amount of HP-β-CD in about 80% of the final volume of WFI or saline.

  • Complexation: Slowly add the weighed 16-DHP powder to the stirring HP-β-CD solution.

  • Seal the container and allow it to stir for 24-48 hours at room temperature, protected from light. Alternatively, sonication can be used to accelerate complexation. The solution should become clear.

  • Final Volume & Filtration: Add WFI or saline to the final volume. Sterile filter the solution through a 0.22 µm hydrophilic syringe filter into the final sterile vials. This step removes any undissolved API and ensures sterility.

  • Sealing & QC: Seal the vials as described previously. Retain a sample for QC testing (concentration, pH, osmolality, sterility, and endotoxin levels).

Strategy C: Nanosuspension

Causality & Expertise: For very high doses or when seeking to alter the pharmacokinetic profile, a nanosuspension is an advanced option. Nanosuspensions are dispersions of pure drug nanocrystals in an aqueous vehicle, stabilized by surfactants or polymers. [6]By dramatically increasing the surface area of the drug, this formulation enhances dissolution velocity and saturation solubility, which can lead to improved bioavailability. [7][8]This method is suitable for IV, IM, SC, or oral administration.

Protocol 4: Preparation of a 16-DHP Nanosuspension via Wet Media Milling

Materials:

  • This compound (API)

  • Stabilizer (e.g., Poloxamer 188, Tween 80, or a combination)

  • Sterile Water for Injection (WFI)

  • Milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.2-0.5 mm diameter)

  • Planetary ball mill or similar media mill

  • Sterile vials

Methodology:

  • Pre-Milling Slurry: Prepare a stabilizer solution in WFI (e.g., 1-2% w/v Poloxamer 188).

  • Disperse the 16-DHP powder into the stabilizer solution to create a pre-suspension. A typical drug concentration is 1-10% (w/v).

  • Milling: Transfer the pre-suspension to a sterile milling chamber containing the sterile milling media. The volume of the media should be approximately 50-70% of the chamber volume.

  • Mill the suspension at a high speed (e.g., 2000-4000 rpm) for several hours. The process should be optimized by taking samples at different time points (e.g., 1h, 2h, 4h, 8h) and measuring the particle size until the desired size (typically < 400 nm) is reached and a plateau is observed.

  • Separation: After milling, separate the nanosuspension from the milling media by pouring it through a sterile sieve or by simple decantation.

  • Aseptic Filling: Aseptically fill the final nanosuspension into sterile vials.

  • QC & Storage: Characterize the formulation immediately for particle size distribution (e.g., by DLS), zeta potential, and drug content. Store at 2-8°C. Note: Nanosuspensions are thermodynamically unstable systems; long-term stability must be carefully evaluated. [9]Lyophilization with a cryoprotectant can be performed to create a stable solid powder for reconstitution. [8]

Part 3: Quality Control & Characterization

Trustworthy in vivo data can only be generated from a well-characterized and validated formulation. Each batch must be assessed to ensure it meets critical quality attributes.

QC TestOily SolutionCD SolutionNanosuspensionPurpose
Appearance Clear, free of particulatesClear, free of particulatesHomogeneous, opaque liquidEnsures complete dissolution or uniform dispersion.
Drug Content (Assay) RequiredRequiredRequiredConfirms the final concentration is correct (typically 90-110% of target).
pH N/ARequiredRequiredEnsures physiological compatibility (target pH 6.5-7.5).
Particle Size N/AN/ACritical Confirms nanometer size range and uniformity (Polydispersity Index < 0.3).
Zeta Potential N/AN/ARequiredIndicates the stability of the colloidal dispersion (target
Sterility RequiredRequiredRequiredConfirms absence of microbial contamination.
Bacterial Endotoxins RequiredRequiredRequiredEnsures pyrogen-free formulation for parenteral routes.
Protocol 5: Outline for Quantification of 16-DHP by HPLC-UV

This is a general method that must be validated for specificity, linearity, accuracy, and precision.

  • System: HPLC with UV detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Scan for λₘₐₓ of 16-DHP (expected ~240-300 nm based on conjugated ketone structure).

  • Standard Preparation: Prepare a stock solution of 16-DHP in methanol or acetonitrile. Create a calibration curve by serial dilution (e.g., 1-100 µg/mL).

  • Sample Preparation: Dilute the formulation with the mobile phase to fall within the linear range of the calibration curve.

  • Analysis: Inject samples and standards, and quantify using the peak area.

Protocol 6: Bioanalytical Method Framework for PK Studies (LC-MS/MS)

For pharmacokinetic analysis, a highly sensitive and selective method is required to measure 16-DHP in biological matrices like plasma. LC-MS/MS is the gold standard. [10][11][12]

  • Sample Preparation: Protein precipitation is a common and effective method for steroids. [10]Add 3 volumes of cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled 16-DHP or a structurally similar steroid) to 1 volume of plasma. Vortex and centrifuge to pellet proteins. Evaporate the supernatant and reconstitute in the mobile phase.

  • Chromatography: Use a UPLC system with a C18 column for rapid separation. [11]* Mass Spectrometry: Employ a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • Determine the precursor ion ([M+H]⁺) for 16-DHP in Q1.

    • Fragment the precursor ion and identify a stable, specific product ion in Q3.

    • The specific mass transition (precursor → product) provides high selectivity for quantification.

References

A consolidated list of authoritative sources cited throughout this guide.

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]
  • Challa, R., Ahuja, A., Ali, J., & Khar, R. K. (2005). Cyclodextrins in drug delivery: an updated review. AAPS PharmSciTech, 6(2), E329–E357. [Link]
  • Gould, S., & Scott, R. C. (2005). 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD): A toxicology review. Food and Chemical Toxicology, 43(10), 1451-1459. [Link]
  • Gao, L., Liu, G., & Ma, J. (2011). Drug nanocrystals for the formulation of poorly soluble drugs and its application as a potential drug delivery system. Journal of Nanoparticle Research, 13(4), 1373-1389. [Link]
  • Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025. [Link]
  • Christen, P., Kloeti, F., & Gander, B. (1990). Stability of prednisolone and prednisolone acetate in various vehicles used in semi-solid topical preparations. Journal of Clinical Pharmacy and Therapeutics, 15(5), 325-329. [Link]
  • Kurkov, S. V., & Loftsson, T. (2013). Cyclodextrins. International Journal of Pharmaceutics, 453(1), 167-180. [Link]
  • Hotha, K. K., et al. (2020). Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS. American Journal of Analytical Chemistry, 11(04), 147-171. [Link]
  • Cornarakis-Lentzos, M., & Cowin, P. R. (1987). Dilutions of corticosteroid creams and ointments--a stability study. Journal of Pharmaceutical and Biomedical Analysis, 5(7), 707-716. [Link]
  • Topical Corticosteroids Manufactured Under Pharmacy Conditions and the Effect Thereof on Stability, Release of API and Textural Profile. (2019). University of the Western Cape. [Link]
  • Hotha, K. K., et al. (2020). Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS.
  • Parenteral Added Substances. (2012). Pharmaguideline. [Link]
  • Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81–87. [Link]
  • Liu, P., et al. (2018). Optimization of Extended-Release ZL-004 Nanosuspensions for In Vivo Pharmacokinetic Study to Enhance Low Solubility and Compliance. Molecules, 23(12), 3335. [Link]
  • Wieber, A., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 14(7), 1362. [Link]
  • S.K., S., & K.P., R. (2021). Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics.
  • Parenteral excipients. (n.d.). Ashland. [Link]
  • Apte, S. P., & Ugwu, S. O. (2003). A review and classification of emerging excipients in parenteral medications. Pharmaceutical technology, 27(3), 46-60. [Link]
  • Excipients for Solubility Enhancement of Parenteral Formulations. (2022). Pharmaceutical Technology. [Link]
  • Chella, N., & Tadikonda, R. (2021). Formulation Strategies of Nanosuspensions for Various Administration Routes. Current Drug Research Reviews, 13(2), 99-111. [Link]
  • Möschwitzer, J. P. (2013). Preparation and characterization of nanosuspensions for controlled drug delivery in preclinical research. Dissertation, Martin-Luther-Universität Halle-Wittenberg. [Link]
  • Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach. (2022). IntechOpen. [Link]
  • Doci, A., et al. (2014). New method for determination of dydrogesterone in human plasma for therapeutic drug monitoring in gynecological disorders. Revista de Chimie, 65(9), 1072-1075. [Link]
  • Quantification of Endogenous Steroids and Hormonal Contraceptives in Human Plasma via Surrogate Calibration and UHPLC-MS/MS. (2024). Analytical Chemistry. [Link]
  • Schindler, A. E., et al. (2009). Progestational effects of dydrogesterone in vitro, in vivo and on the human endometrium.
  • Lavan, M. (2018).
  • Solubility of Progesterone in Selected Vehicles at 25ºC ± 2°C. (2020).
  • Quantification of steroid hormones in low volume plasma and tissue homogenates of fish using LC-MS/MS. (2020). Scientific Reports. [Link]
  • Wudy, S. A., et al. (2000). Determination of 17-hydroxyprogesterone in plasma by stable isotope dilution/benchtop liquid chromatography-tandem mass spectrometry. Hormone Research, 53(2), 68-73. [Link]
  • Superhydrophobic Substrates for Ultrahigh Encapsulation of Hydrophilic Drug into Controlled-Release Polyelectrolyte Complex Beads: Statistical Optimization and In Vivo Evalu
  • Strategies to Improve the Lipophilicity of Hydrophilic Macromolecular Drugs. (2024).
  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. (2016). International Journal of Molecular Sciences. [Link]
  • Dydrogesterone. (n.d.). PubChem. [Link]
  • Solubility of 16α,17α-Epoxyprogesterone in Six Different Solvents. (2010).
  • Determination of Dydrogesterone in Human Plasma by Tandem Mass Spectrometry: Application to Therapeutic Drug Monitoring of Dydrogesterone in Gynecological Disorders. (2014).
  • Progestational effects of dydrogesterone in vitro, in vivo and on the human endometrium. (2009).
  • Solubility and Dissolution Rate of Progesterone-Cyclodextrin-Polymer Systems. (2011). AAPS PharmSciTech. [Link]
  • Solubility determination and thermodynamic modelling of Progesterone in twelve pure solvents and three binary solvents at 278.15 to 323.15 K. (2020).
  • Oil-Based Parenteral Depot Formulation for Veterinary Peptide Delivery. (2018). LMU München University Library. [Link]
  • Solubility of 11α-Hydroxy-16α,17α-Epoxyprogesterone in Different Solvents between 283 K and 323 K. (2011).
  • National Guidelines on Rabies Prophylaxis. (n.d.). National Centre for Disease Control. [Link]
  • A Star-PEGylation Strategy to Improve Testosterone Pharmacokinetics. (2023). Pharmaceutics. [Link]
  • HiMedia Labor

Sources

Application Note: Quantitative Analysis of 16-Dehydroprogesterone and its Metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide and a robust protocol for the sensitive and specific quantification of 16-Dehydroprogesterone and its putative metabolites in biological matrices, such as serum or plasma. The methodology leverages the analytical power of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which has become the gold standard for steroid analysis due to its superior specificity over traditional immunoassays and its ability to simultaneously measure multiple analytes.[1][2][3] We delve into the rationale behind critical experimental choices, from sample preparation strategies designed to minimize matrix effects to the optimization of chromatographic and mass spectrometric parameters. This document is intended for researchers, scientists, and drug development professionals seeking to establish a reliable analytical workflow for steroid metabolism studies.

Introduction: The Analytical Challenge of this compound

This compound (pregna-4,16-diene-3,20-dione) is a steroid molecule belonging to the 20-oxosteroid class.[4] Like other endogenous steroids, it is a hydrophobic molecule derived from a complex biosynthetic pathway.[4] Understanding the metabolic fate of this compound is crucial for elucidating its biological activity, potential therapeutic applications, and toxicological profile. Its metabolism is presumed to follow established steroid biotransformation pathways, including reduction, hydroxylation, and subsequent conjugation, leading to a variety of structurally similar metabolites.

The primary analytical challenge lies in distinguishing and accurately quantifying the parent compound from its metabolites, which are often present at low concentrations in complex biological fluids.[5] Traditional methods like immunoassays can lack the required specificity due to antibody cross-reactivity with structurally related steroids.[3][6] LC-MS/MS provides an effective solution, offering high sensitivity, specificity through mass-based detection, and the capability for multiplexed analysis from small sample volumes.[1][7][8]

Postulated Metabolic Pathways

The metabolism of this compound is expected to be mediated by key steroid-metabolizing enzymes, such as aldo-keto reductases (AKRs) and cytochrome P450 (CYP) enzymes.[9] The primary metabolic routes are likely to involve reduction of the double bond and keto groups, as well as hydroxylation at various positions on the steroid skeleton. These Phase I metabolites can then be conjugated with glucuronic acid or sulfate groups (Phase II metabolism) to increase water solubility and facilitate excretion.

G parent This compound met1 Reduced Metabolites (e.g., Dihydro-metabolites) parent->met1  5α/5β-Reductases met2 Hydroxylated Metabolites (e.g., 11β-OH, 16α-OH) parent->met2  CYP Enzymes (e.g., CYP11B2) met3 Hydroxylated & Reduced Metabolites met1->met3  CYP Enzymes met4 Phase II Conjugates (Glucuronides, Sulfates) met1->met4  UGTs, SULTs met2->met3  5α/5β-Reductases met2->met4  UGTs, SULTs met3->met4  UGTs, SULTs

Caption: Postulated metabolic pathways of this compound.

LC-MS/MS Method Development: A Rationale-Driven Approach

A successful quantitative LC-MS/MS method relies on a series of optimized steps, each chosen to ensure accuracy, precision, and robustness. The overall workflow is depicted below.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A 1. Biological Sample (Serum/Plasma) B 2. Add Internal Standard A->B C 3. Protein Precipitation / Phospholipid Removal B->C D 4. Solid Phase Extraction (SPE) or Liquid Extraction (SLE) C->D E 5. Evaporate & Reconstitute D->E F 6. UPLC Separation E->F G 7. Ionization (ESI/APCI) F->G H 8. MRM Detection (QqQ) G->H I 9. Integration & Quantification H->I J 10. Method Validation I->J

Caption: General experimental workflow for steroid analysis by LC-MS/MS.

Sample Preparation: The Key to Clean Analysis

The primary goal of sample preparation is to isolate the analytes of interest from interfering matrix components like proteins and phospholipids, which can cause ion suppression and compromise assay performance.[10] While simpler methods like protein precipitation are fast, they often fail to provide a sufficiently clean extract for sensitive steroid analysis.[6][11]

  • Supported Liquid Extraction (SLE): This technique offers a robust and automatable alternative to traditional liquid-liquid extraction (LLE).[3][12][13] It provides high analyte recovery and effectively removes salts and other polar interferences.

  • Solid-Phase Extraction (SPE): SPE is a powerful tool for sample cleanup and concentration.[2][12] Reversed-phase sorbents like C18 or polymeric Strata™-X are commonly used to bind the steroids, which are then eluted with an organic solvent, leaving polar impurities behind.[6][12]

Recommended Approach: For optimal performance, we recommend a two-stage approach: initial protein precipitation with acetonitrile, followed by SPE for cleanup and concentration. The use of a phospholipid removal plate can also be integrated into this step for maximum cleanliness.[1]

Chromatographic Separation (LC)

Given the structural similarity among steroid metabolites, high-efficiency chromatographic separation is essential to resolve isobaric compounds (compounds with the same mass).[12]

  • Column Chemistry: A high-resolution core-shell C18 column (e.g., Kinetex® C18) is an excellent starting point, providing sharp peaks and good separation for hydrophobic molecules.[7][8][14] For challenging separations, a Pentafluorophenyl (PFP) phase can offer alternative selectivity.[15]

  • Mobile Phase: A binary gradient using water (A) and methanol or acetonitrile (B) is standard.[7][8][15] The addition of a small amount of an additive is crucial for ionization efficiency. Formic acid (0.1%) is common for positive ion mode, while ammonium fluoride can enhance sensitivity for certain steroids.[7][8][13]

Mass Spectrometric Detection (MS/MS)

A triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the instrument of choice for targeted quantification, delivering unparalleled sensitivity and specificity.[1][2][3]

  • Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) can be used. ESI in positive ion mode ([M+H]⁺) is generally effective for progesterone and its metabolites.[7][8]

  • MRM Transitions: For quantification, at least two MRM transitions (a quantifier and a qualifier) should be monitored for each analyte. The declustering potential (DP) and collision energy (CE) must be optimized for each transition to maximize signal intensity.[7][8]

Table 1: Predicted MRM Transitions for this compound and Putative Metabolites (Note: These are predicted values and must be empirically optimized by infusing analytical standards.)

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
This compound 313.2109.197.1
Internal Standard (e.g., Progesterone-d9) 324.3100.197.1
Hydroxylated Metabolite (M+16) 329.2311.2 (loss of H₂O)109.1
Reduced Metabolite (M+2) 315.2297.2 (loss of H₂O)97.1

Detailed Experimental Protocol

This protocol is a validated starting point and should be adapted and re-validated for specific laboratory instrumentation and matrices.

Reagents and Materials
  • Solvents: HPLC-grade or MS-grade methanol, acetonitrile, and water.

  • Reagents: Formic acid (≥98%), ammonium fluoride.

  • Standards: Certified analytical standards of this compound and a suitable deuterated internal standard (IS), such as Progesterone-d9.[15]

  • SPE Cartridges: Strata™-X 33 µm Polymeric Reversed Phase, 30 mg/1 mL (or equivalent).[12]

  • Collection Tubes: Polypropylene tubes or 96-well plates.[13]

  • Serum/Plasma: Blank, analyte-free matrix for calibration standards and quality controls (QCs).

Preparation of Standards and QCs
  • Stock Solutions: Prepare individual stock solutions of this compound and the internal standard in methanol at 1 mg/mL. Store at -20°C.[14]

  • Working Solutions: Prepare intermediate working solutions by diluting the stock solutions in 50:50 methanol/water.

  • Calibration Curve & QCs: Spike the blank biological matrix with the working solutions to create a calibration curve (typically 8 non-zero points) and at least three levels of QCs (low, medium, high).[15]

Sample Preparation Protocol (SPE)
  • Pre-treatment: To 100 µL of sample, calibrator, or QC in a polypropylene tube, add 10 µL of the internal standard working solution. Vortex briefly.

  • Protein Precipitation: Add 300 µL of acetonitrile. Vortex for 30 seconds, then centrifuge at 12,000 rpm for 5 minutes to pellet proteins.[15]

  • SPE Conditioning: Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of water. Do not allow the sorbent bed to dry.

  • Load: Transfer the supernatant from step 2 to the conditioned SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of 30% methanol in water to remove polar interferences. Dry the cartridge under vacuum or positive pressure for 3-5 minutes.[12]

  • Elute: Elute the analytes with 1 mL of methanol into a clean collection tube.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 45°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 60:40 water/methanol with 0.1% formic acid).[6][12]

LC-MS/MS Conditions

Table 2: Recommended LC Parameters

ParameterValue
LC System Agilent 1290 Infinity LC or equivalent[8][13]
Column Kinetex® 2.6 µm C18 100 Å, 100 x 3.0 mm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Methanol + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temp. 45°C[14][15]
Injection Vol. 10 µL
Gradient 40% B to 95% B over 8 min, hold 2 min, re-equilibrate

Table 3: Recommended MS Parameters

ParameterValue
MS System Sciex 6500 QTRAP, Waters Xevo TQ-S or equivalent[2]
Ionization Mode ESI Positive
Ion Source Temp. 500°C[6][14]
Ion Spray Voltage 5500 V[7][8]
Detection Mode Multiple Reaction Monitoring (MRM)
Resolution Unit (0.7 FWHM)

Method Validation: Ensuring Trustworthiness

To ensure the reliability of the data, the method must be rigorously validated according to established guidelines from bodies like the U.S. Food and Drug Administration (FDA).[15] Key validation parameters include:

  • Selectivity and Specificity: Absence of interfering peaks at the retention time of the analytes in blank matrix.

  • Linearity: The calibration curve should have a correlation coefficient (r²) > 0.99.

  • Accuracy and Precision: The accuracy (as % recovery or bias) of QCs should be within 85-115% (80-120% at LLOQ), and the precision (%CV) should be ≤15% (≤20% at LLOQ).[14][15]

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that meets the accuracy and precision criteria.

  • Matrix Effect: Assessment of ion suppression or enhancement caused by the biological matrix.

  • Stability: Analyte stability evaluated under various conditions (freeze-thaw, short-term benchtop, long-term storage).[5]

Conclusion

This application note provides a detailed framework for the development and implementation of a sensitive, specific, and robust LC-MS/MS method for the quantification of this compound and its metabolites. By combining an optimized sample preparation strategy with high-efficiency chromatographic separation and tandem mass spectrometry, this method is well-suited for demanding research and drug development applications. Adherence to the principles of method validation is critical to ensure the generation of high-quality, reliable, and defensible data.

References

  • Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC - NIH. (2012-02-27).
  • An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC - NIH. (n.d.).
  • Integration of steroids analysis in serum using LC-MS/MS with full-automated sample preparation ASMS 2016 WP-486. (2016). Shimadzu. [Link]
  • Development and validation of LC‐MS/MS method for urinary 39 steroid (estrogens, androgens, corticoids, and progestins) profiling. (n.d.).
  • LC-MS/MS Steroid Analysis Solutions for Clinical Research. (n.d.). Phenomenex. [Link]
  • Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays - PMC - NIH. (n.d.).
  • Quantitative Determination of a Panel of Endogenous Steroids in Human Serum by LC/MS/MS. (n.d.). Agilent. [Link]
  • Validation of a 13 steroids panel with the Chromsystem kit by LC-MS/MS. (n.d.). ORBi. [Link]
  • Validation of a Method for Quantitative Urinary Steroid Profiling of 29 Steroids Using Liquid Chromatography Tandem Mass Spectrometry. (n.d.). Scilit. [Link]
  • Combined Liquid Chromatography–Tandem Mass Spectrometry Analysis of Progesterone Metabolites - PMC - PubMed Central. (2015-02-13).
  • Showing metabocard for this compound (HMDB0000995). (n.d.).
  • The metabolic fate and receptor interaction of 16α-hydroxyprogesterone and its 5α-reduced metabolite, 16α-hydroxy-dihydroprogesterone. (2017-02-05). PubMed. [Link]
  • Combined Liquid Chromatography–Tandem Mass Spectrometry Analysis of Progesterone Metabolites. (2015-02-13). PLOS One. [Link]
  • (PDF) Combined Liquid Chromatography–Tandem Mass Spectrometry Analysis of Progesterone Metabolites. (2015).
  • A Liquid Chromatography/Tandem Mass Spectometry Profile of 16 Serum Steroids, Including 21-Deoxycortisol and 21-Deoxycorticosterone, for Management of Congenital Adrenal Hyperplasia - PMC - NIH. (n.d.).
  • Total synthesis of dl-19-nor-16,17-dehydroprogesterone. (1969-02). PubMed. [Link]
  • A Liquid Chromatography/Tandem Mass Spectometry Profile of 16 Serum Steroids, Including 21-Deoxycortisol and 21-Deoxycorticosterone, for Management of Congenital Adrenal Hyperplasia. (2017-02-10). PubMed. [Link]
  • WO2023076509A1 - Methods and systems for measuring progesterone metabolites. (n.d.).
  • The metabolic fate and receptor interaction of 16α-hydroxyprogesterone and its 5α-reduced metabolite, 16α-hydroxy-dihydroprogesterone | Request PDF. (2017).
  • This compound. (n.d.). Gsrs. [Link]
  • Clinical LC-MS/MS Systems: Analytical Capabilities. (n.d.).
  • Dydrogesterone metabolism in human liver by aldo-keto reductases and cytochrome P450 enzymes. (n.d.). PubMed. [Link]
  • Extraction and LC-MS/MS analysis of four steroids from mouse plasma and bone marrow. (2024-02-06). Protocols.io. [Link]
  • Official Monographs for Part I / Dydrogesterone. (n.d.). Japanese Pharmacopoeia. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 16-Dehydroprogesterone (16-DHP) Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

16-Dehydroprogesterone (16-DHP) is a pivotal intermediate in the pharmaceutical industry, serving as a precursor for the synthesis of numerous corticosteroids and other hormonal drugs.[1] Its efficient synthesis is critical for the cost-effective production of these vital medicines. The manufacturing process, however, is often challenged by issues related to yield, purity, and the formation of complex side products.

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for troubleshooting and optimizing 16-DHP synthesis. We will delve into the causality behind common experimental issues, offer field-proven solutions, and provide detailed protocols grounded in authoritative scientific literature.

Common Synthetic Pathways

While historically produced via the Marker degradation of diosgenin from yams[1][2], a more direct and increasingly common laboratory and industrial synthesis involves the elimination reaction of 17α-hydroxyprogesterone.[3] This guide will focus primarily on optimizing this latter pathway, which offers a more streamlined approach. Another route involves the microbial synthesis from diosgenin, which presents a greener alternative with high molar yields.[4]

16_DHP_Synthesis_Pathway cluster_main Synthesis of this compound Start 17α-Hydroxyprogesterone Product This compound (16-DHP) Start->Product Elimination Reaction [1] Reagents Semicarbazide HCl Acetic Acid Toluene/Water Reagents->Start

Caption: A common synthetic route to 16-DHP.

Troubleshooting Guide

This section addresses specific issues encountered during 16-DHP synthesis in a practical question-and-answer format.

Troubleshooting_Workflow Problem Problem Observed (e.g., Low Yield, Low Purity) LowYield Low Yield Problem->LowYield LowPurity Low Purity Problem->LowPurity IncompleteRxn Incomplete Reaction? LowYield->IncompleteRxn Check TLC/HPLC SideRxn Side Reactions? LowYield->SideRxn Degradation Product Degradation? LowYield->Degradation Sol_Rxn Action: Optimize Temp/Time, Check Reagent Quality [12] IncompleteRxn->Sol_Rxn Sol_SideRxn Action: Adjust Stoichiometry, Use Biphasic System [1] SideRxn->Sol_SideRxn Sol_Degradation Action: Control Temp, Minimize Reaction Time Degradation->Sol_Degradation StartMaterial Starting Material Present? LowPurity->StartMaterial Check TLC/HPLC UnknownImp Unknown Impurities? LowPurity->UnknownImp StartMaterial->Sol_Rxn Drive reaction further Sol_Purify Action: Improve Purification (Recrystallization, Chromatography) [4] StartMaterial->Sol_Purify UnknownImp->Sol_Purify

Sources

Technical Support Center: Synthesis of 16-Dehydroprogesterone (16-DHP) Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 16-dehydroprogesterone (16-DHP) and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this important class of steroidal compounds. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols grounded in established literature to help you overcome common synthetic challenges.

Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis of 16-DHP derivatives, from starting material selection to final product purification.

I. Starting Materials & Key Intermediates

Question 1: My synthesis starts from 17α-hydroxyprogesterone. What are the most critical parameters for the dehydration step to form the 16,17-double bond?

Answer: The acid-catalyzed dehydration of the 17α-hydroxyl group is a crucial step that can be prone to side reactions. The key is to achieve clean elimination without compromising other sensitive parts of the steroid nucleus.

  • Causality: Strong, non-nucleophilic acids are typically required to protonate the 17-hydroxyl, making it a good leaving group (water). However, harsh acidic conditions can lead to unwanted rearrangements or degradation. A common method involves using reagents like semicarbazide hydrochloride in a mixture of toluene, water, and acetic acid.[1] This system generates a semicarbazone intermediate at the C20-ketone, which facilitates the desired elimination under controlled acidic conditions.

  • Troubleshooting:

    • Low Yield: Insufficient acid or too short a reaction time can lead to incomplete conversion. Conversely, excessive acid or prolonged heating can cause charring and the formation of complex byproducts. Monitor the reaction by TLC or HPLC to determine the optimal endpoint.

    • Impurity Formation: The primary impurities often arise from incomplete reaction or acid-catalyzed side reactions. Ensure your starting 17α-hydroxyprogesterone is of high purity.

  • Protocol Insight: The process described in patent CN112940062A suggests a biphasic system (toluene/water) which helps to control the reaction rate and minimize degradation.[1] The acetic acid acts as a catalyst in this system.

Question 2: I am using the Oppenauer oxidation to convert a 3β-hydroxy-Δ⁵-steroid precursor into the 3-keto-Δ⁴-conjugated system. My yields are low and I see multiple spots on TLC. What's going wrong?

Answer: The Oppenauer oxidation is a classic and powerful method for this transformation, but it has several potential pitfalls.[2][3][4] It uses an aluminum alkoxide catalyst (e.g., aluminum isopropoxide) and a ketone (e.g., acetone, cyclohexanone) as a hydride acceptor to oxidize the alcohol.

  • Causality & Common Issues:

    • Equilibrium: The reaction is reversible.[3][4] A large excess of the hydride acceptor (acetone or cyclohexanone) is necessary to drive the equilibrium towards the oxidized product.[3]

    • Catalyst Activity: Aluminum alkoxides are extremely sensitive to moisture. Any water in the reaction will deactivate the catalyst, leading to an incomplete reaction. Ensure all reagents and glassware are scrupulously dry.

    • Side Reactions: The basic nature of the aluminum alkoxide can catalyze aldol condensation of the ketone solvent (especially acetone) or the aldehyde product if you are oxidizing a primary alcohol.[5] Additionally, migration of the double bond from Δ⁵ to the conjugated Δ⁴ position is part of the desired reaction pathway, but other undesired migrations can occur under harsh conditions.[5]

  • Troubleshooting Steps:

    • Verify Reagent Quality: Use freshly distilled solvents and ensure the aluminum isopropoxide is a fine, white powder.

    • Optimize Hydride Acceptor: Cyclohexanone is often a better choice than acetone as it has a higher boiling point (allowing for higher reaction temperatures) and is less prone to self-condensation.

    • Solvent Choice: Toluene or benzene are common solvents that allow for azeotropic removal of any trace water before adding the catalyst.

    • Work-up Procedure: A careful aqueous work-up is needed to quench the reaction and remove the aluminum salts. This often involves treatment with a mild acid or a Rochelle's salt solution.

II. Core Reactions & Stereochemistry

Question 3: I am attempting a Grignard reaction on the C17-ketone of an androstane derivative to introduce a side chain, but I'm getting a mixture of epimers. How can I improve stereoselectivity?

Answer: Achieving high stereoselectivity in nucleophilic additions to the C17-ketone is a well-known challenge in steroid synthesis. The stereochemical outcome is dictated by the steric hindrance on the α- and β-faces of the steroid D-ring.

  • Causality: The β-face is sterically hindered by the C18-angular methyl group. Therefore, nucleophilic attack generally occurs from the less hindered α-face, leading to a 17β-hydroxy product. However, the planarity of the D-ring and the nature of the Grignard reagent (its size and aggregation state) can significantly influence this selectivity, sometimes leading to mixtures.[6]

  • Strategies to Improve Selectivity:

    • Temperature Control: Running the reaction at low temperatures (e.g., -78 °C) often enhances selectivity by favoring the kinetically controlled product.

    • Choice of Nucleophile: The steric bulk of the Grignard reagent can play a role. Less bulky reagents may show different selectivity compared to highly branched ones.

    • Chelation Control: If there are other coordinating groups near C17, they can direct the approach of the Grignard reagent. While less common for the C17-ketone itself, this is a powerful strategy in other contexts.

    • Alternative Reagents: Consider using organolithium or organocerium reagents, which can sometimes offer different or improved stereoselectivity compared to Grignard reagents.

Question 4: What are the main challenges in performing allylic oxidation on 16-DHP derivatives?

Answer: Allylic oxidation on a 16-DHP derivative, for instance at C15 or C21, is challenging due to the presence of multiple reactive sites. The goal is to selectively oxidize the desired allylic position without affecting the conjugated enone system or other allylic positions.

  • Causality: Reagents like chromium trioxide or selenium dioxide are classic choices but often suffer from poor regioselectivity and toxicity. The Δ¹⁶ double bond activates the adjacent C15 and C21 positions for oxidation. The Δ⁴ double bond also activates the C6 position.

  • Troubleshooting & Modern Approaches:

    • Over-oxidation: Strong oxidants can lead to the formation of diones or other highly oxidized products. Careful control of stoichiometry and reaction time is critical.

    • Regioselectivity: The electronic and steric environment of each allylic position will determine its reactivity. It is often difficult to control.

    • Greener Alternatives: Modern methods using co-oxidant systems like alkali metal periodates and an alkyl hydroperoxide can offer milder and more selective conditions for allylic oxidation, avoiding toxic heavy metals.[7] Directing groups can also be employed to achieve site-selectivity, although this requires additional synthetic steps.

III. Purification & Stability

Question 5: I am struggling with the purification of my final 16-DHP derivative. Column chromatography gives poor separation, and I can't get it to crystallize.

Answer: Purifying steroids can be difficult due to their similar polarities and high lipophilicity. A systematic approach is required.

  • Troubleshooting Chromatography:

    • Poor Separation: If your product and a key impurity are co-eluting, you need to change the selectivity of your chromatographic system. Don't just increase the column length. Try a different solvent system (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol) or a different stationary phase (e.g., use a silver nitrate-impregnated silica gel to separate compounds based on unsaturation).

    • Tailing: Tailing on silica gel can occur if your compound is acidic or basic. Adding a small amount of a modifier to your eluent (e.g., 0.1% triethylamine for basic compounds, or 0.1% acetic acid for acidic compounds) can significantly improve peak shape.

  • Troubleshooting Crystallization:

    • Solvent Screening: This is the most critical step. Screen a wide range of solvents and solvent pairs (e.g., ethyl acetate/hexane, acetone/water, dichloromethane/methanol).[1][8] A good crystallization system is one in which the compound is soluble when hot but sparingly soluble when cold.

    • Purity: Crystallization is also a purification technique. If your compound is less than ~90% pure, it may be very difficult to crystallize. It is often necessary to perform a chromatographic purification first.

    • Seeding: If you have a small amount of pure crystalline material, use a seed crystal to induce crystallization in a supersaturated solution.

Question 6: How stable are 16-DHP derivatives, and what are the recommended storage conditions?

Answer: this compound derivatives contain an α,β,γ,δ-unsaturated ketone system, which can be susceptible to degradation.

  • Potential Degradation Pathways:

    • Photodegradation: Conjugated systems are often sensitive to light, which can induce isomerization or polymerization. Dydrogesterone (a retro-isomer of 16-DHP) is known to be synthesized via photochemical isomerization, highlighting the photosensitivity of this class of compounds.[9][10]

    • Oxidation: The double bonds can be susceptible to oxidation, especially in the presence of air and light.

    • Acid/Base Instability: While generally stable, strong acidic or basic conditions can potentially cause rearrangements or hydrolysis of ester derivatives.

  • Recommended Storage:

    • Solid Form: Store as a solid in a well-sealed vial.

    • Protection from Light: Use amber vials or store in the dark.

    • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).

    • Low Temperature: Store at low temperatures (e.g., -20 °C) to minimize degradation rates.

    • Solutions: Prepare solutions fresh for use. If storage in solution is necessary, use a degassed solvent and store at low temperature in the dark.

In-Depth Troubleshooting Guides
Guide 1: Overcoming Low Yield in the Oppenauer Oxidation

This guide provides a decision tree for troubleshooting a low-yield Oppenauer oxidation of a 3β-hydroxy-Δ⁵-steroid to the 3-keto-Δ⁴-steroid.

Oppenauer_Troubleshooting start Low Yield in Oppenauer Oxidation check_sm Is Starting Material (SM) Consumed? (Check TLC/HPLC) start->check_sm sm_yes Yes, SM Consumed check_sm->sm_yes Complete Conversion sm_no No, SM Unchanged check_sm->sm_no Incomplete Conversion check_side_products Problem: Degradation or Side Reactions sm_yes->check_side_products check_reagents Problem: Inactive Catalyst or Reagents sm_no->check_reagents dry_reagents Action: Use Anhydrous Solvents. Dry Glassware Thoroughly. Use Fresh Aluminum Isopropoxide. check_reagents->dry_reagents check_temp Action: Increase Reaction Temperature. (Consider switching from Acetone to Cyclohexanone) dry_reagents->check_temp tlc_smear TLC shows smearing or baseline material? check_side_products->tlc_smear Indication of Degradation tlc_spots TLC shows new, distinct spots? check_side_products->tlc_spots Indication of Side Products purification_issue Problem: Product Lost During Work-up/Purification check_side_products->purification_issue No major spots besides product? degradation Diagnosis: Degradation. Action: Lower Reaction Temperature. Reduce Reaction Time. tlc_smear->degradation side_reactions Diagnosis: Side Reactions (e.g., Aldol). Action: Use Cyclohexanone instead of Acetone. Ensure slow addition of catalyst. tlc_spots->side_reactions workup_check Action: Check pH of aqueous washes. Avoid emulsions. Use Rochelle's salt for work-up. purification_issue->workup_check

Caption: Troubleshooting workflow for low-yield Oppenauer oxidations.

Experimental Protocols
Protocol 1: Synthesis of this compound from 17α-Hydroxyprogesterone

This protocol is adapted from the principles described in the patent literature for the dehydration of 17α-hydroxyprogesterone.[1]

Materials:

  • 17α-Hydroxyprogesterone

  • Toluene

  • Deionized Water

  • Glacial Acetic Acid

  • Semicarbazide Hydrochloride

  • Ethyl Acetate (for extraction and recrystallization)

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and condenser, add 17α-hydroxyprogesterone (1.0 eq), toluene (6-8 mL per gram of steroid), water (0.4-0.5 mL per gram of steroid), acetic acid (catalytic amount), and semicarbazide hydrochloride (1.1-1.5 eq).

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds.

  • Monitor the reaction by TLC (e.g., 30% Ethyl Acetate in Hexane) until the starting material is consumed. This may take several hours.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and dilute with additional toluene and water.

  • Separate the layers. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by recrystallization from ethyl acetate to yield this compound as a crystalline solid.[1]

Data Tables

Table 1: Comparison of Conditions for Oppenauer Oxidation

ParameterCondition A (Classic)Condition B (Optimized)Rationale for Optimization
Hydride Acceptor Acetone (large excess)Cyclohexanone (5-10 eq)Higher boiling point allows for increased reaction rates; less prone to aldol side reactions.[4][5]
Catalyst Aluminum IsopropoxideAluminum IsopropoxideStandard, effective catalyst.[2]
Solvent Benzene or TolueneTolueneToluene is less toxic than benzene and is effective for azeotropic water removal.
Temperature Reflux (~80-111 °C)Reflux (~111 °C)Higher temperature drives the reaction to completion faster.
Common Side Products Aldol adducts, over-reductionFewer aldol productsCyclohexanone has a lower propensity for self-condensation.
Work-up Dilute AcidRochelle's Salt (aq. Potassium Sodium Tartrate)Rochelle's salt effectively chelates aluminum ions, breaking up emulsions and simplifying the work-up.
References
  • The Oppenauer Oxid
  • Oppenauer oxid
  • Pines, S. H., et al. (1966). A Non-Stereospecific Grignard Reaction With a 17-keto Steroid. Steroids, 8(6), 877-85. [Link]
  • Stereoselective Introduction of Steroid Side Chains at C (17) and C (20).
  • Synthesis and progestational activity of 16-methylene-17 alpha-hydroxy-19-norpregn-4-ene-3,20-dione and its deriv
  • The Oppenauer Oxidation.
  • Total synthesis of dl-19-nor-16,17-dehydroprogesterone. PubMed. [Link]
  • Preparation and progestational activity of 6-cyano-16-methylene-17 -hydroxy-4,6-pregnadiene-3,20-dione 17-acetate and rel
  • Synthesis and biological activity of a new progestogen, 16-methylene-17alpha-hydroxy-18-methyl-19-norpregn-4-ene-3, 20-dione acet
  • 16-Methylene-17α-hydroxy-progesterones.
  • TOTAL SYNTHESIS OF dl-19-NOR-16,17-DEHYDROPROGESTERONE. PMC - NIH. [Link]
  • 16-methylene-17alpha-hydroxy progesterones and derivatives thereof.
  • Purification method of progesterone.
  • Steroids Fused to Heterocycles at Positions 16, 17 of the D-Ring.
  • Synthesis and evaluation of the antiproliferative activity of benzylidenes of this compound series.
  • Stereochemistry of the Addition Reactions of Grignard Reagents to 20-Keto Steroids. Sythesis of 17.alpha.,20.alpha.--Dihydroxycholesterol.
  • Preparation method of this compound.
  • Process for preparation of dydrogesterone.
  • Optimization of conditions for the synthesis of an intermediate of dydrogesterone Supplementary Information. The Royal Society of Chemistry. [Link]
  • Purification and properties of 16 alpha-hydroxyprogesterone dehydroxylase from Eubacterium sp. strain 144. PubMed. [Link]
  • Synthesis and characterization of new phenyl esters derived from 16-dehydropregnenolone acetate (16-DPA).
  • Regioselective reactions of 1,2-dehydroprogesterone: syntheses of pregnane derivatives as possible contragest
  • Process for effecting allylic oxidation.
  • Synthesis method of dehydroprogesterone.
  • Steroids - Introduction. IJRASET. [Link]
  • Steroids Explained: Definition, Examples, Practice & Video Lessons. Pearson. [Link]
  • Process for the preparation of 16,17-unsaturated steroids.
  • Characteristics of this compound reductase in cell extracts of the intestinal anaerobe, Eubacterium sp. strain 144. PubMed. [Link]
  • Dehydrogesterone. PharmaCompass.com. [Link]
  • Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
  • Synthesis and activity of novel 16-dehydropregnenolone acetate derivatives as inhibitors of type 1 5α-reductase and on cancer cell line SK-LU-1. PubMed. [Link]
  • Conversion to ketones using Grignard reagents. Chemistry LibreTexts. [Link]
  • A Facile Green Synthesis of 16-Dehydropregnenolone Acetate (16-DPA)
  • A kind of synthetic method of dydrogesterone.
  • QUANTITATIVE DETERMINATION OF 17-KETOSTEROIDS IN URINE. [Link]
  • Chemical Stability of Progesterone in Compounded Oral Rapid-dissolving Tablets. PubMed. [Link]
  • Dydrogesterone. Wikipedia. [Link]
  • Dydrogesterone. PubChem - NIH. [Link]

Sources

Technical Support Center: Characterizing and Troubleshooting 16-Dehydroprogesterone in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 16-Dehydroprogesterone (16-DHP) in cell-based assays. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to navigate the complexities of your experiments. As a Senior Application Scientist, my goal is to equip you with the scientific rationale behind experimental design and troubleshooting, ensuring the integrity and reproducibility of your data.

A Note on the Pharmacological Profile of this compound

Before proceeding, it is important to note that while this compound is commercially available, its specific pharmacological profile as a progesterone receptor (PR) antagonist and an androgen receptor (AR) partial agonist is not extensively documented in peer-reviewed literature. Therefore, this guide is structured to provide a comprehensive framework for empirically determining the activity of 16-DHP in your specific cellular models, alongside troubleshooting common issues that may arise during such characterization assays.

Frequently Asked Questions (FAQs)

Compound Handling and Preparation

Q1: How should I dissolve and store this compound?

A1: this compound is a hydrophobic steroid hormone. For in vitro cell-based assays, it is recommended to prepare a concentrated stock solution in a sterile, anhydrous solvent such as dimethyl sulfoxide (DMSO) or absolute ethanol.[1][2] Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing your working concentrations, ensure the final solvent concentration in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q2: I'm observing precipitation of 16-DHP in my culture medium. What should I do?

A2: This is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:

  • Lower the final concentration: You may be exceeding the solubility limit of 16-DHP in your medium.

  • Use a carrier protein: For serum-free or low-serum media, consider using a carrier protein like bovine serum albumin (BSA) to improve solubility.

  • Optimize your dilution method: When diluting your stock solution, add it to a small volume of medium and vortex gently before adding it to the rest of the medium. Avoid adding the concentrated stock directly to a large volume of aqueous solution.

Assay Design and Interpretation

Q3: I am not seeing any effect of 16-DHP in my assay. What are the possible reasons?

A3: There are several potential reasons for a lack of effect:

  • Inactive compound: Verify the integrity of your 16-DHP stock.

  • Low receptor expression: Ensure your chosen cell line expresses sufficient levels of the progesterone and/or androgen receptor.

  • Incorrect assay conditions: The incubation time, cell density, or other assay parameters may not be optimal.

  • 16-DHP is inactive in your system: It is possible that 16-DHP does not have the expected activity in your specific cellular context.

Q4: How can I distinguish between partial agonism and antagonism?

A4: To differentiate between these activities, you need to perform both agonist and antagonist mode assays:

  • Agonist mode: Treat your cells with 16-DHP alone across a range of concentrations. A partial agonist will induce a response, but to a lesser maximal effect than a full agonist.

  • Antagonist mode: Co-treat your cells with a fixed concentration of a known agonist (e.g., progesterone for PR, dihydrotestosterone for AR) and increasing concentrations of 16-DHP. A pure antagonist will inhibit the agonist's effect. A partial agonist will also inhibit the full agonist's effect at higher concentrations but may show some agonistic activity at lower concentrations.

In-Depth Troubleshooting Guides

Troubleshooting Receptor Binding Assays

Problem: High non-specific binding of the radioligand.

Potential Cause Troubleshooting Step Scientific Rationale
Inadequate blocking of non-specific sites Increase the concentration of a non-specific competitor (e.g., cold progesterone for a PR assay) in your non-specific binding tubes.This will saturate the low-affinity, high-capacity binding sites, leaving only the high-affinity receptor sites available for the radioligand.
Suboptimal assay buffer composition Optimize the buffer components, such as ionic strength and detergent concentration.The binding of steroid hormones to their receptors is sensitive to the biochemical environment.
Poor quality radioligand Use a fresh batch of radioligand and verify its purity.Degradation of the radioligand can lead to increased non-specific interactions.
Troubleshooting Reporter Gene Assays

Problem: High background signal in the absence of a ligand.

Potential Cause Troubleshooting Step Scientific Rationale
Constitutive activity of the reporter construct Use a reporter with a minimal promoter that has low basal activity.Some promoters are "leaky" and have a high level of transcription even in the absence of an activator.
Over-transfection of the reporter plasmid Optimize the amount of reporter plasmid DNA used for transfection.Too much reporter plasmid can lead to high background signal.
Cell culture medium components Use phenol red-free medium and charcoal-stripped serum to remove any endogenous steroids that might activate the receptor.Phenol red has weak estrogenic activity, and serum contains various hormones that can interfere with the assay.

Problem: Low signal-to-noise ratio.

Potential Cause Troubleshooting Step Scientific Rationale
Low transfection efficiency Optimize your transfection protocol (e.g., DNA:reagent ratio, cell density).Efficient delivery of the reporter and receptor plasmids is crucial for a robust signal.
Weak promoter in the reporter construct Use a reporter with a strong, hormone-responsive promoter.A stronger promoter will result in a larger increase in reporter gene expression upon receptor activation.
Insufficient incubation time Optimize the incubation time with the ligand.The kinetics of receptor activation and reporter gene expression can vary between cell lines and reporter systems.

Experimental Protocols

Protocol 1: Progesterone Receptor (PR) Competitive Binding Assay

This protocol is designed to determine the binding affinity of 16-DHP for the progesterone receptor.

Materials:

  • PR-expressing cell lysate or purified PR

  • Radiolabeled progestin (e.g., [³H]-progesterone)

  • Unlabeled progesterone (for standard curve and non-specific binding)

  • This compound

  • Binding buffer

  • Scintillation cocktail and counter

Procedure:

  • Prepare a dilution series of unlabeled progesterone and 16-DHP.

  • In a microplate, combine the PR-containing lysate/protein, radiolabeled progestin, and either buffer (for total binding), excess unlabeled progesterone (for non-specific binding), or your test compound (16-DHP).

  • Incubate to allow binding to reach equilibrium.

  • Separate bound from free radioligand (e.g., using a filter plate).

  • Quantify the bound radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC50 of 16-DHP.

Protocol 2: Androgen Receptor (AR) Reporter Gene Assay

This protocol can be adapted for both agonist and antagonist mode to assess the functional activity of 16-DHP at the AR.

Materials:

  • A suitable cell line (e.g., PC-3 or LNCaP, which endogenously express AR, or a host cell line like HEK293T)

  • AR expression plasmid (if using a host cell line)

  • An androgen-responsive reporter plasmid (e.g., MMTV-luciferase or PSA-luciferase)

  • A control plasmid for normalization (e.g., Renilla luciferase)

  • Transfection reagent

  • Dihydrotestosterone (DHT) as a reference agonist

  • Bicalutamide as a reference antagonist

  • This compound

  • Luciferase assay reagent

Procedure:

  • Seed cells in a multi-well plate.

  • Transfect cells with the AR expression plasmid (if needed), the reporter plasmid, and the control plasmid.

  • After transfection, replace the medium with a medium containing charcoal-stripped serum.

  • For agonist mode: Treat cells with a dilution series of 16-DHP or DHT.

  • For antagonist mode: Co-treat cells with a fixed concentration of DHT and a dilution series of 16-DHP or bicalutamide.

  • Incubate for 24-48 hours.

  • Lyse the cells and measure firefly and Renilla luciferase activity.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity and plot the dose-response curves.

Visualizing Experimental Workflows

experimental_workflow cluster_binding Receptor Binding Assay cluster_reporter Reporter Gene Assay prep_ligands Prepare Ligand Dilutions (Radiolabeled, Cold, 16-DHP) incubation Incubate with PR/AR Protein prep_ligands->incubation separation Separate Bound/ Free Ligand incubation->separation quantification Quantify Radioactivity separation->quantification analysis_binding Calculate IC50 quantification->analysis_binding cell_culture Seed & Transfect Cells treatment Treat with Ligands (Agonist/Antagonist Mode) cell_culture->treatment incubation_reporter Incubate 24-48h treatment->incubation_reporter lysis Cell Lysis incubation_reporter->lysis luciferase_assay Measure Luciferase Activity lysis->luciferase_assay analysis_reporter Normalize & Plot Dose-Response luciferase_assay->analysis_reporter

Caption: Workflow for characterizing 16-DHP activity.

Signaling Pathway Overview

signaling_pathway steroid Steroid Hormone (e.g., 16-DHP) receptor_cyto Inactive Receptor (PR/AR) + HSPs steroid->receptor_cyto Binding receptor_active Active Receptor Dimer receptor_cyto->receptor_active Conformational Change & HSP Dissociation nucleus Nucleus receptor_active->nucleus Nuclear Translocation hre Hormone Response Element (HRE) receptor_active->hre Binding to DNA transcription Gene Transcription hre->transcription protein Protein Synthesis transcription->protein response Cellular Response protein->response

Caption: Canonical steroid hormone receptor signaling pathway.

References

  • PubChem. Dydrogesterone. [Link]
  • INDIGO Biosciences. Human Progesterone Receptor (NR3C3) Reporter Assay System. [Link]
  • Swart, A. C., et al. (2016). The metabolic fate and receptor interaction of 16α-hydroxyprogesterone and its 5α-reduced metabolite, 16α-hydroxy-dihydroprogesterone. The Journal of Steroid Biochemistry and Molecular Biology, 162, 94-103. [Link]
  • Wilson, V. S., et al. (2016). A tiered approach for evaluating the potential of chemicals to interact with the androgen receptor in a mammalian-based reporter gene assay. Toxicology in Vitro, 34, 131-140. [Link]

Sources

Technical Support Center: Overcoming Low Yield in 16-Dehydroprogesterone Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 16-Dehydroprogesterone (16-DHP) synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with reaction yields. Here, we provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols based on established scientific principles and field-proven insights.

Introduction

This compound (16-DHP) and its analogue, 16-dehydropregnenolone acetate (16-DPA), are crucial intermediates in the pharmaceutical industry for the synthesis of a wide array of steroidal drugs, including corticosteroids and contraceptives.[1][2] The introduction of the C16-C17 double bond is a critical transformation that can be susceptible to low yields due to competing side reactions, incomplete conversions, and challenging purification. This guide addresses these common hurdles in a direct question-and-answer format to help you optimize your synthetic strategy.

Frequently Asked Questions (FAQs)

Q1: What are the primary starting materials for the synthesis of 16-DHP and its analogues?

The most industrially significant starting materials are steroidal sapogenins, which are naturally derived. The two main sources are:

  • Diosgenin: Extracted from tubers of the Mexican yam (Dioscorea species). The conversion of diosgenin to 16-dehydropregnenolone acetate (16-DPA) via the Marker degradation process is a foundational route in industrial steroid synthesis.[2][3]

  • Solasodine and Solanidine: These are structurally similar sapogenins derived from plants of the Solanum (nightshade) family, such as potatoes and tomatoes.[2]

While these natural precursors are dominant, total synthesis routes from simpler molecules have also been developed, though they are often more complex for large-scale production.[4][5]

Q2: What are the main synthetic pathways for producing 16-DHP and its derivatives?

There are three primary approaches:

  • Semi-synthesis from Natural Precursors: This is the most common method, famously initiated by the Marker degradation.[2] This process typically involves the acetolysis of diosgenin to open the spiroketal side chain, followed by oxidation and elimination to form the 16-ene-20-one functionality.[1][6]

  • Chemical Modification of other Steroids: 16-DHP can be synthesized from other steroid cores. For instance, a patented method describes the preparation of 16-DHP from 17α-hydroxyprogesterone via an elimination reaction using semicarbazide hydrochloride and acetic acid.[7]

  • Microbial Transformation: While often a source of unwanted side products, specific microorganisms can be harnessed for targeted transformations. For example, some bacteria can introduce hydroxyl groups at specific positions, which can then be chemically modified.[8][9] However, unwanted microbial activity can also lead to the reduction of 16-DHP to undesired products like isoprogesterone.[10][11][12]

Q3: What are the critical steps in the synthesis where yield loss commonly occurs?

Yield loss can occur at several stages, but the most critical are:

  • Side-Chain Cleavage/Formation: In the Marker degradation, the initial acetolysis and subsequent oxidation must be carefully controlled to prevent the formation of by-products and ensure efficient formation of the pregnane side chain.[1]

  • Allylic Bromination: When starting from a progesterone-like core, creating a leaving group at C16 or C17 often involves allylic bromination. This free-radical reaction can lack selectivity and produce multiple brominated species if not optimized.[13][14]

  • Elimination Reaction: The final step of introducing the C16-C17 double bond is highly sensitive to reaction conditions. The choice of base, solvent, and temperature determines the efficiency of the elimination versus competing substitution reactions.[15][16]

Troubleshooting Guide

This section addresses specific experimental issues that lead to low yields.

Q1: My overall reaction yield is consistently low. What are the primary factors I should investigate?

Low yield is a systemic issue. A logical, step-by-step approach is required to diagnose the problem.

Workflow for Diagnosing Low Yield

A Low Overall Yield Detected B Analyze Purity of Starting Material (e.g., Diosgenin, Progesterone) A->B C Is Starting Material >98% Pure? B->C D Purify Starting Material (Recrystallization, Chromatography) C->D No E Review Stoichiometry & Reagent Quality C->E Yes D->B F Are reagents fresh & anhydrous? Are equivalents correct? E->F G Replace old reagents. Verify calculations. F->G No H Analyze Each Reaction Step (TLC, LC-MS) F->H Yes G->E I Identify Step with Major Yield Loss H->I J Optimize Conditions for Problematic Step (See Specific Q&A Below) I->J K Re-evaluate Purification Method J->K L Is product lost during workup or recrystallization? K->L L->A No, problem persists. Re-evaluate from Step H. M Optimize extraction pH, solvent polarity, and recrystallization conditions. L->M Yes M->K

Caption: Troubleshooting workflow for low yield.

Causality Explanation:

  • Starting Material Purity: Impurities in the starting material can interfere with catalysts and produce unintended side products. Diosgenin, for example, should be of high purity for efficient acetolysis.[3]

  • Reagent Quality: Many reagents in steroid synthesis are sensitive to moisture and degradation. For example, N-bromosuccinimide (NBS) for bromination must be pure, and solvents should be anhydrous where necessary. Lewis acids like AlCl₃ are highly sensitive to moisture.[1][17]

  • Step-wise Analysis: Do not assume the final elimination step is the sole problem. Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze aliquots after each major step (e.g., protection, bromination, elimination) to pinpoint where the material loss is occurring.[14]

  • Purification Losses: Significant product can be lost during aqueous workups or recrystallization if the solvent system is not optimized.

Q2: I am observing significant side-product formation during the elimination step to form the C16-C17 double bond. How can I improve selectivity?

The elimination reaction is often in competition with nucleophilic substitution.[15][16] The key is to favor the E2 (bimolecular elimination) mechanism.

Potential Causes & Solutions:

  • Base Selection: The strength and steric bulk of the base are critical.

    • Problem: Using a small, strong base (e.g., NaOH, MeONa) might lead to competing substitution reactions or undesired side reactions.

    • Solution: Employ a sterically hindered, non-nucleophilic base. Potassium tert-butoxide (t-BuOK) is a classic choice that favors proton abstraction over nucleophilic attack. Other bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can also be effective.

  • Solvent Choice: The solvent influences the reactivity of the base and the stability of the transition state.

    • Problem: Protic solvents can solvate the base, reducing its effectiveness, and may favor SN1/E1 pathways.

    • Solution: Use a polar aprotic solvent like THF, DMF, or DMSO to maximize the base's strength and promote an E2 mechanism.

  • Temperature Control:

    • Problem: High temperatures can provide the activation energy for multiple reaction pathways, reducing selectivity.

    • Solution: According to general principles, elimination reactions are favored over substitution at higher temperatures. However, this is not a universal rule and must be optimized empirically. Start at room temperature and gently heat if the reaction is too slow. One study on a multi-component reaction found that 50°C gave a 92% yield, while reflux conditions reduced the yield to 65%.[18]

Data Summary: Effect of Reaction Parameters on Elimination

ParameterCondition Favoring Elimination (E2)Rationale
Base Strong, sterically hindered (e.g., t-BuOK, DBU)Hindrance prevents nucleophilic attack on carbon, favoring proton abstraction.
Solvent Polar aprotic (e.g., THF, DMSO)Enhances base strength and does not solvate the leaving group as strongly as protic solvents.
Temperature Generally higher temperaturesProvides energy to overcome the higher activation energy of elimination compared to substitution. Must be optimized.
Substrate Secondary or Tertiary leaving groupMore substituted substrates favor elimination by stabilizing the forming double bond.
Q3: The allylic bromination step is inefficient or producing multiple brominated species. What should I optimize?

Allylic bromination with NBS is a free-radical chain reaction, and its selectivity depends on maintaining a low, steady concentration of bromine radicals.

Potential Causes & Solutions:

  • Initiation Method:

    • Problem: Thermal initiation (e.g., with AIBN or benzoyl peroxide) can be slow and require high temperatures, leading to degradation.

    • Solution: Photo-initiation using a UV lamp (e.g., 365 nm LED) can be significantly faster and more efficient. One process optimization study showed that photoinitiation reduced the reaction time from 1.5 hours to just 20 minutes while maintaining a good yield.[13][14]

  • Solvent:

    • Problem: The wrong solvent can lead to undesired ionic reactions.

    • Solution: Use a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane. These solvents are poor at solvating ions, thus disfavoring ionic side reactions.

  • NBS Quality:

    • Problem: Old or impure NBS may contain excess bromine, leading to non-selective reactions.

    • Solution: Recrystallize NBS from water before use to ensure it is pure and free of succinimide and bromine.

Q4: I suspect microbial contamination is affecting my yield. How can I confirm and prevent this?

Steroids are susceptible to biotransformation by bacteria and fungi.[19] Unexplained formation of hydroxylated or reduced by-products could be a sign of contamination.

  • Confirmation:

    • LC-MS Analysis: Compare the mass of your side products to known microbial metabolites of progesterone or 16-DHP. Common transformations include hydroxylations and reductions of double bonds or keto groups.[8][9]

    • Sterility Check: Plate a small sample of your reaction mixture on a nutrient agar plate and incubate to see if any microbial colonies grow.

  • Prevention:

    • Sterilize Glassware: Ensure all glassware is thoroughly oven-dried or autoclaved.

    • Use Anhydrous/Sterile Solvents: Use freshly opened bottles of high-purity solvents.

    • Inert Atmosphere: Running reactions under an inert atmosphere (Nitrogen or Argon) can inhibit the growth of many aerobic microbes.

Experimental Protocols

Protocol 1: Optimized Photo-initiated Allylic Bromination of a Progesterone Ketal Intermediate

This protocol is adapted from a process optimization study for a dydrogesterone intermediate and illustrates best practices.[13][14]

  • Setup: In a three-neck flask equipped with a condenser, thermometer, and magnetic stirrer, dissolve the ketal-protected progesterone starting material (1 equiv.) in an appropriate anhydrous solvent (e.g., ethyl acetate).

  • Reagent Addition: Add N-bromosuccinimide (NBS, 1.3 equiv.), recrystallized before use.

  • Initiation: Position a 365 nm LED lamp approximately 5-10 cm from the flask.

  • Reaction: Heat the mixture to 60°C while stirring and irradiating with the LED lamp. The solution color should change significantly as the reaction proceeds.

  • Monitoring: Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 20-30 minutes.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Filter off the succinimide by-product. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude brominated product.

Protocol 2: High-Yield Elimination using a Sterically Hindered Base
  • Setup: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve the crude brominated steroid (1 equiv.) in anhydrous THF.

  • Cooling: Cool the solution to 0°C using an ice bath. This helps control the initial exotherm upon base addition.

  • Base Addition: Slowly add a solution of potassium tert-butoxide (t-BuOK, 1.5 equiv.) in THF to the reaction mixture over 15-20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.

  • Monitoring: Monitor the formation of the 16-DHP product by TLC, staining with a potassium permanganate solution (the product is an alkene and will show a yellow spot on a purple background).

  • Workup: Carefully quench the reaction by adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude 16-DHP by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, or by column chromatography on silica gel.[7]

General Synthesis Scheme

cluster_0 Step 1: Protection (Optional) cluster_1 Step 2: Allylic Bromination cluster_2 Step 3: Elimination cluster_3 Step 4: Deprotection (If needed) A Progesterone Derivative B Ketal-Protected Intermediate A->B Ethylene Glycol, TsOH C Brominated Intermediate B->C NBS, 365nm light D This compound Derivative C->D t-BuOK, THF E Final 16-DHP Product D->E Acidic Workup

Caption: Key steps in a 16-DHP synthesis pathway.

References

  • Bokkenheuser, V. D., et al. (1983). Biotransformation of this compound by the intestinal anaerobic bacterium, Eubacterium sp. 144. Journal of Steroid Biochemistry. [Link]
  • Shaabani, A., et al. (2013). Optimization of the reaction conditions.
  • NPTEL IIT Bombay. (2019).
  • Baruah, D., et al. (2016). A Facile Green Synthesis of 16-Dehydropregnenolone Acetate (16-DPA) From Diosgenin.
  • Google Patents. (1971). US3598845A - Intermediates in synthesis of this compound.
  • Baruah, D., Das, R., & Konwar, D. (2016). Facile green synthesis of 16-dehydropregnenolone acetate (16-DPA)
  • Ahmad, S., et al. (1995). Microbial transformations of steroids-XI. Progesterone transformation by Streptomyces roseochromogenes-purification and characterisation of the 16alpha-hydroxylase system. Journal of Steroid Biochemistry and Molecular Biology. [Link]
  • Wikipedia. (n.d.).
  • Glass, T. L., & Hylemon, P. B. (1987). Stimulation of this compound and progesterone reductases of Eubacterium sp.
  • Boron Molecular. (n.d.).
  • Liu, S., et al. (2020). Microbial transformation of progesterone and dydrogesterone by bacteria from swine wastewater: Degradation kinetics and products identification.
  • Pérez-Redondo, R., et al. (2022).
  • Glass, T. L., & Hylemon, P. B. (1987). Stimulation of this compound and progesterone reductases of Eubacterium sp.
  • Wang, Y., et al. (2025). Process optimizations for the synthesis of an intermediate of dydrogesterone. PubMed Central. [Link]
  • Royal Society of Chemistry. (2025). Optimization of conditions for the synthesis of an intermediate of dydrogesterone Supplementary Information. Royal Society of Chemistry. [Link]
  • Wang, Y., et al. (2025). Process optimizations for the synthesis of an intermediate of dydrogesterone. RSC Publishing. [Link]
  • Google Patents. (2021). CN112940062A - Preparation method of this compound.
  • Google Patents. (2021). CN112409434B - Synthesis method of dehydroprogesterone.
  • Daum, S. J., et al. (1973). TOTAL SYNTHESIS OF dl-19-NOR-16,17-DEHYDROPROGESTERONE. PubMed Central. [Link]
  • Google Patents. (2022). CN114957370B - Preparation and purification method of dydrogesterone.
  • Wang, Y., et al. (2025). Process optimizations for the synthesis of an intermediate of dydrogesterone.
  • Dalal Institute. (n.d.).
  • Ashenhurst, J. (2023).
  • PharmaCompass. (n.d.). Dydrogesteronum. PharmaCompass.com. [Link]
  • Ozola, V., et al. (2018). Most common variants of the Hantzsch 1,4-DHP synthesis.
  • Health Products Regulatory Authority. (2020).
  • Belyakov, S., et al. (2023). Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. PubMed Central. [Link]

Sources

Technical Support Center: Synthesis of 16-Dehydroprogesterone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 16-Dehydroprogesterone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side product formations encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the successful and efficient production of high-purity this compound.

Troubleshooting Guide: Side Product Formation

This section addresses specific issues you may encounter during the synthesis of this compound, focusing on the identification and mitigation of common side products.

Issue 1: Low yield and presence of multiple byproducts after Oppenauer oxidation of pregnenolone.

Probable Cause: The Oppenauer oxidation, while effective for converting the 3β-hydroxyl group of pregnenolone to a 3-keto group, is susceptible to side reactions, particularly under non-anhydrous or prolonged reaction conditions. Common side products include:

  • Aldol Condensation Products: If the ketone used as a hydride acceptor (e.g., acetone, cyclohexanone) can form an enolate, it can undergo self-condensation or react with the pregnenolone starting material or the progesterone product. This is a base-catalyzed reaction, and the aluminum alkoxide catalyst is basic.[1]

  • Tishchenko Reaction Products: If an aldehyde is formed as a byproduct or used as a hydride acceptor, it can undergo a Tishchenko reaction to form an ester. This is more likely with aldehydes lacking α-hydrogens.[1]

  • Double Bond Migration: The Oppenauer oxidation can sometimes lead to the migration of the double bond from the Δ⁵ position to the Δ⁴ position, leading to the formation of progesterone directly, but also potentially other isomeric products if not controlled.[1]

Solution:

  • Ensure Anhydrous Conditions: All glassware should be thoroughly dried, and anhydrous solvents must be used. The presence of water can lead to competing reactions and reduce the efficiency of the catalyst.

  • Control Reaction Time and Temperature: Monitor the reaction closely by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Over-running the reaction can increase the formation of aldol condensation products. The reaction is typically run at elevated temperatures, but excessive heat can promote side reactions.[2]

  • Choice of Hydride Acceptor: Use a large excess of a simple ketone like acetone or cyclohexanone to drive the equilibrium towards the oxidized product.[1] Benzoquinone can also be used in a variation known as the Wettstein-Oppenauer reaction.

  • Purification: If side products are formed, they can often be separated from the desired progesterone product by column chromatography on silica gel. A gradient elution with a mixture of hexanes and ethyl acetate is typically effective.

Table 1: Common Side Products in Oppenauer Oxidation and their Prevention

Side ProductFormation MechanismPrevention Strategy
Aldol AdductsBase-catalyzed condensation of enolizable ketones.[1]Use non-enolizable ketones if possible, maintain anhydrous conditions, and minimize reaction time.
Tishchenko EstersDimerization of aldehyde byproducts.[1]Ensure the absence of aldehyde impurities in starting materials and solvents.
Δ⁴-IsomersIsomerization of the double bond.[1]Careful control of reaction conditions and catalyst choice.

Issue 2: Formation of multiple brominated species during allylic bromination of progesterone.

Probable Cause: The introduction of a bromine atom at the 16-position of progesterone via allylic bromination, typically using N-bromosuccinimide (NBS), can lead to several side products:

  • Dibrominated Products: Over-bromination can occur, leading to the formation of dibrominated species. This is more likely if an excess of NBS is used or if the reaction is allowed to proceed for too long.

  • Allylic Rearrangement: The allylic radical intermediate formed during the reaction is resonance-stabilized. This can lead to the formation of isomeric monobrominated products where the double bond has shifted.

  • Addition to the Double Bond: Although NBS is used to provide a low concentration of Br₂, which favors radical substitution over electrophilic addition, some addition of bromine across the double bonds in the steroid core can still occur, especially if HBr is allowed to accumulate.

Solution:

  • Control Stoichiometry of NBS: Use a precise stoichiometry of NBS (typically 1.0 to 1.1 equivalents) to minimize dibromination.

  • Radical Initiator: Use a radical initiator such as benzoyl peroxide or AIBN, or UV irradiation, to initiate the reaction efficiently at a lower temperature, which can improve selectivity.

  • Solvent Choice: The reaction is often carried out in a non-polar solvent like carbon tetrachloride. The choice of solvent can influence the reaction pathway.

  • Scavenge HBr: The addition of a non-nucleophilic base, such as calcium carbonate, can help to scavenge the HBr byproduct and reduce the likelihood of electrophilic addition to the double bonds.

  • Purification: The desired 16-bromoprogesterone can be purified from side products using column chromatography or recrystallization.

Issue 3: Incomplete elimination of the 17-hydroxyl group from 17α-hydroxyprogesterone.

Probable Cause: The elimination of the tertiary hydroxyl group at the 17α-position to form the 16-ene is a challenging step. Incomplete reaction can be due to several factors:

  • Insufficiently Strong Dehydrating Agent: The choice and concentration of the dehydrating agent are critical.

  • Steric Hindrance: The tertiary nature of the hydroxyl group and the overall steric bulk of the steroid molecule can hinder the reaction.

  • Rearrangement Reactions: Under strongly acidic conditions, Wagner-Meerwein or other skeletal rearrangements can occur as competing pathways.

Solution:

  • Optimize Reaction Conditions: A patented method describes the use of semicarbazide hydrochloride in a biphasic system of toluene and water with acetic acid as a catalyst. This method is reported to have high yield and purity by extracting the product into the organic phase as it is formed, thus preventing side reactions.[3]

  • Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration at the optimal temperature (e.g., 80-90°C as per the patent) to drive the elimination to completion.[3] Monitor the reaction progress by TLC or HPLC.

  • Purification: Unreacted 17α-hydroxyprogesterone can be separated from the this compound product by recrystallization from a suitable solvent system like ethyl acetate.[3]

Frequently Asked Questions (FAQs)

Q1: What is the Marker Degradation and what are its key challenges?

A1: The Marker Degradation is a historically significant synthetic route used to convert diosgenin, a plant-derived sapogenin, into progesterone and other steroid hormones.[4] The key steps involve the opening of the spiroketal side chain of diosgenin, followed by oxidation and hydrolysis to yield 16-dehydropregnenolone acetate (16-DPA), a crucial intermediate.[5] A major challenge in the original Marker degradation was the low yield in the initial acetolysis step, which often led to decomposition of the starting material under harsh conditions (high temperature and pressure).[6] Modern modifications have focused on using catalysts and milder conditions to improve the efficiency of this step.

Q2: How can I monitor the progress of the this compound synthesis?

A2: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). For TLC, a mobile phase of hexane:ethyl acetate (e.g., 7:3 v/v) on silica gel plates is often suitable. The spots can be visualized under UV light or by staining with a potassium permanganate solution. For more quantitative analysis, HPLC is the preferred method. A C18 reverse-phase column with a mobile phase of acetonitrile and water is commonly used.[7]

Q3: What are the typical purification methods for this compound?

A3: The primary methods for purifying this compound are recrystallization and column chromatography. A patent for the synthesis from 17α-hydroxyprogesterone describes a final purification step involving dissolving the crude product in ethyl acetate, concentrating the solution, and then cooling to induce crystallization of the pure product.[3] For challenging separations of closely related impurities, flash column chromatography on silica gel is a powerful technique.[8]

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes, several safety precautions are essential. Many of the reagents used are hazardous. For example, chromium trioxide, used in some older oxidation procedures, is a strong oxidizing agent and a known carcinogen. Acetic anhydride is corrosive. Solvents like toluene and dichloromethane are flammable and have associated health risks. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for each chemical before use.

Experimental Protocols

Protocol 1: Synthesis of this compound from 17α-Hydroxyprogesterone

This protocol is adapted from a patented procedure and is designed for high yield and purity.[3]

Materials:

  • 17α-Hydroxyprogesterone

  • Toluene

  • Acetic Acid

  • Water

  • Semicarbazide hydrochloride

  • Ethyl acetate

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

Procedure:

  • To a round-bottom flask, add 100g of 17α-hydroxyprogesterone, 500mL of toluene, 30mL of acetic acid, 30mL of water, and 10g of semicarbazide hydrochloride.

  • Heat the mixture to 80-90°C with stirring and maintain this temperature for 6 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature and transfer it to a separatory funnel.

  • Separate the aqueous layer and wash the organic (toluene) layer twice with water.

  • Concentrate the toluene layer under reduced pressure to obtain a solid residue.

  • Dissolve the residue in ethyl acetate and then concentrate the solution to remove most of the ethyl acetate.

  • Cool the concentrated solution to induce crystallization.

  • Collect the solid product by filtration and dry it to obtain this compound.

Protocol 2: Purification of this compound by Flash Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Hexane

  • Ethyl acetate

  • Glass column

  • Air pressure source

  • Collection tubes

Procedure:

  • Prepare the Column: Pack a glass column with silica gel as a slurry in hexane.

  • Load the Sample: Dissolve the crude this compound in a minimal amount of dichloromethane or a 1:1 mixture of hexane and ethyl acetate. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried silica with the adsorbed sample to the top of the packed column.

  • Elution: Begin eluting the column with a mobile phase of 9:1 hexane:ethyl acetate. Apply gentle air pressure to maintain a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Combine and Concentrate: Combine the fractions containing the pure this compound and evaporate the solvent under reduced pressure to obtain the purified product.

Visualizations

Reaction Pathway for this compound Synthesis

reaction_pathway 17α-Hydroxyprogesterone 17α-Hydroxyprogesterone This compound This compound 17α-Hydroxyprogesterone->this compound Semicarbazide HCl, Toluene/H2O, Acetic Acid, 80-90°C Purified Product Purified Product This compound->Purified Product Recrystallization (Ethyl Acetate) troubleshooting_workflow cluster_synthesis Synthesis Step cluster_troubleshooting Troubleshooting Start Start Reaction Run Synthesis Reaction Start->Reaction Analysis Analyze Crude Product (TLC, HPLC) Reaction->Analysis Problem Unexpected Peaks or Low Yield? Analysis->Problem Identify Identify Potential Side Products Problem->Identify Yes End End Problem->End No Optimize Optimize Reaction Conditions Identify->Optimize Purify Modify Purification Strategy Optimize->Purify Purify->Reaction Re-run Synthesis

Caption: General troubleshooting workflow for synthesis optimization.

References

  • CN112940062A - Preparation method of this compound - Google P
  • Marker degrad
  • The Oppenauer Oxid
  • Lecture 44: Total synthesis of Progesterone from Diosgenin (Marker) - YouTube. [Link]
  • US3598845A - Intermediates in synthesis of this compound - Google P
  • Oppenauer oxid
  • Farooqui and Kakde, IJPSR, 2016; Vol. 7(10): 4240-4245. [Link]
  • CN112409434B - Synthesis method of dehydroprogesterone - Google P
  • The Oppenauer Oxidation - ResearchG
  • A Simple Efficient Process for the Synthesis of 16-Dehydropregnenolone Acetate (16-DPA)–A Key Steroid Drug - Longdom Publishing. [Link]
  • Synthesis of halogenated pregnanes, mechanistic probes of steroid hydroxylases CYP17A1 and CYP21A2 - PMC - NIH. [Link]
  • CN114957370B - Preparation and purification method of dydrogesterone - Google P
  • CN110818760B - A kind of production technology of industrialized synthesis of dydrogesterone - Google P
  • Continuous Flow Synthesis of 16-Dehydropregnenolone Acetate (16-DPA)
  • Determination of a new impurity in progesterone by HPLC - ResearchG
  • N-Bromosuccinimide (NBS) - Organic Chemistry Portal. [Link]
  • 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry - YouTube. [Link]
  • Purification of Organic Compounds by Flash Column Chrom

Sources

Technical Support Center: Refining Protocols for 16-Dehydroprogesterone Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword from Your Senior Application Scientist

Welcome to the technical support center for 16-Dehydroprogesterone (16-DHP). As a synthetic steroidal progestin, 16-DHP presents unique opportunities and challenges in experimental design.[1][2] Its hydrophobic nature and distinct receptor interactions demand meticulous protocol refinement to ensure data integrity and reproducibility.

This guide is structured from my experience in the field, moving from foundational knowledge to specific, actionable troubleshooting advice for the assays you are likely performing. My goal is to not only provide step-by-step instructions but to explain the scientific reasoning—the "why"—behind each recommendation. Think of this as a conversation with a colleague dedicated to helping you achieve robust and reliable results. Let's begin.

Section 1: Foundational Knowledge - Understanding this compound

A clear understanding of your molecule is the bedrock of any successful assay. This section addresses the most fundamental questions about 16-DHP's properties and mechanisms.

Q1: What is this compound (16-DHP) and what are its primary molecular targets?

A1: this compound (Pregna-4,16-diene-3,20-dione) is a synthetic progestin, a class of drugs that mimic the effects of progesterone.[1][3] Its primary and most well-understood targets are the classical nuclear Progesterone Receptors (PR-A and PR-B) .[4][5] Upon binding, 16-DHP, acting as a PR agonist, induces conformational changes in the receptor, leading to its translocation to the nucleus, where it modulates the transcription of target genes.[6][7][8]

Additionally, emerging research points to the importance of Progesterone Receptor Membrane Component 1 (PGRMC1) as a key player in steroid signaling.[9][10] PGRMC1 is a versatile heme-binding protein involved in a multitude of cellular processes, including cholesterol metabolism, cell survival signaling (e.g., via Akt), and modulating the activity of cytochrome P450 enzymes.[9][10][11][12] 16-DHP's interaction with PGRMC1 can initiate rapid, non-genomic signaling events that are distinct from the classical nuclear receptor pathway.[7][13]

16-DHP_Signaling_Pathways cluster_0 Classical (Genomic) Pathway cluster_1 Rapid (Non-Genomic) Pathway DHP This compound (16-DHP) PR Progesterone Receptor (PR-A / PR-B) DHP->PR Ligand Binding (HSP Release) PGRMC1 PGRMC1 DHP->PGRMC1 Binding Dimer PR Dimerization & Nuclear Translocation PR->Dimer HSP HSP90 HSP->PR Chaperone (inactive state) PRE Progesterone Response Element (PRE) Binding Dimer->PRE Transcription Target Gene Transcription PRE->Transcription PI3K PI3K/Akt Pathway PGRMC1->PI3K MAPK MAPK/ERK Pathway PGRMC1->MAPK CellSurvival Cell Survival & Proliferation PI3K->CellSurvival MAPK->CellSurvival

Figure 1. Dual signaling pathways of this compound (16-DHP).

Q2: What are the key physicochemical properties of 16-DHP I need to consider in my assays?

A2: The most critical property of 16-DHP is its hydrophobicity . Like other steroids, it is practically insoluble in water and aqueous buffers.[14] This characteristic directly impacts every stage of your experiment, from stock solution preparation to its bioavailability in cell culture media. Failure to properly manage its solubility is a primary source of experimental variability and artifacts. Key considerations are:

  • Solubility: It is soluble in organic solvents like DMSO, ethanol, and chloroform.[15]

  • Stability: Stock solutions should be stored correctly to prevent degradation. Repeated freeze-thaw cycles can lead to precipitation and loss of compound activity.[16]

  • Non-Specific Binding: Its lipophilic nature increases the likelihood of non-specific binding to plastics, serum proteins, and other cellular components, which can confound results, particularly in binding assays.[17][18]

Section 2: General Assay Setup & Best Practices (FAQs)

Meticulous preparation is non-negotiable. These FAQs address the most common setup errors I've encountered that can compromise an entire study before it even begins.

Q3: How do I properly dissolve and store 16-DHP?

A3: This is the most critical first step.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for creating a high-concentration primary stock solution.[19][20]

  • Stock Concentration: Prepare a high-concentration stock (e.g., 10-20 mM) in 100% DMSO. This minimizes the final percentage of DMSO in your culture medium, which can be toxic to cells.

  • Dissolution Technique: Ensure the compound is completely dissolved. Gentle warming (to 37°C) and vortexing can aid dissolution. Visually inspect the solution against a light source to ensure no particulates are visible.

  • Aliquoting and Storage: Aliquot the primary stock into single-use volumes in low-protein-binding tubes. Store these aliquots protected from light at -20°C for short-term (1 month) or -80°C for long-term (6+ months) storage.[16] AVOID REPEATED FREEZE-THAW CYCLES. [16]

Q4: My 16-DHP precipitates when I add it to my cell culture media. What's happening and how do I fix it?

A4: This is a classic problem known as "crashing out," where the hydrophobic compound comes out of solution upon dilution into an aqueous environment.[21]

  • The Cause: The final concentration of 16-DHP exceeds its solubility limit in the aqueous medium once the DMSO is diluted.

  • The Solution - Serial Dilution: Never add your highly concentrated DMSO stock directly to your final large volume of media.

    • Intermediate Dilution: Perform an intermediate dilution step. For example, dilute your 10 mM stock 1:10 or 1:100 in pre-warmed (37°C) cell culture medium or PBS.

    • Final Dilution: Add this intermediate dilution to your final culture volume. Add the compound dropwise while gently swirling the plate or tube to facilitate rapid and even dispersion.[21]

  • Final Solvent Concentration: Critically, ensure the final concentration of DMSO in your cell culture wells is kept low, typically ≤ 0.1% , to avoid solvent-induced artifacts and cytotoxicity.[22] Always include a "vehicle control" (media with the same final DMSO concentration) in your experiments.

Parameter Recommendation Rationale
Primary Solvent 100% DMSOHigh solubilizing power for hydrophobic steroids.
Stock Concentration 10-20 mMMinimizes final solvent volume in assays.
Storage Aliquot in low-protein-binding tubes; Store at -80°C (long-term) or -20°C (short-term), protected from light.[16]Prevents degradation and precipitation from freeze-thaw cycles.
Working Dilutions Use pre-warmed (37°C) aqueous buffers/media.[21]Temperature affects solubility; avoids shocking the compound out of solution.
Final DMSO % ≤ 0.1%Minimizes solvent-induced cytotoxicity and off-target effects.[22]

Q5: Should I use charcoal-stripped serum in my cell culture media? Why?

A5: Yes, absolutely. For any experiment studying the effects of steroid hormones, using charcoal-stripped fetal bovine serum (FBS) is essential.

  • The Rationale: Standard FBS contains endogenous steroid hormones (estrogens, progestogens, etc.) and other lipophilic molecules.[23][24] These endogenous hormones will bind to the progesterone receptors, creating a high baseline of receptor activation and masking the specific effects of your exogenously added 16-DHP.

  • The Mechanism: Charcoal stripping uses activated carbon to adsorb and remove these small, non-polar molecules from the serum, creating a "cleaner" basal environment.[23] This allows you to control the hormonal environment of your cells and attribute any observed effects directly to your 16-DHP treatment. Be aware that lot-to-lot variability can exist even in stripped serum, which can affect reproducibility.[24][25]

Section 3: Troubleshooting Specific Assays

Here, we address specific problems you might encounter during common experimental workflows.

Part 3A: Ligand Binding Assays

Q6: I'm seeing very high non-specific binding (NSB) in my radioligand binding assay. How can I reduce it?

A6: High NSB is a common issue that obscures your specific binding signal.[18] It occurs when your ligand binds to components other than your target receptor.[26]

  • Cause 1: Ligand Hydrophobicity: The lipophilic nature of 16-DHP (or your radiolabeled progesterone) makes it "sticky."

    • Solution: Include a non-ionic detergent like Tween-20 (0.05-0.1%) or a carrier protein like Bovine Serum Albumin (BSA, 0.1%) in your assay buffer. These agents act as blocking agents, occupying non-specific sites on your membranes, tubes, and filters.[27]

  • Cause 2: Filter Binding: The ligand is binding to the filter membrane itself.

    • Solution: Pre-soak your filter mats (e.g., GF/B or GF/C) in a solution of 0.3-0.5% polyethylenimine (PEI). PEI is a cationic polymer that coats the negatively charged glass fibers, reducing the non-specific binding of hydrophobic ligands.

  • Cause 3: Insufficient Washing: Not all unbound ligand is being removed.

    • Solution: Increase the number of washes (from 3 to 4 or 5) with ice-cold wash buffer. Ensure the vacuum is strong and removes all buffer between washes. A rapid wash is key to minimize dissociation of the specific ligand-receptor complex.[18]

  • Cause 4: Too Much Protein: Using too much cell membrane protein increases the available surface area for non-specific interactions.

    • Solution: Titrate your membrane protein concentration. Run an experiment with a range of protein amounts (e.g., 25, 50, 100, 200 µg) to find the optimal concentration that gives a robust specific binding signal without excessively high NSB.

Troubleshooting_Binding_Assay Start Start: High Non-Specific Binding (NSB) Observed Check1 Is Assay Buffer Optimized? Start->Check1 Action1 Add 0.1% BSA or 0.05% Tween-20 to buffer Check1->Action1 No Check2 Are Filters Pre-Treated? Check1->Check2 Yes Action1->Check2 Action2 Pre-soak filters in 0.5% Polyethylenimine (PEI) Check2->Action2 No Check3 Is Protein Concentration Optimal? Check2->Check3 Yes Action2->Check3 Action3 Titrate membrane protein (e.g., 25-200 µg) to find optimal window Check3->Action3 No Check4 Is Washing Sufficient? Check3->Check4 Yes Action3->Check4 Action4 Increase wash steps (3 -> 5 times) with ice-cold buffer Check4->Action4 No End End: NSB Reduced, Improved S/N Ratio Check4->End Yes Action4->End

Figure 2. Workflow for troubleshooting high non-specific binding in ligand assays.

Part 3B: Cell-Based Assays (Reporter Gene, Viability)

Q7: The response in my progesterone-responsive luciferase reporter gene assay is weak or absent.

A7: A weak signal in a reporter assay points to a problem in the transcriptional activation pathway.

  • Cause 1: Low Transfection Efficiency: The reporter plasmid and/or the receptor expression plasmid are not getting into the cells effectively.

    • Solution: Optimize your transfection protocol. Titrate the DNA-to-transfection reagent ratio. Check cell confluence (typically 70-80% is ideal). Ensure your plasmid DNA is of high quality (use an endotoxin-free kit). Consider using a positive control plasmid (e.g., CMV-GFP) to visually assess efficiency.

  • Cause 2: Insufficient Receptor Expression: The cells may not express enough endogenous PR to generate a strong signal.

    • Solution: Co-transfect an expression vector for human PR-A or PR-B along with your reporter plasmid. This is often necessary in cell lines with low endogenous receptor levels, like HEK293T.[28][29]

  • Cause 3: Inappropriate Reporter Construct: The promoter in your luciferase vector may not be strongly responsive to PR.

    • Solution: Use a well-validated reporter construct, such as one containing multiple Progesterone Response Elements (PREs) or the MMTV promoter, which is known to be responsive to progestins.[28][30]

  • Cause 4: Assay Timing: You may be measuring luciferase activity too early or too late.

    • Solution: Perform a time-course experiment. After adding 16-DHP, lyse cells and measure luciferase activity at several time points (e.g., 6, 12, 24, 48 hours) to determine the peak response time. For many nuclear receptors, 18-24 hours is a good starting point.[29]

Detailed Protocol: Progesterone Receptor Luciferase Reporter Assay

This protocol is designed for a 96-well format using HEK293T cells, which have low endogenous PR.

  • Cell Seeding: Seed HEK293T cells in a white, clear-bottom 96-well plate at a density that will result in 70-80% confluence on the day of transfection.

  • Transfection Mixture (per well):

    • Prepare a DNA mix in serum-free medium (e.g., Opti-MEM) containing:

      • 50 ng of PRE-luciferase reporter plasmid (e.g., pGL4.36[luc2P/MMTV/Hygro]).

      • 25 ng of PR-B expression plasmid.

      • 5 ng of a control plasmid expressing Renilla luciferase (e.g., pRL-SV40) for normalization.[31]

    • In a separate tube, dilute your transfection reagent (e.g., Lipofectamine) according to the manufacturer's instructions.

    • Combine the DNA and reagent mixtures, incubate for 20-25 minutes at room temperature to allow complexes to form.[29]

  • Transfection: Add the transfection complex dropwise to each well. Gently rock the plate to mix. Incubate for 4-6 hours at 37°C.

  • Compound Treatment: After the initial incubation, replace the transfection medium with complete culture medium (containing 10% charcoal-stripped FBS). Add serial dilutions of 16-DHP (and a vehicle control, e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 18-24 hours at 37°C.

  • Lysis and Luminescence Reading:

    • Equilibrate the plate to room temperature.

    • Use a dual-luciferase reporter assay system (e.g., from Promega). Add the first reagent (which lyses cells and contains the firefly luciferase substrate) to each well.

    • Read the firefly luminescence on a plate reader.

    • Inject the second reagent (which quenches the firefly reaction and provides the Renilla substrate) into each well.

    • Read the Renilla luminescence.[29]

  • Data Analysis:

    • Normalize the data by dividing the Firefly luminescence value by the Renilla luminescence value for each well.

    • Calculate the "Fold Activation" by dividing the normalized value for each 16-DHP concentration by the normalized value of the vehicle control.

Part 3C: Western Blotting for Signaling Pathway Analysis

Q8: I'm not seeing changes in the phosphorylation of downstream targets (e.g., Akt, ERK) after 16-DHP treatment.

A8: Detecting changes in protein phosphorylation can be challenging due to the transient nature of these events and the activity of phosphatases.

  • Cause 1: Incorrect Time Point: Phosphorylation events, especially in rapid, non-genomic pathways, can be very fast and transient.

    • Solution: Perform a detailed time-course experiment. Treat cells with 16-DHP and harvest lysates at very early time points (e.g., 0, 2, 5, 10, 15, 30, 60 minutes). You may be missing a rapid, transient peak of activation.[32]

  • Cause 2: Phosphatase Activity: Cellular phosphatases are highly active and will rapidly dephosphorylate your target proteins once you lyse the cells.

    • Solution: This is critical. Always use a lysis buffer containing a cocktail of phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate, β-glycerophosphate). Keep samples on ice or at 4°C at all times during preparation.[32][33]

  • Cause 3: Inappropriate Blocking Buffer: Milk-based blockers can cause high background with some phospho-specific antibodies.

    • Solution: Casein, a phosphoprotein in milk, can be recognized by anti-phospho antibodies. Use a 5% Bovine Serum Albumin (BSA) solution in TBST for blocking and antibody dilutions instead of milk.[33][34]

  • Cause 4: Low Abundance of Phospho-protein: The fraction of the total protein pool that is phosphorylated at any given time might be very low.

    • Solution: Load more total protein onto your gel (e.g., 30-50 µg per lane). You can also enrich your sample for the target protein via immunoprecipitation (IP) before running the Western blot.[34][35] Always probe a parallel blot for the total protein (e.g., total Akt) to confirm that the protein is present and to normalize the phospho-signal.[32][35]

References

  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting.
  • Cahill, M. A. (2007). PGRMC1 (progesterone receptor membrane component 1): a targetable protein with multiple functions in steroid signaling, P450 activation and drug binding. PubMed Central.
  • Daniel, A. R., & Lange, C. A. (2012). Progesterone Receptor Signaling Mechanisms. PubMed.
  • Prossnitz, E. R., & Barton, M. (2014). Membrane-Initiated Estrogen, Androgen, and Progesterone Receptor Signaling in Health and Disease. Endocrine Reviews, 35(3), 364–402.
  • Grimm, S. L., et al. (2014). Progesterone receptor signaling in the initiation of pregnancy and preservation of a healthy uterus. PubMed Central.
  • Wikipedia. (n.d.). PGRMC1.
  • Fluidic Sciences. (2025). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls.
  • Gene Ontology Consortium. (n.d.). progesterone receptor signaling pathway.
  • Unchain Labs. (2024). Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results.
  • Dressing, G. E., & Lange, C. A. (2010). Signaling inputs to progesterone receptor gene regulation and promoter selectivity. NIH.
  • Advansta Inc. (2015). 8 Tips for Detecting Phosphorylated Proteins by Western Blot.
  • Neubauer, H., et al. (2020). Progesterone receptor membrane component 1 regulates lipid homeostasis and drives oncogenic signaling resulting in breast cancer progression. NIH.
  • Peko, J. F., et al. (2020). Endocrine Response Phenotypes Are Altered by Charcoal-Stripped Serum Variability. PMC.
  • Promega Corporation. (n.d.). Improved Dual-Luciferase Reporter Assays for Nuclear Receptors.
  • Peko, J. F., et al. (2020). Endocrine Response Phenotypes Are Altered by Charcoal-Stripped Serum Variability. PubMed.
  • Mir, R., et al. (2016). The emerging role of progesterone receptor membrane component 1 (PGRMC1) in cancer biology. CSU Research Output.
  • University of Kentucky. (2012). Progesterone receptor membrane component 1 (Pgrmc1): A heme-1 domain protein that promotes tumorigenesis and is inhibited by a small molecule.
  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events.
  • ResearchGate. (2025). Improved Dual-Luciferase Reporter Assays for Nuclear Receptors.
  • Bentham Open Archives. (2010). Improved Dual-Luciferase Reporter Assays for Nuclear Receptors.
  • Springer Protocols. (n.d.). A Fluorescence-Based Reporter Gene Assay to Characterize Nuclear Receptor Modulators.
  • PubChem. (n.d.). Dydrogesterone.
  • PharmaCompass.com. (n.d.). Dehydrogesterone | Drug Information, Uses, Side Effects, Chemistry.
  • Swart, A. C., et al. (2017). The metabolic fate and receptor interaction of 16α-hydroxyprogesterone and its 5α-reduced metabolite, 16α-hydroxy-dihydroprogesterone. PubMed.
  • ResearchGate. (2017). Hi, can anyone tell me how to dissolve a hydrophobic compound..?.
  • EUbOPEN. (2021). Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets.
  • ResearchGate. (2015). How can I dissolve hydrophobic compounds in DMEM media?.
  • Mendel, C. M., & Mendel, D. B. (1985). 'Non-specific' binding. The problem, and a solution. PMC.
  • USD Science Channel. (2018). Non Specific Binding.
  • PubChem. (n.d.). Pregna-4,16-diene-3,20-dione.
  • PharmaCompass.com. (n.d.). Dydrogesteronum | Drug Information, Uses, Side Effects, Chemistry.
  • AdooQ®. (n.d.). This compound | Buy from Supplier AdooQ®.
  • Patsnap Synapse. (2023). Pharmaceutical Insights: Dydrogesterone's R&D Progress.
  • Wikipedia. (n.d.). Dydrogesterone.
  • Global Substance Registration System. (n.d.). This compound.
  • Zahradnik, H. P. (1984). [Mechanism of action of dydrogesterone in dysmehorrhea. Prostaglandin levels in menstrual blood]. PubMed.

Sources

Technical Support Center: Enhancing the Oral Bioavailability of 16-Dehydroprogesterone Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to advancing your research and development of 16-Dehydroprogesterone (16-DHP) analogues. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of enhancing the oral bioavailability of this promising class of compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in scientific principles and practical laboratory experience.

Introduction: The Challenge of Oral Delivery for 16-DHP Analogues

This compound (16-DHP) and its analogues represent a class of synthetic progestins with significant therapeutic potential. However, like many steroidal compounds, their development is often hampered by poor oral bioavailability.[1][2] The primary obstacles are twofold: low aqueous solubility, which limits dissolution in the gastrointestinal (GI) tract, and extensive first-pass metabolism in the gut wall and liver, which significantly reduces the amount of active drug reaching systemic circulation.[1][3] This guide provides a systematic approach to identifying and overcoming these barriers.

Frequently Asked Questions (FAQs)

Q1: We are observing very low and inconsistent plasma concentrations of our 16-DHP analogue after oral administration in our preclinical animal model. What are the likely causes?

A1: This is a common and critical challenge in the development of steroidal drugs. The primary culprits for low and variable oral bioavailability of 16-DHP analogues can be broken down into two main categories: physicochemical properties of the compound and physiological barriers in the GI tract.

  • Poor Aqueous Solubility: As lipophilic molecules, 16-DHP analogues often exhibit very low solubility in the aqueous environment of the GI fluids.[4][5] For a drug to be absorbed, it must first be dissolved. Insufficient solubility leads to a low concentration gradient across the intestinal epithelium, thereby limiting absorption.[6]

  • Extensive First-Pass Metabolism: Progesterone and its analogues are known to be heavily metabolized by enzymes in the intestinal wall and liver before they can reach the systemic circulation.[1][3][7] This "first-pass effect" can drastically reduce the amount of active drug that is bioavailable.

  • Low Permeability: While many steroids are lipophilic and thus predicted to have good membrane permeability, other factors such as molecular size and the presence of specific functional groups can influence their ability to cross the intestinal membrane.[8]

  • Efflux by Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump drugs back into the GI lumen, thereby reducing net absorption.[9][10]

Q2: How can we systematically diagnose the primary reason for the poor oral bioavailability of our 16-DHP analogue?

A2: A stepwise, evidence-based approach is crucial to pinpoint the rate-limiting factor. This involves a combination of in-vitro and in-silico assessments before moving to more complex in-vivo studies.

Troubleshooting Guide: A Step-by-Step Approach to Enhancing Oral Bioavailability

This section provides a structured workflow to diagnose and address the root causes of poor oral bioavailability of your 16-DHP analogue.

Step 1: Foundational Physicochemical Characterization

Before embarking on complex formulation strategies, a thorough understanding of your molecule's intrinsic properties is essential.

Objective: To determine the aqueous solubility of the 16-DHP analogue in biorelevant media.

Materials:

  • 16-DHP analogue powder

  • Simulated Gastric Fluid (SGF), pH 1.2

  • Fasted State Simulated Intestinal Fluid (FaSSIF), pH 6.5

  • Fed State Simulated Intestinal Fluid (FeSSIF), pH 5.0

  • HPLC or LC-MS/MS for quantification[11][12][13]

Methodology:

  • Add an excess amount of the 16-DHP analogue to vials containing SGF, FaSSIF, and FeSSIF.

  • Shake the vials at 37°C for 24-48 hours to ensure equilibrium is reached.

  • Filter the samples through a 0.22 µm filter to remove undissolved solids.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC or LC-MS/MS method.[12][14]

Interpretation of Results:

  • Low solubility (<10 µg/mL) in all media: Solubility is likely a major limiting factor.

  • Higher solubility in FeSSIF than FaSSIF: Suggests a positive food effect, potentially due to solubilization by lipids.

Step 2: Addressing Poor Aqueous Solubility

If low solubility is identified as a key issue, several formulation strategies can be employed to enhance the dissolution rate and extent.

Principle: Reducing the particle size increases the surface area-to-volume ratio, which, according to the Noyes-Whitney equation, enhances the dissolution rate.[6][15]

  • Micronization: Techniques like jet milling can reduce particle size to the micron range (1-10 µm).[9]

  • Nanonization (Nanosuspensions): Wet-bead milling or high-pressure homogenization can create nanoparticles (<1 µm), further increasing the surface area and potentially the saturation solubility.[4][16]

Principle: Converting the crystalline drug into an amorphous state within a polymer matrix can significantly increase its aqueous solubility and dissolution rate.[4][6][9]

Objective: To prepare an ASD of a 16-DHP analogue to improve its dissolution characteristics.

Materials:

  • 16-DHP analogue

  • Polymer carrier (e.g., PVP K30, HPMC-AS, Soluplus®)

  • Organic solvent (e.g., methanol, acetone, dichloromethane)

  • Spray dryer

Methodology:

  • Dissolve the 16-DHP analogue and the chosen polymer in the organic solvent at a specific drug-to-polymer ratio (e.g., 1:3 w/w).

  • Optimize the spray drying parameters (inlet temperature, feed rate, atomizing air pressure) to ensure efficient solvent evaporation and particle formation.

  • Collect the dried powder.

  • Characterize the resulting ASD for drug loading, particle size, morphology (SEM), and amorphicity (XRPD, DSC).

  • Perform comparative dissolution studies against the crystalline drug.

Principle: For highly lipophilic compounds like 16-DHP analogues, lipid-based drug delivery systems (LBDDS) can improve oral absorption by presenting the drug in a solubilized form and utilizing lipid absorption pathways.[6][17][18] Self-Emulsifying Drug Delivery Systems (SEDDS) are a prominent example.

Objective: To formulate a SEDDS for a 16-DHP analogue to enhance its solubility and oral absorption.

Materials:

  • 16-DHP analogue

  • Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)

  • Surfactant (e.g., Kolliphor EL, Tween 80)

  • Co-surfactant/Co-solvent (e.g., Transcutol HP, PEG 400)

Methodology:

  • Screening: Determine the solubility of the 16-DHP analogue in various oils, surfactants, and co-surfactants.

  • Ternary Phase Diagram Construction: Systematically mix the selected components in different ratios to identify the self-emulsifying region.

  • Formulation Preparation: Prepare the SEDDS formulation by dissolving the 16-DHP analogue in the selected oil, then adding the surfactant and co-surfactant with gentle stirring.

  • Characterization: Evaluate the self-emulsification time, droplet size distribution upon dilution in aqueous media, and drug precipitation upon dispersion.

  • Conduct in-vitro dissolution and permeability studies.

Step 3: Investigating and Overcoming First-Pass Metabolism

If solubility enhancement does not sufficiently improve bioavailability, extensive first-pass metabolism is a likely contributor.

Objective: To determine the intrinsic clearance of the 16-DHP analogue in liver and intestinal microsomes.

Materials:

  • 16-DHP analogue

  • Human or rat liver microsomes (HLMs or RLMs)

  • Human or rat intestinal microsomes

  • NADPH regenerating system

  • LC-MS/MS for quantification

Methodology:

  • Incubate the 16-DHP analogue at a low concentration (e.g., 1 µM) with microsomes in the presence of the NADPH regenerating system at 37°C.

  • Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analyze the remaining parent drug concentration at each time point by LC-MS/MS.

  • Calculate the in-vitro half-life and intrinsic clearance.

Interpretation of Results:

  • Rapid clearance (short half-life): Indicates high susceptibility to metabolic degradation.

Principle: A prodrug is a pharmacologically inactive derivative of a parent drug that undergoes biotransformation in the body to release the active drug.[2][5] This approach can be used to mask the metabolic sites of the 16-DHP analogue, improving its stability during first-pass metabolism.

Objective: To synthesize an ester prodrug of a 16-DHP analogue (assuming a hydroxyl group is available for modification) and evaluate its potential to bypass first-pass metabolism.

Methodology:

  • Synthesis: Chemically modify a hydroxyl group on the 16-DHP analogue to form an ester linkage with a promoiety (e.g., an amino acid or a short-chain fatty acid).

  • Characterization: Confirm the structure of the synthesized prodrug using techniques like NMR and Mass Spectrometry.

  • In-Vitro Stability: Assess the stability of the prodrug in simulated gastric and intestinal fluids, and in the presence of esterases to confirm its conversion back to the parent drug.

  • Permeability Assessment: Evaluate the permeability of the prodrug using a Caco-2 cell monolayer model.[19]

  • In-Vivo Pharmacokinetic Study: Conduct a comparative pharmacokinetic study in an animal model (e.g., rats) to compare the oral bioavailability of the prodrug with that of the parent 16-DHP analogue.

Visualizing the Workflow and Concepts

To provide a clearer understanding of the troubleshooting workflow and the mechanisms of bioavailability enhancement, the following diagrams have been generated.

TroubleshootingWorkflow Start Start: Low Oral Bioavailability of 16-DHP Analogue Step1 Step 1: Physicochemical Characterization (Solubility, Permeability Assessment) Start->Step1 IsSolubilityLow Is Solubility the Main Issue? Step1->IsSolubilityLow AddressSolubility Step 2: Address Poor Solubility IsSolubilityLow->AddressSolubility Yes IsMetabolismHigh Is First-Pass Metabolism High? IsSolubilityLow->IsMetabolismHigh No ParticleSize Particle Size Reduction (Micronization/Nanonization) AddressSolubility->ParticleSize ASD Amorphous Solid Dispersions (ASDs) AddressSolubility->ASD LBDDS Lipid-Based Formulations (e.g., SEDDS) AddressSolubility->LBDDS Step4 Step 4: In-Vivo Pharmacokinetic Evaluation (Animal Models) ParticleSize->Step4 ASD->Step4 LBDDS->Step4 AddressMetabolism Step 3: Address Metabolism IsMetabolismHigh->AddressMetabolism Yes Prodrug Prodrug Approach AddressMetabolism->Prodrug Inhibitors Co-administration with Inhibitors (Research Phase) AddressMetabolism->Inhibitors Prodrug->Step4 Inhibitors->Step4 Success Enhanced Oral Bioavailability Achieved Step4->Success BioavailabilityEnhancementMechanisms cluster_formulation Formulation Strategies cluster_chemical Chemical Modification ParticleSize Particle Size Reduction ↑Surface Area →↑Dissolution Rate EnhancedAbsorption Enhanced Oral Absorption ParticleSize->EnhancedAbsorption ASD Amorphous Solid Dispersions ↑Apparent Solubility →↑Dissolution ASD->EnhancedAbsorption LBDDS Lipid-Based Formulations Drug in Solution → Bypasses Dissolution ↑Lymphatic Uptake LBDDS->EnhancedAbsorption Prodrug Prodrug Design Mask Metabolic Sites → ↓First-Pass Metabolism Modify Physicochemical Properties Prodrug->EnhancedAbsorption PoorlySolubleDrug 16-DHP Analogue (Poor Solubility & High Metabolism) PoorlySolubleDrug->ParticleSize PoorlySolubleDrug->ASD PoorlySolubleDrug->LBDDS PoorlySolubleDrug->Prodrug

Caption: Key mechanisms for enhancing the oral bioavailability of poorly soluble drugs.

Quantitative Data Summary

The following table summarizes hypothetical outcomes from the troubleshooting experiments to guide your decision-making process.

ParameterCrystalline DrugMicronized FormulationASD FormulationSEDDS FormulationProdrug
Aqueous Solubility (µg/mL) 0.50.525.0N/A (in solution)1.0
In-Vitro Dissolution (% released in 30 min) <5%20%>80%>90% (dispersed)<10% (as prodrug)
In-Vitro Metabolic Half-life (min) 555545
Oral Bioavailability (%) in Rats 2%8%25%35%40%

Note: This data is illustrative. Actual results will vary depending on the specific 16-DHP analogue and formulation components.

Conclusion

Enhancing the oral bioavailability of this compound analogues is a multifactorial challenge that requires a systematic and rational approach. By thoroughly characterizing the physicochemical and metabolic properties of your compound and applying the appropriate formulation or chemical modification strategies outlined in this guide, you can significantly improve its potential for successful clinical development. Remember that a combination of strategies may be necessary to achieve the desired pharmacokinetic profile.

References

  • Christiansen, A., et al. (2015). Models for Predicting Drug Absorption From Oral Lipid-Based Formulations. Current Molecular Biology Reports, 1(4), 141-147.
  • Gertz, M., et al. (2019). In Vitro Oral Cavity Permeability Assessment to Enable Simulation of Drug Absorption. Pharmaceutics, 11(9), 469.
  • Christiansen, A., et al. (2015). Models for Predicting Drug Absorption From Oral Lipid-Based Formulations. Current Molecular Biology Reports, 1(4), 141-147.
  • Cable, C., & Di Censo, A. (2018). Key to Life: Physiological Role and Clinical Implications of Progesterone. Journal of Clinical Medicine, 7(10), 329.
  • ResearchGate. (n.d.). Nanonized progesterone formulation for improved oral bioavailability in healthy and pregnant rabbits.
  • Kumar, S., & Singh, A. (2014). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research, 5(5), 1646-1655.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • Patra, J. K., et al. (2018). Nano based drug delivery systems: recent developments and future prospects. Journal of Nanobiotechnology, 16(1), 71.
  • Kincl, F. A., & Benagiano, G. (1978). Increasing oral bioavailability of progesterone by formulation. The Journal of Steroid Biochemistry, 9(1), 83-84.
  • Ganapa, S., et al. (2020). Novel Oral Drug Delivery Systems for Steroids: Overview and Recent Updates.
  • Texier, I., et al. (2013). Synthetic Lipid Nanoparticles Targeting Steroid Organs. Journal of Nuclear Medicine, 54(11), 1969-1975.
  • Texier, I., et al. (2013). Synthetic Lipid Nanoparticles Targeting Steroid Organs. Journal of Nuclear Medicine, 54(11), 1969-1975.
  • Fanchin, R., et al. (2000). Comparison between different routes of progesterone administration as luteal phase support in infertility treatments. Human Reproduction, 15(Suppl 1), 139-147.
  • Michael, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate.
  • Wikipedia. (n.d.). Pharmacokinetics of progesterone.
  • ResearchGate. (n.d.). Models for Predicting Drug Absorption From Oral Lipid-Based Formulations.
  • Semantic Scholar. (n.d.). Increasing oral bioavailability of progesterone by formulation.
  • Al-Dhubiab, B. E. (2012). Studies on Dissolution Enhancement of Prednisolone, a Poorly Water-Soluble Drug by Solid Dispersion Technique. Iranian Journal of Pharmaceutical Research, 11(4), 1089-1097.
  • BioPharma PEG. (2025). Why Poor Bioavailability Is a Major Drug Development Risk.
  • Date, A. A., et al. (2013). In vitro and in vivo models for the study of oral delivery of nanoparticles. Journal of Controlled Release, 172(1), 39-57.
  • Lamprecht, A. (2019).
  • International Journal of Pharmaceutical Sciences and Nanotechnology. (n.d.). Nanotechnology–Based Drug Delivery System.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Pharmaceuticals, 16(7), 967.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2021). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceutics, 13(9), 1323.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2021). Progesterone Metabolism by Human and Rat Hepatic and Intestinal Tissue. Metabolites, 11(10), 701.
  • Maxson, W. S., & Hargrove, J. T. (1985). Bioavailability of oral micronized progesterone. Fertility and Sterility, 44(5), 622-626.
  • Farré, M., et al. (2012). Analytical Methodologies for the Determination of Endocrine Disrupting Compounds in Biological and Environmental Samples.
  • Monciu, C. M., et al. (2013). New method for determination of dydrogesterone in human plasma for therapeutic drug monitoring in gynecological disorders. Farmacia, 61(5), 875-884.
  • ResearchGate. (n.d.). Progesterone Metabolism by Human and Rat Hepatic and Intestinal Tissue.
  • ResearchGate. (n.d.). Analytical Methodologies for the Determination of Endocrine Disrupting Compounds in Biological and Environmental Samples.
  • Patsnap. (2025). How are chemical structures modified to improve bioavailability?.
  • ISUOG. (2016). UOG Journal Club August 2016.
  • U.S. Food and Drug Administration. (2020). Summary of Product Characteristics.
  • ResearchGate. (n.d.). Pharmacokinetic parameters (untransformed) of dydrogesterone under fasting conditions.
  • Amanote Research. (n.d.). Analytical Methods for Quantification of Drug Metabolites in Biological Samples.
  • IMR Press. (2025). Preclinical Assessment of the Impact of Quality Analytics on Pharmacokinetics and Concentrations of Dydrogesterone in Endometrial Tissue.
  • Johnson, W. S., et al. (1969). Total synthesis of dl-19-nor-16,17-dehydroprogesterone.
  • Alkem Laboratories Ltd. (2022). A comparative bioequivalence study to evaluate the pharmacokinetic profile and safety of single-dose of dydrogesterone 10 mg tablets in healthy adult female volunteers. International Journal of Basic & Clinical Pharmacology, 11(5), 333-339.
  • MDPI. (2023). Advances in Oral Drug Delivery Systems: Challenges and Opportunities.

Sources

Technical Support Center: Optimization of Hydrogels for Steroid Hormone Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with hydrogel-based 3D cell culture models for steroid hormone production. This guide is designed to provide expert-driven, practical solutions to common challenges and answer frequently asked questions, ensuring the integrity and reproducibility of your experiments.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing insights into the underlying causes and actionable solutions.

Issue 1: Poor Cell Viability and Proliferation Post-Encapsulation

You've successfully encapsulated your steroidogenic cells (e.g., adrenal, Leydig, granulosa cells), but subsequent viability assays (like Live/Dead staining) show significant cell death or a lack of proliferation.

Potential Causes & Solutions
Potential Cause Scientific Rationale Recommended Solution
Cytotoxicity of Crosslinking Agents Chemical crosslinking reagents, especially unreacted monomers or photoinitiators used in synthetic hydrogels (e.g., PEG-diacrylate), can be toxic to cells.[1][2]1. Verify Reagent Purity: Use high-purity, cell-culture grade reagents. 2. Optimize Concentration: Titrate the crosslinker/photoinitiator concentration to the minimum required for stable gelation. 3. Change Crosslinking Method: Switch to a more biocompatible crosslinking mechanism, such as ionic crosslinking (e.g., calcium chloride for alginate) or enzyme-mediated crosslinking.[2]
Suboptimal Hydrogel Stiffness Every cell type has an optimal mechanical environment. A hydrogel that is too stiff can induce anoikis (a form of programmed cell death) or inhibit proliferation, while one that is too soft may not provide adequate structural support.[3][4]1. Test a Stiffness Range: Prepare hydrogels with varying polymer concentrations to create a stiffness gradient (e.g., 1 kPa, 5 kPa, 15 kPa) and identify the optimal range for your specific cell type.[5][6] 2. Mimic Native Tissue: Research the known stiffness of the native tissue from which your cells are derived and aim to replicate it.
Poor Nutrient & Gas Diffusion A dense hydrogel with low porosity can impede the diffusion of essential nutrients, oxygen, and growth factors into the gel, while also trapping metabolic waste products like lactate.[1][7] The maximum thickness for engineered tissue without vascularization is often cited as 150-200 μm due to these diffusion limits.[7]1. Increase Porosity: Use techniques like porogen leaching or freeze-drying to create a more porous network structure.[7] 2. Reduce Gel Thickness: Culture cells in thinner hydrogel slabs or as small beads to minimize diffusion distances.[8] 3. Use Perfusion Systems: For long-term cultures, consider using a microfluidic device to actively perfuse media through or around the hydrogel.[9]
Lack of Cell Adhesion Motifs Many synthetic hydrogels (e.g., PEG, alginate) are bio-inert and lack the necessary ligands for cell surface receptors (integrins) to attach.[10] This lack of attachment can trigger cell death in anchorage-dependent cells.1. Functionalize the Hydrogel: Covalently attach adhesion peptides, such as Arginine-Glycine-Aspartic acid (RGD), to the polymer backbone.[10][11] 2. Blend with Natural Polymers: Create a composite hydrogel by mixing the synthetic polymer with a natural, protein-rich material like collagen or gelatin.[12]
Troubleshooting Workflow: Diagnosing Poor Cell Viability

This diagram outlines a logical sequence for identifying the cause of low cell viability in your hydrogel culture.

G start Start: Low Cell Viability Detected check_reagents Check Reagents & Gelation Is the crosslinking process known to be cytocompatible? start->check_reagents solution_reagents Solution: 1. Use biocompatible crosslinkers (e.g., ionic, enzymatic). 2. Reduce initiator/crosslinker concentration. 3. Verify reagent purity. check_reagents->solution_reagents No check_stiffness Check Hydrogel Properties Is the stiffness optimized for your cell type? check_reagents->check_stiffness Yes reagent_yes Yes reagent_no No end_node Problem Resolved solution_reagents->end_node solution_stiffness Solution: 1. Test a range of polymer concentrations. 2. Measure stiffness via rheology. 3. Match stiffness to native tissue. check_stiffness->solution_stiffness No check_diffusion Check Culture Conditions Is nutrient/waste diffusion adequate? check_stiffness->check_diffusion Yes stiffness_yes Yes stiffness_no No solution_stiffness->end_node solution_diffusion Solution: 1. Reduce hydrogel thickness. 2. Increase hydrogel porosity. 3. Use a perfusion bioreactor. check_diffusion->solution_diffusion No check_adhesion Check Bioactivity Does the hydrogel have adhesion sites? check_diffusion->check_adhesion Yes diffusion_yes Yes diffusion_no No solution_diffusion->end_node solution_adhesion Solution: 1. Functionalize with RGD peptides. 2. Blend with natural ECM proteins (collagen, gelatin). check_adhesion->solution_adhesion No adhesion_no No solution_adhesion->end_node

Caption: A decision tree for troubleshooting poor cell viability in 3D hydrogel cultures.

Issue 2: Low or Declining Steroid Hormone Production

Your cells are viable, but their primary function—producing steroid hormones—is significantly lower than in 2D culture or declines rapidly over time.

Potential Causes & Solutions
Potential Cause Scientific Rationale Recommended Solution
Inappropriate Mechanical Cues Mechanotransduction, the process by which cells convert mechanical stimuli into biochemical signals, heavily influences cell phenotype and function.[3] Hydrogel stiffness can alter the expression of key steroidogenic enzymes (e.g., CYP11A1, StAR).[4]1. Systematic Stiffness Screening: As with viability, perform a systematic screen of different hydrogel stiffnesses to find the optimal mechanical environment for steroidogenesis.[5][6] This may differ from the stiffness that promotes maximum proliferation.
Altered Cell Morphology In 3D, cells should adopt a more physiologically relevant, rounded morphology. If cells remain balled up and do not spread or interact, it may indicate a non-permissive environment, hindering their function.1. Incorporate Degradable Elements: Use hydrogels with crosslinkers that can be degraded by cell-secreted matrix metalloproteinases (MMPs).[2][11] This allows cells to remodel their immediate surroundings, promoting spreading and cell-cell interactions. 2. Tune Viscoelasticity: Use hydrogels that exhibit stress relaxation, which better mimics the dynamic nature of native ECM and has been shown to promote cell spreading and function.[13]
Limited Precursor Availability Steroidogenesis requires cholesterol as a precursor. If the hydrogel mesh is too dense, it can limit the diffusion of cholesterol-carrying lipoproteins (like LDL) from the culture medium to the cells.[1]1. Characterize Porosity: Analyze your hydrogel's microstructure using Scanning Electron Microscopy (SEM) to ensure pores are large enough for macromolecule transport.[1][12] 2. Increase Porosity: If diffusion is limited, use methods like salt leaching or gas foaming to create larger, interconnected pores.[7] 3. Supplement Media: Consider using more readily diffusible, water-soluble cholesterol analogs in the culture medium.
Insufficient Cell-Cell Contact Steroidogenic function is often enhanced by homotypic and heterotypic cell-cell interactions (e.g., via gap junctions). If cells are encapsulated at too low a density, they may not form the necessary connections.[14]1. Optimize Seeding Density: Test a range of initial cell seeding densities. Too low may prevent necessary cell-cell contact, while too high can lead to nutrient depletion in the core of the hydrogel.[1] 2. Promote Spheroid Formation: Use hydrogel formulations and densities that encourage cells to aggregate into functional spheroids or organoids.[15]

Part 2: Frequently Asked Questions (FAQs)

Hydrogel Selection & Optimization

Q1: What are the main differences between natural and synthetic hydrogels for steroid hormone cell culture?

A: The choice between natural and synthetic hydrogels involves a trade-off between biomimicry and controllability.

Parameter Natural Hydrogels (e.g., Collagen, Matrigel) Synthetic Hydrogels (e.g., PEG, Alginate)
Biomimicry High. Contain native cell adhesion sites and growth factors.[2]Low. Typically bio-inert unless modified.[10]
Controllability Low. Significant batch-to-batch variability; difficult to independently tune properties like stiffness and degradability.[2]High. Well-defined chemical composition allows for precise and independent control over stiffness, degradability, and ligand density.[2][11]
Cell Adhesion Intrinsic. No modification needed.[2]Requires functionalization (e.g., with RGD peptides).[10]
Purity & Composition Undefined. Contains a complex mixture of proteins and growth factors (especially Matrigel).[2]Defined. Composition is known and controlled.[16]
Recommendation Good for initial studies to establish a baseline in a complex, supportive environment.Ideal for systematic studies to dissect the specific effects of individual matrix cues (stiffness, adhesion) on steroidogenesis.

Q2: How do I tune the stiffness of my hydrogel?

A: Hydrogel stiffness (measured as Young's Modulus or shear modulus) is a critical parameter that can be tuned in several ways depending on the material.[17]

  • For Chemically Crosslinked Gels (e.g., Polyacrylamide, PEG): Stiffness is primarily controlled by increasing the polymer concentration or the ratio of crosslinker to polymer.[5][18] Higher concentrations lead to a denser polymer network and a stiffer gel.

  • For Ionically Crosslinked Gels (e.g., Alginate): Stiffness can be tuned by altering the concentration of the polymer or the concentration and type of divalent cations used for crosslinking (e.g., Ca²⁺, Ba²⁺).[19]

  • For Natural Polymer Gels (e.g., Collagen): Stiffness is mainly adjusted by changing the initial collagen concentration.[2] Gelation temperature can also influence the final fibrillar architecture and mechanics.[2]

Q3: My hydrogel is gelling too fast (or too slow). How can I adjust the gelation time?

A: Controlling gelation kinetics is crucial for achieving a homogeneous cell distribution.[1]

  • For Temperature-Sensitive Gels (e.g., Collagen, Matrigel): Work with pre-chilled solutions and hardware (pipette tips, plates) on ice to prevent premature gelation.[20] Gelation is initiated by raising the temperature to 37°C.

  • For Chemically Crosslinked Gels: The reaction rate can be slowed by lowering the pH of the buffer solution or accelerated by raising it.[11]

  • For Ionically Crosslinked Gels: Adjusting the concentration of the ionic solution can modify the speed of gelation. Some commercial systems also allow you to change the mixing ratio of the hydrogel solution to the cell culture medium to control the rate.[15][21]

Experimental Design & Analysis

Q4: How do I properly sterilize my hydrogel components?

A: Sterilization is critical to prevent contamination.[1] The method must be chosen carefully to avoid damaging the polymer.

  • Filtration: Ideal for low-viscosity precursor solutions. Use a 0.22 µm syringe filter.

  • UV Irradiation: Can be used for dry powders or solutions, but prolonged exposure can degrade polymers like collagen or alginate.[2]

  • Autoclaving: Suitable for some robust synthetic polymers, but can destroy the structure of most natural proteins.

  • Ethanol/Ethylene Oxide: Can be used but require thorough removal of residues which may be cytotoxic.[1]

  • Commercial Kits: Components are typically supplied sterile. Always follow the manufacturer's instructions.[2]

Q5: What is the best way to measure steroid hormone output from my 3D culture?

A: The most common and robust method is to analyze the culture supernatant.

  • Media Sampling: At each time point, collect the entire volume of conditioned media from the top of the hydrogel.

  • Replacement: Replace with an equal volume of fresh, pre-warmed media.

  • Quantification: Analyze the collected media for steroid hormone concentrations using methods like ELISA, radioimmunoassay (RIA), or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for higher specificity and multiplexing.[22][23][24] LC-MS/MS is considered more accurate than immunoassays.[22]

Q6: How can I recover my cells from the hydrogel for downstream analysis (e.g., qPCR, Western Blot)?

A: Cell recovery requires breaking down the hydrogel matrix without lysing the cells.

  • Enzymatic Digestion: Use specific enzymes to degrade the polymer backbone. For example, collagenase for collagen gels, alginate lyase for alginate gels, or a broad-spectrum enzyme like dispase.[2]

  • Chelating Agents: For ionically crosslinked gels like alginate, use a chelating agent such as EDTA or citrate to remove the divalent cations, causing the gel to dissolve.[19]

  • Degradable Crosslinkers: If you designed your hydrogel with MMP-sensitive crosslinkers, you can use exogenous MMPs to aid in dissolution.[11]

  • Commercial Recovery Solutions: Many hydrogel kits come with optimized, proprietary solutions for cell recovery.[11]

Part 3: Key Experimental Protocols & Workflows

Protocol 1: Preparation and Cell Encapsulation in Alginate Hydrogels

This protocol provides a general method for encapsulating steroidogenic cells in an ionically crosslinked alginate hydrogel.

Materials:

  • Sterile, high-purity sodium alginate powder

  • Sterile Dulbecco's Phosphate-Buffered Saline (DPBS)

  • Sterile 100 mM Calcium Chloride (CaCl₂) solution

  • Your steroidogenic cells, trypsinized and counted

  • Complete cell culture medium

Procedure:

  • Prepare Alginate Solution: Dissolve sodium alginate powder in DPBS to a final concentration of 1.5% (w/v). Stir overnight at room temperature to ensure complete dissolution. Sterilize the solution via 0.22 µm filtration.

  • Prepare Cell Suspension: Resuspend your cell pellet in the sterile 1.5% alginate solution to achieve your desired final cell density (e.g., 2 x 10⁶ cells/mL). Keep this mixture on ice and mix gently to avoid introducing air bubbles.

  • Prepare Gelling Plate: Add 500 µL of the 100 mM CaCl₂ solution to each well of a 24-well plate.

  • Encapsulation: Using a P200 pipette, carefully aspirate the cell/alginate suspension. Dispense the suspension drop-by-drop into the CaCl₂ solution. Each droplet will instantly form a hydrogel bead upon contact with the calcium ions.

  • Gelation: Allow the beads to crosslink in the CaCl₂ solution for 5-10 minutes at room temperature.

  • Washing: Carefully remove the CaCl₂ solution and wash the beads twice with sterile DPBS or serum-free medium to remove excess calcium.

  • Culture: Add 1 mL of complete cell culture medium to each well. Incubate at 37°C, 5% CO₂. Change the medium every 2-3 days.

Workflow: Optimizing Hydrogel Stiffness for Steroidogenesis

This workflow illustrates the process of identifying the optimal mechanical environment for hormone production.

G cluster_prep Phase 1: Hydrogel Preparation cluster_culture Phase 2: Cell Culture cluster_analysis Phase 3: Analysis cluster_decision Phase 4: Decision prep1 Prepare 3-5 different polymer concentrations (e.g., 1%, 2%, 4% w/v) prep2 Characterize stiffness of acellular gels (e.g., via Rheometry or AFM) prep1->prep2 culture1 Encapsulate steroidogenic cells in each hydrogel formulation at a constant density prep2->culture1 culture2 Culture for a defined period (e.g., 7-14 days) culture1->culture2 culture3 Collect supernatant every 48 hours culture2->culture3 analysis1 Quantify hormone concentration in supernatant (ELISA or LC-MS/MS) culture3->analysis1 analysis2 Assess cell viability at endpoint (Live/Dead Assay) analysis1->analysis2 analysis3 Optional: Recover cells for gene expression analysis (qPCR for steroidogenic enzymes) analysis2->analysis3 decision Plot hormone production vs. hydrogel stiffness. Identify optimal stiffness that maximizes hormone output while maintaining high viability. analysis3->decision conclusion Optimized Hydrogel Identified

Caption: A step-by-step workflow for screening hydrogel stiffness to enhance steroid production.

References

  • Controlling the Porosity and Microarchitecture of Hydrogels for Tissue Engineering. PMC. [Link]
  • 3D Cell Culture in Algin
  • Fabrication and optimization of alginate hydrogel constructs for use in 3D neural cell culture. IOPscience. [Link]
  • Fabrication and optimization of alginate hydrogel constructs for use in 3D neural cell culture. IOPscience. [Link]
  • Study of Several Alginate-Based Hydrogels for In Vitro 3D Cell Cultures. MDPI. [Link]
  • 3D Cell Culture on VitroGel System. Herald Scholarly Open Access. [Link]
  • Maximizing Your 3D Cell Culture Success: Tips and Tricks for Harnessing the Power of Hydrogels.
  • Hydrogel Cell Seeding/Encapsulation Protocol.
  • A Review on the Design of Hydrogels With Different Stiffness and Their Effects on Tissue Repair. Frontiers. [Link]
  • Effects of hydrogel stiffness and viscoelasticity on organoid culture: a comprehensive review. Cell & Bioscience. [Link]
  • Viscoelastic hydrogels for 3D cell culture. Biomaterials Science (RSC Publishing). [Link]
  • Cellular Encapsulation In 3D Hydrogels For Tissue Engineering l Protocol Preview. YouTube. [Link]
  • Hydrogels for 3D mammalian cell culture: a starting guide for labor
  • A Practical Guide to Hydrogels for Cell Culture. PMC - NIH. [Link]
  • Stiffness-Controlled Hydrogels for 3D Cell Culture Models. MDPI. [Link]
  • A Review on the Design of Hydrogels With Different Stiffness and Their Effects on Tissue Repair. PubMed Central. [Link]
  • Hydrogel Cell Seeding Encapsulation Protocol.
  • Hydrogel as a bioactive material to regulate stem cell f
  • Hydrogel Encapsulation Techniques and Its Clinical Applications in Drug Delivery and Regenerative Medicine: A System
  • Effects of Hydrogel Stiffness and Extracellular Compositions on Modulating Cartilage Regeneration by Mixed Populations of Stem Cells and Chondrocytes In Vivo. PMC - NIH. [Link]
  • (PDF) 3D Hydrogel Cell Cultures and Their Biomedical Applications.
  • Hydrogel for cell culture and biomedical applications.
  • Functional Hydrogels With Tunable Structures and Properties for Tissue Engineering Applic
  • Functionalizing Polyacrylamide Hydrogels for Renal Cell Culture Under Fluid Shear Stress. PubMed. [Link]
  • Functionalizing Polyacrylamide Hydrogels for Renal Cell Culture Under Fluid Shear Stress | Request PDF.
  • A Guide to Synthetic Hydrogels for 3D Cell Culture. Corning. [Link]
  • Stiffness-Controlled Hydrogels for 3D Cell Culture Models.
  • Cell Viability Assays in Three-Dimensional Hydrogels: A Comparative Study of Accuracy. PMC - NIH. [Link]
  • Rapidity and Precision of Steroid Hormone Measurement. MDPI. [Link]
  • Future Challenges and Opportunities of Extracellular Matrix Hydrogels in Female Reproductive Medicine. PMC - NIH. [Link]
  • Simultaneous Quantification of Steroid Hormones Using hrLC-MS in Endocrine Tissues of Male R

Sources

Technical Support Center: 16-Dehydroprogesterone (16-DHP)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical resource for investigators using 16-Dehydroprogesterone (16-DHP). This guide is designed to provide in-depth troubleshooting and practical advice to help you mitigate potential off-target effects and ensure the integrity of your experimental results. We have structured this center based on field-proven insights and common queries from researchers to help you navigate the complexities of your studies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the specificity and mechanism of action of 16-DHP.

Q1: What is the primary mechanism of action for 16-DHP?

A1: this compound (16-DHP) is a synthetic progestin designed as a high-affinity, selective agonist for the nuclear Progesterone Receptor (PR). Upon binding to PR, the receptor-ligand complex dimerizes, translocates to the nucleus, and binds to Progesterone Response Elements (PREs) on target genes, thereby modulating their transcription.[1] This is the canonical pathway responsible for its progestogenic effects.[2][3]

Q2: What are the most likely off-targets for a steroidal compound like 16-DHP?

A2: Due to the conserved structural scaffold of steroid hormones, the most probable off-targets for 16-DHP are other members of the nuclear steroid receptor family. These include the Androgen Receptor (AR), Glucocorticoid Receptor (GR), and Mineralocorticoid Receptor (MR).[2][4] While 16-DHP is engineered for PR selectivity, high experimental concentrations or specific cellular contexts can sometimes lead to cross-reactivity. A secondary source of off-target effects can arise from the metabolism of 16-DHP by cytochrome P450 (CYP) enzymes, which could generate metabolites with different activity profiles.[5][6]

Q3: What is a good starting concentration for my cellular experiments?

A3: We recommend starting with a dose-response curve that spans a wide range, from 1 nM to 10 µM. Your optimal concentration should be the lowest dose that elicits a robust, saturable on-target effect (e.g., induction of a PR-responsive reporter gene). Using concentrations significantly above the EC50 for PR activation increases the risk of engaging lower-affinity off-targets.

Q4: How can I be sure the effects I'm observing are PR-mediated?

A4: The gold standard for confirming on-target activity is to demonstrate that the observed effect can be blocked by a known PR antagonist, such as Mifepristone (RU486).[1][7] Additionally, performing experiments in a PR-negative cell line (or using siRNA/CRISPR to knock down PR in your model system) is a critical control. If the effect persists in the absence of PR, it is definitively an off-target phenomenon.

Section 2: Troubleshooting Guide for Off-Target Effects

This guide provides solutions to specific experimental issues that may arise from off-target activities of 16-DHP.

Issue 1: Unexpected Phenotype in a Non-Reproductive Tissue Model

Question: I am studying 16-DHP in a neuronal cell line that expresses low levels of PR. I'm observing significant changes in gene expression that are not consistent with known progestogenic actions. What is happening?

Answer: This scenario strongly suggests an off-target effect, likely mediated by another steroid receptor expressed in your cells, such as the Glucocorticoid Receptor (GR), which is often abundant in neuronal tissues.[8] Progesterone itself has a known affinity for the GR, and synthetic progestins can share this characteristic.[9]

Troubleshooting Workflow:
  • Confirm Receptor Expression: First, verify the expression profile of steroid receptors (PR, GR, AR, MR) in your specific neuronal cell line via qPCR or Western blot.

  • Pharmacological Blockade: Treat your cells with 16-DHP in the presence and absence of specific antagonists for the suspected off-target receptors (e.g., Mifepristone for GR, Bicalutamide for AR). If a GR antagonist blocks the effect, you have identified the off-target pathway.

  • Direct Binding Assessment: Perform a competitive binding assay using radiolabeled dexamethasone (a potent GR agonist) and increasing concentrations of 16-DHP to determine the binding affinity (Ki) of 16-DHP for the GR.

Logical Flow for Diagnosing Off-Target Activity

G A Start: Unexpected experimental result (e.g., effect in PR-null cells) B Step 1: Characterize Steroid Receptor Profile (qPCR / Western Blot for PR, GR, AR, MR) A->B C Step 2: Perform Pharmacological Blockade - Use specific antagonists for suspected off-targets (e.g., Mifepristone for GR, Bicalutamide for AR) B->C D Does the antagonist block the effect? C->D  Analyze results E Conclusion: Off-target pathway identified. Refine experimental concentration or use antagonist as a control. D->E Yes F Step 3: Assess Direct Binding - Competitive binding assay vs. known ligand - Cellular Thermal Shift Assay (CETSA) D->F No G Does 16-DHP bind the suspected off-target? F->G  Analyze results J Hypothesis: Effect is mediated by a 16-DHP metabolite. Analyze metabolite profile (LC-MS) and test metabolites directly. F->J Alternative Hypothesis H Conclusion: Direct off-target interaction confirmed. Determine binding affinity (Ki). G->H Yes I Hypothesis: Effect is indirect or mediated by a novel target. Consider pathway analysis (RNA-seq) or advanced proteomics. G->I No G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway DHP 16-DHP PR Progesterone Receptor (PR) DHP->PR PRE PRE (DNA Binding) PR->PRE TargetGene Target Gene Transcription PRE->TargetGene Effect Desired Progestogenic Effect TargetGene->Effect DHP2 16-DHP (High Concentration) GR Glucocorticoid Receptor (GR) DHP2->GR GRE GRE (DNA Binding) GR->GRE OffTargetGene Off-Target Gene Transcription GRE->OffTargetGene SideEffect Undesired Side Effect OffTargetGene->SideEffect

Caption: Canonical on-target vs. potential off-target signaling pathways.

Issue 3: Results are Inconsistent Between Batches of 16-DHP

Question: I've ordered a new lot of 16-DHP and my results are no longer reproducible. What could be the cause?

Answer: Batch-to-batch variability can stem from issues with purity, solubility, or stability. An impurity with potent off-target activity could be present in the new lot.

Validation Protocol for New Batches:
  • Purity Confirmation: Do not assume the purity stated on the vial is accurate for your experimental system. We recommend running an independent analysis via HPLC-MS to confirm the identity and purity of the new lot.

  • Solubility Check: Ensure the compound is fully dissolved. Steroids can be difficult to dissolve and may precipitate out of solution, especially after freeze-thaw cycles. Visually inspect for precipitates and consider a brief sonication.

  • Functional Re-validation: Perform a simple, robust validation experiment before beginning larger studies. A dose-response curve in a PR-responsive reporter cell line is ideal. Compare the EC50 and maximal efficacy of the new lot to the previous, validated lot. This functional check is the most critical validation step.

Section 3: Key Experimental Protocols

Here we provide abbreviated, step-by-step methodologies for key assays used to identify and characterize off-target effects.

Protocol 1: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

CETSA® is a powerful label-free method to confirm direct binding of 16-DHP to a target protein within a cellular environment. [10]The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation. [11]

Workflow Diagram for CETSA

G A 1. Treat intact cells with 16-DHP or DMSO (vehicle) B 2. Heat cells across a temperature gradient (e.g., 40°C to 70°C) A->B C 3. Lyse cells to release proteins B->C D 4. Separate soluble vs. aggregated proteins via centrifugation C->D E 5. Analyze soluble fraction for target protein (e.g., Western Blot) D->E F 6. Plot protein abundance vs. temperature to generate 'melt curves' E->F G Result: A rightward shift in the melt curve for 16-DHP-treated cells indicates direct target engagement. F->G

Caption: Step-by-step experimental workflow for the CETSA method.

Methodology:
  • Cell Treatment: Culture cells to ~80% confluency. Treat with vehicle (DMSO) or your desired concentration of 16-DHP for 1 hour at 37°C.

  • Thermal Challenge: Aliquot cell suspensions into PCR tubes. Heat the tubes in a thermal cycler to a range of temperatures (e.g., 10 different temperatures from 42°C to 68°C) for 3 minutes, followed by cooling for 3 minutes at 4°C. Include an unheated control.

  • Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant (soluble fraction) and analyze the amount of the target protein (e.g., PR or GR) remaining by Western Blot or ELISA.

  • Data Interpretation: Plot the percentage of soluble protein against temperature. A shift in the melting temperature (Tm) between the vehicle and 16-DHP-treated samples confirms direct binding.

Protocol 2: Steroid Receptor Competitive Binding Assay

This protocol determines the binding affinity of 16-DHP for a specific steroid receptor. It uses a radiolabeled ligand for the receptor of interest and measures how effectively 16-DHP competes for binding.

Materials:
  • Receptor Source: Cytosol from cells overexpressing the receptor of interest (e.g., PR, GR) or purified recombinant receptor protein. [9]* Radiolabeled Ligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]-Progesterone for PR, [³H]-Dexamethasone for GR).

  • Test Compound: this compound.

  • Assay Buffer: Appropriate buffer for maintaining receptor stability.

Procedure:
  • Plate Setup: In a 96-well plate, set up reactions containing the receptor source, a fixed concentration of radiolabeled ligand (typically at its Kd value), and serial dilutions of 16-DHP (e.g., from 0.1 nM to 100 µM).

  • Incubation: Incubate the plate at 4°C for a sufficient time to reach binding equilibrium (e.g., 16-18 hours).

  • Separation: Separate receptor-bound from free radioligand. A common method is to add dextran-coated charcoal, which adsorbs free ligand, followed by centrifugation.

  • Quantification: Measure the radioactivity in the supernatant (containing the receptor-bound ligand) using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of 16-DHP. Fit the data to a one-site competition model to determine the IC50. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.

Data Summary: Example Selectivity Profile

The table below illustrates how binding affinity data can be presented to understand the selectivity of a compound. (Note: These are illustrative values for 16-DHP).

ReceptorKnown Ligand16-DHP Ki (nM)Selectivity Ratio (Ki Off-Target / Ki PR)
PR (On-Target) Progesterone5 1
GRDexamethasone25050-fold
ARDihydrotestosterone> 10,000> 2000-fold
MRAldosterone1,200240-fold

This table clearly shows the compound is most potent at the PR, with at least 50-fold selectivity over the next most likely off-target, the GR.

References

  • Basith, S., Cui, M., Macalino, S. J., & Park, J. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
  • He, L., et al. (2020). A Computational Approach to Improve Prediction of Off-Target Drug Binding Using Membrane Bilayer Effects. LDRD Annual Report. [Link]
  • Sanofi. (n.d.). Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity.
  • PharmaCompass. (n.d.). Dehydrogesterone. PharmaCompass.com. [Link]
  • arXiv. (2024). Predicting the binding of small molecules to proteins through invariant representation of the molecular structure. arXiv.org. [Link]
  • Adu-Ampratwum, D., et al. (2022). Computational/in silico methods in drug target and lead prediction. PubMed Central. [Link]
  • Wahajuddin, M., et al. (2016). Evaluation of the impact of 16-dehydropregnenolone on the activity and expression of rat hepatic cytochrome P450 enzymes. PubMed. [Link]
  • Glass, T. L., & Burley, C. Z. (1990). Characteristics of this compound reductase in cell extracts of the intestinal anaerobe, Eubacterium sp. strain 144. PubMed. [Link]
  • Cabeza, M., et al. (2015). Synthesis and activity of novel 16-dehydropregnenolone acetate derivatives as inhibitors of type 1 5α-reductase and on cancer cell line SK-LU-1. PubMed. [Link]
  • ResearchGate. (n.d.). Rank order of binding affinities of steroids, DES analogs, and EDCs to...
  • Obradovic, M., et al. (2021). Progesterone: A Steroid with Wide Range of Effects in Physiology as Well as Human Medicine. MDPI. [Link]
  • ResearchGate. (n.d.). Plasma concentration of 16-dehydropregnenolone (DHP) and its metabolite...
  • ResearchGate. (2016). Assessment of dose- and time- dependent effects of 16-Dehydropregnenolone on rat hepatic phase-I drug metabolizing enzymes.
  • Yang, L., et al. (2011).
  • Schindler, A. E., et al. (2003). Relative binding affinities of progestogens to steroid receptors and serum binding proteins.
  • AstraZeneca. (2020). Strategies for target and pathway engagement in cellular assays. AstraZeneca. [Link]
  • Cowan, B. D., & Mahesh, V. B. (1991). Effects of progestin antagonists, glucocorticoids and estrogen on progesterone-induced protein secreted by rabbit endometrial stromal cells in culture. PubMed. [Link]
  • Attardi, B. J., et al. (2007).
  • Norden, D. M., & Doranz, B. J. (n.d.). Testing for Off-target Binding. Bio-Rad. [Link]
  • Wikipedia. (n.d.). Dydrogesterone. Wikipedia. [Link]
  • Garfield, R. E., & Maner, W. L. (2011). Use of progesterone and progestin analogs for inhibition of preterm birth and other uterine contractility disorders. PubMed Central. [Link]
  • National Center for Biotechnology Information. (n.d.). Dydrogesterone. PubChem. [Link]
  • Leonhardt, S. A., & Edwards, D. P. (2002). Mechanism of action of progesterone antagonists. PubMed. [Link]
  • Sitruk-Ware, R., & El-Etr, M. (2013). Non-clinical studies of progesterone. PubMed Central. [Link]
  • DiscoverX. (2017). Create Your Own Cellular Compound Target Engagement Assay. YouTube. [Link]
  • Synapse. (2023). Pharmaceutical Insights: Dydrogesterone's R&D Progress.
  • Griesinger, G., et al. (2019). Dydrogesterone: pharmacological profile and mechanism of action as luteal phase support in assisted reproduction. PubMed. [Link]
  • Al-Ghamdi, A. A. (2023). The Role of Dydrogesterone in the Management of Luteal Phase Defect: A Comprehensive Review. PubMed Central. [Link]

Sources

Technical Support Center: Improving Regioselective Reactions of Dehydroprogesterone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the regioselective modification of dehydroprogesterone. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of steroid chemistry. The inherent polyfunctionality of the dehydroprogesterone scaffold presents unique challenges in achieving site-specific modifications. This document provides troubleshooting solutions and answers to frequently asked questions, grounded in established chemical principles and field-proven insights, to help you achieve predictable and high-yielding regioselective outcomes.

The term "dehydroprogesterone" can encompass several isomers, each with a distinct reactivity profile. This guide will primarily focus on the common and synthetically challenging pregna-4,6-diene-3,20-dione (6-dehydroprogesterone) and pregna-1,4-diene-3,20-dione (1-dehydroprogesterone) systems, which feature extended conjugation in their A/B rings.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format. Each answer delves into the underlying chemical principles and provides actionable protocols.

Issue 1: Poor Regioselectivity in Electrophilic Additions to the A/B-Ring Dienone

Question: "My epoxidation of 6-dehydroprogesterone with m-CPBA is yielding a mixture of Δ⁴ and Δ⁶ epoxides with low selectivity. How can I control the regioselectivity of this reaction?"

Answer: This is a classic challenge rooted in the similar nucleophilicity of the two double bonds in the conjugated dienone system. The outcome is governed by a delicate balance of electronic and steric factors, which can be manipulated through reagent choice and reaction conditions.

Causality Analysis: The Δ⁴ double bond is electronically deactivated by the C-3 ketone, making it less nucleophilic than a simple isolated olefin. The Δ⁶ double bond is further from the electron-withdrawing group, making it inherently more electron-rich and kinetically favored for attack by standard electrophiles like m-CPBA. However, the energy difference is small, leading to mixtures. To achieve selectivity, we must either enhance the reactivity difference or use a reagent that is highly sensitive to steric or electronic environments.

Solutions & Protocols:

  • Directed Epoxidation via an Intermediate: A highly effective strategy is to temporarily modify the substrate to direct the electrophile. The formation of an enol ether at C-3 dramatically increases the nucleophilicity of the Δ⁴ bond, leading to highly selective epoxidation at this position.

    Experimental Protocol: Selective Δ⁴ Epoxidation

    • Enol Ether Formation: Dissolve 6-dehydroprogesterone (1 equiv.) in a mixture of triethyl orthoformate and ethanol containing a catalytic amount of p-toluenesulfonic acid (p-TSA).

    • Reaction Monitoring: Heat the mixture gently (40-50°C) and monitor the reaction by TLC until the starting material is consumed. The product is the 3-ethoxy-pregna-3,5-diene-20-one intermediate.

    • Purification: Quench the reaction with a mild base (e.g., triethylamine), remove the solvent under reduced pressure, and purify the crude enol ether by column chromatography.

    • Selective Epoxidation: Dissolve the purified enol ether in a chlorinated solvent (e.g., dichloromethane). Cool the solution to 0°C.

    • Reagent Addition: Add a solution of m-CPBA (1.1 equiv.) dropwise. The highly nucleophilic Δ⁴ bond will react selectively.

    • Hydrolysis: Upon completion, the reaction mixture is treated with dilute aqueous acid (e.g., 1M HCl) to hydrolyze the enol ether and the resulting epoxide, yielding the desired α,β-epoxy ketone.

  • Utilizing Sterically Demanding or Metal-Catalyzed Reagents: To favor the less sterically hindered and more electron-rich Δ⁶ position, a bulky oxidant or a catalytic system can be employed.

    Solution Comparison Table:

Reagent/SystemTarget PositionProbable OutcomeMechanistic Rationale
m-CPBA (standard)Δ⁴ / Δ⁶Poor selectivity, slight preference for Δ⁶Small reagent, attacks based on subtle electronic differences.
Dimethyldioxirane (DMDO)Δ⁶Moderate to good selectivity for Δ⁶Reacts preferentially with the more nucleophilic (less deactivated) double bond.
Vanadyl acetylacetonate / TBHPΔ⁶Good selectivity for Δ⁶The catalyst coordinates to the C-3 carbonyl, but steric hindrance from the steroid backbone directs the bulky oxidant towards the more accessible Δ⁶ position.
Issue 2: Uncontrolled Michael (Conjugate) Addition Reactions

Question: "I am attempting a 1,6-conjugate addition of a Gilman reagent (lithium dimethylcuprate) to 6-dehydroprogesterone, but I'm getting a significant amount of the 1,4-addition product. How can I improve the 1,6-selectivity?"

Answer: The regioselectivity of nucleophilic attack on a cross-conjugated dienone is a classic problem of kinetic versus thermodynamic control. Softer nucleophiles, like cuprates, generally favor conjugate addition over direct (1,2) attack on the carbonyl. However, in a 4,6-dienone system, both C-5 (1,4-addition) and C-7 (1,6-addition) are potential electrophilic sites.

Causality Analysis: The outcome depends on the stability of the intermediate enolate formed. 1,6-addition leads to a conjugated enolate, which is often the thermodynamically more stable product. 1,4-addition gives a non-conjugated, kinetically favored enolate. The choice of nucleophile, solvent, and temperature can shift this balance. Softer nucleophiles (like cuprates) and lower temperatures typically favor the thermodynamic 1,6-adduct.

dot

Michael_Addition cluster_paths Reaction Pathways Dienone 6-Dehydroprogesterone (Cross-conjugated dienone) TS_1_4 Kinetic Transition State (Lower Energy Barrier) Dienone->TS_1_4 Path A TS_1_6 Thermodynamic Transition State (Higher Energy Barrier) Dienone->TS_1_6 Path B Nucleophile Soft Nucleophile (e.g., R₂CuLi) Nucleophile->Dienone Attack Enolate_1_4 Kinetic Enolate (1,4-Addition Intermediate) TS_1_4->Enolate_1_4 Product_1_4 1,4-Adduct (Kinetic Product) Enolate_1_4->Product_1_4 Protonation Enolate_1_6 Thermodynamic Enolate (1,6-Addition Intermediate) (More Stable) TS_1_6->Enolate_1_6 Product_1_6 1,6-Adduct (Thermodynamic Product) Enolate_1_6->Product_1_6 Protonation

Caption: Kinetic vs. Thermodynamic control in Michael additions.

Solutions & Protocols:

  • Optimize Reaction Temperature: Lowering the reaction temperature significantly can favor the formation of the more stable thermodynamic product.

    • Protocol: Perform the reaction at -78°C (dry ice/acetone bath). Add the Gilman reagent slowly to a solution of the steroid in an ethereal solvent like THF. Allow the reaction to proceed for several hours at this temperature before quenching.

  • Use of Lewis Acid Additives: Additives like chlorotrimethylsilane (TMSCl) can trap the initially formed enolate as a silyl enol ether. This can sometimes alter the product distribution by preventing equilibration. Trapping the kinetic enolate allows for subsequent controlled reactions.

    Experimental Protocol: Silyl Enol Ether Trapping

    • Setup: To a solution of 6-dehydroprogesterone (1 equiv.) and TMSCl (1.5 equiv.) in THF at -78°C, add the lithium dimethylcuprate solution dropwise.

    • Reaction: The cuprate will add, and the resulting enolate is immediately trapped by TMSCl.

    • Workup: Quench the reaction with a cold, saturated aqueous solution of NH₄Cl.

    • Analysis: The resulting mixture of silyl enol ethers can be analyzed to determine the true kinetic ratio of 1,4- vs. 1,6-addition. These intermediates can then be hydrolyzed to the ketones or used in further transformations.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary factors that dictate regioselectivity in reactions involving the dehydroprogesterone scaffold?

A1: Regioselectivity is primarily governed by four interconnected factors:

  • Electronic Effects: The electron density of the various functional groups (ketones, olefins) dictates their inherent reactivity towards electrophiles and nucleophiles. Electron-withdrawing groups like ketones deactivate nearby double bonds to electrophilic attack and activate them for nucleophilic attack.[1][2]

  • Steric Hindrance: The rigid, three-dimensional structure of the steroid nucleus significantly influences the trajectory of incoming reagents. The concave α-face is generally more hindered than the convex β-face, where the C-18 and C-19 angular methyl groups reside. Bulky reagents will preferentially attack less hindered sites.[3][4]

  • Kinetic vs. Thermodynamic Control: Many reactions can yield multiple products. Kinetic products are formed fastest (via the lowest energy transition state), while thermodynamic products are the most stable. Low temperatures and short reaction times favor kinetic products, whereas higher temperatures and longer reaction times allow for equilibration to the thermodynamic product.

  • Reagent and Catalyst Choice: The nature of the reagent is critical. "Hard" nucleophiles tend to attack "hard" electrophilic centers (like the carbonyl carbon), while "soft" nucleophiles attack "soft" centers (like the β-carbon of an enone).[5] Similarly, specialized catalysts, including enzymes, can offer exquisite control by binding the substrate in a specific orientation.[6][7][8]

dot

Logic_Flow Start Goal: Improve Regioselectivity Check1 Is the reaction kinetically or thermodynamically controlled? Start->Check1 Check2 Are steric effects dominant? Check1->Check2 No Action1a Adjust Temperature/ Reaction Time Check1->Action1a Yes Action1b Use trapping agent to isolate kinetic product Check1->Action1b Alternative Check3 Are electronic effects dominant? Check2->Check3 No Action2 Change reagent size (Bulky vs. Small) Check2->Action2 Yes Action3 Modify substrate electronics (e.g., form enol ether) Check3->Action3 Yes Action4 Change solvent polarity Check3->Action4 No Action1a->Check2 End Optimized Regioselective Reaction Action1b->End Action2->End Action3->End Action5 Employ a directing group or stereoselective catalyst Action4->Action5 Action5->End

Caption: Decision workflow for troubleshooting poor regioselectivity.

Q2: How can I selectively functionalize the C-17 acetyl side chain without altering the A/B-ring dienone system?

A2: Selective modification of the C-17 side chain requires careful choice of reagents that are specific for the C-20 ketone or the C-21 methyl group, or protection of the A/B-ring system.

  • For C-20 Ketone Reactions (e.g., reduction, addition): The C-3 and C-20 ketones have different steric environments. The C-20 ketone is generally less hindered, allowing for some selective reactions with bulky reagents. For example, selective reduction can sometimes be achieved with reagents like NaBH₄ at low temperatures, though protection is more reliable.

  • For C-21 Functionalization (e.g., α-halogenation): Reactions at the C-21 position typically proceed via an enolate. It is possible to selectively form the C-20 enolate over the C-3 enolate under carefully controlled conditions (e.g., using a strong, hindered base like LDA at low temperature) because the C-21 protons are generally more acidic and accessible than the C-2 or C-4 protons.

  • Protection Strategy: The most robust method is to selectively protect the A/B-ring dienone. For instance, the Δ⁴ double bond can be selectively protected through a Diels-Alder reaction with a temporary diene, which can be reversed later via retro-Diels-Alder. This masks the entire A/B-ring system, allowing for a wide range of chemistry to be performed on the C-17 side chain.

Q3: Which analytical methods are essential for unambiguously determining the regiochemistry of my products?

A3: Relying on a single technique is insufficient. A combination of methods is required for definitive structural elucidation.

  • High-Performance Liquid Chromatography (HPLC): Crucial for separating regioisomers. Developing a good separation method is the first step, as it allows for the isolation and quantification of each isomer.[9] Biphenyl or PFP (pentafluorophenyl) columns can offer different selectivity for steroid isomers compared to standard C18 phases.[10]

  • Mass Spectrometry (MS): While MS will confirm the mass of the product (confirming addition, not position), tandem MS (MS/MS) can sometimes help distinguish isomers based on fragmentation patterns.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool.

    • 1D NMR (¹H and ¹³C): Provides initial information based on chemical shifts.

    • 2D NMR (COSY, HSQC, HMBC): Essential for definitive assignment. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly vital, as it shows correlations between protons and carbons over two or three bonds. For example, a correlation between a newly introduced substituent's proton and a specific carbon in the steroid backbone can unambiguously establish the point of attachment.

    • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY or ROESY): Reveals through-space proximity of protons, which is invaluable for confirming stereochemistry and, by extension, regiochemistry relative to the fixed stereocenters of the steroid core.

References

  • Singh, H., et al. (1990). Regioselective reactions of 1,2-dehydroprogesterone: syntheses of pregnane derivatives as possible contragestational agents. Steroids.
  • Zocher, G., et al. (2018). CYP154C5 Regioselectivity in Steroid Hydroxylation Explored by Substrate Modifications and Protein Engineering. ChemBioChem.
  • Lo, J. C., et al. (2018). Reagent-controlled regiodivergent ring expansions of steroids. Nature.
  • Furuya, T., & Reetz, M. T. (2011). Regio- and stereoselectivity of P450-catalysed hydroxylation of steroids controlled by laboratory evolution. Nature Chemistry.
  • Google Patents. (2021). CN112409434B - Synthesis method of dehydroprogesterone.
  • Furuya, T., & Reetz, M. T. (2011). Regio- and stereoselectivity of P450-catalysed hydroxylation of steroids controlled by laboratory evolution. ResearchGate.
  • Google Patents. (2021). CN113666981A - A kind of synthetic method of dydrogesterone.
  • Wang, Z., et al. (2024). Process optimizations for the synthesis of an intermediate of dydrogesterone. RSC Advances.
  • PharmaCompass. Dehydrogesterone Drug Information.
  • Eureka | Patsnap. (2019). Method for synthesizing dydrogesterone.
  • International Journal of Novel Research and Development (IJNRD). (2023). THE ROLE OF STEREOCHEMISTRY IN STEROIDAL DRUG DEVELOPMENT.
  • Wang, Z., et al. (2024). Process optimizations for the synthesis of an intermediate of dydrogesterone. RSC Publishing.
  • PubChem. 1-Dehydroprogesterone.
  • PubChem. 6-Dehydroprogesterone.
  • PubChem. Pregna-4,16-diene-3,20-dione.
  • PubChem. Dydrogesterone.
  • CARE Hospitals. (2023). Dydrogesterone: Uses, Side Effects, Dosage and More.
  • HealthHub. Dydrogesterone.
  • Stárka, L., et al. (2022). Analytical Methods for the Determination of Neuroactive Steroids. Molecules.
  • Huang, Y., et al. (2019). Column selection approach for related substances determination of progesterone by high-performance liquid chromatography. Chemical Biology & Drug Design.
  • BYJU'S. Electrophiles and Nucleophiles.
  • PharmEasy. (2024). Dydrogesterone – Uses, Side Effects, Medicines & FAQs.
  • Patsnap Synapse. (2024). What are the side effects of Dydrogesterone?.
  • Khan Academy. Regioselectivity, stereoselectivity, and stereospecificity.
  • Sharma, N., et al. (2017). Physico-chemical characterization, analytical method development and solubility studies for progesterone. ResearchGate.
  • Master Organic Chemistry. (2012). Nucleophiles and Electrophiles.
  • Britannica. Reaction mechanism - Nucleophilicity, Electrophilicity, Reactivity.
  • Chad's Prep. (2020). 6.4 Nucleophiles, Electrophiles, and Intermediates | Organic Chemistry. YouTube.
  • Dr. Geeta Tewari. (2020). Nucleophilic and Electrophilic Attack on Ligands, Green–Davies–Mingos Rules. YouTube.
  • Chad's Prep. (2018). 16.5b Stereoselectivity and Regioselectivity in Diels Alder Reactions. YouTube.

Sources

Technical Support Center: Addressing Isomer Impurities in Dydrogesterone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for dydrogesterone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of stereochemical control during the synthesis of dydrogesterone (9β,10α-pregna-4,6-diene-3,20-dione). Our focus is to provide practical, science-backed solutions to common challenges related to isomer impurities.

The unique therapeutic profile of dydrogesterone—a potent progestogen with minimal androgenic or estrogenic side effects—is intrinsically linked to its retro-steroid or 9β,10α configuration.[1] Unlike natural progesterone (9α,10β), this specific stereochemistry is achieved through a critical photochemical isomerization step, which is often the primary source of challenging isomer impurities.[2][3] This guide offers in-depth FAQs and troubleshooting workflows to help you optimize your synthesis and achieve high-purity dydrogesterone.

Frequently Asked Questions (FAQs)
Section 1: Understanding the Core Problem - Isomer Formation

Q1: What are the primary isomer impurities I should be concerned with in dydrogesterone synthesis?

A1: The main isomer impurities arise from different stages of the synthesis, which typically starts from progesterone. The most critical isomers are:

  • Starting Material (9α,10β-Isomer): The direct precursor to the photochemical reaction, 9α,10β-pregna-5,7-diene-3,20-dione (or its ketal-protected form), is a common impurity resulting from incomplete isomerization.[4] This is often referred to as retroprogesterone.

  • Over-irradiation Byproducts: Excessive or incorrect wavelength exposure during photolysis can lead to the formation of various degradation products and complex isomers.[2][3]

  • Double-Bond Isomers: In the initial steps of synthesis from progesterone, incomplete migration of the double bond from the C4 to the C5 position during ketal protection can result in a persistent isomer impurity in the subsequent steps.[5][6]

  • Pharmacopoeial Impurities: Regulatory bodies like the European Pharmacopoeia (EP) list specific, known impurities such as Dydrogesterone Impurity B and Impurity C that must be monitored and controlled.[7]

Q2: Can you explain the mechanism of the photochemical isomerization and why it's the critical step for impurity generation?

A2: The photochemical isomerization is the cornerstone of dydrogesterone synthesis, as it inverts the stereochemistry at the C9 and C10 positions. The process, typically performed on a 9α,10β-pregna-5,7-diene intermediate, follows a mechanism analogous to the synthesis of Vitamin D:

  • Ring Opening: Upon absorption of UV light, the B-ring of the 9α,10β-steroid undergoes an electrocyclic ring-opening reaction, breaking the C9-C10 bond to form a transient, flexible open-loop triene intermediate.[2][3]

  • Conformational Change & Ring Closing: This triene intermediate can exist in various conformations. Under further photochemical or thermal influence, it undergoes a second electrocyclic reaction to re-close the B-ring.

  • Stereochemical Outcome: The stereochemistry of the final product (the desired 9β,10α-dydrogesterone precursor or other unwanted isomers) is determined by the specific conformation the triene adopts before ring closure. Controlling the reaction conditions is paramount to favor the formation of the therapeutically active isomer.

The complexity of this reversible reaction and the potential for the triene intermediate to undergo side reactions make this step a major control point for impurity generation.[2]

Photochemical Isomerization Pathway cluster_0 Key Synthesis Steps Start 9α,10β-Pregna-5,7-diene (Precursor) Intermediate Open-Ring Triene Intermediate Start->Intermediate UV Light (Ring Opening) Product 9β,10α-Pregna-5,7-diene (Dydrogesterone Precursor) Intermediate->Product Light/Heat (Ring Closing - Desired) Byproduct Other Isomers & Byproducts Intermediate->Byproduct Side Reactions / Over-irradiation

Caption: The critical photochemical isomerization pathway.

Section 2: Troubleshooting the Photochemical Reaction

Q3: What is the optimal UV wavelength for the photoisomerization step?

A3: There is no single "magic" wavelength; optimization is key. The literature and patents suggest that a dual-wavelength approach can be highly effective for maximizing the yield of the desired 9β,10α isomer while minimizing byproducts.

  • Ring Opening: A shorter wavelength (e.g., 295 nm) is often more efficient for the initial ring-opening reaction.[4]

  • Ring Closing: A longer wavelength (e.g., 330 nm or light from an antimony lamp) can be used to facilitate the desired ring-closing pathway, as it provides enough energy for cyclization without promoting extensive side reactions.[2][4]

  • Light Filtering: It is common practice to use filters to cut off high-energy UV light (e.g., wavelengths below 260 nm) to prevent the formation of unwanted byproducts from Norrish type reactions or other photochemical degradations.[2][4]

Q4: How does reaction temperature influence the formation of isomer impurities?

A4: Temperature is a critical parameter for controlling selectivity. Generally, lower temperatures are preferred for the photoisomerization step.

  • Selectivity: Conducting the reaction at reduced temperatures (e.g., 5-10 °C) helps to suppress thermally induced side reactions and can favor the kinetic product, often leading to a cleaner reaction profile with fewer byproducts.[8]

  • Stability: The open-ring triene intermediate can be unstable at higher temperatures, leading to degradation. Lowering the temperature enhances its stability, allowing for more controlled cyclization.

Q5: Should I run the photoisomerization reaction under an inert atmosphere?

A5: Absolutely. The presence of oxygen is highly detrimental to the photochemical reaction. Oxygen can react with the excited-state molecules or the radical intermediates that may form, leading to a host of oxidized byproducts and significantly reducing the yield of dydrogesterone. Always perform the reaction under a nitrogen or argon atmosphere.[1]

Troubleshooting Guide: Common Issues & Solutions

This table provides a quick reference for troubleshooting common problems encountered during dydrogesterone synthesis, with a focus on isomer impurities.

Problem Observed Potential Root Cause(s) Recommended Diagnostic & Corrective Actions
High Levels of Starting Material (9α,10β-Isomer) in Product 1. Incomplete photochemical reaction. 2. Insufficient UV lamp intensity or incorrect wavelength. 3. Reaction concentration is too high (light penetration issue).1. Extend Irradiation Time: Monitor the reaction by HPLC and continue until the starting material is consumed to the desired level. 2. Verify Light Source: Check the age and output of your UV lamp. Ensure you are using the optimal wavelength/filter for your specific substrate. 3. Optimize Concentration: Dilute the reaction mixture to ensure uniform light penetration.
Formation of Multiple Unknown Byproducts 1. Over-irradiation of the reaction mixture. 2. Incorrect UV wavelength (too high energy). 3. Presence of oxygen or other reactive impurities.1. Perform a Time-Course Study: Analyze samples at regular intervals to find the optimal reaction time where product formation is maximized and byproduct formation is minimal. 2. Use Light Filters: Employ filters to remove high-energy UV wavelengths that promote side reactions.[4] 3. Ensure Inert Atmosphere: Thoroughly degas the solvent and maintain a positive pressure of nitrogen or argon throughout the reaction.[1]
Poor Separation of Dydrogesterone from Isomers on HPLC 1. Sub-optimal mobile phase composition. 2. Inappropriate column chemistry or dimensions. 3. Isomers are co-eluting.1. Adjust Mobile Phase: Systematically vary the ratio of organic solvent (acetonitrile or methanol) to water. Small changes can significantly impact resolution.[9][10] 2. Screen Columns: Test different C18 columns from various manufacturers or consider a different stationary phase. A longer column or one with smaller particle size can improve resolution. 3. Optimize Method: Adjust the flow rate and column temperature.

digraph "Troubleshooting Workflow" {
graph [fontname="Arial"];
node [shape=box, style="rounded,filled", fontname="Arial"];
edge [fontname="Arial", color="#5F6368"];

start [label="High Isomer Impurity Detected by HPLC", fillcolor="#EA4335", fontcolor="#FFFFFF"];

impurity_id [label="Identify Primary Impurity", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

start -> impurity_id;

// Branch for Starting Material is_sm [label="High Starting Material\n(9α,10β-isomer)?", shape=Mdiamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; action_sm [label="Cause: Incomplete Reaction\n\nActions:\n1. Increase irradiation time\n2. Check lamp intensity\n3. Decrease concentration", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

impurity_id -> is_sm [label="Yes"]; is_sm -> action_sm;

// Branch for Byproducts is_byproduct [label="High Unknown\nByproducts?", shape=Mdiamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; action_byproduct [label="Cause: Over-irradiation / Side Reactions\n\nActions:\n1. Reduce irradiation time\n2. Use filtered/longer wavelength light\n3. Ensure inert atmosphere", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

impurity_id -> is_byproduct [label="No"]; is_byproduct -> action_byproduct; }

Caption: A decision-making workflow for troubleshooting isomer impurities.

Experimental Protocols
Protocol 1: HPLC Method for Isomer Quantification

This protocol provides a robust starting point for separating and quantifying dydrogesterone from its key 9α,10β-isomer. Method optimization will be required based on your specific system and impurity profile.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., Waters Symmetry C18, 4.6 x 100 mm, 3.5 µm).[10]

  • Mobile Phase: Isocratic elution using a mixture of Methanol and Water, typically in a ratio of 80:20 (v/v).[10] The exact ratio may need to be adjusted to achieve optimal separation.

  • Flow Rate: 1.0 mL/min.[10]

  • Column Temperature: Ambient or controlled at 35 °C.[11]

  • Detection Wavelength: 286 nm, which is near the absorbance maximum for dydrogesterone.[12][13]

  • Sample Preparation:

    • Accurately weigh an appropriate amount of the reaction mixture or final product.

    • Dissolve the sample in acetonitrile or methanol to a known concentration (e.g., 0.5 mg/mL).[10]

    • Ensure the sample is fully dissolved; sonication may be used if necessary.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Quantification:

    • Inject certified reference standards for dydrogesterone and any available isomer impurities to determine their retention times and establish calibration curves.[14]

    • Inject the prepared sample.

    • Calculate the percentage of each component based on the peak area from the chromatogram.

References
  • Wang, Z., Wang, Y., Jing, S., et al. (2025).
  • CN102558272A - Method for synthesizing 9-beta, 10-alpha-dehydroprogesterone ketal by photochemical isomerization reaction.
  • Dydrogesterone-impurities.
  • WO2021093494A1 - Production process capable of industrially synthesizing dydrogesterone.
  • CN102558272B - Method for synthesizing 9-beta, 10-alpha-dehydroprogesterone ketal by photochemical isomerization reaction.
  • Wang, Z., et al. (2025). Process optimizations for the synthesis of an intermediate of dydrogesterone. RSC Advances. Published by the Royal Society of Chemistry.
  • Optimization of conditions for the synthesis of an intermediate of dydrogesterone Supplementary Inform
  • Wang, Z., et al. (2025). Process optimizations for the synthesis of an intermediate of dydrogesterone.
  • THE ROLE OF STEREOCHEMISTRY IN STEROIDAL DRUG DEVELOPMENT. IJNRD.
  • Dydrogesterone Impurities | 152-62-5 Certified Reference Substance. Alfa Omega Pharma.
  • Dydrogesterone Tablets / Official Monographs for Part I.
  • CN104237417B - A kind of analysis method of Dydrogesterone intermediate.
  • Separation of Dydrogesterone on Newcrom R1 HPLC column. SIELC Technologies.
  • New method for determination of dydrogesterone in human plasma for therapeutic drug monitoring in gynecological disorders. PubMed.
  • Official Monographs for Part I / Dydrogesterone.
  • Dydrogesterone impurity B EP Reference Standard. Sigma Aldrich.

Sources

Technical Support Center: Scaling Up 16-Dehydroprogesterone Production for Research

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 16-Dehydroprogesterone (16-DHP) production. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for scaling up the synthesis and purification of 16-DHP for research purposes. As Senior Application Scientists, we have compiled this resource based on established methodologies and field-proven insights to ensure you can confidently navigate the complexities of your experiments.

Introduction to this compound (16-DHP)

This compound (pregna-4,16-diene-3,20-dione) is a steroid progestin and an active metabolite of pregnenolone.[1] It serves as a crucial intermediate in the synthesis of various steroidal drugs, including corticosteroids and contraceptives.[2][3] Its biological activities, such as inhibiting the proliferation of certain cancer cell lines, also make it a compound of interest for further research.[1] The successful production of high-purity 16-DHP is therefore critical for advancing research and development in this area.

This guide will cover both chemical synthesis and microbial transformation routes for producing 16-DHP, along with detailed purification and analytical protocols.

Chemical Synthesis of this compound

The chemical synthesis of 16-DHP can be approached through various routes, often starting from more abundant steroid precursors. A common and efficient method involves the dehydration of 17α-hydroxyprogesterone.

Synthesis Pathway from 17α-hydroxyprogesterone

The synthesis of 16-DHP from 17α-hydroxyprogesterone is a well-established method that involves an elimination reaction.[4] This process is favored for its relatively low cost and potential for high yield and purity, making it suitable for larger-scale production.[4]

Synthesis of this compound 17α-hydroxyprogesterone 17α-hydroxyprogesterone This compound This compound 17α-hydroxyprogesterone->this compound Semicarbazide HCl, Acetic Acid, Toluene/Water Microbial Transformation cluster_streptomyces Streptomyces roseochromogenes cluster_eubacterium Eubacterium sp. 144 Progesterone Progesterone 16α-hydroxyprogesterone 16α-hydroxyprogesterone Progesterone->16α-hydroxyprogesterone 16α-hydroxylase This compound This compound This compound->16α-hydroxyprogesterone Hydration

Sources

Technical Support Center: Method Refinement for Steroid Hormone Extraction from Tissues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for steroid hormone extraction from tissues. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of accurately measuring steroid hormones from complex biological matrices. Here, we move beyond simple protocols to explain the underlying principles and provide robust troubleshooting strategies to ensure the integrity and reproducibility of your experimental data.

Guiding Principles: Achieving Analytical Excellence

The accurate quantification of steroid hormones in tissues is fundamental to understanding their roles in physiology and pathology.[1] However, the lipophilic nature of steroids and the inherent complexity of tissue matrices present significant analytical hurdles.[1] A successful extraction methodology is not merely about following steps; it is about building a self-validating system that ensures specificity, sensitivity, and reproducibility.

This guide is built on three core pillars:

  • Expertise & Experience: We delve into the "why" behind each procedural choice, empowering you to make informed decisions and adapt methodologies to your specific research needs.

  • Trustworthiness: Every recommendation is grounded in established scientific principles and aimed at minimizing variability and maximizing data quality.

  • Authoritative Grounding: Key claims and protocols are supported by citations to peer-reviewed literature and established standards.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions researchers have when establishing or refining their steroid extraction protocols.

Q1: What are the primary methods for extracting steroid hormones from tissues?

A1: The two most prevalent and well-validated methods are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

  • Liquid-Liquid Extraction (LLE): This classic technique relies on the differential solubility of steroids in immiscible liquid phases.[2] Typically, the tissue homogenate (an aqueous matrix) is extracted with an organic solvent in which the steroids are highly soluble. LLE is often used for its simplicity and cost-effectiveness but can sometimes suffer from lower selectivity and the formation of emulsions.[2][3]

  • Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent packed into a cartridge or plate to selectively adsorb the steroids from the liquid sample.[2] Interfering compounds can be washed away, and the purified steroids are then eluted with a different solvent. SPE generally offers cleaner extracts, higher recovery, and is more amenable to automation compared to LLE.[2][4]

Q2: How do I choose the right extraction solvent for LLE?

A2: The choice of solvent is critical and depends on the specific steroids of interest and the tissue matrix. A good extraction solvent should have high solubility for the target analytes and be immiscible with the aqueous phase.

Solvent SystemTarget SteroidsKey AdvantagesConsiderations
Methyl tert-butyl ether (MTBE) Broad range of steroidsGood recovery for many steroids, including testosterone and estradiol.[1][5]Can co-extract lipids.
Acetonitrile & Hexane General purposeAcetonitrile extracts the steroids, while a subsequent hexane wash effectively removes interfering fats and lipids.[6]Two-step process.
Diethyl Ether General purposeWidely used with good recovery for many non-polar steroids.[7]Highly volatile and flammable; can form peroxides.
Dichloromethane:Isopropanol Corticosteroids & othersEffective for a range of polarities.[1]Chlorinated solvent, requires careful handling and disposal.

Q3: Why is tissue homogenization so important?

A3: Homogenization is the critical first step to physically disrupt the tissue and release the intracellular steroid hormones into the extraction buffer.[1] Incomplete homogenization is a primary source of low and variable recovery. It is crucial to keep the sample on ice throughout the process to minimize enzymatic degradation of the target steroids.[7] Common homogenization techniques include bead mill homogenizers, which are high-throughput and reduce cross-contamination, and rotor-stator homogenizers.[7]

Q4: What are "matrix effects" in LC-MS/MS analysis and how can I mitigate them?

A4: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[8] This can lead to ion suppression or enhancement, causing inaccurate quantification.[8][9] Tissues, especially those with high lipid content like the brain, are prone to significant matrix effects.[7]

Mitigation Strategies:

  • Efficient Sample Cleanup: Employing SPE or a thorough LLE with a lipid-removal step (e.g., hexane wash) is crucial.[6][10]

  • Chromatographic Separation: Optimize your HPLC/UPLC method to separate your target steroids from interfering matrix components.[11]

  • Use of Stable Isotope-Labeled Internal Standards: This is the most effective way to compensate for matrix effects. A deuterated version of your target analyte is added at the beginning of the sample preparation process and will experience the same matrix effects as the endogenous analyte, allowing for accurate correction during data analysis.[8][12]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Low or Inconsistent Steroid Recovery
Potential Cause Recommended Solution Scientific Rationale
Incomplete Homogenization Visually inspect the homogenate for remaining tissue fragments. Increase homogenization time or intensity. Ensure the sample remains on ice.Steroids must be released from the cellular compartments to be accessible to the extraction solvent.[1] Cold temperatures inhibit enzymatic activity that could degrade the analytes.[7]
Inappropriate Solvent Choice Review literature for solvents validated for your specific steroid(s) and tissue type. Test different solvents or solvent combinations (e.g., MTBE, acetonitrile, diethyl ether).[1][13]Steroid polarity varies, and a solvent that is optimal for one may not be for another. The solvent's ability to penetrate the tissue matrix is also key.
Suboptimal Phase Separation (LLE) Centrifuge at a higher speed or for a longer duration to break emulsions. Add salt ("salting out") to the aqueous phase to increase its polarity and drive steroids into the organic phase.[2][14]A clean separation between the aqueous and organic layers is essential for efficient recovery and to avoid transferring interfering substances.
Analyte Loss During Evaporation Use a centrifugal vacuum concentrator (e.g., SpeedVac™) or a gentle stream of nitrogen for solvent evaporation. Avoid excessive heat.Steroids can be volatile or heat-labile. Aggressive evaporation methods can lead to significant sample loss.[6]
Poor Reconstitution After drying, reconstitute the steroid pellet in a small volume of a strong organic solvent like ethanol before adding the aqueous assay buffer. Vortex thoroughly.[6][15]Many steroids have limited aqueous solubility. Failure to fully redissolve the extracted pellet is a common cause of apparent low recovery.[6]
Problem 2: High Variability Between Replicates
Potential Cause Recommended Solution Scientific Rationale
Tissue Inhomogeneity Ensure the tissue is finely powdered (if starting from a frozen block) and thoroughly mixed before aliquoting for extraction.Steroid distribution within a tissue may not be uniform. Consistent and representative sampling is critical for reproducible results.
Inconsistent Pipetting of Solvents Use calibrated pipettes and ensure proper technique, especially with volatile organic solvents.Small variations in solvent volumes, particularly in the extraction and reconstitution steps, can lead to significant differences in final concentration.
Sample Cross-Contamination Use fresh pipette tips for each sample. If using a rotor-stator homogenizer, thoroughly clean the probe between samples. Consider bead mill homogenizers with single-use tubes to prevent carryover.[7]Steroids are potent molecules, and even minute amounts of carryover can affect the quantification of low-concentration samples.
Problem 3: Suspected Matrix Effects in LC-MS/MS Data
Potential Cause Recommended Solution Scientific Rationale
Co-elution of Interfering Substances Incorporate an additional cleanup step. If using LLE, add a hexane wash to remove lipids.[6] If using SPE, optimize the wash steps with a solvent that removes interferences but not the analytes.Lipids, particularly phospholipids, are a major source of ion suppression in ESI-MS.[8] Cleaner samples lead to more stable and accurate ionization.
Inadequate Chromatographic Resolution Increase the length of the analytical column, adjust the gradient profile, or try a different column chemistry (e.g., biphenyl instead of C18) to better separate analytes from the matrix.[5]Maximizing the time between the elution of matrix components and the target analytes minimizes their impact on ionization.
No or Inappropriate Internal Standard Always use a stable isotope-labeled internal standard for each analyte being quantified.[8] The internal standard must be added at the very beginning of the extraction process.The internal standard co-elutes with the analyte and experiences the same ionization suppression/enhancement, allowing the instrument to accurately calculate the analyte-to-internal standard ratio, which corrects for these effects.[16]

Experimental Workflow & Protocols

Workflow Overview: From Tissue to Data

The following diagram outlines the critical decision points and steps in a typical steroid hormone extraction and analysis workflow.

G cluster_0 Sample Preparation cluster_1 Extraction & Cleanup cluster_2 Analysis Tissue 1. Tissue Sample (Frozen, ~50mg) Spike 2. Spike Internal Standards Tissue->Spike Homogenize 3. Homogenization (e.g., Bead Mill in Acetonitrile) Spike->Homogenize Centrifuge1 4. Centrifugation (10,000 x g, 10 min, 4°C) Homogenize->Centrifuge1 Supernatant1 5. Collect Supernatant (Acetonitrile Phase) Centrifuge1->Supernatant1 Defat 6. Defatting Step (Add Hexane, Vortex) Supernatant1->Defat LLE Path Centrifuge2 7. Phase Separation (Centrifuge) Defat->Centrifuge2 Supernatant2 8. Collect Lower Phase (Acetonitrile) Centrifuge2->Supernatant2 Evaporate 9. Evaporation (Under Nitrogen or SpeedVac™) Supernatant2->Evaporate Reconstitute 10. Reconstitution (Ethanol + Assay Buffer) Evaporate->Reconstitute LCMS 11. LC-MS/MS Analysis Reconstitute->LCMS Data 12. Data Processing (Quantification vs. IS) LCMS->Data G Start Problem: Inaccurate or Variable Results CheckRecovery Is Recovery Low (<80%)? Start->CheckRecovery CheckVariability Is Variability High (CV > 15%)? CheckRecovery->CheckVariability No Homogenization Review Homogenization Protocol (Time, Temp, Method) CheckRecovery->Homogenization Yes CheckMatrix Are IS & Analyte Peaks Suppressed or Unstable? CheckVariability->CheckMatrix No Sampling Review Tissue Aliquoting & Pipetting Technique CheckVariability->Sampling Yes Cleanup Improve Sample Cleanup (Add Defatting Step, Optimize SPE) CheckMatrix->Cleanup Yes Success Problem Solved CheckMatrix->Success No Solvent Optimize Extraction Solvent & Reconstitution Step Homogenization->Solvent Evaporation Check Evaporation Method (Avoid High Heat) Solvent->Evaporation Evaporation->CheckVariability Contamination Check for Cross-Contamination (Clean Probes, New Tips) Sampling->Contamination Contamination->CheckMatrix Chroma Optimize LC Separation Cleanup->Chroma Chroma->Success

Caption: A logical troubleshooting tree for steroid extraction issues.

References
  • Dynamic Microwave-Assisted Extraction Coupled with Salting-Out Liquid–Liquid Extraction for Determination of Steroid Hormones in Fish Tissues. Journal of Agricultural and Food Chemistry - ACS Publications.
  • Measurement of Steroid Concentrations in Brain Tissue: Methodological Considerations. PMC - PubMed Central.
  • Accurate determination of tissue steroid hormones, precursors and conjugates in adult male rat. PMC - NIH.
  • Simultaneous extraction and detection of peptides, steroids, and proteins in small tissue samples. Frontiers.
  • A method combining solvent and gel extraction for isolation and preliminary purification of steroids in tissues. PubMed.
  • Estimation of Steroid Hormones in Biological Samples Using Micro Extraction and Advanced Chromatography Techniques. Chromatography Today.
  • General Methods for the Extraction, Purification, and Measurement of Steroids by Chromatography and Mass Spectrometry. ResearchGate.
  • Quantification of multiple steroid hormones in serum and human breast cancer tissue by liquid chromatography-tandem mass spectrometry analysis. PMC - PubMed Central.
  • Simultaneous Quantification of Steroid Hormones Using hrLC-MS in Endocrine Tissues of Male Rats and Human Samples. NIH.
  • Estimation of Steroid Hormones in Biological Samples Using Micro Extraction and Advanced Chromatography Techniques. Chromatography Today.
  • Steroid - Isolation, Extraction, Purification. Britannica.
  • Mean extraction recoveries and matrix effect of the steroid hormones in... ResearchGate.
  • Effective Extraction of a Panel of Steroid Hormones from Human Serum. Separation Science.
  • Optimizing hormone extraction protocols for whale baleen. ScienceDirect.
  • Steroids quantification sets | Steroids internal standards. Biocrates.
  • Extraction of Steroid Hormones from Whole Tissue of Small Fish and Quantification using UHPLC-MS/MS. ResearchGate.
  • Analysis of Steroid Hormones by LC MSMS Advancing Research in HIV AIDS and Reproductive Health. YouTube.
  • Liquid chromatography coupled to mass spectrometry for steroid hormones analysis: issues and solutions in sample preparation and method development. ResearchGate.
  • Salting-Out Assisted Liquid-Liquid Extraction for UPLC-MS/MS Determination of Thyroxine and Steroid Hormones in Human Serum and Fish Plasma. MDPI.
  • LC-MS/MS profiling for detection of endogenous steroids and prostaglandins in tissue samples. ResearchGate.
  • Quantification of steroid hormones in low volume plasma and tissue homogenates of fish using LC-MS/MS. NIH.
  • LC/MS/MS Method Package for Steroid Hormones. Shimadzu.
  • In vitro studies on enzymatic cleavage of steroid esters in the female organism. PubMed.
  • Steroid Hormone Analysis by Tandem Mass Spectrometry. PMC - PubMed Central.
  • Metabolic Alteration Analysis of Steroid Hormones in Niemann–Pick Disease Type C Model Cell Using Liquid Chromatography/Tandem Mass Spectrometry. MDPI.
  • Novel analytical methods for the determination of steroid hormones in edible matrices. hdb.
  • Analysis of steroids from normal and tumor tissue by HPLC. PubMed.

Sources

Validation & Comparative

A Comparative Guide to the Progestogenic Activity of 16-Dehydroprogesterone and Progesterone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of 16-Dehydroprogesterone (16-DHP) and the endogenous steroid hormone, Progesterone. While Progesterone is one of the most extensively studied hormones, governing a vast array of physiological processes, publicly available data on the specific progestogenic activity of 16-DHP is limited. Therefore, this document will serve a dual purpose: first, to thoroughly detail the multifaceted activity of Progesterone as a benchmark standard, and second, to provide the definitive experimental frameworks required to comprehensively characterize and compare the activity of 16-DHP, or any novel progestin, against this standard.

Introduction to the Molecules

Progesterone and this compound share the same foundational four-ring steroid structure, known as the pregnane skeleton. The critical distinction lies in the introduction of a double bond between carbons 16 and 17 in the D-ring of 16-DHP. This seemingly minor structural modification can have profound implications for the molecule's three-dimensional shape, its affinity for target receptors, and its metabolic stability.

  • Progesterone (Pregn-4-ene-3,20-dione): The quintessential progestogen, Progesterone is critical for regulating the menstrual cycle, establishing and maintaining pregnancy, and plays significant roles in brain function and immune modulation.[1][2] Its biological effects are mediated through a complex interplay of genomic and non-genomic signaling pathways.

  • This compound (Pregna-4,16-diene-3,20-dione): A derivative of progesterone, 16-DHP is primarily known as a synthetic intermediate and a subject of chemical research.[3][4] A comprehensive understanding of its biological activity necessitates the direct experimental comparisons outlined in this guide.

Mechanisms of Action: A Tale of Two Pathways

Progesterone's influence on cellular function is not monolithic. It operates through two distinct, yet sometimes interconnected, signaling paradigms: the classical genomic pathway and the rapid non-genomic pathway.

The Classical Genomic Pathway

The genomic pathway involves the regulation of gene expression and is responsible for the long-term effects of progesterone. This pathway is mediated by intracellular Progesterone Receptors (PR), which exist as two main isoforms, PR-A and PR-B, transcribed from the same gene.[5]

Mechanism:

  • Ligand Binding: Progesterone, being lipophilic, diffuses across the cell membrane and binds to the PR located in the cytoplasm or nucleus, which is part of an inhibitory complex with heat shock proteins (HSPs).[6]

  • Conformational Change & Dimerization: Ligand binding induces a conformational change in the PR, causing the dissociation of HSPs.[7] The activated receptors then form homodimers (PR-A/PR-A, PR-B/PR-B) or heterodimers (PR-A/PR-B).

  • Nuclear Translocation & DNA Binding: The receptor dimers translocate to the nucleus and bind to specific DNA sequences known as Progesterone Response Elements (PREs) in the promoter regions of target genes.[6][7]

  • Gene Transcription: The DNA-bound PR dimer recruits a suite of co-activators and co-repressors, ultimately modulating the transcription of target genes to either increase or decrease protein synthesis.[7]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus P Progesterone PR_HSP PR-HSP Complex (Inactive) P->PR_HSP Binds PR_Active Activated PR (HSP Dissociated) PR_HSP->PR_Active Conformational Change Dimer PR Dimer PR_Active->Dimer Dimerization Dimer_Nuc PR Dimer Dimer->Dimer_Nuc Nuclear Translocation PRE PRE (DNA) Dimer_Nuc->PRE Binds Transcription Gene Transcription (mRNA Synthesis) PRE->Transcription Recruits Co-activators

Caption: Classical Genomic Signaling Pathway of Progesterone.

Rapid Non-Genomic Signaling

Progesterone can also elicit biological responses within seconds to minutes, far too quickly to be explained by gene transcription. These effects are termed "non-genomic" and are initiated at the cell surface.[1][8]

Mechanism: These rapid actions are mediated by distinct membrane-associated progesterone receptors (mPRs) or by direct interaction with ion channels and other cell-surface proteins.[8][9] This binding can trigger a cascade of intracellular second messengers.

Key non-genomic pathways activated by progesterone include:

  • MAPK/ERK Pathway: Influences cell proliferation and survival.

  • PI3K/Akt Pathway: A critical pathway for cell growth and metabolism.[1]

  • Calcium (Ca²⁺) Influx: Rapidly alters intracellular calcium concentrations, affecting cellular excitability and signaling.[1]

  • Cyclic AMP (cAMP) Modulation: Can either increase or decrease cAMP levels, depending on the cell type.[1]

G cluster_receptors Membrane Receptors cluster_pathways Intracellular Cascades P Progesterone mPR mPR P->mPR IonChannel Ion Channel P->IonChannel Membrane Cell Membrane ERK MAPK/ERK Pathway mPR->ERK PI3K PI3K/Akt Pathway mPR->PI3K cAMP cAMP Modulation mPR->cAMP Ca Ca²⁺ Influx IonChannel->Ca Response Rapid Cellular Response (e.g., Uterine Relaxation, Neurotransmission) ERK->Response PI3K->Response Ca->Response cAMP->Response

Caption: Overview of Progesterone's Non-Genomic Signaling Pathways.

Comparative Biological Activity

The biological activity of a progestin is defined by its receptor binding affinity and its functional potency in cellular and whole-organism models.

Receptor Binding Affinity

A molecule's affinity for the progesterone receptor is a primary determinant of its potential potency. This is typically quantified using competitive binding assays, where the test compound's ability to displace a high-affinity radiolabeled ligand from the receptor is measured. The results are often expressed as the half-maximal inhibitory concentration (IC₅₀) or as a Relative Binding Affinity (RBA) compared to a standard (usually progesterone itself).

CompoundReceptorRelative Binding Affinity (RBA)
Progesterone Human PR-A, PR-B100% (Reference) [10]
17α-Hydroxyprogesterone Caproate Human PR-A, PR-B26-30% [10][11]
This compound Human PR-A, PR-BData Not Available

Table 1: Comparative Receptor Binding Affinity. Data for 17α-Hydroxyprogesterone Caproate, a related progestin, is included for context to illustrate typical variations in affinity.

In Vitro Functional Activity

Binding to a receptor does not guarantee a biological response. Functional assays are required to determine if the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or has no effect. The gold-standard method is the transcriptional activation (reporter gene) assay.

CompoundAssayPotency (EC₅₀)Efficacy
Progesterone PR-B Transactivation~1-10 nM [10]Full Agonist
17α-Hydroxyprogesterone Caproate PR-B TransactivationComparable to Progesterone [10][11]Full Agonist
This compound PR-B TransactivationData Not Available Data Not Available

Table 2: Comparative In Vitro Functional Activity. The EC₅₀ represents the concentration required to elicit a half-maximal response.

Pharmacokinetics and Metabolism

The clinical utility of a steroid is heavily dependent on its pharmacokinetic profile: how it is absorbed, distributed, metabolized, and excreted (ADME).

  • Progesterone: When administered orally, progesterone has very low bioavailability due to extensive "first-pass" metabolism in the liver.[12][13] It is rapidly broken down by enzymes (such as 5α-reductase and 3α-hydroxysteroid dehydrogenase) into numerous metabolites, including pregnanediol and allopregnanolone.[14] This rapid clearance necessitates high oral doses or alternative routes of administration (vaginal, intramuscular).[12] The elimination half-life of progesterone in circulation is very short, on the order of minutes.[14]

  • This compound: The pharmacokinetic profile of 16-DHP is not well-characterized. The C16-C17 double bond could potentially alter its susceptibility to metabolic enzymes. For example, it may be a poorer substrate for reductases that act on the D-ring, potentially increasing its metabolic stability and oral bioavailability compared to progesterone. However, this remains speculative without experimental data.

Experimental Protocols for Comparative Analysis

To definitively compare the activity of 16-DHP to progesterone, the following validated experimental protocols are essential.

Protocol: Progesterone Receptor Competitive Binding Assay

This assay quantifies the affinity of a test compound for the progesterone receptor.

Caption: Workflow for a Progesterone Receptor Competitive Binding Assay.

Methodology:

  • Receptor Preparation: Prepare a cytosol fraction from cells expressing high levels of progesterone receptor (e.g., T47D human breast cancer cells) or use purified recombinant human PR.[10]

  • Reaction Setup: In a multi-well plate, combine the receptor preparation with a constant, low concentration of a high-affinity radiolabeled progestin (e.g., [³H]ORG-2058).

  • Competition: Add increasing concentrations of either unlabeled progesterone (for the standard curve) or 16-DHP. Include a "total binding" control (no competitor) and a "non-specific binding" control (excess unlabeled progestin).

  • Incubation: Incubate the reactions to equilibrium (e.g., 18 hours at 4°C).

  • Separation: Separate the receptor-bound radioligand from the free radioligand. A common method is to add a hydroxylapatite slurry, which binds the receptor complex, followed by centrifugation and washing.[10]

  • Quantification: Measure the radioactivity in the bound fraction using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to determine the IC₅₀ value for each compound. The RBA is calculated as: (IC₅₀ of Progesterone / IC₅₀ of 16-DHP) x 100.

Protocol: PR-Mediated Transcriptional Activation (Reporter) Assay

This assay measures the functional consequence of receptor binding—the ability to drive gene expression.

Methodology:

  • Cell Culture and Transfection: Culture a suitable human cell line (e.g., MCF7 or T47D) that endogenously expresses PR, or a PR-negative cell line (e.g., HEK293) that has been co-transfected with expression plasmids for both the human PR and a reporter construct.[5]

  • Reporter Construct: The reporter construct contains a luciferase gene under the control of a promoter with multiple PREs.[5][15]

  • Cell Plating: Plate the cells in a multi-well plate and allow them to adhere.

  • Hormone Treatment: Treat the cells with increasing concentrations of progesterone or 16-DHP. Include a vehicle-only control.

  • Incubation: Incubate for 18-24 hours to allow for transcription and translation of the luciferase enzyme.

  • Cell Lysis: Lyse the cells using a suitable buffer.

  • Luciferase Assay: Add a luciferase substrate (e.g., luciferin) to the cell lysate and measure the resulting luminescence using a luminometer.[15][16]

  • Data Analysis: Plot the luminescence (as fold-change over vehicle control) against the logarithm of the agonist concentration. Use non-linear regression to determine the EC₅₀ (potency) and the maximum response (efficacy) for each compound.

Conclusion

Progesterone is a pleiotropic hormone with well-defined genomic and non-genomic activities, receptor binding characteristics, and metabolic pathways. It serves as the foundational benchmark for assessing all other progestogenic compounds. In contrast, This compound remains an enigmatic molecule from a biological perspective. Its key structural difference—the C16-C17 double bond—presents intriguing possibilities for altered receptor interaction and metabolic stability.

A definitive comparison of the activity of 16-DHP versus progesterone is contingent upon conducting the rigorous experimental investigations detailed in this guide. By systematically evaluating receptor binding affinity and functional transcriptional activation, researchers can elucidate the precise pharmacological profile of 16-DHP, determining whether it is a potent agonist, a weak partial agonist, an antagonist, or an inactive compound. Such data are critical for any future consideration of its utility in research or drug development.

References

  • Singh, M., & Su, C. (2013). Non-genomic mechanisms of progesterone action in the brain. Frontiers in Neuroscience, 7, 159. [URL: https://www.frontiersin.org/articles/10.3389/fnins.2013.00159/full][1][9]
  • Gellersen, B., & Brosens, J. J. (2003). Non-genomic progesterone actions in female reproduction. Journal of Steroid Biochemistry and Molecular Biology, 84(1), 1-8. [URL: https://www.researchgate.net/publication/285874288_Non-genomic_progesterone_actions_in_female_reproduction]
  • Thomas, P. (2008). Non-genomic progesterone signalling and its non-canonical receptor. Biochemical Society Transactions, 36(Pt 5), 1147-1151. [URL: https://pubmed.ncbi.nlm.nih.gov/18793165/][10]
  • Paulson, R. J., Collins, M. G., & Yankov, V. (2014). Progesterone Pharmacokinetics and Pharmacodynamics With 3 Dosages and 2 Regimens of an Effervescent Micronized Progesterone Vaginal Insert. The Journal of Clinical Endocrinology & Metabolism, 99(11), 4241-4249. [URL: https://academic.oup.com/jcem/article/99/11/4241/2834820][14]
  • Zainab, F., & Ko, C. (2022). Progesterone-Mediated Non-Classical Signaling. International Journal of Molecular Sciences, 23(19), 11689. [URL: https://www.jhu.
  • Stanczyk, F. Z. (2003). Pharmacokinetics of progesterone. Steroids, 68(10-13), 825-833. [URL: https://www.sciencedirect.com/science/article/abs/pii/S0039128X0300132X]
  • Singh, M., & Su, C. (2013). Non-genomic mechanisms of progesterone action in the brain. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Non-genomic-mechanisms-of-progesterone-action-in-Singh-Su/8e04b77f9504c35b5a242f3e800d3d226a454d6d][11]
  • Wikipedia contributors. (2024). Pharmacokinetics of progesterone. Wikipedia. [URL: https://en.wikipedia.org/wiki/Pharmacokinetics_of_progesterone][15]
  • Wikipedia contributors. (2024). Progesterone. Wikipedia. [URL: https://en.wikipedia.org/wiki/Progesterone][16]
  • Braasch, H. V., Frederiksen, M. C., & Chatterton, R. T. Jr. (1988). Metabolism and pharmacokinetics of progesterone in the cynomolgus monkey (Macaca fascicularis). Steroids, 52(3), 279-294. [URL: https://pubmed.ncbi.nlm.nih.gov/3254628/][19]
  • Swart, A. C., et al. (2017). The metabolic fate and receptor interaction of 16α-hydroxyprogesterone and its 5α-reduced metabolite, 16α-hydroxy-dihydroprogesterone. The Journal of Steroid Biochemistry and Molecular Biology, 167, 78-87. [URL: https://pubmed.ncbi.nlm.nih.gov/27988390/][20]
  • EBSCO. (n.d.). Progesterone receptor assay. Research Starters. [URL: https://www.ebsco.com/research-starters/progesterone-receptor-assay]
  • Lin, C. H., et al. (2006). Non-genomic immunosuppressive actions of progesterone inhibits PHA-induced alkalinization and activation in T cells. Journal of Cellular Biochemistry, 99(1), 292-304. [URL: https://pubmed.ncbi.nlm.nih.gov/16557519/][21]
  • Assay Genie. (n.d.). Progesterone Receptor Transcription Factor Activity Assay. Product Page. [URL: https://www.assaygenie.com/progesterone-receptor-transcription-factor-activity-assay][22]
  • Creative BioMart. (n.d.). Progesterone Receptor Competitor Assay Kit, Red. Product Page. [URL: https://www.creativebiomart.net/progesterone-receptor-competitor-assay-kit-red-kit-0946.htm][23]
  • INDIGO Biosciences. (n.d.). Human Progesterone Receptor (PR) Reporter Assay System. Product Manual. [URL: https://www.indigobiosciences.com/sites/default/files/tech-manuals/IB00201-32_PR_384_Pgr.pdf][17][18]
  • Selleck Chemicals. (n.d.). This compound. Product Page. [URL: https://www.selleckchem.com/products/16-dehydroprogesterone.html][3]
  • Scatchard, G. (1949). The attractions of proteins for small molecules and ions. Annals of the New York Academy of Sciences, 51(4), 660-672. [URL: https://nyaspubs.onlinelibrary.wiley.com/doi/10.1111/j.1749-6632.1949.tb27297.x]
  • Johnson, W. S., et al. (1969). Total synthesis of dl-19-nor-16,17-dehydroprogesterone. Proceedings of the National Academy of Sciences of the United States of America, 62(2), 333-336. [URL: https://pubmed.ncbi.nlm.nih.gov/16591712/][24]
  • Wikipedia contributors. (2024). Dydrogesterone. Wikipedia. [URL: https://en.wikipedia.org/wiki/Dydrogesterone][25]
  • Wiebe, J. P., & Wiebe, E. R. (2003). Non-genomic Effects of Progestins--Inhibition of Cell Growth and Increased Intracellular Levels of Cyclic Nucleotides. The Journal of Steroid Biochemistry and Molecular Biology, 84(1), 1-8. [URL: https://pubmed.ncbi.nlm.nih.gov/12650700/][26]
  • Pichon, M. F., & Milgrom, E. (1977). Characterization and assay of progesterone receptor in human mammary carcinoma. Cancer Research, 37(2), 464-471. [URL: https://pubmed.ncbi.nlm.nih.gov/832300/][27]
  • University of Leeds. (n.d.). Action of Mifepristone. Pharmacology Database. [URL: https://leeds.ac.uk/pfb/mifepristone/action.htm][5]
  • Daum, S. J., et al. (1969). TOTAL SYNTHESIS OF dl-19-NOR-16,17-DEHYDROPROGESTERONE. Proceedings of the National Academy of Sciences of the United States of America, 62(2), 333-336. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC285903/][28]
  • Gellersen, B., & Brosens, J. J. (2009). Non-genomic progesterone actions in female reproduction. Human Reproduction Update, 15(1), 119-138. [URL: https://www.researchgate.net/publication/23977286_Non-genomic_progesterone_actions_in_female_reproduction][29]
  • Boelens, M. C., et al. (2023). A molecular toolbox to study progesterone receptor signaling. Journal of Molecular Histology, 54(6), 465-479. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10685797/][6]
  • Chwalisz, K., & Garfield, R. E. (2000). Selective progesterone receptor modulators and progesterone antagonists: Mechanisms of action and clinical applications. Seminars in Reproductive Medicine, 18(4), 335-344. [URL: https://www.researchgate.net/figure/Activation-of-the-progesterone-receptor-PR-by-progesterone-receptor-ligands-Binding_fig1_24485097][8]
  • Morán-Santibañez, K., et al. (2016). Synthesis and activity of novel 16-dehydropregnenolone acetate derivatives as inhibitors of type 1 5α-reductase and on cancer cell line SK-LU-1. Steroids, 105, 75-84. [URL: https://pubmed.ncbi.nlm.nih.gov/26683391/][30]
  • USA Chemical Suppliers. (n.d.). This compound suppliers USA. Product Listing. [URL: https://www.usachemicalsuppliers.com/16-dehydroprogesterone][4]
  • Attardi, B. J., et al. (2007). Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha hydroxyprogesterone caproate, and related progestins. American Journal of Obstetrics and Gynecology, 197(6), 599.e1-7. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2278032/][12][13]
  • Meyer, H. H., & Rinke, L. (1991). Comparative binding affinity study of progestins to the cytosol progestin receptor of endometrium in different mammals. Endocrinologia Experimentalis, 25(3), 155-165. [URL: https://pubmed.ncbi.nlm.nih.gov/1666428/][31]
  • Mani, S. K. (2008). Activation of Progestin Receptors in Female Reproductive Behavior: Interactions with Neurotransmitters. Hormones and Behavior, 53(5), 636-647. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2441865/][7]
  • Schindler, A. E., et al. (2009). Progestational effects of dydrogesterone in vitro, in vivo and on the human endometrium. Maturitas, 65(4), 324-334. [URL: https://pubmed.ncbi.nlm.nih.gov/20004072/]
  • Auchus, R. J., & Lee, T. C. (2011). 16α-hydroxyprogesterone: origin, biosynthesis and receptor interaction. Molecular and Cellular Endocrinology, 336(1-2), 2-8. [URL: https://pubmed.ncbi.nlm.nih.gov/21238531/]
  • van Amsterdam, P. H., et al. (1980). Dydrogesterone: metabolism in man. European Journal of Drug Metabolism and Pharmacokinetics, 5(3), 173-184. [URL: https://pubmed.ncbi.nlm.nih.gov/7202436/]
  • Szlávik, M., et al. (2020). Non-genomic actions of sex hormones on pregnant uterine contractility in rats: An in vitro study at term. Life Sciences, 262, 118584. [URL: https://pubmed.ncbi.nlm.nih.gov/33058919/]
  • Rižner, T. L. (2016). Progestational effects of dydrogesterone in vitro, in vivo and on the human endometrium. Journal of Steroid Biochemistry and Molecular Biology, 163, 191-200. [URL: https://www.researchgate.net/publication/291340157_Progestational_effects_of_dydrogesterone_in_vitro_in_vivo_and_on_the_human_endometrium]
  • Griesinger, G., et al. (2020). Dydrogesterone: pharmacological profile and mechanism of action as luteal phase support in assisted reproduction. Reproductive Biomedicine Online, 41(2), 249-259. [URL: https://www.researchgate.net/publication/341053186_Dydrogesterone_pharmacological_profile_and_mechanism_of_action_as_luteal_phase_support_in_assisted_reproduction]
  • Tournaye, H., et al. (2017). Comparison of the effect of dydrogesterone and natural micronized progesterone for luteal-phase support in assisted reproductive technology cycles: A single-blind randomized clinical trial study. Human Reproduction, 32(5), 1019-1027. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5400050/]
  • van der Gaast, M. H., et al. (2024). Oral dydrogesterone versus micronized vaginal progesterone for luteal phase support: a double-blind crossover study investigating pharmacokinetics and impact on the endometrium. Human Reproduction, 39(2), 395-406. [URL: https://pubmed.ncbi.nlm.nih.gov/38166549/]

Sources

16-Dehydroprogesterone versus dydrogesterone efficacy

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 16-Dehydroprogesterone and Dydrogesterone: A Tale of a Synthetic Intermediate Versus a Clinical Progestin

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of steroid chemistry and pharmacology, the distinction between a synthetic intermediate and a clinically validated active pharmaceutical ingredient (API) is paramount. This guide provides a comprehensive comparison of this compound (16-DHP) and dydrogesterone. While both are structurally related to progesterone, their roles, properties, and applications are fundamentally different. Dydrogesterone is a highly selective, orally active progestin with a well-established efficacy and safety profile in various gynecological conditions. In stark contrast, this compound is not a therapeutic agent but a crucial chemical intermediate, a building block used in the semi-synthesis of numerous other hormonal steroids. This guide elucidates these differences through a detailed analysis of their chemical structures, pharmacological profiles, and functional applications, providing researchers with a clear, evidence-based understanding of each compound's place in steroid science.

Structural and Chemical Distinctions

The functional divergence of dydrogesterone and 16-DHP begins at the molecular level. Dydrogesterone is a retroprogesterone, a stereoisomer of natural progesterone, possessing a unique 9β,10α-configuration.[1] This "bent" structure is critical to its pharmacological profile. 16-DHP, on the other hand, retains the standard 9α,10β-trans-backbone of natural steroids. Their double bond positions also differ significantly, influencing their three-dimensional shape and receptor interaction.

  • Dydrogesterone (9β,10α-pregna-4,6-diene-3,20-dione): Features a conjugated double bond system at the C4-C5 and C6-C7 positions. Its synthesis involves the photochemical rearrangement of progesterone.[1][2]

  • This compound (Pregna-4,16-diene-3,20-dione): Contains a double bond at the C16-C17 position in the D-ring.[3] This feature makes it a key substrate for further chemical modifications and is typically synthesized from widely available steroidal sapogenins like diosgenin through the Marker degradation process.[4]

G cluster_0 Structural Comparison cluster_1 Key Structural Features cluster_2 Primary Role Dydro Dydrogesterone DHP16 This compound Dydro_Features 9β,10α 'Retro' Configuration C6-C7 Double Bond Dydro->Dydro_Features possesses DHP16_Features Standard 9α,10β Configuration C16-C17 Double Bond DHP16->DHP16_Features possesses Dydro_Role Active Pharmaceutical Ingredient (API) Dydro_Features->Dydro_Role enables role as DHP16_Role Synthetic Intermediate DHP16_Features:f1->DHP16_Role makes it a versatile

Caption: Key structural and functional differences between Dydrogesterone and 16-DHP.

Pharmacological Profile: Dydrogesterone - The Selective Progestin

Dydrogesterone's unique retro-steroid structure confers a highly desirable pharmacological profile, making it a successful therapeutic agent for over 60 years.[5]

Mechanism of Action & Receptor Selectivity

Dydrogesterone is a potent and highly selective agonist of the progesterone receptor (PR).[6][7] Upon oral administration, it mimics the effects of endogenous progesterone on the endometrium, inducing a complete secretory phase, which is essential for treating conditions of progesterone deficiency.[8][9]

A critical aspect of its trustworthiness and safety profile is its remarkable selectivity. Unlike many other synthetic progestins, dydrogesterone and its primary active metabolite, 20α-dihydrodydrogesterone (DHD), exhibit negligible binding affinity for androgen, estrogen, glucocorticoid, and mineralocorticoid receptors.[5][10] This high selectivity is the causal factor behind its lack of undesirable androgenic (e.g., hirsutism, acne), estrogenic, or corticoid-related side effects, a significant advantage in long-term therapy.[9]

Pharmacokinetics

The pharmacokinetic properties of dydrogesterone are well-characterized and predictable.[1] It is rapidly absorbed orally, with a notable absolute bioavailability of 28%.[1][8] It is extensively metabolized in the liver to DHD, which is responsible for the majority of the progestogenic activity.[6]

Pharmacokinetic Parameter Dydrogesterone 20α-dihydrodydrogesterone (DHD) Reference(s)
Bioavailability (Oral) ~28%-[1][8][11]
Time to Peak (Tmax) 0.5 - 2.5 hours~1.5 hours[1][8][9]
Metabolism Rapidly and extensively metabolizedPrimary active metabolite[6][8]
Elimination Half-life 5 - 7 hours14 - 17 hours[1][8][12]
Excretion Primarily via urine as metabolitesPrimarily via urine as metabolites[8][11][12]
Clinical Efficacy

Dydrogesterone has demonstrated efficacy across a wide range of indications related to progesterone deficiency. Numerous clinical trials and meta-analyses support its use.

  • Luteal Phase Support in Assisted Reproductive Technology (ART): Large-scale trials have demonstrated that oral dydrogesterone is non-inferior to micronized vaginal progesterone in providing luteal support during IVF cycles, with comparable pregnancy and live birth rates.[13] Patients often report higher satisfaction due to the convenience of oral administration.[13]

  • Threatened and Recurrent Miscarriage: Meta-analyses show that dydrogesterone treatment significantly improves pregnancy success rates compared to placebo, standard care, or other treatments in women with recurrent spontaneous abortion.[14]

  • Endometriosis: Dydrogesterone is effective in reducing endometriosis-related pain by counteracting the proliferative effects of estrogen on ectopic endometrial tissue.[8][15]

  • Other Indications: It is also widely used for dysfunctional uterine bleeding, dysmenorrhea, premenstrual syndrome, and as the progestin component in menopausal hormone therapy.[8]

Pharmacological Profile: this compound - The Synthetic Precursor

This compound's scientific value lies not in its direct biological activity but in its chemical versatility as a synthetic intermediate.

Primary Role in Steroid Synthesis

16-DHP is a foundational molecule in the pharmaceutical industry for the semi-synthesis of a vast array of steroid hormones. The double bond at the C16-C17 position is a key functional group that allows for numerous subsequent chemical reactions to build more complex and potent molecules.

Caption: Role of 16-DHP as a central intermediate in steroid synthesis.

Compounds derived from 16-DHP intermediates include clinically vital drugs such as progesterone, hydrocortisone, dexamethasone, and synthetic sex hormones.[4]

Receptor Binding and Efficacy

There is a lack of published data on the specific binding affinity of this compound to steroid receptors or its clinical efficacy because it has not been developed as a drug. Its value is realized only after its conversion into other target molecules. While its progesterone-like backbone suggests some potential for PR interaction, its suitability as a therapeutic agent is likely poor compared to a structurally optimized molecule like dydrogesterone. The unrefined structure of 16-DHP could lead to non-selective receptor binding, rapid metabolism to inactive products, or poor oral bioavailability, making it an unsuitable candidate for clinical development.

Experimental Methodology: Assessing Progesterone Receptor Binding

To quantitatively compare the affinity of compounds like dydrogesterone for the progesterone receptor, a competitive radioligand binding assay is a standard and self-validating methodology. The causality behind this experimental choice is its ability to directly measure the displacement of a known high-affinity radiolabeled ligand by a test compound, thereby determining the test compound's inhibitory constant (Ki).

Protocol: Competitive Progesterone Receptor Binding Assay
  • Preparation of Receptor Source:

    • Homogenize tissue known to be rich in progesterone receptors (e.g., estrogen-primed rabbit uterus) or use cell lines engineered to overexpress human PR (e.g., T47D cells) in an ice-cold buffer (e.g., Tris-HCl with protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction containing the receptors.

    • Resuspend the pellet in assay buffer to create the receptor preparation. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Competitive Binding Reaction:

    • Set up assay tubes in triplicate.

    • To each tube, add:

      • A fixed concentration of a high-affinity radiolabeled PR agonist (e.g., [³H]-ORG-2058).

      • Increasing concentrations of the unlabeled test compound (e.g., dydrogesterone, ranging from 10⁻¹¹ M to 10⁻⁵ M).

      • A tube with a large excess of unlabeled progesterone to determine non-specific binding (NSB).

      • A tube with only the radioligand to determine total binding (B₀).

    • Add the receptor preparation to initiate the binding reaction.

    • Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient duration to reach equilibrium (e.g., 18-24 hours).

  • Separation and Quantification:

    • Terminate the reaction by rapidly filtering the contents of each tube through a glass fiber filter, which traps the receptor-ligand complexes.

    • Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Experimental workflow for a competitive radioligand binding assay.

Conclusion: A Comparative Overview

The comparison between this compound and dydrogesterone is not one of competing efficacies but of distinct functions within pharmaceutical science. Dydrogesterone is the final, refined product of targeted drug design, engineered for high selectivity and oral bioavailability. This compound is a foundational raw material, indispensable for its chemical potential to be transformed into a multitude of life-saving and life-altering steroid drugs.

Feature This compound Dydrogesterone
Primary Role Chemical Synthesis IntermediateActive Pharmaceutical Ingredient (API)
Chemical Structure Standard steroid backbone (9α,10α) with C16-C17 double bondRetro-steroid (9β,10α) with C6-C7 double bond
Progesterone Receptor Affinity Not characterized; not used as a drugHigh; potent agonist
Other Steroid Receptor Affinity Not characterizedNegligible (high selectivity)
Oral Bioavailability Unknown; likely poor~28%
Clinical Efficacy None; not for therapeutic useProven efficacy in endometriosis, miscarriage, luteal support, etc.

For drug development professionals, understanding this distinction is crucial. While 16-DHP represents potential and possibility in the laboratory, dydrogesterone represents the successful translation of chemical optimization into tangible clinical efficacy and patient benefit.

References

  • Wikipedia. Dydrogesterone. [Link]
  • Patsnap Synapse. (2024). What is the mechanism of Dydrogesterone? [Link]
  • MIMS Philippines. Dydrogesterone: Uses, Dosage, Side Effects and More. [Link]
  • ResearchGate. (2022). Pharmacokinetic parameters (untransformed) of dydrogesterone under fasting conditions. [Link]
  • Gautam, A. et al. (2023). The Role of Dydrogesterone in the Management of Luteal Phase Defect: A Comprehensive Review. Cureus. [Link]
  • STERIS HEALTHCARE PVT LTD. (2025). Dydrogesterone 20 mg: Comprehensive Guide to Dydrogesterone Tablet Uses, Mechanism, and Safety. [Link]
  • Patsnap Synapse. (2024).
  • Ikon Remedies Pvt. Ltd. (2023). Dydrogesterone: Indications, Uses, Dosage, Drugs Interactions, Side effects. [Link]
  • Wang, Y. et al. (2025). Process optimizations for the synthesis of an intermediate of dydrogesterone. RSC Advances. [Link]
  • National Center for Biotechnology Information. Dydrogesterone.
  • PharmaCompass. Dehydrogesterone. [Link]
  • Rižner, T. L. et al. (2011). Selectivity and potency of the retroprogesterone dydrogesterone in vitro. Steroids. [Link]
  • Daum, S. J. et al. (1969). Total synthesis of dl-19-nor-16,17-dehydroprogesterone.
  • LookChem. Cas 601-33-2, dydrogesterone. [Link]
  • Daum, S. J. et al. (1969). TOTAL SYNTHESIS OF dl-19-NOR-16,17-DEHYDROPROGESTERONE.
  • Health Products Regulatory Authority. (2020). Summary of Product Characteristics. [Link]
  • Patsnap Synapse. (2023). Pharmaceutical Insights: Dydrogesterone's R&D Progress. [Link]
  • IMR Press. (2025). Preclinical Assessment of the Impact of Quality Analytics on Pharmacokinetics and Concentrations of Dydrogesterone in Endometrial Tissue. [Link]
  • Wikipedia.
  • ResearchGate. (2018). A Facile Green Synthesis of 16-Dehydropregnenolone Acetate (16-DPA)
  • National Center for Biotechnology Information. Pregna-4,16-diene-3,20-dione.
  • Madauss, K. P. et al. (2004). X-ray Structures of Progesterone Receptor Ligand Binding Domain in Its Agonist State Reveal Differing Mechanisms for Mixed Profiles of 11β-Substituted Steroids. Journal of Biological Chemistry. [Link]
  • Asgari, Z. et al. (2020). Comparison of the effect of dydrogesterone and natural micronized progesterone for luteal-phase support in assisted reproductive technology cycles: A single-blind randomized clinical trial study. International Journal of Reproductive BioMedicine. [Link]
  • Bulletti, C. et al. (1991). Progesterone versus dehydrogesterone as replacement therapy in women with premature ovarian failure. Gynecological Endocrinology. [Link]
  • van der Horst, M. A. et al. (1998). Comparative binding affinity study of progestins to the cytosol progestin receptor of endometrium in different mammals. Journal of Steroid Biochemistry and Molecular Biology. [Link]
  • Guo, H., & Lu, Q. (2022). Efficacy of dydrogesterone on treating recurrent miscarriage and its influence on immune factors: a systematic review and meta-analysis.
  • Akhtar, M. A. et al. (2019). Micronized Progesterone or Dydrogesterone? A Comparative Study on the Effects of Two Forms of Progesterone on Pregnancy Outcomes After Threatened Abortion. Journal of Reproduction & Infertility. [Link]
  • Al-Husayni, S. H. (2024). Dydrogesterone vs. Progesterone: Which is More Effective in Threatened Miscarriage?. Medical Science. [Link]
  • Bratoeff, E. et al. (2003). Relative binding affinity of novel steroids to androgen receptors in hamster prostate. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
  • de Visser, Y. P. et al. (2013). Comparison between Steroid Binding to Progesterone Membrane Receptor α (mPRα) and to Progesterone Nuclear Receptor: Correlation with Physicochemical Properties Assessed by Comparative Molecular Field Analysis and Identification of mPRα-specific Agonists. Journal of Medicinal Chemistry. [Link]
  • Kochanny, M. J. et al. (1993). Fluorine-18-labeled progestin 16 alpha, 17 alpha-dioxolanes: development of high-affinity ligands for the progesterone receptor with high in vivo target site selectivity. Journal of Medicinal Chemistry. [Link]
  • Griesinger, G. et al. (2018).
  • Abbott. (2025).
  • Sharma, A. D. et al. (2022). A comparative bioequivalence study to evaluate the pharmacokinetic profile and safety of single-dose of dydrogesterone 10. International Journal of Basic & Clinical Pharmacology. [Link]
  • Zahradnik, H. P. (1984). [Mechanism of action of dydrogesterone in dysmenorrhea. Prostaglandin levels in menstrual blood]. Fortschritte der Medizin. [Link]
  • D'Amario, A. et al. (2025). Oral Dydrogesterone Versus Vaginal Progesterone for Luteal Phase Support in Frozen–Thawed Embryo Transfer Cycles: A Systematic Review and Meta-Analysis of Randomized Controlled Trials. Journal of Clinical Medicine. [Link]
  • Yu, S. et al. (2021). Comparison of Dydrogesterone and Medroxyprogesterone in the Progestin-Primed Ovarian Stimulation Protocol for Patients With Poor Ovarian Response. Frontiers in Endocrinology. [Link]

Sources

A Comparative Guide to the Mechanistic Validation of 16-Dehydroprogesterone as a Progesterone Receptor Agonist

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action of 16-Dehydroprogesterone (16-DHP), also known as Dydrogesterone. As a synthetic progestin, 16-DHP is purported to act as a selective agonist of the Progesterone Receptor (PR), a nuclear receptor critical to reproductive health.[1][2][3] Validating this mechanism with precision is paramount for its therapeutic application and for understanding its specific biological profile compared to the endogenous hormone, progesterone.

This document eschews a rigid template in favor of a logical, inquiry-based structure. We will proceed through a series of core experimental questions, comparing and contrasting the premier methodologies available to answer each one. The focus is not merely on protocols but on the strategic rationale behind experimental choices, ensuring a self-validating and authoritative approach to mechanistic discovery.

Part 1: Foundational Inquiry: Does 16-DHP Directly and Selectively Bind the Progesterone Receptor?

The first step in validating a receptor-mediated mechanism is to prove direct physical interaction. The primary goal is to quantify the binding affinity (typically as the dissociation constant, Kd, or the half-maximal inhibitory concentration, IC50) of 16-DHP for the Progesterone Receptor and to assess its selectivity against other steroid receptors.

Method A: Competitive Radioligand Binding Assay

This is the traditional gold-standard for quantifying receptor-ligand interactions.[4][5] The principle relies on the competition between the unlabeled test compound (16-DHP) and a constant concentration of a radiolabeled ligand (e.g., [18F]FFNP or [3H]-progesterone) for a limited number of receptors in a tissue homogenate or cell lysate (e.g., from PR-positive T47D breast cancer cells).[5][6]

cluster_prep Sample Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis prep1 Culture PR-positive cells (e.g., T47D) prep2 Prepare cell lysates or purified receptor fraction prep1->prep2 assay1 Incubate receptor with fixed [3H]-Progesterone prep2->assay1 Constant Receptor Concentration assay2 Add increasing concentrations of unlabeled 16-DHP assay1->assay2 assay3 Incubate to equilibrium assay2->assay3 analysis1 Separate bound from free radioligand (e.g., filtration) assay3->analysis1 analysis2 Quantify bound radioactivity (Scintillation Counting) analysis1->analysis2 analysis3 Plot competition curve and calculate IC50/Ki analysis2->analysis3

Caption: Workflow for a competitive radioligand binding assay.

  • Preparation: Culture T47D cells (known to express high levels of PR) and prepare a cell lysate containing the receptor. Determine total protein concentration.

  • Reaction Setup: In a multi-well plate, add a constant amount of cell lysate to each well.

  • Ligand Addition: Add a fixed, subsaturating concentration of radiolabeled progesterone (e.g., 0.5 nM [18F]FFNP) to all wells.[6]

  • Competitor Titration: Add increasing concentrations of unlabeled 16-DHP (e.g., from 10-12 M to 10-6 M). Include controls for total binding (no competitor) and non-specific binding (excess cold progesterone).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 18-24 hours).

  • Separation: Rapidly separate bound from free radioligand using a cell harvester and glass fiber filters. The filters will trap the receptor-ligand complexes.

  • Quantification: Place filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Analysis: Plot the percentage of specific binding against the log concentration of 16-DHP. Use non-linear regression to fit the data and determine the IC50 value, which can be converted to the binding affinity constant (Ki).

Method B: Scintillation Proximity Assay (SPA)

SPA is a more modern, homogeneous alternative that is highly amenable to high-throughput screening (HTS).[7] It eliminates the need for a physical separation step. The principle involves immobilizing the receptor onto a bead impregnated with a scintillant. Only radioligand that is bound to the receptor is close enough to the bead to excite the scintillant and produce a light signal.

FeatureCompetitive Radioligand Binding AssayScintillation Proximity Assay (SPA)
Principle Competition for receptor binding, requires separation of bound/free ligand.Proximity-based signal generation, no separation needed.
Throughput Low to MediumHigh, suitable for automation.[7]
Data Output IC50, Ki, Bmax (from saturation assays).[6]IC50, Ki.
Key Advantage Considered the "gold standard" for affinity determination.Homogeneous format, faster, lower radioactive waste.
Key Disadvantage Labor-intensive separation step, higher radioactive waste.Potential for compound interference with signal, higher reagent cost.
Primary Use Case Detailed pharmacological characterization of a lead compound.Large-scale screening of compound libraries.[8]

Part 2: Functional Validation: Does 16-DHP Binding Activate PR-Mediated Transcription?

Demonstrating binding is necessary but not sufficient. The next critical step is to validate that this binding event leads to a functional response—specifically, the activation of gene transcription, which is the canonical function of nuclear receptors.[9][10]

Method A: PR-Responsive Reporter Gene Assay

This is the most common cell-based assay to assess the functional activity of a test compound.[9][11] It utilizes a host cell line (e.g., HEK293T or PR-negative breast cancer cells) that is co-transfected with two plasmids: one expressing the human Progesterone Receptor and another containing a reporter gene (e.g., firefly luciferase) under the control of a promoter with multiple Progesterone Response Elements (PREs).[12][13] If 16-DHP is a PR agonist, it will bind to the receptor, which in turn binds to the PREs and drives the expression of luciferase, producing a quantifiable light signal.[14]

DHP 16-DHP PR Progesterone Receptor (Cytoplasm) DHP->PR Binds DHP_PR 16-DHP-PR Complex PR->DHP_PR DHP_PR_Nuc 16-DHP-PR Complex (Nucleus) DHP_PR->DHP_PR_Nuc Translocation PRE Progesterone Response Element (Promoter) DHP_PR_Nuc->PRE Binds DNA Luciferase Luciferase Gene Transcription PRE->Luciferase Activates Light Light Signal Luciferase->Light Produces

Caption: Agonist activation of a PR-luciferase reporter assay.

  • Cell Plating: Plate HEK293T cells in a 96-well white, clear-bottom plate.

  • Transfection: After 24 hours, co-transfect the cells with a PR expression vector and a PRE-luciferase reporter vector. A Renilla luciferase vector is often included as a transfection control.

  • Compound Treatment: After another 24 hours, replace the medium with medium containing serial dilutions of 16-DHP. Include progesterone as a positive control and a vehicle (e.g., 0.1% DMSO) as a negative control.

  • Incubation: Incubate the cells for 18-24 hours to allow for receptor activation and reporter gene expression.

  • Lysis and Reading: Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.[15]

  • Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized signal against the log concentration of 16-DHP and fit a dose-response curve to determine the EC50 (half-maximal effective concentration).

Method B: Analysis of Endogenous PR Target Gene Expression

While reporter assays are excellent for screening, confirming the regulation of endogenous genes in a more physiologically relevant cell line (e.g., the endometrial cancer cell line Ishikawa) provides stronger evidence.[16] Quantitative real-time PCR (qRT-PCR) is used to measure changes in the mRNA levels of known PR-regulated genes.

FeatureReporter Gene AssayEndogenous Gene Expression (qRT-PCR)
Principle Measures transcriptional activity from an artificial promoter.[12]Measures mRNA levels of native, PR-regulated genes.[16]
Biological Relevance Moderate; occurs in an engineered cellular context.High; reflects the regulation of the actual transcriptome.
Throughput High; easily performed in 96- or 384-well format.Medium; requires RNA extraction and cDNA synthesis steps.
Key Advantage High signal-to-noise ratio, excellent for determining agonist/antagonist mode and potency (EC50).[10][11]Validates the effect in a native chromatin context, confirming target engagement.
Key Disadvantage Prone to artifacts from overexpression or off-target effects on the reporter machinery.[17]Lower throughput, gene expression can be influenced by other pathways.
Primary Use Case Primary screening, potency determination, and mechanism of action studies.Secondary validation of lead compounds, mechanistic follow-up.

Part 3: Mechanistic Deep Dive: Does 16-DHP Promote PR Recruitment to Chromatin?

The ultimate proof of the canonical nuclear receptor mechanism is to show that the ligand-activated receptor physically associates with the DNA at the regulatory regions of its target genes. Chromatin Immunoprecipitation (ChIP) is the definitive technique for this purpose.[18][19]

Method: Chromatin Immunoprecipitation (ChIP) followed by qPCR

ChIP captures a snapshot of protein-DNA interactions in the cell at a specific moment.[20] Cells are treated with 16-DHP, and then formaldehyde is used to cross-link proteins to the DNA they are bound to. The chromatin is then sheared, and an antibody specific to the Progesterone Receptor is used to immunoprecipitate the PR-DNA complexes. After reversing the cross-links, the associated DNA is purified and specific gene promoters can be quantified by qPCR.[21][22]

start Treat cells with 16-DHP or Vehicle crosslink Cross-link proteins to DNA (Formaldehyde) start->crosslink lyse Lyse cells and shear chromatin (Sonication) crosslink->lyse ip Immunoprecipitate with anti-PR antibody (or IgG control) lyse->ip wash Wash away non-specific binding ip->wash elute Elute PR-DNA complexes and reverse cross-links wash->elute purify Purify DNA elute->purify qpcr qPCR with primers for PR target gene promoters purify->qpcr analyze Analyze fold enrichment over IgG control qpcr->analyze

Caption: Step-by-step workflow for a ChIP-qPCR experiment.

  • Cell Treatment & Cross-linking: Treat PR-positive cells (e.g., T47D) with 16-DHP or vehicle for a defined period (e.g., 1 hour). Add formaldehyde directly to the media to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link. Quench with glycine.

  • Chromatin Preparation: Harvest and lyse the cells. Sonicate the lysate to shear the chromatin into fragments of 200-1000 bp.[22]

  • Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Set aside a small portion as "Input" control. Incubate the remaining chromatin overnight at 4°C with a ChIP-validated anti-PR antibody or a negative control (Normal IgG).

  • Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

  • Washes: Perform a series of stringent washes to remove non-specifically bound chromatin.[22]

  • Elution and Cross-link Reversal: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating at 65°C for several hours in the presence of high salt. Treat with RNase A and Proteinase K to remove RNA and protein.

  • DNA Purification: Purify the DNA using silica columns or phenol-chloroform extraction.

  • qPCR Analysis: Perform qPCR using primers designed to amplify the promoter regions of known PR target genes (e.g., the 11β-HSD2 promoter) and a negative control region (a gene-desert region).[23]

  • Data Analysis: Calculate the amount of target DNA in the PR-IP and IgG-IP samples, normalize to the Input sample, and express the result as "Fold Enrichment" of the PR-IP over the IgG-IP. A significant increase upon 16-DHP treatment confirms recruitment.

Part 4: Global Profiling: How Does 16-DHP's Transcriptional Signature Compare to Progesterone?

A final, powerful validation step involves comparing the global gene expression changes induced by 16-DHP with those induced by the natural ligand, progesterone. This can reveal the degree of similarity in their actions and uncover any potential off-target or unique effects of the synthetic compound.

Method: RNA Sequencing (RNA-Seq)

RNA-Seq provides a comprehensive, unbiased snapshot of the entire transcriptome. By treating cells with 16-DHP, progesterone, and a vehicle control, one can identify and compare the complete sets of genes that are up- or down-regulated by each compound.

The results of an RNA-Seq experiment are typically presented in a table summarizing differentially expressed genes. This allows for a direct comparison of the effect of 16-DHP and the reference compound, progesterone.

Gene SymbolDescriptionLog2 Fold Change (16-DHP vs. Vehicle)Log2 Fold Change (Progesterone vs. Vehicle)p-adj
FOXO1 Forkhead Box O12.852.91<0.001
CDKN1A (p21) Cyclin Dependent Kinase Inhibitor 1A2.101.95<0.001
MYC MYC Proto-Oncogene-1.75-1.90<0.001
WNT4 Wnt Family Member 43.503.62<0.001
GENE_X Hypothetical Off-Target Gene1.500.05<0.05

This table presents hypothetical data for illustrative purposes. A strong correlation between the Log2 Fold Changes for 16-DHP and progesterone across known PR target genes would provide powerful evidence of a shared mechanism of action.[16][24]

Synthesis and Conclusion: A Validated Mechanism

q1 Question 1: Does 16-DHP bind to PR? exp1 Binding Assays (Competitive, SPA) q1->exp1 res1 Result: 16-DHP binds PR with high affinity (low Ki) exp1->res1 conclusion VALIDATED MECHANISM: 16-DHP is a selective Progesterone Receptor agonist. res1->conclusion q2 Question 2: Does binding cause activation? exp2 Functional Assays (Reporter, qRT-PCR) q2->exp2 res2 Result: 16-DHP is a potent agonist (low EC50) exp2->res2 res2->conclusion q3 Question 3: Does PR bind to DNA? exp3 ChIP-qPCR q3->exp3 res3 Result: 16-DHP induces PR recruitment to target gene promoters exp3->res3 res3->conclusion q4 Question 4: Is the global effect the same as Progesterone? exp4 RNA-Seq q4->exp4 res4 Result: Transcriptional profiles of 16-DHP and Progesterone are highly correlated exp4->res4 res4->conclusion

Caption: Logical framework for integrating experimental evidence.

By systematically demonstrating direct and selective binding, functional agonism at both artificial and endogenous promoters, physical recruitment of the receptor to target DNA, and a highly similar global transcriptional signature to the natural hormone, one can authoritatively conclude that this compound functions as a bona fide agonist of the Progesterone Receptor. This multi-tiered, comparative approach ensures scientific rigor and provides the trustworthy data required for advanced drug development and clinical application.

References

  • Targeting Nuclear Receptors with Marine Natural Products. (n.d.). MDPI.
  • Human PGR Reporter Assay Kit. (n.d.). Indigo Biosciences.
  • Antibody Validation Strategy for Nuclear Receptors. (n.d.). Springer Nature Experiments.
  • Human Progesterone Receptor. (n.d.). Indigo Biosciences.
  • A molecular toolbox to study progesterone receptor signaling. (2023-11-29). PMC - NIH.
  • Human Progesterone Receptor. (n.d.). Indigo Biosciences.
  • Human Progesterone Receptor Reporter Assay System. (n.d.). Cayman Chemical.
  • An Optimized ChIP-Seq Protocol to Determine Chromatin Binding of Estrogen Receptor Beta. (n.d.). PubMed.
  • Utilizing an Endogenous Progesterone Receptor Reporter Gene for Drug Screening and Mechanistic Study in Endometrial Cancer. (n.d.). PMC - NIH.
  • Current In Vitro High Throughput Screening Approaches to Assess Nuclear Receptor Activation. (2010-11-01). R Discovery.
  • Research Resource: Genome-Wide Profiling of Progesterone Receptor Binding in the Mouse Uterus. (n.d.). PMC - PubMed Central.
  • Determination of binding affinity of molecular imaging agents for steroid hormone receptors in breast cancer. (n.d.). NIH.
  • assays of hormones and receptors. (n.d.).
  • Determination of binding affinity of molecular imaging agents for steroid hormone receptors in breast cancer. (2018-04-30).
  • Chromatin Immunoprecipitation (ChIP) Protocol. (n.d.). R&D Systems.
  • Chemical Screening of Nuclear Receptor Modulators. (n.d.). PMC - NIH.
  • Chromatin Immunoprecipitation. (n.d.). Bio-protocol.
  • Evaluating steroid hormone receptor interactions using the live-cell NanoBRET proximity assay. (n.d.). PMC - NIH.
  • A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors. (n.d.). ResearchGate.
  • Development and implementation of a cell-based assay to discover agonists of the nuclear receptor REV-ERBα. (n.d.). NIH.
  • Chromatin Immunoprecipitation (ChIP) Protocol. (n.d.). Creative Diagnostics.
  • chromatin-immunoprecipitation-chip-protocol.pdf. (n.d.). Rockland Immunochemicals.
  • Human Gene Set: SUBTIL_PROGESTIN_TARGETS. (n.d.). GSEA.
  • 5241 - Gene ResultPGR progesterone receptor [ (human)]. (2025-11-25). NCBI.
  • Progesterone: A Steroid with Wide Range of Effects in Physiology as Well as Human Medicine. (n.d.). MDPI.
  • (PDF) Progesterone receptor antagonists reverse stem cell expansion and the paracrine effectors of progesterone action in the mouse mammary gland. (n.d.). ResearchGate.
  • Dydrogesterone | C21H28O2 | CID 9051. (n.d.). PubChem - NIH.
  • Pharmaceutical Insights: Dydrogesterone's R&D Progress. (2023-09-25). Patsnap Synapse.
  • What is the mechanism of Dydrogesterone?. (2024-07-17). Patsnap Synapse.
  • Dydrogesterone. (n.d.). Wikipedia.
  • Dehydrogesterone Versus Vaginal Progesterone in the Treatment of the Endometrial Luteal Phase Deficiency. (n.d.). PubMed.
  • Comparison of the effect of dydrogesterone and natural micronized progesterone for luteal-phase support in assisted reproductive technology cycles: A single-blind randomized clinical trial study. (n.d.). NIH.
  • Comparison of dydrogesterone plus progesterone gel with subcutaneous aqueous progesterone plus progesterone gel for luteal phase supplementation of subsequent in vitro cycle in women after previous cycle failure. (2023-07-06). Ginekologia Polska - Via Medica Journals.

Sources

A Comparative Analysis of 16-Dehydroprogesterone and Other Progestins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative study of 16-Dehydroprogesterone and other prominent progestins for researchers, scientists, and drug development professionals. Moving beyond a simple product-to-product comparison, this document delves into the nuanced structural, mechanistic, and functional differences that underpin the unique biological activities of these compounds. We will explore the available experimental data, highlight critical knowledge gaps, and provide detailed methodologies for key comparative assays.

Introduction to Progestins: A Diverse Class of Steroid Hormones

Progestogens are a class of steroid hormones that bind to and activate the progesterone receptor (PR). Natural progesterone is essential for regulating the menstrual cycle, establishing and maintaining pregnancy, and influencing various other physiological processes. Synthetic progestogens, known as progestins, have been developed to overcome the poor oral bioavailability and short half-life of natural progesterone. These synthetic analogs are integral components of hormonal contraceptives, hormone replacement therapies, and treatments for various gynecological disorders.

Progestins are structurally diverse and can be broadly categorized based on their parent molecule, typically progesterone or testosterone. This structural heterogeneity leads to significant differences in their binding affinities for not only the progesterone receptor but also for other steroid receptors, such as the androgen receptor (AR) and the glucocorticoid receptor (GR). These "off-target" interactions can contribute to the varied side-effect profiles of different progestins.

This guide will focus on a comparative analysis of this compound against a selection of well-characterized progestins:

  • Progesterone: The endogenous hormone, serving as the primary reference.

  • Medroxyprogesterone Acetate (MPA): A widely prescribed progestin derived from progesterone.

  • Levonorgestrel (LNG): A potent, second-generation progestin derived from testosterone.

  • Dydrogesterone: A retro-progesterone with a unique stereochemistry that confers high selectivity for the progesterone receptor.

It is important to note that while structurally related, This compound and Dydrogesterone (6-dehydro-retroprogesterone) are distinct molecules and should not be confused. This guide will address the available data for both where applicable, maintaining a clear distinction.

Structural and Mechanistic Comparison

The biological activity of a progestin is intrinsically linked to its three-dimensional structure, which dictates its interaction with steroid receptors and its subsequent metabolic fate.

Chemical Structures

The foundational steroid nucleus and its modifications are key determinants of a progestin's pharmacological profile.

  • Progesterone: The archetypal C21 steroid with a pregnane skeleton.

  • This compound: Features a double bond between carbons 16 and 17, which is expected to alter the conformation of the D-ring and influence receptor binding and metabolism.

  • Medroxyprogesterone Acetate (MPA): Characterized by a methyl group at C6 and an acetoxy group at C17.

  • Levonorgestrel (LNG): A 19-nortestosterone derivative with an ethinyl group at C17.

  • Dydrogesterone: A stereoisomer of progesterone with a 9β,10α-"retro" configuration, resulting in a non-planar structure.

Mechanism of Action: Progesterone Receptor Signaling

Progestins primarily exert their effects by binding to the progesterone receptor, a nuclear transcription factor. Upon ligand binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to progesterone response elements (PRE

A Senior Application Scientist's Guide to 16-Dehydroprogesterone Cross-Reactivity in Hormone Assays

Author: BenchChem Technical Support Team. Date: January 2026

<

Published: January 9, 2026

Introduction: The Specificity Challenge in Steroid Analysis

Progesterone, a C21 steroid hormone, is a critical analyte in reproductive medicine and endocrinology research. Its measurement is essential for determining ovulation, characterizing luteal phase defects, and monitoring pregnancy.[1] Immunoassays are the most common method for quantifying progesterone due to their convenience and high throughput.[2][3] However, a significant limitation of these assays is their susceptibility to interference from structurally similar compounds, a phenomenon known as cross-reactivity.[4][5] This guide provides an in-depth comparison of how 16-Dehydroprogesterone (16-DHP), a synthetic steroid and progesterone analog[6][7][8], can interfere with common progesterone assays, leading to potentially inaccurate measurements.

Understanding the potential for cross-reactivity is not merely an academic exercise; it has profound implications for clinical diagnosis and research outcomes. Falsely elevated progesterone levels can lead to misinterpretation of a patient's hormonal status, resulting in unnecessary anxiety, further testing, and potentially incorrect clinical management.[9][10] This guide is designed for researchers, scientists, and drug development professionals to understand, quantify, and mitigate the impact of 16-DHP cross-reactivity.

The Mechanism: Why Structural Similarity Matters

The cornerstone of most progesterone immunoassays is the principle of competitive binding.[1] In these systems, a limited number of specific antibody binding sites are available. Endogenous progesterone from a sample competes with a known amount of labeled progesterone (e.g., an enzyme-HRP conjugate) for these sites. The amount of labeled progesterone that binds is inversely proportional to the concentration of progesterone in the sample.

Cross-reactivity occurs when a compound other than the target analyte—in this case, 16-DHP—is structurally similar enough to progesterone to also bind to the assay's antibody.[5][11] this compound (Pregna-4,16-diene-3,20-dione) shares the core steroid nucleus with progesterone (Pregn-4-ene-3,20-dione).[6] The primary difference is the introduction of a double bond between carbons 16 and 17 in 16-DHP. While this modification alters its biological activity, the overall shape and key functional groups can still be recognized by antibodies raised against progesterone, leading to analytical interference.

Caption: Principle of competitive binding and cross-reactivity.

Comparing Assay Platforms: Immunoassay vs. Mass Spectrometry

The degree to which 16-DHP cross-reacts is highly dependent on the specificity of the antibody used in the immunoassay and the overall assay design. However, a more fundamental distinction lies in the technology platform itself.

Assay PlatformPrincipleSpecificitySusceptibility to 16-DHP Cross-Reactivity
Immunoassays (ELISA, RIA, CLIA) Antibody-antigen bindingVariable; dependent on antibody clonality and specificity.High. Prone to interference from structurally similar steroids.[5][12][13]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Physicochemical separation followed by mass-to-charge ratio detection.Very High. Considered the "gold standard" for steroid measurement.[14][15]Very Low to Negligible. Can distinguish between 16-DHP and progesterone based on their different molecular masses.[15][16]

While immunoassays are excellent for routine screening, their inherent limitation is a lack of absolute specificity.[14][17] Studies have shown that even among different immunoassay manufacturers, there is high variability in specificity and sensitivity for progesterone measurement.[12][17] In contrast, LC-MS/MS methods offer superior specificity by physically separating compounds before detection.[15] This allows for the unambiguous identification and quantification of progesterone, even in the presence of 16-DHP or other potential cross-reactants.[16]

Quantifying Interference: A Protocol for Determining Cross-Reactivity

Trustworthy results demand a self-validating system. Researchers must be able to quantify the extent of potential interference in their specific assay. The standard method for this is to calculate the percent cross-reactivity.

Experimental Protocol: Cross-Reactivity Assessment

This protocol is based on the principle of determining the concentration of the cross-reactant (16-DHP) required to displace 50% of the labeled progesterone from the antibody, and comparing it to the concentration of progesterone required for the same displacement.

Objective: To calculate the percent cross-reactivity of this compound in a given progesterone immunoassay.

Materials:

  • Progesterone Immunoassay Kit (ELISA, RIA, etc.)

  • Progesterone standards (as provided in the kit or prepared separately)

  • This compound (high purity)

  • Analyte-free serum or buffer (as specified by the assay manufacturer)

  • Precision pipettes and microplate reader/gamma counter

Methodology:

  • Prepare Progesterone Standard Curve: Following the kit instructions, prepare a serial dilution of progesterone standards to generate a standard curve. This typically ranges from 0 ng/mL to the highest concentration specified by the manufacturer.

  • Prepare 16-DHP Dilutions: Prepare a wide range of serial dilutions of 16-DHP in the same analyte-free serum or buffer used for the progesterone standards. The concentration range should be high enough to cause significant displacement in the assay.

  • Run the Assay:

    • Run the progesterone standards in duplicate to establish the standard curve.

    • Run the 16-DHP dilutions in duplicate in the same manner as the standards.

  • Data Analysis:

    • Plot the standard curve (e.g., %B/B0 vs. concentration).

    • Determine the concentration of progesterone that causes 50% inhibition of binding (IC50 of Progesterone).

    • Using the progesterone standard curve, read the apparent progesterone concentration for each 16-DHP dilution.

    • Plot the apparent progesterone concentrations for the 16-DHP dilutions and determine the concentration of 16-DHP that yields an apparent progesterone concentration at 50% inhibition (IC50 of 16-DHP).

  • Calculate Percent Cross-Reactivity: Use the following formula:

    % Cross-Reactivity = (IC50 of Progesterone / IC50 of 16-DHP) x 100

Cross_Reactivity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis & Calculation P4_Curve Prepare Progesterone Standard Curve Run_Assay Run Immunoassay with both sets of dilutions P4_Curve->Run_Assay DHP_Dilutions Prepare 16-DHP Serial Dilutions DHP_Dilutions->Run_Assay Calc_IC50_P4 Determine IC50 for Progesterone Run_Assay->Calc_IC50_P4 Calc_IC50_DHP Determine IC50 for 16-DHP Run_Assay->Calc_IC50_DHP Calc_CR Calculate % Cross-Reactivity Calc_IC50_P4->Calc_CR Calc_IC50_DHP->Calc_CR

Caption: Workflow for determining percent cross-reactivity.

Interpreting the Results

While specific data for 16-DHP is not widely published in commercial assay inserts, we can infer its potential impact based on studies of other structurally similar steroids. For example, some progesterone immunoassays show cross-reactivity with compounds like 17-hydroxyprogesterone and 5β-Dihydroprogesterone, with values ranging from less than 1% to over 18%.[12][18][19]

CompoundExample % Cross-Reactivity in a Progesterone ImmunoassayPotential for Clinical Significance
Progesterone100%(Reference Analyte)
17-Hydroxyprogesterone0.5% - 5%High in certain conditions (e.g., 21-hydroxylase deficiency).[12][18]
5β-Dihydroprogesterone~18%Can produce apparent progesterone concentrations of ~0.2 ng/mL.[12][18]
This compound Data Not Widely Available (Requires Empirical Testing) Potentially significant, especially if present at high concentrations.

Implications and Recommendations for Researchers

Given the structural similarity of 16-DHP to progesterone, researchers must assume a potential for cross-reactivity until proven otherwise.

Recommendations:

  • Assay Validation is Crucial: Never assume the specificity of an off-the-shelf immunoassay kit. If the presence of 16-DHP or its metabolites is anticipated in your samples, performing a cross-reactivity validation as described above is essential.

  • Consult Manufacturer Data: Always review the package insert for the specific immunoassay being used. While 16-DHP may not be listed, the cross-reactivity data for other steroids can provide clues about the antibody's specificity.

  • Consider the "Gold Standard": For studies where absolute specificity is paramount, or when immunoassay results are discordant with the clinical or experimental picture, confirmation with LC-MS/MS is the recommended course of action.[9][15]

  • Communicate with the Laboratory: Clinicians and researchers should maintain open communication with the testing laboratory. If there is a suspicion of interference, discussing the patient's medications or the experimental compounds being used can help troubleshoot unexpected results.[10]

Conclusion

The potential for this compound to cross-react in progesterone immunoassays represents a tangible risk to data integrity in both clinical and research settings. This interference is rooted in the structural similarity between the two molecules and the inherent limitations of antibody-based detection methods. While immunoassays remain a valuable tool, their results must be interpreted with a critical understanding of their specificity. For definitive quantification, particularly in complex matrices or when cross-reacting compounds are present, mass spectrometry stands as the superior analytical choice. By employing rigorous validation protocols and selecting the appropriate analytical platform, researchers can ensure the accuracy and reliability of their hormone measurements.

References
  • Linear Chemicals. (n.d.). Enzyme Immunoassay for the Quantitative Determination of Progesterone Concentration in Human Serum or Plasma.
  • Stanczyk, F. Z., et al. (2022). Lack of analytical interference of dydrogesterone in progesterone immunoassays. Clinical Chemistry and Laboratory Medicine (CCLM), 60(7), 1039-1045.
  • Ismail, A. A. (2018). Interferences in hormone immunoassays. ResearchGate.
  • Schooley, E., Bilbrough, G., & Glavan, T. (2019). Art of measuring progesterone: understanding immunoassays. Clinical Theriogenology, 11(4), 627-631.
  • Tashko, G. (2017). Laboratory interference gives false results on various hormone measures. Dr. Tashko.
  • Stanczyk, F. Z., & Clarke, N. J. (2007). Standardization of Steroid Hormone Assays: Why, How, and When? Cancer Epidemiology, Biomarkers & Prevention, 16(9), 1713-1719.
  • ResearchGate. (n.d.). A case of interference in testosterone, DHEA-S and progesterone measurements by second generation immunoassays. Request PDF.
  • Soldin, S. J., & Soldin, O. P. (2009). Steroid Hormone Analysis by Tandem Mass Spectrometry. Clinical Chemistry, 55(6), 1061-1066.
  • National Center for Biotechnology Information. (n.d.). Pregna-4,16-diene-3,20-dione. PubChem Compound Summary for CID 101964.
  • Plebani, M. (2020). Causes of Preanalytical Interferences on Laboratory Immunoassays – A Critical Review. eJIFCC, 31(1), 40-55.
  • Clinical and Laboratory Standards Institute. (2008). Immunoassay Interference by Endogenous Antibodies. CLSI guideline ILA30.
  • University of Washington Department of Laboratory Medicine and Pathology. (n.d.). Clinical utility of laboratory developed mass spectrometry assays for steroid hormone testing.
  • Krasowski, M. D., et al. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. BMC Clinical Pathology, 14(1), 33.
  • springermedizin.de. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction.
  • U.S. Food and Drug Administration. (n.d.). This compound. Global Substance Registration System.
  • Ball, B. A., et al. (2018). A comparison of progesterone assays for determination of peripheral pregnane concentrations in the late pregnant mare. Theriogenology, 106, 117-123.
  • ResearchGate. (n.d.). Progesterone immunoassay cross-reactivity. Download Table.
  • Iwamoto, H., & Nakamura, Y. (2022). Rapidity and Precision of Steroid Hormone Measurement. International Journal of Molecular Sciences, 23(4), 2024.

Sources

A Comparative Guide to the Synthetic Routes of 16-Dehydroprogesterone: From Classic Degradations to Modern Biocatalysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of key steroidal intermediates is paramount. 16-Dehydroprogesterone (16-DHP) and its acetate precursor, 16-dehydropregnenolone acetate (16-DPA), are foundational building blocks for a vast array of therapeutic steroids, including corticosteroids, sex hormones, and contraceptives. The selection of a synthetic route is a critical decision, balancing factors of yield, cost, scalability, and environmental impact. This guide provides an in-depth comparison of the primary synthetic strategies to produce 16-DHP, offering the technical insights and experimental data necessary to make informed decisions in a research and development setting.

The Cornerstone: Semi-Synthesis from Plant-Derived Sapogenins

The most historically significant and industrially established routes to 16-DHP begin with naturally abundant steroidal sapogenins. These methods leverage the existing tetracyclic core of the steroid, focusing on the chemical degradation of the complex side chain.

The Marker Degradation of Diosgenin: A Revolutionary Classic

The multi-step conversion of diosgenin, extracted from yams of the Dioscorea genus, into 16-DPA is famously known as the Marker degradation.[1][2][3] This process was revolutionary, establishing Mexico as a hub for steroid production and making widespread synthesis of hormones like progesterone possible.[1]

Causality Behind Experimental Choices: The core challenge is to selectively open the inert spiroketal side chain of diosgenin without affecting the steroid nucleus. This is achieved through a carefully controlled three-step sequence.

  • Step 1: Acetolysis (Ring Opening): The spiroketal is opened by heating with acetic anhydride. In the classic procedure, this required harsh conditions (200°C in a sealed tube).[4] The acetic anhydride serves a dual purpose: it acts as the acetylating agent for the C3-hydroxyl group and as the reagent to open the E and F rings of the sapogenin, forming a pseudodiosgenin diacetate (PDA). The high temperature is necessary to overcome the activation energy for the cleavage of the thermodynamically stable spiroketal.

  • Step 2: Oxidation: The double bond in the opened side chain of the PDA intermediate is then oxidatively cleaved. The historical reagent of choice is chromium trioxide (CrO₃).[1] This strong oxidant cleaves the enol ether moiety to form a keto-ester intermediate known as diosone.[4]

  • Step 3: Hydrolysis and Elimination: The final step involves the hydrolysis of the ester and subsequent elimination of the side chain remnant to form the C16-C17 double bond and the C20-ketone, yielding 16-DPA. This is typically achieved by refluxing in acetic acid.[4]

Experimental Protocol (Classic Marker Degradation):

  • Acetolysis: A mixture of diosgenin and acetic anhydride is heated in a high-boiling solvent like xylene in a pressure reactor at ~200°C for several hours.[4]

  • Oxidation: The resulting pseudodiosgenin diacetate is dissolved in a suitable solvent (e.g., dichloromethane and acetic acid), and a solution of chromium trioxide in aqueous acetic acid is added at a controlled temperature (e.g., 0-15°C).[4]

  • Hydrolysis: The crude diosone intermediate is refluxed with acetic acid for several hours until the reaction is complete. The product, 16-DPA, is then isolated through extraction and recrystallization.[4]

Green Chemistry Advancements: The classical Marker degradation suffers from high energy consumption and the use of stoichiometric amounts of toxic chromium reagents. Modern variations have significantly improved its environmental footprint.

  • Lewis Acid Catalysis in Acetolysis: The use of a Lewis acid, such as aluminum chloride (AlCl₃), with acetic anhydride allows the acetolysis step to proceed at much lower temperatures (e.g., boiling point of the solution) and pressures, significantly reducing energy requirements.[5][6] This is because the Lewis acid coordinates to the oxygen atoms in the spiroketal, making it more susceptible to nucleophilic attack by acetic anhydride.

  • Catalytic Oxidation: The hazardous chromium oxidant can be replaced with a catalytic amount of potassium permanganate (KMnO₄) in the presence of a co-oxidant like sodium periodate (NaIO₄).[5][6][7] The periodate regenerates the permanganate in situ, allowing for a catalytic cycle and drastically reducing manganese waste. The reaction can be performed in a biphasic system (e.g., dichloromethane and water) with a phase-transfer catalyst to improve efficiency.[7]

Experimental Protocol (Green Modification):

  • Acetolysis: Diosgenin is dissolved in acetic anhydride, and a catalytic amount of AlCl₃ is added. The mixture is refluxed for a few hours.

  • Oxidation: The resulting pseudodiosgenin diacetate is dissolved in a biphasic mixture of CH₂Cl₂ and water. NaIO₄ is added, followed by a catalytic amount of KMnO₄ (e.g., 5 mol%) and a phase-transfer catalyst. The reaction is stirred at room temperature for 3-10 hours.[7]

  • Hydrolysis: The crude diosone is isolated and then refluxed with acetic acid to yield 16-DPA.

Alternative Sapogenins: Solanidine and Solasodine

Diosgenin is not the only viable starting material. Other sapogenins, such as solanidine from potato glycoalkaloids and solasodine from nightshade plants, can also be converted to 16-DPA.[8][9]

Synthesis from Solanidine: This route is more complex than the Marker degradation of diosgenin, involving a 9-step process with an overall yield of approximately 30%.[8][9][10]

Causality Behind Experimental Choices: The key challenge in converting solanidine is the presence of the nitrogen-containing indolizidine ring system. The strategy involves a ring-opening reaction, followed by degradation of the side chain.

  • Key Steps: The synthesis typically involves an initial acetylation of the C3-hydroxyl group. A critical step is the E-ring opening using the Von Braun reaction with cyanogen bromide (BrCN), a hazardous reagent.[8][10] This is followed by a series of steps including reduction, chlorination, elimination to form a tomatidenol intermediate, and finally, oxidation and degradation of the side chain, similar to the final steps for diosgenin, to yield 16-DPA.[11] The multi-step nature and use of toxic reagents make this route less attractive than the diosgenin pathway.

Synthesis from Solasodine: The synthesis from solasodine, a nitrogen analog of diosgenin, can also be achieved. One reported method utilizes a phase-transfer catalyst with potassium dichromate as the oxidant, achieving a 37% yield of 16-DPA.

The Phytosterol Route: Degradation of Stigmasterol

Stigmasterol, readily available from soybean oil, is another important precursor for steroid synthesis, including progesterone.[12][13] The key structural feature that allows for its degradation is the double bond in the side chain (C22-C23).

Causality Behind Experimental Choices: The synthetic strategy hinges on the selective cleavage of the C22-C23 double bond to shorten the side chain, which can then be converted to the progesterone side chain.

  • Key Step: Ozonolysis: The most common method for cleaving the side chain is ozonolysis. The stigmasterol is first protected, typically by acetylating the C3-hydroxyl group. Ozonolysis of the resulting stigmasteryl acetate cleaves the side chain, yielding an aldehyde. This aldehyde can then be further manipulated through various chemical steps to form the pregnane side chain characteristic of 16-DHP.[12] While effective, ozonolysis requires specialized equipment and careful handling of ozone. The overall yields to progesterone are often low.[14]

The Biocatalytic Revolution: Microbial Synthesis

The limitations of chemical synthesis—harsh conditions, toxic reagents, and multi-step processes—have driven the development of biocatalytic routes. Microbial transformations offer high specificity under mild conditions, representing a significant leap in green chemistry.

Engineered Mycolicibacterium sp. for Direct Conversion of Diosgenin

A groundbreaking development is the use of a genetically engineered strain of Mycolicibacterium sp. HK-90 to directly convert diosgenin into this compound (16-DHP).[15][16][17][18][19] This one-step fermentation process achieves a remarkable 89.7% molar yield, far surpassing traditional chemical methods.[15][16]

Causality Behind Experimental Choices: The wild-type bacterium can degrade the entire steroid nucleus. The goal of the metabolic engineering is to block the degradation pathway at the desired intermediate, 16-DHP.

  • Metabolic Engineering Strategy:

    • Blocking Steroid Core Degradation: Key genes responsible for degrading the steroid rings, such as kstD and kshA, are knocked out. This creates a chassis strain that can process the diosgenin side chain without destroying the core structure.[15]

    • Preventing C21 to C19 Conversion: A Baeyer-Villiger monooxygenase enzyme, responsible for converting the C21 steroid (like 16-DHP) to a C19 steroid, is identified and its corresponding gene is inactivated. This is the crucial step that leads to the accumulation of 16-DHP.[15]

    • De-repression of the Pathway: A transcriptional repressor that limits the production yield is identified and knocked out, further boosting the synthesis of 16-DHP.[15]

Experimental Protocol (Microbial Fermentation):

  • Strain Cultivation: The engineered Mycolicibacterium sp. HK-90 strain is cultivated in a suitable fermentation medium.

  • Substrate Addition: Diosgenin (e.g., at a concentration of 50 g/L) is added to the culture.

  • Fermentation: The culture is incubated under optimized conditions (temperature, pH, aeration) for a period of time (e.g., 144 hours).[16]

  • Product Isolation: 16-DHP is extracted from the fermentation broth and purified.

This biocatalytic route is highly efficient, avoids toxic chemical oxidants like Cr(VI), and streamlines the production process significantly.[15][16]

The Academic Frontier: Total Synthesis

While semi-synthesis from natural precursors is industrially dominant, the total synthesis of steroids from simple starting materials is a testament to the power of organic chemistry. The Johnson total synthesis of progesterone, reported in 1971, is a landmark achievement in this field.[20][21][22][23][24]

Causality Behind Experimental Choices: The strategy involves constructing the complex tetracyclic steroid skeleton from acyclic or simple cyclic precursors. A key feature of the Johnson synthesis is a biomimetic, cationic polyene cyclization.

  • Key Steps: The synthesis is a multi-step process (often >15 steps) that involves the convergent coupling of different molecular fragments. A key step is an acid-mediated polyene cyclization that simultaneously forms three of the four rings and sets multiple stereocenters with high control.[22][24] The final steps involve functional group manipulations, such as ozonolysis and an intramolecular aldol condensation, to complete the progesterone structure.[22]

While elegant and academically important, total synthesis routes are generally too long, complex, and low-yielding to be commercially competitive for a molecule like 16-DHP, for which abundant natural precursors exist. A patent from 2021 describes a total synthesis of dehydroprogesterone from A-ring degradation products with an overall yield of 25-30%.[25]

Alternative Chemical Approaches

Other chemical routes have been explored, such as the synthesis from more advanced steroid intermediates.

Synthesis from 17α-hydroxyprogesterone

A patented method describes the preparation of 16-DHP from 17α-hydroxyprogesterone via an elimination reaction.[26]

  • Reaction: The process involves reacting 17α-hydroxyprogesterone with semicarbazide hydrochloride in a biphasic system of toluene and water with acetic acid as a catalyst. The product, 16-DHP, is extracted into the toluene layer, which helps to prevent side reactions and improve yield and purity.[26] This route is useful if 17α-hydroxyprogesterone is a readily available starting material.

Quantitative Comparison of Synthetic Routes

Synthetic Route Starting Material Key Reagents/Method Number of Steps Reported Yield Advantages Disadvantages
Classic Marker Degradation DiosgeninAc₂O (high temp.), CrO₃3>60%[4][27]Established, well-understoodHigh energy, toxic Cr(VI) waste
Green Marker Degradation DiosgeninAc₂O/AlCl₃, cat. KMnO₄/NaIO₄3~75%[5]Milder conditions, less toxic wasteRequires co-oxidant and catalyst
Semi-synthesis SolanidineBrCN, CrO₃9~30%[8][9][10]Uses alternative feedstockLong, hazardous reagents (BrCN)
Semi-synthesis StigmasterolOzonolysisMultipleLow[14]Abundant feedstock from soyOzonolysis required, low yield
Microbial Synthesis DiosgeninEngineered Mycolicibacterium sp.1 (Fermentation)89.7%[15][16]High yield, green, one-step processRequires specific engineered strain
Total Synthesis Simple organic moleculesMulti-step organic synthesis>15Variable, generally lowIndependent of natural sourcesComplex, low overall yield, costly
From 17α-hydroxyprogesterone 17α-hydroxyprogesteroneSemicarbazide HCl1High (not specified)Simple, high purity[26]Requires advanced steroid precursor

Visualizing the Pathways

Marker Degradation of Diosgenin

G Diosgenin Diosgenin PDA Pseudodiosgenin Diacetate (PDA) Diosgenin->PDA 1. Acetolysis (Ac₂O, heat or AlCl₃) Diosone Diosone PDA->Diosone 2. Oxidation (CrO₃ or cat. KMnO₄/NaIO₄) DPA 16-Dehydropregnenolone Acetate (16-DPA) Diosone->DPA 3. Hydrolysis (HOAc, reflux)

Caption: The three-step Marker degradation pathway from diosgenin.

Microbial Synthesis from Diosgenin

G cluster_0 Engineered Mycolicibacterium sp. HK-90 Diosgenin Diosgenin (Substrate) DHP This compound (16-DHP) (Product) Diosgenin->DHP One-Step Fermentation (Blocked Degradation Pathway)

Caption: A streamlined one-step biocatalytic conversion of diosgenin.

Conclusion and Future Outlook

The synthesis of this compound has evolved significantly from the pioneering but environmentally taxing Marker degradation. While "greener" chemical modifications have mitigated some of the original drawbacks, the advent of high-yield biocatalytic routes represents a paradigm shift. The direct, one-step fermentation of diosgenin to 16-DHP using engineered Mycolicibacterium sp. offers unparalleled efficiency and sustainability, aligning with the modern pharmaceutical industry's goals of cost reduction and environmental responsibility.

For researchers and drug development professionals, the choice of synthetic route will depend on the specific context. For large-scale industrial production, the microbial synthesis route is arguably the future. For smaller-scale research or when diosgenin is unavailable, improved chemical methods from other sapogenins or advanced intermediates remain valuable tools. Total synthesis, while not commercially viable for this specific intermediate, continues to drive innovation in synthetic methodology. As metabolic engineering and synthetic biology techniques continue to advance, we can anticipate even more efficient and sustainable biocatalytic pathways for the production of this and other critical steroidal drug precursors.

References

  • Johnson, W. S., et al. (1971). "Acetylenic Bond Participation in Biogenetic-Like Olefinic Cyclizations. II. Synthesis of dl-Progesterone." Journal of the American Chemical Society, 93(17), 4332–4334.
  • Baruah, D., Das, R., & Konwar, D. (2016). "Facile green synthesis of 16-dehydropregnenolone acetate (16-DPA) from diosgenin." Synthetic Communications, 46(3), 234-241.
  • Baruah, D., Das, R., & Konwar, D. (2016). "Facile green synthesis of 16-dehydropregnenolone acetate (16-DPA) from diosgenin." ResearchGate.
  • CN112940062A - Preparation method of this compound. Google Patents.
  • Synthesis of Progesterone by William S. Johnson (1971). SynArchive.
  • Baruah, D., Das, R., & Konwar, D. (2016). "Facile Green Synthesis of 16-dehydropregnenolone Acetate (16-DPA) from Diosgenin." Google Books.
  • de Groot, A., et al. (2004). "The synthesis of 16-dehydropregnenolone acetate (DPA) from potato glycoalkaloids." Arkivoc, 2004(ii), 24-50.
  • The synthesis of 16-dehydropregnenolone acetate (DPA) from potato glycoalkaloids. Wageningen University & Research.
  • The synthesis of 16-dehydropregnenolone acetate (DPA) from potato glycoalkaloids. ResearchGate.
  • Wang, Z., et al. (2025). "Efficient Microbial Synthesis of Key C21 Steroid this compound from Diosgenin by Engineered Mycolicibacterium sp. HK-90." ACS Sustainable Chemistry & Engineering.
  • Synthesis of dl -Progesterone by William S. Johnson JACS 1971, 93 , 4332. SlideServe.
  • Wang, Z., et al. (2025). "Efficient Microbial Synthesis of Key C21 Steroid this compound from Diosgenin by Engineered Mycolicibacterium sp. HK-90." ACS Publications.
  • US3598845A - Intermediates in synthesis of this compound. Google Patents.
  • Conformation: Johnson's Biomimetic Synthesis of Progesterone. YouTube.
  • Marker degradation. Wikipedia.
  • Pregnenolone and progesterone production from natural sterols using recombinant strain of Mycolicibacterium smegmatis mc2 155 expressing mammalian steroidogenesis system. BMC Biotechnology.
  • US3027384A - Preparation of 16alpha, 17alpha-dihydroxy progesterone. Google Patents.
  • Preparation of steroidal hormones with an emphasis on transformations of phytosterols and cholesterol - a review. Semantic Scholar.
  • Synthesis of Progesterone from Stigmasterol. ResearchGate.
  • A Simple Efficient Process for the Synthesis of 16-Dehydropregnenolone Acetate (16-DPA)–A Key Steroid Drug. Longdom Publishing.
  • A simple efficient process for the synthesis of 16-Dehydropregnenolone Acetate (16-DPA) - A key steroid drug intermediate from diosgenin. ResearchGate.
  • Synthesis of Progesterone from Stigmasterol. ResearchGate.
  • US3488347A - Process for preparing 16alpha,17alpha-dihydroxyprogesterone acetophenide. Google Patents.
  • Chemical degradation of stigmasterol to progesterone.[9]. ResearchGate.
  • Wang, Z., et al. (2025). "Efficient Microbial Synthesis of Key C21 Steroid this compound from Diosgenin by Engineered Mycolicibacterium sp. HK-90." ResearchGate.
  • Efficient Microbial Synthesis of Key C21 Steroid this compound from Diosgenin by Engineered Mycolicibacterium sp. HK-90. R Discovery.
  • CN112409434B - Synthesis method of dehydroprogesterone. Google Patents.
  • Marker degradation of diosgenin and conversion into dehydroepiandrosterone acetate (5).[21][28]. ResearchGate.
  • Microbial metabolism of diosgenin by a novel isolated Mycolicibacterium sp. HK‐90: A promising biosynthetic platform to produce 19‐carbon and 21‐carbon steroids. PubMed Central.
  • WO2008012833A1 - A process for the preparation of 16-dehydropregenolone acetate ( 16-dpa). Google Patents.
  • Continuous Flow Synthesis of 16-Dehydropregnenolone Acetate (16-DPA), a Key Synthon for Natural Steroids and Drugs. ResearchGate.
  • THE “MARKER DEGRADATION” AND CREATION OF THE MEXICAN STEROID HORMONE INDUSTRY 1938–1945. American Chemical Society.
  • Russell Marker Creation of the Mexican Steroid Hormone Industry. American Chemical Society.
  • 16-Dehydropregnenolone acetate from solanidine. ResearchGate.

Sources

The Evolving Landscape of Steroidal Therapeutics: A Comparative Guide to the Structural Activity Relationship of 16-Dehydroprogesterone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for more potent and selective therapeutic agents, the steroidal scaffold of progesterone has served as a fertile ground for medicinal chemists. Among its numerous modifications, the introduction of a double bond at the C16-C17 position, creating 16-dehydroprogesterone, has unlocked a new dimension of biological activities. This guide provides an in-depth comparative analysis of the structural activity relationships (SAR) of this compound derivatives, offering insights into their design, synthesis, and biological evaluation as potential therapeutic agents, with a particular focus on their anticancer properties.

The this compound Core: A Gateway to Novel Bioactivities

The rigid, four-ring structure of progesterone is a privileged scaffold, allowing for precise interactions with various biological targets. The introduction of the C16-C17 double bond in this compound flattens the D-ring, altering the overall geometry and electronic distribution of the molecule. This modification has profound implications for receptor binding and subsequent biological responses, paving the way for the development of derivatives with unique pharmacological profiles.

Our exploration into the SAR of these derivatives reveals that modifications at key positions—primarily C3, C6, and the C17 side chain—can dramatically influence their potency and selectivity. This guide will dissect these relationships, providing a framework for the rational design of future this compound-based therapeutics.

Comparative Analysis of Antiproliferative Activity: A Focus on Breast Cancer

A significant body of research has focused on the antiproliferative effects of this compound derivatives, particularly against breast cancer cell lines. The data presented below summarizes the cytotoxic activity of various derivatives, highlighting key SAR trends.

The Crucial Role of the C17 Side Chain: The Rise of Steroidal Chalcones

One of the most fruitful areas of investigation has been the modification of the C17 side chain, often through the introduction of a chalcone moiety. Chalcones, characterized by an α,β-unsaturated ketone system, are known for their diverse biological activities. The synthesis of steroidal chalcones from this compound has yielded compounds with potent antiproliferative effects.[1][2]

Table 1: Antiproliferative Activity of Benzylidene Derivatives of this compound against Breast Cancer Cell Lines (IC50 in µM)

CompoundR (Substitution on Benzylidene Ring)MCF-7 (Hormone-dependent)MDA-MB-231 (Hormone-independent)Reference
3d 4-Cl~2~2[1]
3e 4-Br<6>10[1]
3m 3-NO2<6>10[1]
3n 4-NO2<6>10[1]

Data synthesized from multiple sources to illustrate key trends.

Key SAR Insights from Steroidal Chalcones:

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as chloro (Cl) and nitro (NO2), on the benzylidene ring generally enhances antiproliferative activity. Compound 3d , with a 4-chloro substituent, demonstrated the highest activity against both MCF-7 and MDA-MB-231 cell lines, with an IC50 value of approximately 2 µM.[1]

  • Selectivity: Interestingly, some derivatives exhibit selectivity towards hormone-dependent (MCF-7) breast cancer cells. For instance, compounds 3e , 3m , and 3n were considerably more active against MCF-7 cells.[1] This suggests a potential interplay with hormone receptor signaling pathways.

  • Steric Factors: The position of the substituent on the benzylidene ring also plays a role, indicating that steric hindrance can influence the interaction with the biological target.

Modifications at C3 and C21: Expanding the Pharmacophore

While the C17 side chain has been a primary focus, modifications at other positions of the this compound scaffold have also yielded promising results.

  • C3 Position: The introduction of a hydroxyl or acetoxy group at the C-3 position appears to be favorable for cytotoxic activity. In a series of 21-(1H-1,2,4-triazole-1-yl)pregna-5,16-dien-20-one derivatives, the presence of a 3β-hydroxy or 3β-acetoxy group resulted in significant cytotoxic activity against the SK-LU-1 lung cancer cell line, whereas derivatives with an alicyclic ester group at C-3 were inactive.[3]

  • C21 Position: The incorporation of heterocyclic rings, such as imidazole or triazole, at the C-21 position has been explored to develop inhibitors of enzymes like 5α-reductase and to achieve cytotoxic effects.[3][4] These modifications can influence the molecule's polarity and its ability to interact with specific enzymatic or receptor pockets.

Mechanistic Insights: Unraveling the Pathways of Action

The biological effects of this compound derivatives are mediated through a complex interplay of genomic and non-genomic signaling pathways. Understanding these mechanisms is crucial for optimizing their therapeutic potential and minimizing off-target effects.

Modulation of Hormone Receptors

As derivatives of progesterone, these compounds are expected to interact with progesterone receptors (PR). However, the structural modifications can alter their binding affinity and functional activity, leading to agonistic, antagonistic, or mixed profiles.[5] Furthermore, cross-reactivity with other steroid receptors, such as the androgen receptor (AR), is a common phenomenon that can contribute to both therapeutic and off-target effects.[6] The antiandrogenic properties of some progestins are well-documented and are often attributed to their ability to block the androgen receptor.[7]

Induction of Apoptosis and Cell Cycle Arrest

A key mechanism underlying the anticancer activity of many this compound derivatives is the induction of apoptosis (programmed cell death) and cell cycle arrest.[8][9] Progesterone itself has been shown to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic (e.g., p53, BAX) and anti-apoptotic (e.g., BCL-2) proteins.[8] It is plausible that its derivatives share and potentially enhance these pro-apoptotic capabilities.

Signaling Pathway Modulation

The intricate network of cellular signaling pathways is a primary target for these steroidal compounds. Progesterone and its derivatives can influence key pathways involved in cell proliferation, survival, and metastasis, including:

  • Wnt/β-catenin Pathway: Progesterone can inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[10]

  • PI3K/AKT Pathway: The PI3K/AKT pathway is a critical regulator of cell survival and proliferation, and its inhibition is a key strategy in cancer therapy. Progesterone has been shown to suppress this pathway in a PR-dependent manner.[10]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade that can be modulated by progestins.[11]

The following diagram illustrates the potential signaling pathways affected by this compound derivatives, leading to their anticancer effects.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PR_mem Membrane PR MAPK MAPK PR_mem->MAPK Non-genomic GPCR GPCR GPCR->MAPK PR_nuc Nuclear PR Gene Gene Transcription PR_nuc->Gene Genomic PI3K PI3K AKT AKT PI3K->AKT Bax Bax AKT->Bax Bcl2 Bcl-2 AKT->Bcl2 MAPK->Gene BetaCatenin β-catenin BetaCatenin->Gene Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis Gene->Apoptosis CellCycle Cell Cycle Arrest Gene->CellCycle 16-DP Derivative 16-DP Derivative 16-DP Derivative->PR_mem 16-DP Derivative->GPCR 16-DP Derivative->PR_nuc 16-DP Derivative->PI3K 16-DP Derivative->BetaCatenin

Caption: Potential signaling pathways modulated by this compound derivatives.

Experimental Protocols: A Guide to In Vitro Evaluation

The following protocols provide a framework for the in vitro evaluation of this compound derivatives.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12][13]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[12]

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Progesterone Receptor Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to the progesterone receptor.[14][15]

Principle: A competitive binding assay where the test compound displaces a radiolabeled progestin (e.g., [3H]promegestone) from the progesterone receptor. The amount of radioactivity bound to the receptor is inversely proportional to the binding affinity of the test compound.

Step-by-Step Methodology:

  • Receptor Preparation: Prepare a cytosol fraction containing progesterone receptors from a suitable source, such as rabbit uterus or a PR-expressing cell line.

  • Incubation: In a series of tubes, incubate the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound. Include tubes for total binding (radioligand only) and non-specific binding (radioligand plus a large excess of unlabeled progesterone).

  • Separation of Bound and Free Ligand: Separate the receptor-bound ligand from the free ligand using a method such as dextran-coated charcoal adsorption or hydroxylapatite precipitation.

  • Radioactivity Measurement: Measure the radioactivity in the bound fraction using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 or Ki value to quantify its binding affinity.

In Vitro Anti-Androgenic Activity Assay

This assay assesses the ability of a compound to antagonize the effects of androgens.[16][17]

Principle: A reporter gene assay using a cell line that is stably transfected with the human androgen receptor and a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter.

Step-by-Step Methodology:

  • Cell Seeding: Seed the androgen-sensitive reporter cell line (e.g., PALM cells) in a 96-well plate.

  • Compound Treatment: Treat the cells with a fixed concentration of an androgen (e.g., dihydrotestosterone, DHT) and varying concentrations of the test compound. Include controls for basal activity (no treatment), maximal androgenic response (DHT only), and a known anti-androgen (e.g., flutamide).

  • Incubation: Incubate the cells for 24-48 hours to allow for reporter gene expression.

  • Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Calculate the percentage of inhibition of the DHT-induced luciferase activity and determine the IC50 value of the test compound.

Future Directions and Conclusion

The exploration of this compound derivatives has unveiled a promising class of compounds with significant therapeutic potential, particularly in the realm of oncology. The SAR studies highlighted in this guide underscore the importance of strategic modifications to the steroidal scaffold to enhance potency and selectivity. The chalcone derivatives, in particular, represent a compelling avenue for future drug discovery efforts.

Further research should focus on:

  • Expanding the chemical diversity: Synthesizing and evaluating derivatives with modifications at other positions of the steroid nucleus (e.g., C6) to further refine the SAR.

  • In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways responsible for the observed biological effects.

  • In vivo evaluation: Progressing the most promising compounds to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

By leveraging the insights from SAR studies and employing robust experimental protocols, the scientific community can continue to unlock the therapeutic potential of this compound derivatives, paving the way for the development of novel and effective treatments for a range of diseases.

References

  • Scherbakov, A. M., Vorontsova, S. K., Shirinian, V. Z., et al. (2021). Synthesis and evaluation of the antiproliferative activity of benzylidenes of this compound series. Bioorganic & Medicinal Chemistry Letters, 38, 127855. [Link]
  • Saxena, H. O., Faridi, U., Kumar, J. K., et al. (2007). Synthesis of chalcone derivatives on steroidal framework and their anticancer activities. Steroids, 72(13), 892-900. [Link]
  • Körner, W., Vinggaard, A. M., Térouanne, B., et al. (2004). Interlaboratory comparison of four in vitro assays for assessing androgenic and antiandrogenic activity of environmental chemicals. Environmental Health Perspectives, 112(6), 695-702. [Link]
  • Zayed, M. F., Ahmed, S., Ihmaid, S., et al. (2022). Synthesis and evaluation of new chalcones and oximes as anticancer agents. RSC Advances, 12(17), 10587-10603. [Link]
  • Ghayour, A., & Memariani, Z. (2021). Progestins as Anticancer Drugs and Chemosensitizers, New Targets and Applications. International Journal of Molecular Sciences, 22(16), 8886. [Link]
  • Saxena, H. O., Faridi, U., Kumar, J. K., et al. (2007). Synthesis of chalcone derivatives on steroidal framework and their anticancer activities. Steroids, 72(13), 892-900. [Link]
  • Li, Y., Wang, Y., Liu, Y., et al. (2023). Design and Synthesis of Novel Chalcone Derivatives: Anti-Breast Cancer Activity Evaluation and Docking Study. Molecules, 28(21), 7274. [Link]
  • Memariani, Z., & Ghayour, A. (2021). Influence of progestins on signaling pathways leading to the...
  • Wang, Y., & Li, Y. (2021). Signaling pathways of progestogens leading to breast cancer growth by...
  • Freyberger, A., & Witters, H. (2009). Screening for (anti)androgenic properties using a standard operation protocol based on the human stably transfected androgen sensitive PALM cell line. First steps towards validation. Reproductive Toxicology, 28(4), 431-441. [Link]
  • Creative BioMart. (n.d.). Progesterone Receptor Competitor Assay Kit, Red. [Link]
  • Vinggaard, A. M., Körner, W., & Schlumpf, M. (2004). Interlaboratory comparison of four in vitro assays for assessing androgenic and antiandrogenic activity of environmental chemicals. Environmental Health Perspectives, 112(6), 695-702. [Link]
  • Daniel, A. R., & Lange, C. A. (2013). Classical and Non-Classical Progesterone Signaling in Breast Cancers. Journal of Steroid Biochemistry and Molecular Biology, 137, 1-11. [Link]
  • Srivastava, R. K., & Gupta, S. (2022). Partial Progesterone Deprivation Affects the Expression of Apoptosis-Specific Genes and Proteins in a Zone-Specific Manner in Rat Placenta. International Journal of Molecular Sciences, 23(21), 13456. [Link]
  • Hagan, C. R., & Lange, C. A. (2014). Tracking Progesterone Receptor-Mediated Actions in Breast Cancer.
  • Bracamontes-Perez, L. A., et al. (2018).
  • Martinez-Perez, M., et al. (2015). Synthesis and activity of novel 16-dehydropregnenolone acetate derivatives as inhibitors of type 1 5α-reductase and on cancer cell line SK-LU-1. Bioorganic & Medicinal Chemistry, 23(24), 7759-7768. [Link]
  • Popper, T. L., Gardner, J. N., Neri, R., & Herzog, H. L. (1969). Antiandrogenic and progestational activity of some 17-oxygenated 15-dehydro steroids. Journal of Medicinal Chemistry, 12(3), 393-396. [Link]
  • Brown, T. R., & Bullock, L. P. (1986). Androgenic, Synandrogenic, and Antiandrogenic Actions of Progestins. Recent Progress in Hormone Research, 42, 263-302. [Link]
  • Pomper, M. G., et al. (1995). Fluorine-18-labeled progestin 16 alpha, 17 alpha-dioxolanes: development of high-affinity ligands for the progesterone receptor with high in vivo target site selectivity. Journal of Medicinal Chemistry, 38(15), 2863-2873. [Link]
  • Roy, J., et al. (2015). Androsterone Derivatives Substituted at Position 16: Chemical Synthesis, Inhibition of Type 3 17β-hydroxysteroid Dehydrogenase, Binding Affinity for Steroid Receptors and Proliferative/antiproliferative Activity on Shionogi (AR +) Cells. Journal of Steroid Biochemistry and Molecular Biology, 150, 107-119. [Link]
  • Mohammadhosseini, M., et al. (2014). Synthesis and in vitro cytotoxic activity evaluation of (E)-16-(substituted benzylidene) derivatives of dehydroepiandrosterone. Iranian Journal of Pharmaceutical Research, 13(4), 1315-1323. [Link]
  • Dehennin, L., & van der Kerckhove, D. (1987). Dydrogesterone has no peripheral (anti)-androgenic properties. In Vivo, 1(3), 167-171. [Link]
  • Schindler, A. E. (2003). Progestogens with antiandrogenic properties. Drugs, 63(16), 1699-1710. [Link]
  • Rižner, T. L., et al. (2011). Selectivity and potency of the retroprogesterone dydrogesterone in vitro. Steroids, 76(6), 607-615. [Link]
  • van der Westhuyzen, D. R., et al. (1990). Comparative binding affinity study of progestins to the cytosol progestin receptor of endometrium in different mammals. Comparative Biochemistry and Physiology.
  • Gyamfi, D., et al. (2011). Progesterone inhibits growth and induces apoptosis in cancer cells through modulation of reactive oxygen species. Gynecological Endocrinology, 27(10), 830-836. [Link]
  • Dressing, G. E., et al. (2009). Comparison between Steroid Binding to Progesterone Membrane Receptor α (mPRα) and to Progesterone Nuclear Receptor: Correlation with Physicochemical Properties Assessed by Comparative Molecular Field Analysis and Identification of mPRα-specific Agonists. Journal of Steroid Biochemistry and Molecular Biology, 116(1-2), 1-13. [Link]
  • Scherbakov, A. M., et al. (2023). Novel pentacyclic derivatives and benzylidenes of the progesterone series cause anti-estrogenic and antiproliferative effects and induce apoptosis in breast cancer cells. Investigational New Drugs, 41(1), 142-152. [Link]
  • D'Annessa, I., et al. (2021). Regioselective Synthesis and Cytotoxic Effects of New Juglone Derivatives with an Aliphatic Substituent at C(2) or C(3). Molecules, 26(23), 7378. [Link]
  • Pérez-Ríos, V., et al. (2017). Synthesis of new derivatives of 21-imidazolyl-16-dehydropregnenolone as inhibitors of 5α-reductase 2 and with cytotoxic activity in cancer cells. Steroids, 119, 31-40. [Link]
  • Lee, J. H., et al. (2010). Inhibition of apoptosis by progesterone in cardiomyocytes. Aging Cell, 9(5), 735-745. [Link]
  • Gonzalez-Acevedo, A., et al. (2022). Context-dependent effects of progesterone 4-pregnene metabolites on apoptosis and proliferation in ovarian cancer cell lines IGROV-1 and SK-OV-3. Journal of Ovarian Research, 15(1), 127. [Link]
  • Reel, J. R., et al. (1979). Competitive progesterone antagonists: receptor binding and biologic activity of testosterone and 19-nortestosterone derivatives. Fertility and Sterility, 31(5), 552-561. [Link]
  • Arck, P. C., et al. (2004). Depletion of CD8+ cells abolishes the pregnancy protective effect of progesterone substitution with dydrogesterone in mice by altering the Th1/Th2 cytokine profile. Journal of Immunology, 172(10), 5893-5899. [Link]

Sources

A Comparative Analysis of Medrogestone and 16-Dehydroprogesterone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of the synthetic progestins Medrogestone and 16-Dehydroprogesterone. This document aims to synthesize available technical data and provide insights into their respective pharmacological profiles. It must be noted at the outset that while Medrogestone is a well-characterized compound with a history of clinical use, publicly available data on the biological activity and pharmacokinetic profile of this compound is exceedingly scarce. This guide will therefore provide a comprehensive overview of Medrogestone and present the limited information on this compound, supplemented with a theoretical discussion of its potential properties based on structure-activity relationships.

Introduction: The Landscape of Synthetic Progestins

Synthetic progestogens, or progestins, are a cornerstone of various therapeutic regimens, including hormone replacement therapy and the treatment of gynecological disorders.[1][2] Their clinical utility is dictated by their affinity and activity at the progesterone receptor (PR), as well as their cross-reactivity with other steroid hormone receptors, such as the androgen receptor (AR) and the glucocorticoid receptor (GR). Medrogestone is a synthetic progestin that has been utilized in clinical practice, while this compound is a less common steroidal progestin.[3] This guide will delve into a comparative analysis of these two compounds, navigating the disparity in available scientific literature.

Medrogestone: A Detailed Pharmacological Profile

Medrogestone is a synthetic progestogen derived from 17-methylprogesterone.[4] It has been used in the management of various gynecological conditions and as a component of hormone replacement therapy.[1][2]

Chemical Structure

Medrogestone is chemically known as 6,17α-dimethyl-6-dehydroprogesterone or 6,17-dimethylpregna-4,6-diene-3,20-dione. Its structure is characterized by a methyl group at the C6 and C17α positions and a double bond between C6 and C7.

Mechanism of Action

Medrogestone's primary mechanism of action is as an agonist of the progesterone receptor.[4] Its binding to the PR initiates a conformational change in the receptor, leading to its dimerization, nuclear translocation, and binding to progesterone response elements (PREs) on target genes, thereby modulating gene transcription.

Beyond its progestogenic activity, Medrogestone exhibits a more complex pharmacological profile:

  • Antiandrogenic Activity: Medrogestone possesses weak antiandrogenic properties.[5] This effect is mediated, at least in part, by its direct binding to the androgen receptor, where it acts as a competitive antagonist to androgens like testosterone and dihydrotestosterone (DHT).[5][6] This direct receptor antagonism has been demonstrated in both mouse and rat models.[5]

  • Glucocorticoid Activity: The acetate ester of Medrogestone, Medroxyprogesterone Acetate (MPA), has been shown to bind to the glucocorticoid receptor and exert glucocorticoid-like effects.[1][7][8][9][10][11][12] This can lead to immunosuppressive and other glucocorticoid-related side effects, particularly at higher doses.[8][10] While data on Medrogestone itself is less abundant, its structural similarity to MPA suggests the potential for some level of glucocorticoid activity.

Pharmacokinetics

Medrogestone is orally active with good bioavailability.[4] Following oral administration, it is rapidly absorbed. It is highly bound to plasma proteins, primarily albumin. The metabolism of Medrogestone mainly occurs via hydroxylation.[4]

This compound: An Enigmatic Progestin

Chemical Structure

This compound , or pregna-4,16-diene-3,20-dione, is a progesterone derivative characterized by the introduction of a double bond between the C16 and C17 positions.[13]

Postulated Mechanism of Action and Biological Activity

Due to the lack of direct experimental data, the pharmacological profile of this compound can only be hypothesized based on its structural features and the known structure-activity relationships of progestins.

  • Progestational Activity: The core progesterone structure suggests that this compound likely acts as an agonist at the progesterone receptor. The introduction of the C16-C17 double bond could potentially alter its binding affinity and potency compared to progesterone.

  • Androgenic/Antiandrogenic Activity: The impact of the C16-C17 double bond on androgen receptor binding is difficult to predict without experimental data. Some derivatives of 16-dehydropregnenolone have been investigated as inhibitors of 5α-reductase, an enzyme involved in androgen metabolism, suggesting that modifications in this region of the steroid can influence androgenic pathways.[14]

  • Glucocorticoid Activity: Similarly, the potential for glucocorticoid receptor binding is unknown.

Comparative Summary and Data Tables

The following table summarizes the available and postulated information for Medrogestone and this compound.

FeatureMedrogestoneThis compound
Chemical Structure 6,17-dimethylpregna-4,6-diene-3,20-dionePregna-4,16-diene-3,20-dione
Primary Target Progesterone Receptor (Agonist)[4]Progesterone Receptor (Presumed Agonist)[3]
Androgenic Activity Weak Antiandrogenic (AR antagonist)[5]Unknown
Glucocorticoid Activity Weak (MPA shows GR binding)[1][12]Unknown
Oral Bioavailability High[4]Unknown
Metabolism Primarily Hydroxylation[4]Unknown

Experimental Protocols for Progestin Characterization

To address the data gap for compounds like this compound and to provide a framework for the evaluation of novel progestins, the following experimental protocols are outlined.

Receptor Binding Assays

This protocol determines the affinity of a test compound for the progesterone, androgen, and glucocorticoid receptors.

Objective: To determine the inhibitory concentration 50 (IC50) and binding affinity (Ki) of the test compound for PR, AR, and GR.

Methodology:

  • Cell Culture and Lysate Preparation:

    • Culture cells expressing high levels of the target receptor (e.g., T47D cells for PR, LNCaP cells for AR, A549 cells for GR).

    • Harvest cells and prepare cytosolic extracts by homogenization and ultracentrifugation.

  • Competitive Binding Assay:

    • Incubate the cytosolic extract with a constant concentration of a radiolabeled ligand (e.g., [³H]R5020 for PR, [³H]DHT for AR, [³H]dexamethasone for GR) and varying concentrations of the unlabeled test compound (e.g., Medrogestone or this compound).

    • After incubation to equilibrium, separate bound from unbound radioligand using a method such as dextran-coated charcoal or filtration.

    • Quantify the bound radioactivity using liquid scintillation counting.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.

    • Determine the IC50 value from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

In Vitro Functional Assays (Transactivation Assay)

This protocol assesses the functional activity (agonist or antagonist) of a test compound at the target receptors.

Objective: To determine if the test compound can activate or inhibit receptor-mediated gene transcription.

Methodology:

  • Cell Culture and Transfection:

    • Use a suitable cell line (e.g., HeLa or HEK293) that has low endogenous receptor expression.

    • Co-transfect the cells with two plasmids: one expressing the full-length human receptor (PR, AR, or GR) and a reporter plasmid containing a luciferase gene under the control of a promoter with specific hormone response elements (e.g., PRE-luc, ARE-luc, GRE-luc).

  • Compound Treatment:

    • Treat the transfected cells with varying concentrations of the test compound.

    • To test for antagonistic activity, co-treat cells with a known agonist (e.g., progesterone, DHT, or dexamethasone) and the test compound.

  • Luciferase Assay:

    • After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis:

    • Plot the luciferase activity against the logarithm of the test compound concentration to generate dose-response curves.

    • Determine the EC50 (for agonists) or IC50 (for antagonists) values.

Visualizations

Signaling Pathway of Medrogestone

Caption: Medrogestone's multifaceted signaling pathways.

Experimental Workflow for Progestin Characterization

Progestin_Workflow start Test Compound (e.g., this compound) binding_assay Receptor Binding Assay (PR, AR, GR) start->binding_assay transactivation_assay In Vitro Transactivation Assay (Agonist/Antagonist) binding_assay->transactivation_assay Determine Ki animal_model In Vivo Animal Models (e.g., Clauberg Test) transactivation_assay->animal_model Determine EC50/IC50 pk_study Pharmacokinetic Studies (ADME) animal_model->pk_study Assess Progestational Potency end Comprehensive Pharmacological Profile pk_study->end Determine Bioavailability, Half-life, etc.

Caption: A streamlined workflow for characterizing novel progestins.

Conclusion and Future Directions

This guide provides a detailed overview of the pharmacological properties of Medrogestone, a well-characterized synthetic progestin with a complex profile that includes antiandrogenic and potential glucocorticoid activities. In contrast, this compound remains a largely uncharacterized molecule. The significant lack of publicly available data on its biological activity and pharmacokinetics makes a direct comparison with Medrogestone impossible at this time.

The juxtaposition of these two compounds highlights the critical need for comprehensive preclinical evaluation of all synthetic steroids to fully understand their therapeutic potential and off-target effects. The experimental protocols provided in this guide offer a roadmap for the systematic characterization of compounds like this compound. Future research should focus on determining the receptor binding affinities, in vitro functional activities, and in vivo pharmacological effects of this compound to elucidate its potential as a therapeutic agent and to enable a meaningful comparison with other synthetic progestins.

References

  • A Mechanism for the Antiandrogenic Action of Medrogestone1. (2025, August 7).
  • Androgens and antiandrogens. (n.d.). PubMed.
  • Medroxyprogesterone acetate lowers plasma corticotropin and cortisol but does not suppress anterior pituitary responsiveness to human corticotropin releasing factor. (n.d.). PubMed.
  • Antiandrogenic actions of medroxyprogesterone acetate on epithelial cells within normal human breast tissues cultured ex vivo. (n.d.). PubMed.
  • Synthesis and activity of novel 16-dehydropregnenolone acetate derivatives as inhibitors of type 1 5α-reductase and on cancer cell line SK-LU-1. (2015, December 15). PubMed.
  • This compound | Endogenous Metabolite. (n.d.). MedchemExpress.com.
  • [Growth Inhibition by Progestins in Human Endometrial Cancer Cells With Progesterone Receptors]. (n.d.). PubMed.
  • A systematic review of dydrogesterone for the treatment of recurrent miscarriage. (n.d.).
  • A comparative study of the androgenic properties of progesterone and the progestins, medroxyprogesterone acetate (MPA)
  • Androgenic, Synandrogenic, and Antiandrogenic Actions of Progestins. (n.d.). PubMed.
  • Melatonin attenuates glucocorticoid effect induced by medroxyprogesterone acetate in r
  • Dissociative glucocorticoid activity of medroxyprogesterone acetate in normal human lymphocytes. (n.d.). PubMed.
  • The relationship between affinity of progestins and antiprogestins for the progesterone receptor in breast cancer cells (ZR-PR-LT)
  • Differential off-target glucocorticoid activity of progestins used in endocrine therapy. (n.d.). NIH.
  • 4007 Medroxyprogesterone Upregulates the Glucocorticoid Receptor in Female Long Evans R
  • Dydrogesterone. (n.d.).
  • Dehydrogesterone | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass.com.
  • Dydrogesterone | C21H28O2 | CID 9051. (n.d.). PubChem.
  • Characteristics of this compound reductase in cell extracts of the intestinal anaerobe, Eubacterium sp. strain 144. (n.d.). PubMed.
  • Medrogestone | C23H32O2 | CID 9949848. (n.d.). PubChem.
  • This compound. (n.d.). gsrs.
  • Binding of progestins to the glucocorticoid receptor. Correlation to their glucocorticoid-like effects on in vitro functions of human mononuclear leukocytes. (n.d.). PubMed.
  • Comparison between Steroid Binding to Progesterone Membrane Receptor α (mPRα) and to Progesterone Nuclear Receptor: Correlation with Physicochemical Properties Assessed by Comparative Molecular Field Analysis and Identification of mPRα-specific Agonists. (n.d.). PMC.
  • Summary of Product Characteristics. (2020, November 23). E-lactancia.
  • This compound 97 1096-38-4. (n.d.). Sigma-Aldrich.
  • The Role of Dydrogesterone in the Management of Luteal Phase Defect: A Comprehensive Review. (2023, November 3). PMC.
  • Dydrogesterone as an oral alternative to vaginal progesterone for IVF luteal phase support: A systematic review and individual participant data meta-analysis. (2020, November 4). PubMed.
  • Dydrogesterone vs progesterone for luteal-phase support: Systematic review and meta-analysis of randomized controlled trials. (2025, August 7).
  • Progesterone versus dehydrogesterone as replacement therapy in women with prem
  • Identification of Novel Progesterone Receptor (PR) Inhibitors (Homo sapiens)
  • The significance of the 20-carbonyl group of progesterone in steroid receptor binding: a molecular dynamics and structure-based ligand design study. (n.d.). PubMed.

Sources

A Researcher's Guide to Validating the Antiandrogenic Activity of 16-Dehydroprogesterone Analogues

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate and validate the antiandrogenic properties of novel 16-dehydroprogesterone (16-DHP) analogues. Moving beyond a simple recitation of protocols, this document delves into the causal reasoning behind experimental choices, ensuring a robust and self-validating approach to characterization. We will explore the critical in vitro assays necessary to determine the mechanism and potency of these compounds, comparing their potential efficacy against established antiandrogens.

Introduction: The Rationale for Exploring 16-DHP Analogues as Antiandrogens

The androgen receptor (AR), a ligand-activated transcription factor, plays a pivotal role in the development and progression of androgen-dependent conditions, most notably prostate cancer.[1] The binding of androgens, such as testosterone and its more potent metabolite dihydrotestosterone (DHT), to the AR initiates a signaling cascade that promotes cell growth and survival in these tissues. Consequently, the AR is a prime therapeutic target, and the development of potent AR antagonists (antiandrogens) is a cornerstone of endocrine therapy.

Progesterone and its derivatives have long been recognized for their potential to modulate androgenic activity.[2] Some progestogens exhibit antiandrogenic properties, primarily by competitively inhibiting the AR and, in some cases, by inhibiting 5α-reductase, the enzyme that converts testosterone to DHT.[3] this compound, a steroid intermediate, presents an intriguing scaffold for the development of novel antiandrogens. Its structural similarity to endogenous steroids suggests a potential for high binding affinity to the AR, while modifications to its structure can be rationally designed to enhance antagonistic activity and minimize off-target effects.

This guide will equip you with the necessary tools to systematically assess the antiandrogenic potential of your 16-DHP analogues, from initial screening to detailed characterization.

The Androgen Receptor Signaling Pathway: A Target for Intervention

Understanding the androgen receptor signaling pathway is fundamental to designing and interpreting experiments aimed at its inhibition. The following diagram illustrates the key steps in this pathway and highlights the points of intervention for antiandrogenic compounds.

Androgen Receptor Signaling Pathway Figure 1: Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone SRD5A 5α-reductase Testosterone->SRD5A Conversion DHT DHT AR_inactive Inactive AR (bound to HSPs) DHT->AR_inactive Binding SRD5A->DHT AR_active Active AR (dimerized) AR_inactive->AR_active Conformational Change & Dimerization HSPs HSPs AR_inactive->HSPs Dissociation AR_active_nuc Active AR AR_active->AR_active_nuc Nuclear Translocation Analogues 16-DHP Analogues Analogues->AR_inactive Competitive Binding ARE Androgen Response Element (ARE) AR_active_nuc->ARE Binding Gene_Transcription Target Gene Transcription ARE->Gene_Transcription mRNA mRNA Gene_Transcription->mRNA Protein Protein Synthesis mRNA->Protein Cell_Response Cellular Response (e.g., Proliferation, PSA secretion) Protein->Cell_Response

Caption: Simplified schematic of the androgen receptor signaling pathway, illustrating points of inhibition by 16-DHP analogues.

Experimental Validation: A Multi-tiered Approach

A hierarchical screening strategy is essential for the efficient and thorough validation of your 16-DHP analogues. This approach begins with high-throughput in vitro assays to assess primary activity at the androgen receptor and progresses to more complex cell-based assays to confirm functional antagonism.

Tier 1: Assessing Direct Interaction with the Androgen Receptor

The initial step is to determine if your compounds directly bind to the androgen receptor and can compete with natural androgens. The Androgen Receptor Competitive Binding Assay is the gold standard for this purpose.

Principle: This assay measures the ability of a test compound to displace a radiolabeled androgen (e.g., [³H]-R1881, a synthetic androgen) from the ligand-binding domain (LBD) of the androgen receptor. The amount of radioactivity remaining bound to the receptor is inversely proportional to the binding affinity of the test compound.

Experimental Workflow:

Caption: A streamlined workflow for the Androgen Receptor Competitive Binding Assay.

Detailed Protocol:

Materials:

  • AR Source: Cytosol from rat ventral prostates or recombinant human AR.

  • Radioligand: [³H]-Methyltrienolone (R1881).

  • Assay Buffer: Tris-HCl buffer (pH 7.4) containing EDTA, dithiothreitol (DTT), and sodium molybdate.

  • Test Compounds: 16-DHP analogues dissolved in DMSO.

  • Controls: Dihydrotestosterone (DHT) as a positive control competitor and a known antiandrogen like bicalutamide or enzalutamide.

  • Separation Matrix: Hydroxylapatite (HAP) slurry.

  • Scintillation Cocktail and Vials.

  • 96-well plates.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of your 16-DHP analogues and control compounds. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Setup: In a 96-well plate, add the assay buffer, the radioligand at a fixed concentration (typically at its Kd), and the test compounds or controls at various concentrations.

  • Incubation: Add the AR source to each well and incubate the plate at 4°C for 18-24 hours to reach equilibrium.

  • Separation: Add cold HAP slurry to each well and incubate for 15 minutes at 4°C with shaking. Centrifuge the plate to pellet the HAP, which binds the AR-ligand complex.

  • Washing: Carefully aspirate the supernatant and wash the HAP pellet multiple times with cold wash buffer to remove unbound radioligand.

  • Quantification: Add scintillation cocktail to each well containing the washed pellet and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of bound radioligand against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The inhibitory constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Interpreting the Results: A lower Ki value indicates a higher binding affinity of the 16-DHP analogue for the androgen receptor. This is the first critical piece of data suggesting potential antiandrogenic activity.

Tier 2: Assessing Functional Antagonism in a Cellular Context

Demonstrating that a compound binds to the AR is essential, but it does not distinguish between an agonist (which activates the receptor) and an antagonist (which blocks it). Therefore, the next step is to use a cell-based reporter gene assay to assess the functional consequences of this binding.

Principle: This assay utilizes a host cell line that is engineered to express the human androgen receptor and a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter. When an androgen binds to and activates the AR, the receptor translocates to the nucleus and drives the expression of the luciferase gene. An antiandrogen will compete with the androgen for AR binding, thereby inhibiting luciferase expression.

Experimental Workflow:

AR Luciferase Reporter Assay Workflow Figure 3: AR Luciferase Reporter Assay Workflow start Start cell_culture Culture AR-responsive reporter cell line (e.g., MDA-MB-453-luc) start->cell_culture treatment Treat cells with: - Androgen (e.g., DHT) - Test Compounds (16-DHP analogues) - Controls (Bicalutamide) cell_culture->treatment incubation Incubate for 24-48 hours treatment->incubation cell_lysis Lyse cells incubation->cell_lysis luciferase_assay Add Luciferase Substrate and Measure Luminescence cell_lysis->luciferase_assay analysis Data Analysis: - Determine IC50 values for antagonism luciferase_assay->analysis end End analysis->end

Caption: Workflow for the AR Luciferase Reporter Assay to determine functional antagonism.

Detailed Protocol:

Materials:

  • Cell Line: A suitable cell line stably expressing the human AR and an androgen-responsive luciferase reporter construct (e.g., MDA-MB-453-luc, PC3-AR-luc).

  • Cell Culture Medium: As recommended for the specific cell line, typically supplemented with fetal bovine serum (FBS). For the assay, charcoal-stripped FBS is used to remove endogenous steroids.

  • Androgen: Dihydrotestosterone (DHT).

  • Test Compounds: 16-DHP analogues dissolved in DMSO.

  • Control Antagonist: Bicalutamide or enzalutamide.

  • Luciferase Assay Reagent.

  • 96-well cell culture plates (white, opaque).

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the reporter cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Serum Starvation: Replace the growth medium with a medium containing charcoal-stripped FBS and incubate for 24 hours to deplete endogenous androgens.

  • Treatment: Treat the cells with a fixed concentration of DHT (typically at its EC80 for receptor activation) and varying concentrations of the 16-DHP analogues or control antagonist. Include wells with DHT alone (positive control) and vehicle alone (negative control).

  • Incubation: Incubate the plate for 24-48 hours.

  • Luciferase Assay: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luminescence readings to the positive control (DHT alone). Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value for antagonism.

Interpreting the Results: A low IC50 value in this assay confirms that the 16-DHP analogue is a functional antagonist of the androgen receptor in a cellular context.

Comparative Analysis: Benchmarking Against the Gold Standards

To truly understand the potential of your 16-DHP analogues, it is crucial to compare their performance against clinically relevant antiandrogens. The following table provides a template for summarizing your experimental data and facilitating a direct comparison.

Table 1: Comparative Antiandrogenic Activity of 16-DHP Analogues

CompoundAR Binding Affinity (Ki, nM)AR Antagonism (IC50, µM)Notes
16-DHP Analogue 1 Experimental ValueExperimental Value
16-DHP Analogue 2 Experimental ValueExperimental Value
... ......
Bicalutamide Literature/Experimental ValueLiterature/Experimental ValueFirst-generation non-steroidal antiandrogen.
Enzalutamide Literature/Experimental ValueLiterature/Experimental ValueSecond-generation non-steroidal antiandrogen with higher affinity.
Spironolactone Literature/Experimental ValueLiterature/Experimental ValueSteroidal antiandrogen with mineralocorticoid activity.
Cyproterone Acetate Literature/Experimental ValueLiterature/Experimental ValuePotent steroidal antiandrogen with progestational activity.

Note: Literature values for control compounds should be cited and are for reference. It is best practice to run controls in parallel with your experimental compounds.

Structure-Activity Relationship (SAR) Insights

The data generated from these assays will allow you to build a structure-activity relationship for your series of 16-DHP analogues. Key structural features to consider include:

  • Substitutions on the D-ring: Modifications at the C16 and C17 positions can significantly impact binding affinity and agonist/antagonist activity.

  • Modifications to the A and B rings: Alterations to the steroid backbone can influence overall conformation and interaction with the AR ligand-binding pocket.

  • Side chains: The nature and stereochemistry of any introduced side chains can be critical for establishing key interactions within the receptor.

By systematically varying these structural elements and correlating the changes with the observed antiandrogenic activity, you can identify the key molecular determinants for potent AR antagonism within this chemical series.

Conclusion and Future Directions

This guide has outlined a robust and logical workflow for the initial validation of the antiandrogenic activity of this compound analogues. By employing a tiered approach of AR competitive binding assays followed by functional reporter gene assays, researchers can efficiently identify and characterize promising lead compounds. Direct comparison with established antiandrogens provides the necessary context to evaluate the therapeutic potential of these novel agents.

Promising candidates identified through this in vitro screening cascade should be further evaluated in more complex models, including:

  • In vivo models: The Hershberger assay in rats is a classic in vivo test for androgenic and antiandrogenic activity.[4]

  • Prostate cancer cell proliferation assays: Assessing the ability of the compounds to inhibit the growth of androgen-dependent prostate cancer cell lines (e.g., LNCaP).

  • Selectivity profiling: Evaluating the binding of the compounds to other steroid receptors (e.g., progesterone, estrogen, glucocorticoid receptors) to assess potential off-target effects.

By following the principles and protocols outlined in this guide, researchers can confidently and rigorously validate the antiandrogenic potential of their this compound analogues, paving the way for the development of next-generation endocrine therapies.

References

  • Labrie, F., Luu-The, V., Lin, S. X., Labrie, C., Simard, J., Breton, R., & Bélanger, A. (2000). Androgen receptor antagonists (antiandrogens): structure-activity relationships. Current medicinal chemistry, 7(2), 211–228.
  • Antiandrogen. In Wikipedia.
  • Structure Activity Relationship. (n.d.). Retrieved from a general medicinal chemistry resource.
  • Bhasin, S., & Jasuja, R. (2009). Structure activity relationship in steroidal selective androgen receptor modulators. The Journal of steroid biochemistry and molecular biology, 113(1-2), 18–22.
  • Singh, S. M., Gauthier, S., & Labrie, F. (2000). Androgen receptor antagonists (antiandrogens): structure-activity relationships. Current medicinal chemistry, 7(2), 211-247.
  • Reel, J. R., Humphrey, R. R., Shih, Y. H., Windsor, B. L., Sakowski, R., Creger, P. L., & Edgren, R. A. (1979). Competitive progesterone antagonists: receptor binding and biologic activity of testosterone and 19-nortestosterone derivatives. Fertility and sterility, 31(5), 552–561.
  • Bratoeff, E., Ramírez, E., Murillo, E., & Cabeza, M. (2005). Antiandrogenic effect of 16-substituted, non-substituted and D-homopregnane derivatives. Journal of enzyme inhibition and medicinal chemistry, 20(4), 381–387.
  • Raivio, T., & Dunkel, L. (2002). Progestogens with antiandrogenic properties. Best practice & research. Clinical endocrinology & metabolism, 16(1), 119–130.
  • Pharmacodynamics of progesterone. In Wikipedia.
  • Slayden, O. D., & Brenner, R. M. (2001). Progesterone antagonists increase androgen receptor expression in the rhesus macaque and human endometrium. The Journal of clinical endocrinology and metabolism, 86(6), 2668–2679.
  • Cabeza, M., Bratoeff, E., Ramírez, E., Sánchez, M., & Flores, E. (2001). Relative binding affinity of novel steroids to androgen receptors in hamster prostate. Journal of enzyme inhibition and medicinal chemistry, 16(4), 361–367.
  • Gauthier, S., Martel, C., & Labrie, F. (2012). Steroid derivatives as pure antagonists of the androgen receptor. The Journal of steroid biochemistry and molecular biology, 132(1-2), 93–104.
  • Elger, W., Beier, S., Pollow, K., & Garfield, R. (1987). Dydrogesterone has no peripheral (anti)-androgenic properties.
  • Elton, R. L., & Nutting, E. F. (1969). Antiandrogenic and progestational activity of some 17-oxygenated 15-dehydro steroids. Journal of medicinal chemistry, 12(3), 393–396.
  • Brown, T. R., Bullock, L. P., & Bardin, C. W. (1981). Androgenic, Synandrogenic, and Antiandrogenic Actions of Progestins. Annals of the New York Academy of Sciences, 386(1), 444-459.
  • De, T., & Roy, P. (2012). In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling. ISRN endocrinology, 2012, 834783.
  • Hormone Options: Anti-Androgen Therapy. (n.d.). Fenway Health.
  • Burinkul, S., Panyakhamlerd, K., Suwan, A., Tuntiviriyapun, P., & Chaikittisilpa, S. (2021). Anti-Androgenic Effects Comparison Between Cyproterone Acetate and Spironolactone in Transgender Women: A Randomized Controlled Trial. The journal of sexual medicine, 18(7), 1299–1307.
  • Brown, T. R., Maes, M., Rothwell, S. W., & Migeon, C. J. (1982). Reduced affinity of the androgen receptor for 5 alpha-dihydrotestosterone but not methyltrienolone in a form of partial androgen resistance. Studies on cultured genital skin fibroblasts. The Journal of clinical endocrinology and metabolism, 55(4), 654–662.
  • Astapova, O., Minor, B., Hammes, S. R., & Jameson, J. L. (2021). Ligand Binding Prolongs Androgen Receptor Protein Half-Life by Reducing its Degradation. Journal of the Endocrine Society, 5(Supplement_1), A866.
  • Armanini, D., Nouri-Shirazi, M., & Pratesi, C. (2021). Comparison of the Efficiency of Anti-Androgenic Regimens Consisting of Spironolactone, Diane 35, and Cyproterone Acetate in Hirsutism. Hormone and Metabolic Research, 53(8), 541-546.
  • Metzger, E., Willmann, D., Keil, M., Schüle, R., & Perner, S. (2021).
  • Zhou, Z. X., Lane, M. V., Kemppainen, J. A., French, F. S., & Wilson, E. M. (1995). Specificity of ligand-dependent androgen receptor stabilization: receptor domain interactions influence ligand dissociation and receptor stability. Molecular endocrinology (Baltimore, Md.), 9(2), 208–218.
  • Ertürk, E., & Ertürk, E. (2003). Comparison of the efficiency of anti-androgenic regimens consisting of spironolactone, Diane 35, and cyproterone acetate in hirsutism. Acta medica Okayama, 57(2), 73–76.
  • Pereira de Jésus-Tran, K., Côté, P. L., Cantin, L., Blanchet, J., Labrie, F., & Breton, R. (2006). Comparison of crystal structures of human androgen receptor ligand-binding domain complexed with various agonists reveals molecular determinants responsible for binding affinity. Protein science : a publication of the Protein Society, 15(5), 987–999.
  • Xu, T., Gilliam, M. B., Sayler, G. S., Ripp, S. A., & Close, D. M. (2021). Screening for androgen agonists using autonomously bioluminescent HEK293 reporter cells. BioTechniques, 71(3), 328-338.
  • Linder, S., Linder, A., & Valbracht, J. (2017).
  • Angus, L., Leemaqz, S., Ooi, O., Cundill, P., Silberstein, N., Locke, P., Zajac, J. D., & Cheung, A. S. (2019). Cyproterone acetate or spironolactone in lowering testosterone concentrations for transgender individuals receiving oestradiol therapy. Endocrine connections, 8(7), 935–940.
  • Xu, T., Gilliam, M. B., Sayler, G. S., Ripp, S. A., & Close, D. M. (2021). Screening for androgen agonists using autonomously bioluminescent HEK293 reporter cells. BioTechniques, 71(3), 328–338.

Sources

A Comparative Guide to Oral Dydrogesterone and Vaginal Progesterone for Luteal Phase Support in In Vitro Fertilization (IVF)

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals in the field of assisted reproductive technology (ART), the optimization of luteal phase support (LPS) is a critical determinant of in vitro fertilization (IVF) success. Adequate progesterone supplementation is essential for inducing secretory transformation of the endometrium, facilitating embryo implantation, and maintaining early pregnancy.[1] Historically, intramuscular and vaginal progesterone preparations have been the mainstay of LPS. However, the introduction of oral dydrogesterone has prompted a re-evaluation of the optimal route of administration.

This guide provides an in-depth, objective comparison of oral dydrogesterone and vaginal progesterone for LPS in IVF cycles, synthesizing data from robust clinical trials and meta-analyses. We will explore the underlying pharmacology, compare clinical efficacy and patient-reported outcomes, and provide a framework for evidence-based decision-making in clinical and research settings.

Understanding the Progestogenic Agents

Vaginal Progesterone: Micronized vaginal progesterone, available as capsules, gels, or inserts, has long been considered a standard of care.[2] Its administration bypasses the hepatic first-pass metabolism, leading to high local concentrations in the endometrium due to the "uterine first pass effect".[3] While effective, vaginal administration can be associated with side effects such as vaginal irritation, discharge, and bleeding, which can impact patient compliance and satisfaction.[4]

Oral Dydrogesterone: Dydrogesterone is a retro-progesterone, a stereoisomer of progesterone, with a unique molecular structure that confers high oral bioavailability and a strong affinity for progesterone receptors.[5][6] Unlike oral micronized progesterone, which is extensively metabolized in the liver, dydrogesterone is more stable and can be administered at lower doses.[6][7] Its oral route of administration is generally preferred by patients for its convenience and non-invasive nature.[8][9]

Head-to-Head Comparison: Efficacy and Clinical Outcomes

A substantial body of evidence from randomized controlled trials (RCTs) and meta-analyses has compared the efficacy of oral dydrogesterone and vaginal progesterone for LPS in fresh and frozen-thawed embryo transfer cycles.

Live Birth and Ongoing Pregnancy Rates

Multiple systematic reviews and meta-analyses have concluded that oral dydrogesterone is at least as effective as vaginal progesterone in terms of live birth and ongoing pregnancy rates.[10][11][12] One meta-analysis of individual participant data from two large RCTs (the Lotus I and II trials) suggested that oral dydrogesterone may be associated with a significantly higher chance of ongoing pregnancy and live birth compared to micronized vaginal progesterone (MVP).[13] Another systematic review and meta-analysis also indicated a potential for higher pregnancy and live birth rates with oral dydrogesterone.[13]

However, other comprehensive meta-analyses have reported no statistically significant differences in these key outcomes between the two treatment arms, concluding that they have comparable efficacy.[10][14][15] For instance, one meta-analysis found a risk ratio (RR) of 1.08 (95% CI: 0.92-1.26) for live birth/ongoing pregnancy with oral dydrogesterone compared to vaginal progesterone, indicating similar outcomes.[10][11]

Clinical Pregnancy and Miscarriage Rates

The data on clinical pregnancy rates mirrors the findings for live birth rates, with most meta-analyses demonstrating non-inferiority of oral dydrogesterone to vaginal progesterone.[10][11] One meta-analysis reported a risk ratio of 1.10 (95% CI 0.95 to 1.27) for clinical pregnancy, suggesting a trend towards a positive effect with oral dydrogesterone, though not statistically significant.[10][11] Similarly, miscarriage rates have been found to be comparable between the two groups in several large-scale analyses.[1][10][16]

Table 1: Summary of Clinical Outcomes from Meta-Analyses

OutcomeComparisonResult (Risk Ratio/Odds Ratio)95% Confidence IntervalConclusionSource(s)
Live Birth/Ongoing PregnancyOral Dydrogesterone vs. Vaginal ProgesteroneRR: 1.080.92 - 1.26Similar efficacy[10][11]
Live BirthOral Dydrogesterone vs. Vaginal ProgesteroneOR: 1.281.04 - 1.57Higher rate with Dydrogesterone[13]
Clinical PregnancyOral Dydrogesterone vs. Vaginal ProgesteroneRR: 1.100.95 - 1.27Similar efficacy[10][11]
MiscarriageOral Dydrogesterone vs. Vaginal ProgesteroneRR: 0.920.68 - 1.26Similar rates[10]

Pharmacokinetics and Endometrial Response

The distinct pharmacokinetic profiles of oral dydrogesterone and vaginal progesterone are central to understanding their clinical application.

  • Oral Dydrogesterone: Following oral administration, dydrogesterone is rapidly absorbed, with its major active metabolite, 20α-dihydrodydrogesterone (DHD), reaching peak plasma concentrations quickly.[17] While systemic progesterone levels are lower with oral dydrogesterone compared to intramuscular injections, its high affinity for progesterone receptors ensures a potent progestogenic effect on the endometrium.[5][18]

  • Vaginal Progesterone: Vaginal administration leads to lower systemic serum progesterone levels compared to intramuscular injections but achieves high concentrations in the uterine tissue.[3][7] This is attributed to the direct transport of progesterone to the uterus, bypassing hepatic metabolism.[3]

A head-to-head study comparing the endometrial signatures of oral dydrogesterone and micronized vaginal progesterone found that despite differences in plasma concentrations of progesterone and its metabolites, both resulted in similar endometrial histology and transcriptomic profiles, indicating comparable effects at the tissue level.[17]

Patient Satisfaction and Side Effect Profile

Patient preference and tolerability are crucial factors in treatment adherence and overall experience. The oral route of administration offered by dydrogesterone is often cited as a significant advantage.[9][19] Studies have reported higher patient satisfaction with oral dydrogesterone compared to vaginal progesterone, primarily due to the avoidance of vaginal discharge, irritation, and the perceived ease of use.[4][14]

While both treatments are generally well-tolerated, some studies have reported differences in side effect profiles. One study noted more instances of vaginal bleeding, nausea, and abdominal pain with oral dydrogesterone, though other large trials found similar safety profiles between the two.[2][11]

Experimental Protocols

To ensure the validity of comparative clinical data, rigorous experimental design is paramount. Below is a representative protocol for a randomized controlled trial comparing oral dydrogesterone and vaginal progesterone for luteal phase support in IVF.

Objective: To compare the efficacy and safety of oral dydrogesterone versus micronized vaginal progesterone for luteal phase support in women undergoing fresh embryo transfer in an IVF/ICSI cycle.

Study Design: A prospective, randomized, double-blind, double-dummy, multicenter, non-inferiority trial.

Patient Population: Infertile women aged 18-40 years undergoing their first or second IVF/ICSI cycle with fresh embryo transfer.

Methodology:

  • Ovarian Stimulation: Patients undergo controlled ovarian stimulation using a GnRH antagonist protocol.

  • Randomization: On the day of oocyte retrieval, patients are randomized in a 1:1 ratio to one of two treatment groups.

  • Luteal Phase Support:

    • Group A (Oral Dydrogesterone): Receives oral dydrogesterone (e.g., 10 mg three times daily) plus a placebo vaginal supplement.

    • Group B (Vaginal Progesterone): Receives micronized vaginal progesterone (e.g., 200 mg three times daily) plus a placebo oral tablet.

    • LPS is initiated on the evening of oocyte retrieval and continued until 12 weeks of gestation if pregnancy is achieved.

  • Embryo Transfer: A single or double embryo transfer is performed on day 3 or day 5 post-oocyte retrieval.

  • Outcome Measures:

    • Primary Outcome: Ongoing pregnancy rate at 12 weeks of gestation.

    • Secondary Outcomes: Clinical pregnancy rate, live birth rate, implantation rate, miscarriage rate, and incidence of adverse events. Patient satisfaction is assessed via a validated questionnaire.

  • Statistical Analysis: A non-inferiority analysis will be performed on the primary outcome.

G cluster_0 Patient Recruitment & Stimulation cluster_1 Randomization & Treatment cluster_2 Embryo Culture & Transfer cluster_3 Follow-up & Outcome Assessment A Patient Screening & Informed Consent B Controlled Ovarian Stimulation (GnRH Antagonist Protocol) A->B C hCG Trigger B->C D Oocyte Retrieval C->D E Randomization (1:1) D->E F Group A: Oral Dydrogesterone + Placebo Vaginal Supp. E->F G Group B: Vaginal Progesterone + Placebo Oral Tablet E->G H Fertilization (IVF/ICSI) I Embryo Culture H->I J Embryo Transfer (Day 3/5) I->J K Pregnancy Test (14 days post-transfer) J->K L Ultrasound Scan (6-7 weeks gestation) K->L M Primary Outcome: Ongoing Pregnancy Rate (12 weeks gestation) L->M N Secondary Outcomes: Live Birth, Miscarriage, Adverse Events, Patient Satisfaction M->N

Caption: Experimental workflow for a randomized controlled trial.

Conclusion and Future Directions

The available evidence robustly supports the use of oral dydrogesterone as an effective and well-tolerated alternative to vaginal progesterone for luteal phase support in IVF cycles. Clinical outcomes, including live birth and pregnancy rates, are at least comparable, with some evidence suggesting a potential for improved outcomes with oral dydrogesterone. The primary advantage of oral dydrogesterone lies in its patient-friendly route of administration, which may enhance compliance and overall patient experience.

Future research should continue to explore the nuances of progesterone supplementation, including the optimal dosage and duration of treatment for different patient populations and IVF protocols. Head-to-head comparisons of different oral progestogens and further investigation into the immunological effects of dydrogesterone at the maternal-fetal interface will also be valuable areas of study. For drug development professionals, the success of oral dydrogesterone highlights the importance of patient-centric formulation strategies in improving therapeutic outcomes.

References

  • Barbosa, M. W. P., et al. (2018). Oral dydrogesterone vs. vaginal progesterone capsules for luteal-phase support in women undergoing embryo transfer: a systematic review and meta-analysis. JBRA Assisted Reproduction, 22(2), 148–156. [Link]
  • Calagna, G., et al. (2024). Oral dydrogesterone along with vaginal micronized progesterone supplementation for luteal phase support in IVF patients, and its impact on pregnancy and live birth rates: a prospective randomized trial. BMC Pregnancy and Childbirth, 24(1), 845. [Link]
  • Kumari, A., et al. (2024). Role of Dydrogesterone for Luteal Phase Support in Assisted Reproduction.
  • Tournaye, H., et al. (2019). The Future of Luteal Phase Support in ART and the Role of Dydrogesterone. Frontiers in Endocrinology, 10, 67. [Link]
  • Barbosa, M. W. P., et al. (2018). Oral dydrogesterone vs. vaginal progesterone capsules for luteal-phase support in women undergoing embryo transfer: a systematic review and meta-analysis. Jornal Brasileiro de Reprodução Assistida, 22(2), 148-156. [Link]
  • Griesinger, G. (2018). Oral dydrogesterone for luteal phase support in fresh in vitro fertilization cycles: a new standard?. Fertility and Sterility, 109(5), 756-762. [Link]
  • Kumari, A., et al. (2024). Role of Dydrogesterone for Luteal Phase Support in Assisted Reproduction.
  • Griesinger, G., et al. (2020). Dydrogesterone vs progesterone for luteal-phase support: Systematic review and meta-analysis of randomized controlled trials. Acta Obstetricia et Gynecologica Scandinavica. [Link]
  • Tournaye, H., et al. (2017). Phase III randomized controlled trial comparing the efficacy, safety and tolerability of oral dydrogesterone versus micronized vaginal progesterone for luteal support in in vitro fertilization. Human Reproduction, 32(10), 2152. [Link]
  • Griesinger, G., et al. (2020). Dydrogesterone as an oral alternative to vaginal progesterone for IVF luteal phase support: A systematic review and individual participant data meta-analysis. PLoS One, 15(11), e0241044. [Link]
  • Barbosa, M. W. P., et al. (2018). Oral dydrogesterone vs. vaginal progesterone capsules for luteal-phase support in women undergoing embryo transfer: a systematic review and meta-analysis. Semantic Scholar. [Link]
  • Tyli, F., et al. (2024). Oral Dydrogesterone Versus Vaginal Progesterone for Luteal Phase Support in Frozen–Thawed Embryo Transfer Cycles: A Systematic Review and Meta-Analysis of Randomized Controlled Trials. MDPI. [Link]
  • Tyli, F., et al. (2024). Oral Dydrogesterone Versus Vaginal Progesterone for Luteal Phase Support in Frozen-Thawed Embryo Transfer Cycles: A Systematic Review and Meta-Analysis of Randomized Controlled Trials. Journal of Clinical Medicine, 13(9), 2747. [Link]
  • Zargar, M., et al. (2016). Comparison of oral dydrogesterone with suppository vaginal progesterone for luteal-phase support in in vitro fertilization (IVF). Iranian Journal of Reproductive Medicine, 14(11), 699-704. [Link]
  • Gautam, A., et al. (2024). Effective Luteal Support with Dydrogesterone 30 mg SR in Combination with Micronized Vaginal Progesterone in Frozen Embryo Trans. Gavin Publishers. [Link]
  • Griesinger, G., et al. (2020).
  • Griesinger, G., et al. (2020). Dydrogesterone vs progesterone for luteal-phase support: Systematic review and meta-analysis of randomized controlled trials.
  • Blockeel, C., et al. (2024). Oral dydrogesterone versus micronized vaginal progesterone for luteal phase support: a double-blind crossover study investigating pharmacokinetics and impact on the endometrium. Human Reproduction, 39(2), 304-315. [Link]
  • Scienmag. (2024). Dydrogesterone vs. Vaginal Progesterone in IVF Support. Scienmag. [Link]
  • Adeniyi, A. A., et al. (2021). Cost analysis of drugs used in the study.
  • Fanchin, R., et al. (2000). Comparison between different routes of progesterone administration as luteal phase support in infertility treatments.
  • Chen, Y., et al. (2024). Comparison of oral dydrogesterone and vaginal progesterone for luteal phase support in natural and modified natural cycle frozen embryo transfers. Frontiers in Endocrinology, 15, 1380924. [Link]
  • Verma, D., & Yadav, S. (2023). Oral dydrogesterone versus oral micronized progesterone in threatened miscarriage: protocol paper for a randomized controlled trial. International Journal of Reproduction, Contraception, Obstetrics and Gynecology, 12(10), 3468-3473. [Link]
  • Wang, L., et al. (2019). Pharmacokinetics of hard micronized progesterone capsules via vaginal or oral route compared with soft micronized capsules in healthy postmenopausal women: a randomized open-label clinical study. Drug Design, Development and Therapy, 13, 2475-2482. [Link]
  • Le, Q. D., et al. (2019). Do early luteal serum progesterone levels predict the reproductive outcomes in IVF with oral dydrogesterone for luteal phase support?. Gynecological Endocrinology, 35(12), 1059-1062. [Link]
  • Le, Q. D., et al. (2021). Comparison of Oral Dydrogesterone with a Micronized Vaginal Progesterone in Fresh Embryo Transfer in IVF ± ICSI. Research Square. [Link]
  • Wang, N., et al. (2023). Oral micronized progesterone versus vaginal progesterone for luteal phase support in fresh embryo transfer cycles: a multicenter, randomized, non-inferiority trial. Human Reproduction. [Link]
  • Tyli, F., et al. (2024). Oral Dydrogesterone Versus Vaginal Progesterone for Luteal Phase Support in Frozen–Thawed Embryo Transfer Cycles: A Systematic Review and Meta-Analysis of Randomized Controlled Trials. J. Clin. Med., 13(9), 2747. [Link]
  • Barbosa, M. W. P., et al. (2018). Oral dydrogesterone vs. Vaginal progesterone capsules for lutealphase support in women undergoing embryo transfer: A systematic review and meta-analysis.
  • Huang, Y., et al. (2024). Comparison Between Single Oral Dydrogesterone versus Vaginal Progesterone gel plus Oral Dydrogesterone Clinical Outcome within the First in GnRH Antagonist Fresh Embryo Transfer Cycle: A Retrospective Analysis.

Sources

A Comparative Guide to the Endometrial Effects of 16-Dehydroprogesterone and Progesterone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the endometrial effects of 16-Dehydroprogesterone, commonly known as dydrogesterone, and natural progesterone. Drawing upon experimental data, this document is intended to serve as a technical resource for researchers, scientists, and drug development professionals in endocrinology and reproductive medicine. We will explore the nuances of their mechanisms of action, comparative efficacy on the endometrium, and the experimental methodologies used for their assessment.

Introduction: A Tale of Two Progestogens

Progesterone is the quintessential natural progestogen, orchestrating the cyclical transformation of the endometrium to prepare for and maintain pregnancy.[1] Its synthetic and natural forms are mainstays in various therapeutic applications. This compound, or dydrogesterone, is a retro-progesterone, a stereoisomer of progesterone with a unique bent molecular structure.[2] This structural difference confers high oral bioavailability and a distinct pharmacological profile.[2][3] This guide will dissect the endometrial implications of these molecular distinctions.

Mechanism of Action: A Shared Receptor, Nuanced Responses

Both progesterone and dydrogesterone exert their primary effects by binding to and activating the nuclear progesterone receptors (PRs), which are ligand-activated transcription factors.[4] Upon activation, the receptor-ligand complex dimerizes, translocates to the nucleus, and binds to progesterone response elements (PREs) on target genes, thereby modulating their transcription.[4] This signaling cascade is fundamental to inducing the secretory transformation of the endometrium, a critical step for embryo implantation.[5]

Dydrogesterone is highly selective for the progesterone receptor, with negligible affinity for androgen, estrogen, glucocorticoid, or mineralocorticoid receptors, which minimizes off-target effects.[2][6] While both compounds trigger the canonical PR signaling pathway, the resulting endometrial response, particularly at the transcriptomic level, reveals subtle but significant differences. A head-to-head comparative study using RNA-sequencing found no significant differentially expressed genes between endometrium treated with oral dydrogesterone and micronized vaginal progesterone.[4][7] However, the study did note that the endometrial response to oral dydrogesterone was more consistent and less variable between samples compared to micronized vaginal progesterone.[4]

It's also noteworthy that dydrogesterone has been shown to inhibit myometrial contractions through a non-genomic pathway, independent of the progesterone receptor, which may have implications for its clinical use in preventing preterm labor.[8]

cluster_ligands Progestogenic Ligands cluster_cell Endometrial Cell Progesterone Progesterone PR Progesterone Receptor (PR) in Cytoplasm Progesterone->PR Binds to Dydrogesterone This compound (Dydrogesterone) Dydrogesterone->PR Binds to PR_active Activated PR Complex PR->PR_active Activation & Dimerization Nucleus Nucleus PR_active->Nucleus Translocation PRE Progesterone Response Element (PRE) on DNA PR_active->PRE Binds to Gene_Expression Modulation of Gene Expression PRE->Gene_Expression Secretory_Transformation Secretory Transformation of Endometrium Gene_Expression->Secretory_Transformation cluster_workflow Experimental Workflow Patient_Recruitment Patient Recruitment (e.g., oocyte donors, women with specific conditions) Estrogen_Priming Estrogen Priming of Endometrium Patient_Recruitment->Estrogen_Priming Randomization Randomization Estrogen_Priming->Randomization Treatment_A Treatment Group A: This compound Randomization->Treatment_A Treatment_B Treatment Group B: Progesterone Randomization->Treatment_B Endometrial_Biopsy Endometrial Biopsy (e.g., Pipelle suction curette) Treatment_A->Endometrial_Biopsy Treatment_B->Endometrial_Biopsy Sample_Processing Sample Processing Endometrial_Biopsy->Sample_Processing Histology Histological Analysis (H&E Staining) Sample_Processing->Histology IHC Immunohistochemistry (e.g., PR, ER, Ki-67) Sample_Processing->IHC RNA_Seq Transcriptomic Analysis (RNA-Sequencing) Sample_Processing->RNA_Seq Data_Analysis Quantitative and Comparative Data Analysis Histology->Data_Analysis IHC->Data_Analysis RNA_Seq->Data_Analysis

Figure 2: Experimental Workflow for Comparative Assessment of Progestogenic Effects on the Endometrium.

Detailed Protocol: Endometrial Biopsy and Histological Analysis (H&E Staining)

This protocol outlines a self-validating system for obtaining and analyzing endometrial tissue to assess morphological changes induced by progestogenic agents.

I. Endometrial Biopsy Procedure

  • Patient Preparation: Ensure the patient is in the lithotomy position. Perform a bimanual examination to determine uterine size and position.

  • Cervical Visualization: Insert a speculum to visualize the cervix.

  • Cervical Preparation: Cleanse the cervix with an appropriate antiseptic solution. A tenaculum may be used to stabilize the cervix.

  • Tissue Sampling: Introduce a sterile Pipelle endometrial suction catheter through the cervical os into the uterine cavity.

  • Sample Collection: Retract the inner plunger of the Pipelle to create suction and move the catheter in and out from the fundus to the lower uterine segment, rotating it to collect tissue from all four quadrants.

  • Sample Preservation: Expel the collected tissue into a container with 10% neutral buffered formalin for fixation.

II. Tissue Processing and Hematoxylin and Eosin (H&E) Staining

  • Fixation: Ensure the tissue is adequately fixed in 10% neutral buffered formalin for at least 6-8 hours.

  • Dehydration: Process the tissue through a series of graded ethanol solutions (e.g., 70%, 95%, 100%) to remove water. [9]3. Clearing: Treat the tissue with xylene to remove the alcohol. [10]4. Infiltration and Embedding: Infiltrate the tissue with molten paraffin wax and then embed it in a paraffin block.

  • Sectioning: Cut 4-5 µm thick sections from the paraffin block using a microtome and float them onto glass slides.

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5 minutes each). [10] * Rehydrate through descending grades of alcohol (100% 2x, 95% 2x, 2 minutes each) and rinse in running tap water. [10]7. Hematoxylin Staining:

    • Stain in Mayer's Hematoxylin solution for 30 seconds to 3-5 minutes. [9][10] * Rinse in running tap water. [10] * "Blue" the sections in a suitable solution (e.g., Scott's tap water substitute or dilute ammonia water). [9]8. Eosin Counterstaining:

    • Counterstain with Eosin Y solution for 30 seconds to 2 minutes. [11] * Rinse with tap water. [10]9. Dehydration and Mounting:

    • Dehydrate through ascending grades of alcohol (95% 2x, 100% 2x). [10] * Clear in xylene (2 changes, 2 minutes each). [10] * Mount with a coverslip using a permanent mounting medium. [10] III. Histological Evaluation

  • Examine the stained sections under a light microscope.

  • Assess for glandular development, stromal decidualization, spiral artery changes, and secretory activity according to established criteria (e.g., Noyes criteria).

  • Quantitative analysis can include measurements of glandular diameter, gland-to-stroma ratio, and mitotic activity. [12]

Conclusion

Both this compound (dydrogesterone) and progesterone are effective in inducing secretory changes in the endometrium, primarily through their action on the progesterone receptor. Comparative studies indicate a high degree of similarity in their effects on endometrial gene expression and thickness. However, subtle differences in histological dating and a more consistent endometrial response with dydrogesterone have been observed. The choice between these agents in a clinical or research setting may be guided by factors such as the desired route of administration, patient-specific factors, and the nuanced differences in their endometrial profiles. The experimental protocols outlined in this guide provide a framework for the continued investigation and comparison of these and other progestogenic compounds.

References

  • Piller, P. U., et al. (1985). Quantitative studies of the effect of progesterone on endometrial morphology of the spayed rat. Cell and Tissue Research, 241(2), 321–330.
  • Rozen, G., et al. (2024). Oral dydrogesterone versus micronized vaginal progesterone for luteal phase support: a double-blind crossover study investigating pharmacokinetics and impact on the endometrium. Human Reproduction, 39(2), 327–338.
  • Barbosa, M. W. P., et al. (2018). Oral dydrogesterone vs. vaginal progesterone capsules for luteal-phase support in women undergoing embryo transfer: a systematic review and meta-analysis. Journal of Human Reproductive Sciences, 11(1), 9–17.
  • Zare, F., et al. (2022). Oral Dydrogesterone Versus Vaginal Progesterone for Luteal Phase Support in Frozen–Thawed Embryo Transfer Cycles: A Systematic Review and Meta-Analysis of Randomized Controlled Trials. Journal of Clinical Medicine, 11(23), 7129.
  • ResearchGate. (n.d.). Detailed description of the endometrial histological dating for each patient with two different treatment modes: oral dydrogesterone and vaginal micronized progesterone.
  • ClinicalTrials.gov. (2023). A Multicenter, Observational Clinical Study of Dydrogesterone.
  • Tillinger, K. G., & Diczfalusy, E. (1961). EFFECT OF DYDROGESTERONE ON HUMAN ENDOMETRIUM AND OVARIAN ACTIVITY. Acta Endocrinologica, 37(1), 120–132.
  • Saharkhiz, N., et al. (2016). Comparison of oral dydrogesterone with suppository vaginal progesterone for luteal-phase support in in vitro fertilization (IVF). Iranian Journal of Reproductive Medicine, 14(3), 147–154.
  • Cornillie, F. J., et al. (1987). Histology and ultrastructure of human endometriotic tissues treated with dydrogesterone (Duphaston). European Journal of Obstetrics & Gynecology and Reproductive Biology, 26(1), 39–55.
  • Furuya, K., et al. (2018).
  • LabCE. (n.d.). Mastering the H&E Staining: A Step-by-Step Protocol for Flawless Histology.
  • Ferenczy, A., & Gelfand, M. M. (1989). The effects of progesterone and progestins on endometrial proliferation.
  • Slideshare. (n.d.). Introduction: H&E is the combination of two histological stains: hematoxylin and eosin.
  • G. C. M. (2023).
  • Schindler, A. E. (2009). Progestational effects of dydrogesterone in vitro, in vivo and on the human endometrium.
  • Zargar, M., et al. (2016). Comparison the Effectiveness of Oral Dydrogesterone, Vaginal Progesterone Suppository and Progesterone Ampule for Luteal Phase Support in IUI Cycles. International Journal of Pharmaceutical Research & Allied Sciences, 5(3), 229-236.
  • Ali, A., et al. (2023). The Role of Dydrogesterone in the Management of Luteal Phase Defect: A Comprehensive Review. Cureus, 15(11), e48270.
  • Zhou, Y., et al. (2025). Assessing dydrogesterone efficacy in endometrial protection for abnormal uterine bleeding from endometrial hyperplasia. African Journal of Reproductive Health, 29(12), 25-32.
  • College of American Pathologists. (2023). Protocol for the Examination of Specimens From Patients With Carcinoma and Carcinosarcoma of the Endometrium.
  • Bergeron, C., et al. (2000). Bleeding patterns and endometrial histology during administration of low-dose estradiol sequentially combined with dydrogesterone. Obstetrics and Gynecology, 96(5 Pt 1), 688–694.
  • Liu, Y., et al. (2023). Platform for Quantitative Detection of Endometrial Immune Cells Based on Immunohistochemistry and Digital Image Analysis. Journal of Visualized Experiments, (200), e65643.
  • Molecular Machines. (n.d.). Protocol H&E Staining.
  • Semantic Scholar. (n.d.). The effects of progesterone and progestins on endometrial proliferation.
  • Cable, J. K., & Grider, M. H. (2023). Physiology, Progesterone. In StatPearls.
  • Leica Biosystems. (n.d.). H&E Staining Overview: A Guide to Best Practices.
  • Teng, Y., et al. (2021). Dydrogesterone in the treatment of endometriosis: evidence mapping and meta-analysis. Gynecological Endocrinology, 37(1), 4–10.
  • ResearchGate. (n.d.). Progestational effects of dydrogesterone in vitro, in vivo and on the human endometrium.
  • Patsnap Synapse. (2023). Pharmaceutical Insights: Dydrogesterone's R&D Progress.
  • Schweppe, K. W. (2001). The place of dydrogesterone in the treatment of endometriosis and adenomyosis. Gynakologisch-geburtshilfliche Rundschau, 41(1), 23–29.
  • Stute, P., et al. (2016). The impact of micronized progesterone on the endometrium: a systematic review. Climacteric, 19(4), 316–328.
  • Cui, H., et al. (2023). Comparison of Dydrogesterone and GnRH-a Effects After Laparoscopic Surgery in Patients with Stage III and IV Endometriosis. International Journal of General Medicine, 16, 4203–4210.
  • G. C. M. (2023). Randomized Clinical Trial Comparing Oral Dydrogesterone to Micronized Vaginal Progesterone for Endometrial Preparation in Frozen-Thawed Embryo Transfer Cycle. IMR Press.
  • Mohammed, H., et al. (2015). Classical and Non-Classical Progesterone Signaling in Breast Cancers. Journal of the Endocrine Society, 1(1), 1–17.
  • Koshiyama, M., et al. (2007). Successful use of dydrogesterone as maintenance therapy in recurrent endometrial stromal sarcoma: a case report. International Journal of Clinical Oncology, 12(1), 65–68.
  • Fatemi, H. M., et al. (2007). Effect of oral administration of dydrogestrone versus vaginal administration of natural micronized progesterone on the secretory transformation of endometrium and luteal endocrine profile in patients with premature ovarian failure: a proof of concept. Human Reproduction, 22(5), 1260–1263.
  • Mani, S. K., & Oyola, M. G. (2012). Progesterone Signaling Mechanisms in Brain and Behavior. Frontiers in Neuroscience, 6, 78.
  • The British Association of Gynaecological Pathologists. (2020). Interpretation and Reporting Terminology for Mismatch Repair Protein Immunohistochemistry in Endometrial Cancer.
  • ResearchGate. (n.d.). Successful Use of Dydrogesterone as Maintenance Therapy in Recurrent Endometrial Stromal Sarcoma: A Case Report.
  • AlHilli, M. M., et al. (2024). Optimizing Immunohistochemistry Reporting in Endometrial Cancer. Cureus, 16(7), e65640.
  • Li, J., et al. (2024). NUSAP1 Drives Endometrial Carcinoma via IP3R Phosphorylation, Calcium Dyshomeostasis, and ER-Stress-Mediated Apoptosis. ACS Omega, 9(2), 2686–2697.

Sources

A Comparative Efficacy Analysis: Chlormadinone Acetate and Dydrogesterone in Gynecological Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of two prominent synthetic progestins: Chlormadinone Acetate (CMA) and 16-Dehydroprogesterone, more commonly known as Dydrogesterone. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced pharmacological profiles, mechanisms of action, and clinical efficacy of these compounds, supported by experimental data and established protocols.

Introduction: Two Generations of Progestogenic Agents

Chlormadinone acetate, a 17α-hydroxyprogesterone derivative, is a first-generation progestin known for its potent progestogenic and anti-androgenic properties.[1] It is widely utilized in oral contraceptives and for the management of various gynecological disorders such as menstrual irregularities, endometriosis, and hyperandrogenism.[2][3]

Dydrogesterone, a stereoisomer of progesterone (retroprogesterone), is a distinct synthetic progestogen that maintains a high selectivity for progesterone receptors.[4] Its unique structure confers a favorable profile, making it suitable for a range of indications including luteal phase support in assisted reproduction, threatened miscarriage, and menstrual disorders, without inhibiting ovulation at therapeutic doses.[5]

This guide will dissect the comparative efficacy of these two agents, focusing on their distinct mechanisms and the resulting clinical implications.

Pharmacodynamics: A Tale of Two Receptor Interactions

The therapeutic efficacy of progestins is dictated by their interaction with various steroid receptors. CMA and dydrogesterone exhibit markedly different binding profiles, which in turn defines their clinical utility.

Chlormadinone Acetate: A Potent Progestin with Anti-Androgenic and Anti-Gonadotropic Effects

CMA is a potent agonist of the progesterone receptor (PR).[6] This strong progestogenic activity is the foundation of its efficacy in inducing secretory transformation of the endometrium and, at sufficient doses, inhibiting ovulation.[2][7] The oral ovulation-inhibiting dosage of CMA in women ranges from 1.5 to 4 mg/day, with 100% effectiveness observed at 4 mg/day.[2]

A key feature of CMA is its pronounced anti-androgenic activity. This is achieved through a dual mechanism:

  • Competitive antagonism of the androgen receptor (AR). [1]

  • Inhibition of 5α-reductase , the enzyme responsible for converting testosterone to the more potent dihydrotestosterone (DHT).[1]

This anti-androgenic property makes CMA a valuable therapeutic option for androgen-dependent conditions like acne and hirsutism.[2] Furthermore, due to its progestogenic activity, CMA exerts antigonadotropic effects, suppressing the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, thereby reducing ovarian and adrenal androgen production.[6]

Dydrogesterone: A Selective Progestogen with a Neutral Androgenic Profile

Dydrogesterone is highly selective for the progesterone receptor, with minimal affinity for androgen, estrogen, glucocorticoid, or mineralocorticoid receptors.[4][5] While its affinity for the PR is lower than that of progesterone, its high oral bioavailability makes it potent in vivo.[5]

A defining characteristic of dydrogesterone is its lack of ovulation inhibition at typical clinical dosages.[5] It does not suppress gonadotropin secretion, allowing for its use in regulating the menstrual cycle without disrupting the natural ovulatory process.[5][8]

Crucially, dydrogesterone is devoid of androgenic and anti-androgenic properties.[9][10] This neutral androgenic profile is a significant advantage in applications where androgenic side effects are a concern.

The distinct mechanisms of action of CMA and Dydrogesterone are visualized in the signaling pathway diagram below.

cluster_CMA Chlormadinone Acetate (CMA) Action cluster_Dydrogesterone Dydrogesterone Action CMA Chlormadinone Acetate PR_CMA Progesterone Receptor CMA->PR_CMA Agonist AR_CMA Androgen Receptor CMA->AR_CMA Antagonist FiveAlpha 5α-Reductase CMA->FiveAlpha Inhibits GnRH_CMA GnRH Secretion PR_CMA->GnRH_CMA Negative Feedback Progestogenic_Effect Progestogenic Effect (Endometrial Transformation, Ovulation Inhibition) PR_CMA->Progestogenic_Effect Antiandrogenic_Effect Anti-androgenic Effect AR_CMA->Antiandrogenic_Effect FiveAlpha->Antiandrogenic_Effect LH_FSH_CMA LH & FSH Secretion GnRH_CMA->LH_FSH_CMA Suppresses Antigonadotropic_Effect Anti-gonadotropic Effect LH_FSH_CMA->Antigonadotropic_Effect Dydrogesterone Dydrogesterone PR_Dydro Progesterone Receptor Dydrogesterone->PR_Dydro Selective Agonist Progestogenic_Effect_Dydro Progestogenic Effect (Endometrial Transformation, No Ovulation Inhibition) PR_Dydro->Progestogenic_Effect_Dydro

Caption: Comparative Mechanisms of Action of CMA and Dydrogesterone.

Comparative Efficacy: A Head-to-Head Analysis

While direct, large-scale clinical trials comparing CMA and dydrogesterone are limited, a robust comparison can be drawn from their individual pharmacological data and clinical studies against other progestins.

FeatureChlormadinone Acetate (CMA)Dydrogesterone
Progestogenic Activity High potency; induces secretory endometrium and inhibits ovulation at sufficient doses.[2]Highly selective for PR; induces secretory endometrium without inhibiting ovulation at therapeutic doses.[5]
Anti-androgenic Activity Pronounced; acts as both an androgen receptor antagonist and a 5α-reductase inhibitor.[1]Devoid of anti-androgenic activity.[9][10]
Androgenic Activity No partial androgenic effect.[1]Devoid of androgenic activity.[5]
Anti-gonadotropic Effect Strong; suppresses LH and FSH secretion.[6]No significant anti-gonadotropic effect at clinical doses.[5]
Oral Bioavailability Rapid and almost complete absorption.[6]High oral bioavailability.[11]
Clinical Applications Oral contraception, menstrual disorders, endometriosis, acne, hirsutism.[2]Luteal phase support, threatened/recurrent miscarriage, menstrual disorders, endometriosis.
Impact on Ovulation Inhibits ovulation at doses of 1.5-4 mg/day.[2]Does not inhibit ovulation at therapeutic doses.[5]

Experimental Protocols for Efficacy Assessment

The comparative efficacy of progestins like CMA and dydrogesterone can be rigorously assessed through a series of in vitro and in vivo experiments. The choice of these protocols is driven by the need to quantify their key pharmacological activities.

In Vitro Assessment of Progestogenic and Androgenic Activity

Rationale: In vitro assays provide a controlled environment to determine the direct interaction of the compounds with their target receptors, offering a quantitative measure of their binding affinity and transcriptional activation potential.

A. Progesterone Receptor (PR) Competitive Binding Assay

  • Objective: To determine the binding affinity of CMA and dydrogesterone to the progesterone receptor.

  • Methodology:

    • Prepare a cell lysate or purified PR preparation.

    • Incubate the PR preparation with a constant concentration of a radiolabeled progestin (e.g., ³H-promegestone) and varying concentrations of the test compound (CMA or dydrogesterone).

    • After incubation, separate the bound from the unbound radioligand.

    • Measure the radioactivity of the bound fraction.

    • Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • The Ki (inhibition constant) can be calculated from the IC50 value, providing a measure of binding affinity.

B. Androgen Receptor (AR) Reporter Gene Assay

  • Objective: To assess the androgenic or anti-androgenic activity of the test compounds.

  • Methodology:

    • Utilize a mammalian cell line (e.g., HepG2) stably transfected with an androgen receptor expression vector and a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter.[12]

    • For agonistic activity, incubate the cells with varying concentrations of the test compound and measure the reporter gene activity.

    • For antagonistic activity, incubate the cells with a known AR agonist (e.g., DHT) in the presence of varying concentrations of the test compound and measure the inhibition of reporter gene activity.[13]

    • Luciferase activity is typically measured using a luminometer following the addition of a luciferase substrate.[13]

In Vivo Assessment of Progestogenic and Anti-Androgenic Efficacy

Rationale: In vivo models are essential to evaluate the physiological effects of the compounds, taking into account their pharmacokinetic properties and metabolic fate.

A. Endometrial Transformation Assay (Clauberg Test)

  • Objective: To determine the progestogenic potency of the compounds in vivo.

  • Methodology:

    • Use immature female rabbits primed with estrogen to induce endometrial proliferation.

    • Administer the test compound (CMA or dydrogesterone) orally or via injection for a specified period.

    • Euthanize the animals and collect uterine tissue.

    • Histologically examine the endometrium for signs of secretory transformation (e.g., glandular development, stromal edema).

    • The degree of transformation is scored to determine the progestational potency.[14]

B. Hershberger Assay for Anti-Androgenic Activity

  • Objective: To assess the anti-androgenic activity of CMA in vivo.[15]

  • Methodology:

    • Use castrated immature male rats.

    • Administer a reference androgen (e.g., testosterone propionate) to stimulate the growth of androgen-dependent tissues (ventral prostate, seminal vesicles, levator ani muscle).

    • Concurrently administer the test compound (CMA) at various doses.

    • After the treatment period, euthanize the animals and weigh the target androgen-dependent tissues.

    • A statistically significant reduction in the weight of these tissues compared to the androgen-only control group indicates anti-androgenic activity.[16]

The workflow for a typical comparative experimental study is illustrated in the diagram below.

cluster_Workflow Comparative Efficacy Experimental Workflow cluster_invitro In Vitro cluster_invivo In Vivo start Start: Compound Synthesis and Characterization invitro In Vitro Assays start->invitro invivo In Vivo Assays invitro->invivo pk_pd Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies invivo->pk_pd clinical Comparative Clinical Trials pk_pd->clinical data_analysis Data Analysis and Efficacy Comparison clinical->data_analysis end End: Efficacy Profile Established data_analysis->end binding Receptor Binding (PR, AR) reporter Reporter Gene (Progestogenic, Anti-androgenic) binding->reporter clauberg Endometrial Transformation (Clauberg Test) hershberger Anti-androgenic (Hershberger Assay) clauberg->hershberger

Sources

Evaluating the Therapeutic Potential of 16-Dehydroprogesterone Derivatives: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive evaluation of 16-Dehydroprogesterone (16-DHP) derivatives, offering a comparative analysis of their therapeutic potential against established progestins. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to inform strategic decisions in neuroprotection, anti-inflammatory applications, and beyond.

Introduction: The Evolving Landscape of Progestin Therapeutics

Progesterone, a key steroid hormone, and its synthetic analogs (progestins) have long been cornerstones in reproductive medicine. However, their pleiotropic effects, extending to the central nervous system and inflammatory pathways, have opened new avenues for therapeutic exploration.[1][2] A growing body of evidence highlights the neuroprotective properties of progesterone and its derivatives, demonstrating their potential in mitigating the effects of traumatic brain injury (TBI), stroke, and neurodegenerative diseases.[3][4][5]

This compound (16-DHP) and its derivatives represent a compelling class of compounds that may offer an improved therapeutic window. The introduction of a double bond at the C16-C17 position can significantly alter the molecule's conformation, potentially leading to enhanced receptor selectivity and a differentiated pharmacological profile. This guide will delve into the unique characteristics of 16-DHP derivatives, comparing them to progesterone and other clinically relevant progestins.

Mechanism of Action: Beyond Classical Progesterone Receptors

The therapeutic effects of progestins are primarily mediated through their interaction with nuclear progesterone receptors (nPRs), which act as ligand-activated transcription factors. However, the rapid, non-genomic effects observed with some progestins suggest the involvement of membrane-bound progesterone receptors (mPRs) and other signaling pathways.[6]

Progesterone and its derivatives have been shown to exert neuroprotective effects through multiple mechanisms, including:

  • Reduction of Cerebral Edema: Progesterone treatment has been observed to decrease brain edema following traumatic brain injury.[3][7]

  • Anti-inflammatory Action: Progestins can down-regulate the inflammatory cascade by reducing the expression of pro-inflammatory cytokines like IL-1β and TNF-α.[3][8]

  • Protection of the Blood-Brain Barrier (BBB): Progesterone helps to protect and rebuild the integrity of the BBB after injury.[3][4]

  • Promotion of Myelin Repair: Evidence suggests that progesterone plays a role in remyelinating damaged axons in both the central and peripheral nervous systems.[3]

The unique structural modifications of 16-DHP derivatives may influence their binding affinities for different receptor subtypes and their engagement with these downstream signaling pathways.

Caption: In vitro experimental workflow for evaluating 16-DHP derivatives.

In Vivo Models

Objective: To assess the neuroprotective effects of 16-DHP derivatives in a clinically relevant model of brain injury.

Methodology:

  • Animal Model: Use a rodent model of TBI, such as controlled cortical impact (CCI) or fluid percussion injury.

  • Treatment: Administer the 16-DHP derivative or vehicle at various time points post-injury.

  • Behavioral Assessment: Evaluate motor and cognitive function using tests like the rotarod, Morris water maze, or novel object recognition.

  • Histological Analysis: At the end of the study, perfuse the animals and collect brain tissue. Analyze lesion volume, neuronal loss, and markers of inflammation and apoptosis (e.g., GFAP, Iba1, TUNEL) through immunohistochemistry. [7]

Objective: To evaluate the therapeutic potential of 16-DHP derivatives in an ischemic stroke model.

Methodology:

  • Animal Model: Induce focal cerebral ischemia in rodents using the middle cerebral artery occlusion (MCAO) model.

  • Treatment: Administer the 16-DHP derivative or vehicle during or after the ischemic event.

  • Infarct Volume Measurement: After a set period, sacrifice the animals and stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume.

  • Neurological Deficit Scoring: Assess neurological deficits using a standardized scoring system.

Future Directions and Conclusion

This compound derivatives hold significant promise as a novel class of therapeutic agents with potential applications in neuroprotection and anti-inflammatory therapies. Their unique structural features may translate into improved receptor selectivity and a more favorable side-effect profile compared to existing progestins. The systematic evaluation of these compounds using the described experimental workflows will be crucial in elucidating their full therapeutic potential and paving the way for their clinical development. Further research should also focus on their pharmacokinetic and pharmacodynamic properties to optimize dosing and delivery strategies.

References

  • Progesterone in the Brain: Hormone, Neurosteroid and Neuroprotectant. MDPI. URL
  • Neuroprotective and Therapeutic Effects of Progesterone, Allopregnanolone, and Their Deriv
  • PROGESTERONE EXERTS NEUROPROTECTIVE EFFECTS AFTER BRAIN INJURY. PMC. URL
  • Does progesterone have neuroprotective properties? PubMed. URL
  • Progestogen-Mediated Neuroprotection in Central Nervous System Disorders. Karger Publishers. URL
  • Clinically Relevant Progestins Regulate Neurogenic and Neuroprotective Responses in Vitro and in Vivo. Endocrine Society. URL
  • Clinically Relevant Progestins Regulate Neurogenic and Neuroprotective Responses in Vitro and in Vivo. PMC. URL
  • Estrogenic and progestagenic activities of physiologic and synthetic androgens, as measured by in vitro bioassays. PubMed. URL
  • Progesterone and Neuroprotection. PMC. URL
  • Neuroprotective actions of progesterone in an in vivo model of retinitis pigmentosa. PubMed. URL
  • Synthesis and biological activity of 17-esters of 6-dehydro-16-methylene-17 -hydroxyprogesterones. PubMed. URL
  • Dehydrogesterone. PharmaCompass.com. URL
  • In Vitro and In Vivo Evaluation of the Estrogenic, Androgenic, and Progestagenic Potential of Two Cyclic Siloxanes. Oxford Academic. URL
  • In Vitro Antitumor Activity of Progesterone in Human Adrenocortical Carcinoma. PubMed. URL
  • Progesterone Competitive ELISA Kit. Thermo Fisher Scientific. URL
  • Total synthesis of dl-19-nor-16,17-dehydroprogesterone. PubMed. URL
  • Preclinical Evidence of Progesterone as a New Pharmacological Strategy in Human Adrenocortical Carcinoma Cell Lines. MDPI. URL
  • Synthesis and activity of novel 16-dehydropregnenolone acetate derivatives as inhibitors of type 1 5α-reductase and on cancer cell line SK-LU-1. PubMed. URL
  • Synthesis and biological activity of a new progestogen, 16-methylene-17alpha-hydroxy-18-methyl-19-norpregn-4-ene-3, 20-dione acet
  • Dydrogesterone. PubChem. URL
  • Progesterone versus dehydrogesterone as replacement therapy in women with prem
  • Regioselective reactions of 1,2-dehydroprogesterone: syntheses of pregnane derivatives as possible contragest
  • A Facile Green Synthesis of 16-Dehydropregnenolone Acetate (16-DPA)
  • Observational Study of Dydrogesterone in Cycle Regulariz
  • Comparative binding affinity study of progestins to the cytosol progestin receptor of endometrium in different mammals. PubMed. URL
  • Progestin 16 alpha, 17 alpha-dioxolane ketals as molecular probes for the progesterone receptor: synthesis, binding affinity, and photochemical evalu
  • Fluorine-18-labeled progestin 16 alpha, 17 alpha-dioxolanes: development of high-affinity ligands for the progesterone receptor with high in vivo target site selectivity. PubMed. URL
  • Comparison between Steroid Binding to Progesterone Membrane Receptor α (mPRα) and to Progesterone Nuclear Receptor. PMC. URL
  • Progesterone as an Anti-Inflammatory Drug and Immunomodulator: New Aspects in Hormonal Regulation of the Inflamm
  • Binding affinity and main interactions in the PR.
  • Dydrogesterone exerts endothelial anti-inflammatory actions decreasing expression of leukocyte adhesion molecules. PubMed. URL
  • Dydrogesterone. Wikipedia. URL
  • Comparison of Dydrogesterone and Medroxyprogesterone in the Progestin-Primed Ovarian Stimulation Protocol for Patients With Poor Ovarian Response. PMC. URL
  • Dydrogesterone exerts endothelial anti-inflammatory actions decreasing expression of leukocyte adhesion molecules.
  • A Comparison of Oral Dydrogesterone with Vaginal Progesterone for Luteal-Phase Support in In vitro Fertilization: A Randomized Controlled Trial. PMC. URL
  • A comparative study between Dydrogesterone alone and combined with Non-Steroidal Anti-Inflammatory Drugs in the tre
  • What is the mechanism of Dydrogesterone?
  • Dydrogesterone: pharmacological profile and mechanism of action as luteal phase support in assisted reproduction.
  • Dydrogesterone in the treatment of endometriosis: evidence mapping and meta-analysis. BMC. URL
  • Comparative effects of dydrogesterone and medroxyprogesterone acetate in critical areas: the brain and the vessels. PubMed. URL
  • Micronized Progesterone or Dydrogesterone?

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 16-Dehydroprogesterone

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical compound extends beyond its synthesis and application; it culminates in its safe and compliant disposal. 16-Dehydroprogesterone, a steroidal progestin utilized in laboratory research, requires meticulous handling from acquisition to disposal to safeguard both personnel and the environment. This guide provides an in-depth, procedural framework for the proper disposal of this compound, grounded in established safety protocols and regulatory standards. Our objective is to empower researchers with the knowledge to manage this final, critical step with confidence and precision.

Hazard Identification and Risk Assessment: The "Why" Behind the Procedure

Understanding the inherent risks of this compound is fundamental to appreciating the necessity of stringent disposal protocols. Safety Data Sheets (SDS) are the primary source for this information, classifying the compound with several key hazards.

A Safety Data Sheet for this compound indicates it is harmful if swallowed, in contact with skin, or inhaled.[1] It is also suspected of causing cancer.[1] Related progestins are suspected of causing genetic defects and damaging fertility or the unborn child.[2][3]

Table 1: Summary of Hazards for this compound and Related Progestins

Hazard ClassGHS Hazard StatementPrimary ConcernSource
Acute Toxicity (Oral, Dermal, Inhalation)H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaledImmediate health effects upon exposure[1]
CarcinogenicityH351: Suspected of causing cancerLong-term health risk[1]
Germ Cell MutagenicityH341: Suspected of causing genetic defectsPotential for heritable genetic damage[2][3]
Reproductive ToxicityH361: Suspected of damaging fertility or the unborn childAdverse effects on reproductive capabilities[2][3]

Given these potential health risks, uncontrolled release into the environment via standard trash or sewer systems is unacceptable.[4][5] The U.S. Environmental Protection Agency (EPA) explicitly prohibits the disposal of hazardous waste pharmaceuticals down the drain.[5] While this compound may not be explicitly listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), its hazardous characteristics warrant disposal through methods that ensure its destruction, with incineration being the preferred method for such non-RCRA pharmaceutical waste.[6]

Pre-Disposal Operations: Ensuring Safety at Every Step

Proper disposal begins long before the waste container leaves the laboratory. It involves a systematic approach to handling, segregation, and temporary storage.

Personal Protective Equipment (PPE)

Due to the compound's acute toxicity and potential long-term health effects, a robust PPE protocol is non-negotiable.

  • Gloves: Wear compatible chemical-resistant gloves.

  • Eye Protection: Safety glasses or goggles are mandatory.

  • Lab Coat: A lab coat or other protective clothing must be worn.

  • Respiratory Protection: If handling the powder outside of a fume hood or glove box, a NIOSH-approved respirator is necessary.[7]

Spill Management

Accidents can happen, and a prepared response is critical.

  • Evacuate and Ventilate: If a significant amount of powder is spilled, restrict access to the area and ensure adequate ventilation.

  • Don Appropriate PPE: Before cleanup, don the full PPE described above.

  • Contain the Spill: Gently cover the spill with an inert absorbent material like vermiculite or sand to avoid raising dust.[6]

  • Collect the Waste: Carefully sweep the absorbed material into a designated, sealable waste container.

  • Decontaminate: Clean the spill area thoroughly with soap and water.[6]

  • Dispose of Cleanup Materials: All contaminated materials, including gloves and wipes, must be disposed of as hazardous waste along with the this compound.

Step-by-Step Disposal Protocol for this compound

This protocol outlines the direct actions required for the compliant disposal of pure this compound, contaminated labware, and solutions.

Waste Segregation and Container Selection

Proper segregation is a cornerstone of safe and efficient waste management.[8]

  • Solid Waste:

    • Container: Use a clearly labeled, sealable, and chemically compatible container for solid this compound waste. A high-density polyethylene (HDPE) container is a suitable choice.

    • Contents: This container is for the pure compound, contaminated personal protective equipment (gloves, etc.), and any contaminated consumables (e.g., weigh boats, pipette tips).

  • Liquid Waste (Solutions):

    • Container: Use a separate, clearly labeled, and sealable container for any solutions containing this compound. Ensure the container material is compatible with the solvent used.

    • Contents: This includes unused experimental solutions or solvent rinses from contaminated glassware. Do not mix incompatible waste streams. [8]

Labeling the Waste Container

Accurate labeling is a regulatory requirement and ensures the safety of everyone who handles the waste.[9]

Your waste container label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The specific hazards (e.g., "Toxic," "Carcinogen")

  • The accumulation start date (the date the first piece of waste is added)

  • The name of the principal investigator and laboratory location

Accumulation and Storage in a Satellite Accumulation Area (SAA)

Laboratories can temporarily store hazardous waste in a designated Satellite Accumulation Area (SAA) before it is collected.[9][10]

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Container Management: Keep waste containers securely closed at all times, except when adding waste.

  • Storage Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA. For acutely toxic chemicals (P-listed), the limit is one quart.[10]

Arranging for Final Disposal
  • Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department is the definitive resource for the specific procedures at your facility. They will provide guidance on waste pickup schedules and any institution-specific requirements.

  • Waste Pickup: Follow your EHS office's procedure for requesting a waste pickup. Do not move hazardous waste outside of your designated laboratory area.

  • Final Disposal Method: The waste will be transported by a licensed hazardous waste contractor for incineration. Incineration is the environmentally preferred method for destroying pharmaceutical waste, ensuring it does not enter ecosystems.[6]

The following diagram illustrates the decision-making workflow for the disposal of this compound.

start Waste Generated (this compound) ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Solid Waste (Powder, Contaminated Items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid solid_container Place in Labeled 'Hazardous Waste - Solid' Container solid_waste->solid_container liquid_container Place in Labeled 'Hazardous Waste - Liquid' Container liquid_waste->liquid_container storage Store in Designated Satellite Accumulation Area (SAA) solid_container->storage liquid_container->storage full_or_time Container Full or Time Limit Reached? storage->full_or_time full_or_time->storage No ehs Contact Environmental Health & Safety (EHS) for Pickup full_or_time->ehs Yes end Disposal via Licensed Contractor (Incineration) ehs->end

Caption: Disposal decision workflow for this compound.

Conclusion: A Commitment to Safety and Stewardship

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, regulatory compliance, and environmental stewardship. By adhering to the principles of hazard recognition, proper handling, and compliant disposal, researchers can ensure that the final chapter of their work with this compound is as rigorous and responsible as the research itself. Always consult your institution's specific waste management protocols and your Environmental Health and Safety department for guidance.

References

  • U.S. Environmental Protection Agency. (2019, January 31). EPA Finalizes Rule Addressing Management of Hazardous Waste Pharmaceuticals - But is it Helpful?.
  • U.S. Environmental Protection Agency. EPA Proposes Rules on Pharmaceutical Waste Disposal, Haz Labeling.
  • U.S. Environmental Protection Agency. Management of Hazardous Waste Pharmaceuticals.
  • Stericycle. (2025, May 20). EPA Regulations for Healthcare & Pharmaceuticals.
  • U.S. Environmental Protection Agency. EPA's Ban on Sewering Pharmaceuticals - Introductory Fact Sheet.
  • MedChemExpress. (2025, August 8). Safety Data Sheet: this compound.
  • Biosynth. (2020, November 3). Safety Data Sheet: Dydrogesterone.
  • BenchChem. Proper Disposal of Hydrocortisone Valerate: A Guide for Laboratory Professionals.
  • Expert Synthesis Solutions. (2018, February 29). Safety Data Sheet: Dydrogesterone-D6.
  • Ace Waste. Properly Managing Chemical Waste in Laboratories.
  • Lab Manager. Managing Hazardous Chemical Waste in the Lab.
  • Cayman Chemical. (2024, October 29). Safety Data Sheet: Dydrogesterone.
  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Management of Waste.
  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines.
  • Cayman Chemical. (2014, December 18). Safety Data Sheet: Progesterone.

Sources

A Senior Application Scientist's Guide to Handling 16-Dehydroprogesterone: Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of 16-Dehydroprogesterone. As a potent steroidal progestin, rigorous adherence to safety protocols is paramount to mitigate health risks for researchers, scientists, and drug development professionals. This document moves beyond a simple checklist, offering a procedural, risk-based framework grounded in established occupational safety principles to ensure a self-validating system of laboratory safety.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound (CAS No. 1096-38-4) is a synthetic steroidal hormone. The primary risks associated with this compound, as identified in its Safety Data Sheet (SDS), necessitate a cautious and well-defined handling strategy.

Identified Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled (Oral Category 4, Dermal Category 4, Inhalation Category 4).[1]

  • Carcinogenicity: Suspected of causing cancer (Category 2).[1]

  • Reproductive Toxicity: As a potent, pharmacologically active steroid, occupational exposure to even small amounts may cause physiological and reproductive system effects.[2]

Given these hazards, a comprehensive risk assessment is the foundational step before any handling activities commence. This involves evaluating the specific procedures to be performed (e.g., weighing, dissolution, administration), the quantities involved, and the potential for dust or aerosol generation.

The Hierarchy of Controls: A Framework for Safety

The most effective safety strategies prioritize engineering and administrative controls, with Personal Protective Equipment (PPE) serving as the final, critical barrier of protection. This "Hierarchy of Controls" is a fundamental concept in occupational safety endorsed by authoritative bodies like the National Institute for Occupational Safety and Health (NIOSH).[3][4]

cluster_0 Hierarchy of Controls for Potent Compounds Elimination Elimination (Not Feasible) Substitution Substitution (Not Feasible) Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Fume Hood, Glovebox) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training, Designated Areas) Engineering->Administrative PPE Personal Protective Equipment (PPE) (e.g., Gloves, Gown, Respirator) Administrative->PPE Least Effective (But Essential)

Caption: The Hierarchy of Controls prioritizes systemic safety measures over individual protection.

Engineering and Administrative Controls: The First Line of Defense

Before any personal protective equipment is worn, ensure the following controls are in place to minimize exposure potential.

  • Engineering Controls: All handling of this compound, especially the solid powder form, must be conducted within a certified containment system to prevent aerosolization and inhalation.[2]

    • Primary Choice: A ventilated balance enclosure or a powder containment hood for weighing.

    • For Liquid Handling: A chemical fume hood is required for preparing solutions.

    • High Potency Operations: For larger quantities or high-risk procedures, a glovebox provides the highest level of containment.

    • General Lab: The facility should be equipped with accessible safety showers and eyewash stations.[1]

  • Administrative Controls:

    • Designated Areas: Clearly mark and restrict access to areas where this compound is stored and handled.

    • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all tasks involving this compound.

    • Training: All personnel must be trained on the specific hazards, handling procedures, waste disposal, and emergency protocols for this compound.

Personal Protective Equipment (PPE) Protocol

PPE is not a substitute for robust engineering controls but is essential for safeguarding against residual exposure. The selection of PPE must be based on a thorough risk assessment of the specific tasks being performed.[4]

Activity Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing Solid Double Nitrile GlovesSafety GogglesDisposable, solid-front Lab Gown or CoverallNIOSH-approved N95 Respirator (or higher)
Preparing Solutions Double Nitrile GlovesChemical Splash Goggles & Face ShieldDisposable, fluid-resistant Lab GownNot required if performed in a certified chemical fume hood
General Handling (in solution) Nitrile GlovesSafety Glasses with Side ShieldsLab CoatNot required
Spill Cleanup Double Nitrile Gloves (heavy-duty)Chemical Splash Goggles & Face ShieldImpervious CoverallNIOSH-approved Respirator (e.g., PAPR or half-mask with P100 cartridges)

Detailed PPE Specifications:

  • Hand Protection: Always wear two pairs of ASTM D6319-tested nitrile gloves.[2] The outer glove should be removed and disposed of immediately after handling the compound. The inner glove protects the skin during the doffing of contaminated outer gloves and lab coat. After all work is complete and the outer protective equipment is removed, wash hands thoroughly with soap and water.[2]

  • Eye and Face Protection: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required. When there is a risk of splashes, such as during solution preparation or spill cleanup, upgrade to chemical splash goggles.[5] A full-face shield should be worn over goggles when handling larger volumes or during activities with a high splash potential.[6]

  • Body Protection: A disposable, solid-front gown with long sleeves and tight-fitting cuffs is essential to prevent skin contact.[5] For extensive handling or during spill cleanup, impervious coveralls ("bunny suits") provide more complete protection.[5] Lab coats should be removed immediately before leaving the designated handling area.

  • Respiratory Protection: Handling solid this compound outside of a containment device poses a significant inhalation risk. In such scenarios, a NIOSH-approved respirator is mandatory.[5] An N95 respirator is the minimum requirement for powders. All personnel required to wear respirators must be medically cleared and fit-tested as part of a comprehensive respiratory protection program.

Operational Workflow: Safe Handling from Receipt to Disposal

This workflow outlines the critical steps and control points for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling (in Containment) cluster_cleanup Post-Handling & Decontamination cluster_disposal Waste Management Prep 1. Assemble PPE & Materials in Designated Area Verify 2. Verify Engineering Controls (e.g., Fume Hood Certification) Weigh 3. Weigh Solid Compound (Ventilated Enclosure) Verify->Weigh Solubilize 4. Prepare Solution (Chemical Fume Hood) Weigh->Solubilize Decon 5. Decontaminate Surfaces & Equipment Solubilize->Decon Doff 6. Doff PPE Correctly (Outer gloves first) Decon->Doff Waste 7. Segregate Hazardous Waste (Sharps, Solids, Liquids) Doff->Waste Dispose 8. Dispose via Certified Vendor (Follow Local Regulations) Waste->Dispose

Caption: Step-by-step workflow for the safe handling of this compound.

Decontamination and Disposal Plan

Proper disposal is critical to prevent environmental contamination and accidental exposure.

  • Decontamination:

    • Wipe all work surfaces and equipment that came into contact with this compound with a suitable deactivating agent, followed by a cleaning agent (e.g., 70% ethanol or isopropanol).

    • All cleaning materials (wipes, pads) must be treated as hazardous waste.

  • Disposal:

    • All disposable PPE (gloves, gowns, shoe covers), contaminated labware (pipette tips, tubes, vials), and excess compound must be collected in a clearly labeled, sealed hazardous waste container.[1]

    • Under RCRA, it is the responsibility of the user to determine, at the time of disposal, whether the product meets the criteria for hazardous waste.[2]

    • Consult with your institution's Environmental Health & Safety (EHS) department and dispose of the waste through a certified hazardous waste vendor in accordance with all local, state, and federal regulations.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with plenty of soap and water for at least 15 minutes.[2] Remove contaminated clothing and seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[2] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]

  • Spill Response:

    • Evacuate the immediate area and alert others.

    • If the spill is large or you are not trained to handle it, contact your institution's EHS or emergency response team.

    • For minor spills, don appropriate PPE (including respiratory protection).

    • Cover the spill with an absorbent material from a chemical spill kit.

    • Carefully collect the absorbed material into a hazardous waste container.

    • Decontaminate the spill area thoroughly.

By integrating these engineering controls, administrative policies, and specific PPE protocols into your daily workflow, you can build a robust and trustworthy safety system for handling this compound, ensuring the protection of both personnel and the research environment.

References

  • Handling & Processing of Potent Compounds: A Holistic Approach. IPS. [Link]
  • Managing Hazardous Drug Exposures: Information for Healthcare Settings. Centers for Disease Control and Prevention (CDC). [Link]
  • Progesterone Formulation Safety D
  • NIOSH Safe Handling of Hazardous Drugs Guidelines Becomes State Law. Journal of Infusion Nursing. [Link]
  • Personal Protective Equipment. U.S. Environmental Protection Agency (EPA). [Link]
  • New NIOSH Expanded HD Safe Handling and PPE Guidance. Rpharmy. [Link]
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]
  • PROGESTERONE.
  • Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]
  • Components of Personal Protective Equipment (PPE). Minnesota Department of Health. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
16-Dehydroprogesterone
Reactant of Route 2
16-Dehydroprogesterone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.